molecular formula C8H4ClNOS B1642312 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde CAS No. 65977-56-2

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Cat. No.: B1642312
CAS No.: 65977-56-2
M. Wt: 197.64 g/mol
InChI Key: GDIOFTQASMYKFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a useful research compound. Its molecular formula is C8H4ClNOS and its molecular weight is 197.64 g/mol. The purity is usually 95%.
The exact mass of the compound 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-chlorothieno[3,2-b]pyridine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4ClNOS/c9-8-5(4-11)3-7-6(10-8)1-2-12-7/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDIOFTQASMYKFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1N=C(C(=C2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901245751
Record name 5-Chlorothieno[3,2-b]pyridine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65977-56-2
Record name 5-Chlorothieno[3,2-b]pyridine-6-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=65977-56-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chlorothieno[3,2-b]pyridine-6-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901245751
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: Properties, Synthesis, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a halogenated heterocyclic compound featuring a fused thieno[3,2-b]pyridine core functionalized with a reactive carbaldehyde group. This unique structural motif makes it a valuable building block in medicinal chemistry and materials science. The electron-withdrawing nature of the chloro and aldehyde substituents, combined with the aromaticity of the fused ring system, imparts distinct chemical properties and reactivity. This guide provides a comprehensive overview of the chemical properties, a plausible synthetic route, and the expected reactivity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, offering insights for its application in research and development.

Introduction

The thieno[3,2-b]pyridine scaffold is a prominent heterocyclic system in drug discovery, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a chlorine atom and a carbaldehyde group at the 5- and 6-positions, respectively, of this scaffold creates a versatile intermediate, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. The chloro group can serve as a handle for cross-coupling reactions, while the aldehyde functionality is a gateway for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions. This guide aims to provide a detailed technical overview of this compound for researchers and scientists engaged in the design and synthesis of novel therapeutic agents and functional materials.

Physicochemical and Spectroscopic Properties

Detailed experimental data for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is not extensively available in the public domain. The following properties are based on information from commercial suppliers and predictions from analogous structures.[1][2][3][4]

Physicochemical Properties
PropertyValueSource
CAS Number 65977-56-2[1]
Molecular Formula C₈H₄ClNOS[4]
Molecular Weight 197.64 g/mol
Appearance Expected to be a solidN/A
Melting Point Not reported. Analogous chlorinated thienopyridines suggest a melting point in the range of 70-150 °C.N/A
Solubility Expected to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.N/A
Purity Commercially available with >96% purity.[5]
Spectroscopic Analysis (Predicted)

2.2.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the thieno[3,2-b]pyridine ring system and the aldehyde proton.

  • Aldehyde Proton (CHO): A singlet is expected in the downfield region, typically between δ 9.5 and 10.5 ppm.

  • Thieno[3,2-b]pyridine Protons: Three aromatic protons are present. Their chemical shifts and coupling patterns will be influenced by the chloro and aldehyde substituents. Protons on the thiophene ring are expected to appear around δ 7.0-8.0 ppm, while the pyridine ring proton will be in a similar or slightly more downfield region.

2.2.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aldehyde Carbonyl Carbon (C=O): A signal is expected in the highly deshielded region of the spectrum, typically between δ 185 and 200 ppm.

  • Aromatic Carbons: Signals for the eight aromatic carbons of the thieno[3,2-b]pyridine core are expected in the range of δ 110-160 ppm. The carbon bearing the chlorine atom will be significantly deshielded.

2.2.3. Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a prominent molecular ion peak (M⁺) at m/z 197 and a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak with approximately one-third the intensity of the M⁺ peak). Fragmentation would likely involve the loss of the aldehyde group (CHO) and the chlorine atom.

Synthesis

A plausible and efficient method for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is through the Vilsmeier-Haack reaction . This reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.

Proposed Synthetic Pathway

The synthesis would likely start from a suitable 5-chlorothieno[3,2-b]pyridine precursor. The Vilsmeier-Haack reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide such as N,N-dimethylformamide (DMF), would then be used to introduce the aldehyde group at the 6-position.

Synthesis_Pathway Precursor 5-Chlorothieno[3,2-b]pyridine Reagents POCl₃, DMF Precursor->Reagents Vilsmeier-Haack Reaction Product 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Reagents->Product

Caption: Proposed synthesis of the target compound via Vilsmeier-Haack reaction.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established procedures for the Vilsmeier-Haack formylation of related heterocyclic systems.

Materials:

  • 5-Chlorothieno[3,2-b]pyridine

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.

  • Reaction with Substrate: Dissolve 5-Chlorothieno[3,2-b]pyridine (1 equivalent) in anhydrous DCM and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (around 40-50 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is neutral or slightly basic.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford pure 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Chemical Reactivity

The chemical reactivity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is primarily dictated by the aldehyde and chloro functional groups.

Reactions of the Aldehyde Group

The aldehyde group is a versatile functional handle for various transformations:

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent (CrO₃/H₂SO₄).

  • Reduction: The aldehyde can be reduced to the corresponding primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Condensation Reactions: The aldehyde can participate in various condensation reactions. A notable example is the Knoevenagel condensation , where it reacts with active methylene compounds in the presence of a base to form α,β-unsaturated products.

Knoevenagel_Condensation Aldehyde 5-Chlorothieno[3,2-b]pyridine- 6-carbaldehyde Product α,β-Unsaturated Product Aldehyde->Product ActiveMethylene Active Methylene Compound (e.g., Malononitrile) ActiveMethylene->Product Base Base (e.g., Piperidine) Base->Product Catalyst

Caption: Knoevenagel condensation of the title compound.

Reactions of the Chloro Group

The chlorine atom at the 5-position is on a pyridine ring, making it susceptible to nucleophilic aromatic substitution, although potentially less reactive than chloro groups on more electron-deficient pyridines. It can also be a valuable partner in various palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

  • Heck Coupling: Reaction with alkenes to form substituted alkenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Applications in Research and Drug Development

While specific biological activities for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde are not widely reported, its structural features make it a highly attractive starting material for the synthesis of libraries of compounds for screening in various therapeutic areas. The thieno[3,2-b]pyridine core is a known pharmacophore, and the ability to functionalize both the 5- and 6-positions allows for the exploration of structure-activity relationships (SAR) in drug discovery programs targeting kinases, proteases, and other enzymes.

Safety and Handling

Based on available safety data sheets, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is classified as harmful if swallowed and causes skin and eye irritation. It is also suspected of causing respiratory irritation.

Hazard Statements (H-statements):

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements (P-statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its dual functionality allows for a wide range of chemical modifications, making it an ideal starting point for the development of novel compounds with potential therapeutic applications. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and expected reactivity, which will be of significant value to researchers and scientists working with this and related heterocyclic systems.

References

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. India Fine Chemicals. [Link]

  • 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde|CAS 65977-56-2. 3ASenrise. [Link]

  • Spectrochem Catalogue 2022-23.pdf. Spectrochem. [Link]

Sources

An In-depth Technical Guide to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: Synthesis, Reactivity, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (CAS No. 65977-56-2), a key heterocyclic building block in medicinal chemistry. We will delve into its synthesis, explore its chemical reactivity, and discuss its strategic importance for researchers, scientists, and professionals in the field of drug development. The thieno[3,2-b]pyridine scaffold is a privileged structure, forming the core of numerous biologically active compounds with applications in oncology, neurology, and the treatment of cardiovascular diseases.[1] This document aims to serve as a practical resource, elucidating the causality behind experimental choices and providing actionable insights for the laboratory setting.

Physicochemical Properties and Safety Information

A foundational understanding of a compound's properties is paramount for its effective and safe utilization in a research context.

Table 1: Physicochemical Properties of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

PropertyValueSource(s)
CAS Number 65977-56-2[2][3]
Molecular Formula C₈H₄ClNOS[2]
Molecular Weight 197.64 g/mol [2]
Appearance White to yellow or orange powder/lump[4][5]
Purity Typically ≥97%
Storage Inert atmosphere, 2-8°C[2]
SMILES Code O=CC1=C(Cl)N=C(C=CS2)C2=C1[2]
InChI Key GDIOFTQASMYKFB-UHFFFAOYSA-N

Safety Profile:

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis via Vilsmeier-Haack Reaction: A Mechanistic Perspective

The most direct and widely applicable method for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is the Vilsmeier-Haack reaction. This reaction is a powerful tool for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7] The reaction proceeds through the formation of a Vilsmeier reagent, a chloromethyliminium salt, which acts as the electrophile.

The logical precursor for this synthesis is the corresponding thieno[3,2-b]pyridinone. The Vilsmeier-Haack reaction on this substrate achieves both chlorination and formylation in a one-pot procedure.

Diagram 1: Proposed Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

G cluster_start Starting Material cluster_reagents Vilsmeier-Haack Reagents cluster_product Final Product start Thieno[3,2-b]pyridin-5(4H)-one reagents POCl₃, DMF start->reagents Reaction product 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde reagents->product Chlorination & Formylation

Caption: Synthetic route to the target compound.

Experimental Protocol (Proposed)

This protocol is based on established procedures for Vilsmeier-Haack reactions on analogous heterocyclic systems.[7][8]

  • Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a calcium chloride guard tube, cool N,N-dimethylformamide (DMF, 4 equivalents) to 0°C in an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 4 equivalents) dropwise to the cooled DMF with constant stirring. The Vilsmeier reagent, a viscous white salt, will form.

  • Substrate Addition: Dissolve the starting material, thieno[3,2-b]pyridin-5(4H)-one (1 equivalent), in a minimal amount of dry DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at room temperature.

  • Reaction: Heat the reaction mixture to 70-90°C and maintain for 24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • Neutralization and Extraction: Neutralize the aqueous solution with a saturated solution of sodium bicarbonate. Extract the product with a suitable organic solvent, such as ethyl acetate (3 x 100 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

  • Excess Vilsmeier Reagent: Using an excess of the Vilsmeier reagent ensures the complete conversion of the starting material and facilitates both the chlorination of the pyridinone and the formylation of the adjacent carbon.

  • Controlled Addition: The dropwise addition of POCl₃ to DMF at 0°C is crucial to control the exothermic reaction and prevent the decomposition of the Vilsmeier reagent.

  • Elevated Temperature: Heating the reaction mixture provides the necessary activation energy for the electrophilic aromatic substitution to occur on the relatively electron-deficient thienopyridine ring.

Chemical Reactivity and Synthetic Utility

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde possesses two key reactive sites: the chlorine atom at the 5-position and the aldehyde group at the 6-position. This dual functionality makes it a highly versatile intermediate for the synthesis of diverse compound libraries.[1]

Diagram 2: Reactivity and Derivatization Pathways

G cluster_chloro Reactions at C5-Cl cluster_aldehyde Reactions at C6-CHO core 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde suzuki Suzuki Coupling (Ar-B(OH)₂) core->suzuki Pd catalyst, base buchwald Buchwald-Hartwig (R₂NH) core->buchwald Pd catalyst, base nucleophilic Nucleophilic Substitution (Nu⁻) core->nucleophilic Heat reductive Reductive Amination (RNH₂, NaBH₃CN) core->reductive wittig Wittig Reaction (Ph₃P=CHR) core->wittig oxidation Oxidation ([O]) core->oxidation

Caption: Key reaction pathways for derivatization.

Reactions at the 5-Position (C-Cl)

The chlorine atom on the pyridine ring is susceptible to displacement, making it an excellent handle for carbon-carbon and carbon-nitrogen bond formation through transition-metal-catalyzed cross-coupling reactions.

  • Suzuki-Miyaura Coupling: This palladium-catalyzed reaction with boronic acids or esters is a powerful method for introducing aryl or heteroaryl substituents, enabling the synthesis of biaryl compounds. The reactivity of aryl chlorides in Suzuki coupling has been well-established, often requiring the use of electron-rich and bulky phosphine ligands to facilitate the oxidative addition step.

  • Buchwald-Hartwig Amination: This reaction allows for the formation of C-N bonds by coupling with a wide range of primary and secondary amines. This is a crucial transformation for introducing diversity and modulating the physicochemical properties of drug candidates.

  • Nucleophilic Aromatic Substitution (SₙAr): The electron-withdrawing nature of the pyridine nitrogen and the fused thiophene ring can activate the chlorine atom towards nucleophilic substitution by strong nucleophiles like alkoxides, thiolates, and amines, often under thermal conditions.

Reactions at the 6-Position (C-CHO)

The aldehyde functional group is a versatile precursor for a multitude of chemical transformations:

  • Reductive Amination: The reaction with primary or secondary amines in the presence of a mild reducing agent, such as sodium triacetoxyborohydride, provides a straightforward route to secondary and tertiary amines, respectively.

  • Wittig Reaction: This reaction with phosphorus ylides allows for the conversion of the aldehyde into an alkene, providing a method for carbon chain extension and the introduction of various unsaturated moieties.

  • Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid using standard oxidizing agents like potassium permanganate or Jones reagent. This carboxylic acid can then be converted into esters, amides, or other acid derivatives.

  • Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel condensation with active methylene compounds, to form more complex molecular scaffolds.

Spectroscopic Characterization (Expected)

While a publicly available, peer-reviewed spectrum for this specific compound is not readily accessible, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the electronic environment of the thienopyridine core and the influence of the substituents.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Rationale
-CHO ~10.0 (s)~190Typical chemical shift for an aromatic aldehyde proton and carbon.
H-2 ~7.5-7.8 (d)~125-130Thiophene proton adjacent to sulfur, deshielded by the aromatic system.
H-3 ~7.2-7.5 (d)~120-125Thiophene proton coupled to H-2.
H-7 ~8.0-8.5 (s)~145-150Pyridine proton, deshielded by the adjacent nitrogen atom.
C-2 -~125-130Thiophene carbon.
C-3 -~120-125Thiophene carbon.
C-3a -~140-145Bridgehead carbon.
C-5 -~150-155Carbon bearing the chlorine atom, deshielded.
C-6 -~130-135Carbon bearing the aldehyde group.
C-7 -~145-150Pyridine carbon.
C-7a -~155-160Bridgehead carbon adjacent to nitrogen.

Note: These are estimated values and actual shifts may vary depending on the solvent and experimental conditions.

Applications in Drug Discovery and Medicinal Chemistry

The thienopyridine core is a well-established pharmacophore, most notably found in antiplatelet drugs like clopidogrel and ticlopidine.[9] These drugs act as antagonists of the P2Y₁₂ receptor.[9] The structural features of thienopyridines, such as their ability to participate in hydrogen bonding and their lipophilic character, contribute to their favorable pharmacological properties.

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde serves as a crucial starting material for the synthesis of novel thienopyridine derivatives with a wide range of potential biological activities, including anti-inflammatory, antimicrobial, and antitumor properties. Its utility lies in the ability to introduce molecular diversity at two distinct positions, allowing for the systematic exploration of the structure-activity relationship (SAR) of new chemical entities.

The strategic application of this building block allows for the rapid generation of compound libraries for high-throughput screening, accelerating the identification of new lead compounds in the drug discovery pipeline.

Conclusion

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a high-value intermediate for chemical synthesis and drug discovery. Its efficient synthesis via the Vilsmeier-Haack reaction and the orthogonal reactivity of its chloro and aldehyde functionalities provide a robust platform for the creation of diverse molecular architectures. A thorough understanding of its synthesis, reactivity, and safe handling is essential for researchers aiming to leverage the therapeutic potential of the thienopyridine scaffold.

References

  • D.J. De Cales, The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate. Available at: [Link]

  • Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate. Available at: [Link]

  • RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available at: [Link]

  • MDPI. (2022). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2022(4), M1491. Available at: [Link]

  • Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Available at: [Link]

  • PubMed. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Available at: [Link]

  • Beilstein Journals. Search Results. Available at: [Link]

  • India Fine Chemicals. 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Available at: [Link]

  • MDPI. (2022). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 27(13), 4284. Available at: [Link]

  • MDPI. (2023). 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. Molbank, 2023(1), M1556. Available at: [Link]

  • International Journal of Science and Research (IJSR). The Synthesis of 6-sustituted-2-chloroquinoline-3-carbaldehyde using Vilsmeier-Haack Reaction. Available at: [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a halogenated heterocyclic compound featuring a fused thieno[3,2-b]pyridine bicyclic system. This scaffold is of significant interest in medicinal chemistry and materials science due to its structural similarity to purines and other biologically active heterocycles. The presence of a chlorine atom, an aldehyde group, and the compact aromatic system provides multiple points for synthetic modification, making it a valuable building block for the development of novel therapeutic agents and functional materials.

Accurate structural elucidation and purity assessment are paramount for any downstream application. This guide provides a comprehensive overview of the spectroscopic techniques used to characterize 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. While specific experimental data for this exact molecule is not extensively published, this document synthesizes expected spectroscopic behaviors based on well-established principles and data from closely related analogues.[1][2][3] This approach offers a robust framework for researchers to interpret their own experimental data.

The molecular structure, with the IUPAC numbering convention for the thieno[3,2-b]pyridine ring system, is presented below.

G ¹H NMR Correlation Diagram cluster_molecule 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde H_aldehyde Aldehyde-H (δ ~10.2 ppm) H2 H2 (δ ~8.2 ppm) H3 H3 (δ ~7.6 ppm) H2->H3

Caption: Expected ¹H-¹H coupling in the molecule.

Standard Experimental Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Instrumentation: The spectrum should be acquired on a 400 MHz or higher field NMR spectrometer. [4]3. Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: A sweep width of approximately 12-15 ppm.

  • Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information on the carbon framework of the molecule.

Predicted ¹³C NMR Data
CarbonPredicted Chemical Shift (δ, ppm)
C=O (Aldehyde)185 - 195
C2125 - 135
C3120 - 130
C4a150 - 160
C5135 - 145
C6140 - 150
C7a155 - 165
Expert Interpretation
  • Carbonyl Carbon: The aldehyde carbonyl carbon is the most deshielded carbon and will appear far downfield, typically between 185 and 195 ppm.

  • Aromatic Carbons: The remaining carbons of the fused ring system will appear in the aromatic region (120-165 ppm). The exact chemical shifts are influenced by the electronegativity of the adjacent heteroatoms (N and S) and the chlorine substituent. Carbons directly attached to these heteroatoms or the chlorine atom (C4a, C5, C7a) are expected to be further downfield. [1]

Standard Experimental Protocol
  • Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for a better signal-to-noise ratio.

  • Instrumentation: A 100 MHz or higher spectrometer (corresponding to a 400 MHz ¹H frequency).

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of ¹³C.

    • Relaxation Delay: 2-5 seconds.

  • Processing: Process the data similarly to the ¹H NMR spectrum. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule, which aids in confirming its elemental composition.

Expected Mass Spectrometry Data
  • Molecular Ion (M⁺): The key feature in the mass spectrum will be the molecular ion peak. Due to the presence of chlorine, a characteristic isotopic pattern will be observed:

    • [M]⁺: Corresponding to the molecule with the ³⁵Cl isotope.

    • [M+2]⁺: Corresponding to the molecule with the ³⁷Cl isotope. The intensity of the [M+2] peak will be approximately one-third of the [M]⁺ peak, which is a definitive signature for a monochlorinated compound. [5]* Calculated Masses:

    • C₈H₄³⁵ClNOS: m/z = 196.97

    • C₈H₄³⁷ClNOS: m/z = 198.97

  • Key Fragmentation: Common fragmentation pathways would involve the loss of the aldehyde group (CHO, 29 Da) or the chlorine atom (Cl, 35/37 Da).

IonExpected m/z (for ³⁵Cl)Interpretation
[M]⁺197Molecular ion
[M+2]⁺199Isotope peak for ³⁷Cl
[M-CHO]⁺168Loss of the aldehyde group
[M-Cl]⁺162Loss of the chlorine atom
Standard Experimental Protocol
  • Sample Introduction: The sample can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization Method: Electron Ionization (EI) is a common technique for this type of molecule, as it provides detailed fragmentation patterns. Softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) can also be used, which would favor the observation of the molecular ion. [6]3. Mass Analyzer: A high-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap) is recommended for accurate mass measurement, which can confirm the elemental formula. [7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Absorption Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3100 - 3000MediumC-H stretching (aromatic)
1700 - 1680StrongC=O stretching (aldehyde)
1600 - 1450MediumC=C and C=N stretching (aromatic rings)
1200 - 1000MediumC-Cl stretching
Expert Interpretation
  • Carbonyl Stretch: The most prominent peak in the IR spectrum will be the strong absorption from the aldehyde carbonyl (C=O) stretch, expected around 1680-1700 cm⁻¹. [8]Its position can be influenced by conjugation with the aromatic system.

  • Aromatic Stretches: The C-H stretches of the aromatic protons will appear above 3000 cm⁻¹, while the characteristic ring stretching vibrations (C=C and C=N) will be observed in the 1450-1600 cm⁻¹ region.

Standard Experimental Protocol
  • Sample Preparation: The spectrum can be acquired from a solid sample using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Acquisition: Typically, 16-32 scans are co-added to obtain a spectrum with a good signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Conclusion

The structural confirmation of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde relies on a synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR define the carbon-hydrogen framework, mass spectrometry confirms the molecular weight and elemental composition (particularly the presence of chlorine), and IR spectroscopy identifies the key functional groups. This guide provides a detailed framework of the expected spectral data and standard protocols, enabling researchers to confidently characterize this important heterocyclic building block.

References

  • ResearchGate. (2025). 13C-NMR SPECTRAL DATA FOR SUBSTITUTED THIENO[2,3-b]- AND THIENO[3,2-b]PYRIDINES AND THE CORRELATION OF IPSO SUBSTITUENT CHEMICAL SHIFTS. [Link]

  • ResearchGate. (2025). One-bond 13C-1H coupling constants for substituted thieno[2,3-b]- and thieno[3,2-b]pyridines and their use in structural assignments. [Link]

  • The Royal Society of Chemistry. Supporting Information. [Link]

  • MDPI. (2022). Structures and Luminescent Properties of Rare-Earth Metal–Organic Framework Series with Thieno[3,2b]thiophene-2,5-dicarboxylate. [Link]

  • MDPI. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]

  • PubChem. Thieno(2,3-b)pyridine. [Link]

  • MDPI. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • ACS Publications. (2021). Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • PubMed. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. [Link]

  • NIST WebBook. 3-Pyridinecarboxaldehyde. [Link]

  • MDPI. (2023). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]

  • PMC - NIH. (2019). Analysis of protein chlorination by mass spectrometry. [Link]

  • PubMed Central. (2024). Evaluation of atmospheric-plasma-source absorption mode Fourier transform Orbitrap mass spectrometry for chlorinated paraffin mixtures. [Link]

  • PubChemLite. Thieno[2,3-b]pyridine-2-carbaldehyde (C8H5NOS). [Link]

  • ResearchGate. (2018). Determination of Chlorinated Paraffins by Bromide-Anion Attachment Atmospheric Pressure Chemical Ionization Mass Spectrometry. [Link]

Sources

Thienopyridine Derivatives: A Comprehensive Technical Guide to Their Diverse Biological Activities and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Thienopyridine derivatives represent a versatile class of heterocyclic compounds that have become cornerstones in modern medicine and drug discovery. Initially recognized for their profound antiplatelet activity, their therapeutic potential has expanded to encompass anticancer, antimicrobial, and anti-inflammatory applications. This technical guide provides an in-depth exploration of the multifaceted biological activities of thienopyridine derivatives, designed for researchers, scientists, and drug development professionals. The guide delineates the core chemical features, elucidates the molecular mechanisms of action across different therapeutic areas, and presents detailed, field-proven methodologies for their biological evaluation. By synthesizing technical data with mechanistic insights, this document serves as an authoritative resource for harnessing the full potential of the thienopyridine scaffold in the development of next-generation therapeutics.

Introduction to the Thienopyridine Scaffold

The thienopyridine core is a bicyclic heteroaromatic system resulting from the fusion of a thiophene ring and a pyridine ring. The orientation of these two rings gives rise to several isomers, with the thieno[2,3-b]pyridine and thieno[3,2-b]pyridine structures being the most explored in medicinal chemistry.

Core Chemical Structure and Physicochemical Properties

The arrangement of sulfur and nitrogen atoms within the bicyclic structure imparts unique physicochemical properties, influencing the molecule's planarity, electron distribution, and potential for hydrogen bonding. These characteristics are pivotal in determining how the derivatives interact with biological targets. The versatility of the scaffold allows for substitution at various positions, enabling chemists to modulate properties such as solubility, metabolic stability, and target affinity, which is a cornerstone of structure-activity relationship (SAR) studies.

Historical Perspective and Clinical Significance

The clinical journey of thienopyridines began with the discovery of ticlopidine, the first-generation antiplatelet agent.[1][2] Although effective, its use was hampered by significant hematological side effects.[1] This led to the development of clopidogrel (Plavix), a second-generation derivative with an improved safety profile that became a blockbuster drug for preventing thrombotic events in patients with cardiovascular disease.[3][4] The subsequent introduction of prasugrel (Effient) offered more potent and predictable platelet inhibition, further cementing the importance of the thienopyridine scaffold in cardiovascular medicine.[1][5]

Major Classes of Biological Activity

While historically dominated by their antiplatelet effects, the biological activities of thienopyridine derivatives are remarkably diverse.

Antiplatelet Activity: The Cornerstone of Thienopyridine Therapeutics

The most established biological activity of thienopyridines is the inhibition of platelet aggregation.[3] This class of drugs plays a critical role in the management of acute coronary syndrome (ACS) and in preventing thrombosis following percutaneous coronary intervention (PCI).[5]

2.1.1 Mechanism of Action: Irreversible P2Y12 Receptor Antagonism Clinically approved thienopyridines are prodrugs that require metabolic activation, primarily by hepatic cytochrome P450 enzymes, to form an active metabolite.[1] This active metabolite then selectively and irreversibly binds to the P2Y12 receptor on the platelet surface.[2] The P2Y12 receptor is a G protein-coupled receptor (GPCR) for adenosine diphosphate (ADP).[6]

Upon binding of ADP, the P2Y12 receptor couples to the Gαi protein, initiating a downstream signaling cascade.[7][8] This leads to the inhibition of adenylyl cyclase, resulting in lower intracellular cyclic adenosine monophosphate (cAMP) levels.[6][9] Reduced cAMP levels alleviate the inhibition of platelet activation. Concurrently, Gαi signaling activates pathways including PI3K/Akt and Rap1b, which are crucial for the conformational change of the glycoprotein IIb/IIIa receptor, the final common step in platelet aggregation.[7][8][10] By irreversibly blocking the P2Y12 receptor, thienopyridines prevent these signaling events, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.[2]

P2Y12_Signaling_Pathway cluster_platelet Platelet ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Activates Thieno Thienopyridine (Active Metabolite) Thieno->P2Y12 Irreversibly Inhibits Gi Gαi Protein P2Y12->Gi Couples to AC Adenylyl Cyclase (AC) Gi->AC Inhibits PI3K PI3K Activation Gi->PI3K Rap1b Rap1b Activation Gi->Rap1b cAMP ↓ cAMP AC->cAMP Akt Akt Phosphorylation PI3K->Akt GPIIbIIIa_inactive GPIIb/IIIa Receptor (Inactive) Akt->GPIIbIIIa_inactive Rap1b->GPIIbIIIa_inactive GPIIbIIIa_active GPIIb/IIIa Receptor (Active) GPIIbIIIa_inactive->GPIIbIIIa_active Conformational Change Aggregation Platelet Aggregation GPIIbIIIa_active->Aggregation

Caption: P2Y12 Receptor Signaling Pathway Inhibition.

2.1.2 Clinically Approved Thienopyridine Antiplatelet Drugs A comparison of the key features of ticlopidine, clopidogrel, and prasugrel is summarized below.

FeatureTiclopidineClopidogrel (Plavix®)Prasugrel (Effient®)
Generation FirstSecondThird
Activation Hepatic (CYP enzymes)Hepatic (CYP enzymes, e.g., CYP2C19)Hepatic (Esterase hydrolysis then CYP)
P2Y12 Inhibition IrreversibleIrreversibleIrreversible
Onset of Action SlowIntermediateFast
Potency Least PotentIntermediateMost Potent
Key Limitation Hematological side effects (neutropenia)Pharmacogenomic variability (CYP2C19)Higher bleeding risk
Primary Use Largely replacedACS, post-PCI, stroke preventionACS, particularly in patients undergoing PCI
Anticancer Activity: An Emerging Frontier

Recent research has unveiled the significant potential of thienopyridine and its fused-ring analogue, thienopyrimidine, as anticancer agents.[11][12][13] These compounds exert their effects through various mechanisms, most notably through the inhibition of key signaling kinases.

2.2.1 Mechanisms of Action

  • Kinase Inhibition: Many thienopyrimidine derivatives have been shown to inhibit protein kinases that are crucial for cancer cell proliferation and survival.[14][15] Targets include Epidermal Growth Factor Receptor (EGFR), Phosphoinositide 3-kinase (PI3Kα), and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[11][13][14] For instance, certain pyridothienopyrimidine derivatives displayed potent EGFR kinase inhibition with IC₅₀ values even lower than the established drug erlotinib.[15]

  • Cell Cycle Arrest and Apoptosis: Some novel thienopyridine derivatives have been found to induce cell cycle arrest, often at the G0/G1 or G2 phase, preventing cancer cells from progressing through division.[16][17] Subsequently, they can trigger programmed cell death (apoptosis), leading to the elimination of malignant cells.[16]

  • Hsp90 Inhibition: Thieno[2,3-c]pyridine derivatives have been investigated as potential inhibitors of Heat Shock Protein 90 (Hsp90).[17] Hsp90 is a chaperone protein essential for the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy.[17]

A number of synthesized thienopyridine and thienopyrimidine compounds have shown potent cytotoxic activity against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), breast cancer (MCF-7), and lung cancer (A549).[11][14][16]

Antimicrobial Activity

The thienopyridine scaffold is also a promising backbone for the development of new antimicrobial agents to combat the growing threat of drug resistance.[18][19]

2.3.1 Antibacterial and Antifungal Properties Derivatives of thienopyridine and thienopyrimidine have demonstrated broad-spectrum activity.[11][20][21] Studies have reported significant inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.[18] Furthermore, notable antifungal activity against strains like Candida albicans and Aspergillus niger has been observed.[19][21][22]

2.3.2 Potential Mechanisms While the exact mechanisms are still under investigation for many compounds, one proposed target is DNA gyrase.[18] This essential bacterial enzyme is involved in DNA replication, making it a validated target for antibiotics. By inhibiting DNA gyrase, these compounds can effectively halt bacterial proliferation. Other potential mechanisms include the disruption of microbial cellular processes and compromising cell membrane integrity.[19]

Anti-inflammatory Activity

The anti-inflammatory potential of thienopyridines is an area of growing interest. Certain derivatives have been shown to inhibit the production of nitric oxide (NO) in macrophages, a key mediator in the inflammatory response.[23] This suggests that thienopyridines could be developed to treat inflammatory disorders.[23][24]

Methodologies for Evaluating Biological Activity

A rigorous and systematic evaluation of biological activity is critical in the development of thienopyridine derivatives. The following section details standard, validated protocols for key assays.

In Vitro Assays

3.1.1 Protocol: Platelet Aggregation Assay (Light Transmission Aggregometry) This assay is the gold standard for assessing antiplatelet efficacy. It measures the increase in light transmission through a suspension of platelet-rich plasma (PRP) as platelets aggregate.[25][26]

  • Objective: To quantify the inhibitory effect of a thienopyridine derivative on agonist-induced platelet aggregation.

  • Materials: Freshly drawn human whole blood (anticoagulated with 3.2% sodium citrate), agonist (e.g., ADP, collagen), saline, test compound, platelet aggregometer, centrifuge.

  • Procedure:

    • PRP Preparation: Centrifuge whole blood at 150-200 x g for 10-15 minutes at room temperature to obtain platelet-rich plasma (PRP).[26]

    • PPP Preparation: Re-centrifuge the remaining blood at 2,500 x g for 10-15 minutes to obtain platelet-poor plasma (PPP), which serves as the 100% aggregation blank.[25][27]

    • Standardization: Adjust the platelet count in the PRP if necessary using PPP. Place a cuvette with PPP in the aggregometer and set the baseline to 100% transmission. Place a cuvette with PRP and set it to 0% transmission.[28]

    • Assay: Pipette PRP into a test cuvette with a magnetic stir bar. Add the test compound (or vehicle control) and incubate for a specified time at 37°C.[27]

    • Initiation: Add an agonist (e.g., ADP at a final concentration of 5-10 µM) to initiate aggregation.

    • Data Acquisition: Record the change in light transmission over time (typically 5-10 minutes). The maximum aggregation percentage is calculated relative to the PRP and PPP baselines.[28]

3.1.2 Protocol: In Vitro Kinase Inhibition Assay This assay determines the ability of a compound to inhibit the activity of a specific protein kinase. Luminescence-based assays that quantify ATP consumption are common.[29][30]

  • Objective: To determine the IC₅₀ value of a thienopyridine derivative against a target kinase (e.g., EGFR, PI3K).

  • Materials: Recombinant kinase, specific substrate peptide, ATP, test compound, kinase assay buffer, 96- or 384-well plates, luminescence-based assay kit (e.g., ADP-Glo™), plate reader.[29][31]

  • Procedure:

    • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

    • Kinase Reaction Setup: In a multi-well plate, add the kinase assay buffer, the test compound dilution, and the recombinant kinase enzyme. Incubate briefly to allow for compound-enzyme interaction.[29]

    • Reaction Initiation: Add a mixture of the kinase substrate and ATP to each well to start the reaction. Incubate at 30°C for 60 minutes.[29]

    • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity). In an ADP-Glo™ assay, a reagent is added to deplete unused ATP. A second reagent is then added to convert the generated ADP back to ATP, which fuels a luciferase reaction.[30][31]

    • Data Analysis: Measure the luminescent signal with a plate reader. Plot the signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[29]

3.1.3 Protocol: Minimum Inhibitory Concentration (MIC) Assay This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[32][33]

  • Objective: To determine the MIC of a thienopyridine derivative against bacterial or fungal strains.

  • Materials: Test microorganism, appropriate broth medium (e.g., Mueller-Hinton Broth), test compound, 96-well microtiter plates, incubator, spectrophotometer (plate reader).[34][35]

  • Procedure:

    • Inoculum Preparation: Culture the microorganism overnight. Dilute the culture to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL).[33][36]

    • Compound Dilution: Prepare two-fold serial dilutions of the test compound directly in the wells of a 96-well plate containing the broth medium.[35]

    • Inoculation: Add the standardized microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.[36]

    • Incubation: Incubate the plate at 37°C for 16-24 hours.[36]

    • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density (e.g., at 600 nm) with a plate reader.[35]

In Vivo Models

3.2.1 Workflow: Ferric Chloride-Induced Thrombosis Model This is a widely used and reproducible murine model to evaluate the antithrombotic efficacy of compounds in vivo.[37][38]

  • Objective: To assess the ability of a thienopyridine derivative to prevent or delay the formation of an occlusive thrombus in a mouse carotid artery.

  • Principle: Topical application of ferric chloride (FeCl₃) induces oxidative injury to the vascular endothelium, exposing subendothelial collagen and tissue factor, which triggers robust platelet adhesion, activation, and coagulation, leading to thrombus formation.[38]

  • Workflow:

InVivo_Workflow cluster_procedure Ferric Chloride Thrombosis Model Workflow Start 1. Animal Preparation - Anesthetize mouse - Administer test compound  (or vehicle) Expose 2. Surgical Exposure - Make midline neck incision - Isolate carotid artery Start->Expose Probe 3. Baseline Measurement - Place Doppler flow probe  on the artery - Record baseline blood flow Expose->Probe Injury 4. Induce Injury - Apply FeCl3-soaked  filter paper to artery  (e.g., 5-10% for 3 min) Probe->Injury Monitor 5. Monitor Thrombosis - Continuously record blood flow - Measure Time to Occlusion (TTO) Injury->Monitor End 6. Endpoint - Blood flow ceases (occlusion) - Compare TTO between  treated and control groups Monitor->End

Caption: Workflow for the Ferric Chloride-Induced Thrombosis Model.

Future Directions and Therapeutic Outlook

The thienopyridine scaffold remains a highly valuable starting point for drug discovery. Future research is likely to focus on several key areas:

  • Overcoming Limitations: For antiplatelet agents, this includes mitigating bleeding risks and addressing pharmacogenomic variability through the design of novel activation pathways or direct-acting inhibitors.

  • Novel Scaffolds and Hybrids: Synthesizing hybrid molecules that combine the thienopyridine core with other pharmacophores to achieve dual or synergistic activities (e.g., anti-inflammatory and anticancer).[19]

  • New Therapeutic Targets: Expanding the application of thienopyridines by designing derivatives that selectively target kinases, microbial enzymes, or inflammatory mediators for which there is a high unmet medical need. The development of thienopyrimidines as potent and selective kinase inhibitors for oncology is a particularly promising avenue.[39][40]

Conclusion

From their established, life-saving role in cardiovascular medicine to their emerging potential in oncology and infectious diseases, thienopyridine derivatives demonstrate remarkable biological versatility. Their proven clinical success and chemically tractable scaffold ensure they will remain a central focus of medicinal chemistry research. A deep understanding of their structure-activity relationships, mechanisms of action, and appropriate evaluative methodologies, as outlined in this guide, is essential for scientists aiming to unlock the next generation of thienopyridine-based therapeutics.

References

  • Central role of the P2Y12 receptor in platelet activation. The Journal of Clinical Investigation. [Link]
  • The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. PubMed Central. [Link]
  • Novel thienopyridine derivatives as specific anti-hepatocellular carcinoma (HCC) agents: synthesis, preliminary structure-activity relationships, and in vitro biological evaluation. PubMed. [Link]
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI. [Link]
  • Synthesis, Molecular Modelling and Antimicrobial Studies of New Thienopyridine-Based Compounds. ResearchGate. [Link]
  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Protocols.io. [Link]
  • Ferric Chloride-Induced Arterial Thrombosis and Sample Collection for 3D Electron Microscopy Analysis. JoVE. [Link]
  • Ferric Chloride-Induced Arterial Thrombosis in a Murine Model: Measurement of Occlusion and Sample Collection for Electron Microscopy. NIH. [Link]
  • Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnology (ICB). [Link]
  • Ferric Chloride-induced Thrombosis Mouse Model on Carotid Artery and Mesentery Vessel. JoVE. [Link]
  • Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. NIH. [Link]
  • Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations. [Link]
  • (PDF) The Signaling Pathway of the ADP Receptor P2Y12 in the Immune System: Recent Discoveries and New Challenges. ResearchGate. [Link]
  • Video: Ferric Chloride-induced Murine Thrombosis Models. JoVE. [Link]
  • Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. Polycyclic Aromatic Compounds. [Link]
  • Central role of the P2Y12 receptor in platelet activation. PubMed Central. [Link]
  • ADP-induced P2Y12 downstream signaling. ADP binds to and activates the... ResearchGate. [Link]
  • Establishment of a Modified and Standardized Ferric Chloride-Induced Rat Carotid Artery Thrombosis Model. ACS Omega. [Link]
  • Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols. NCBI. [Link]
  • Thienopyridine. Wikipedia. [Link]
  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. ResearchGate. [Link]
  • Platelet Aggregation Testing in Platelet-Rich Plasma Description of Procedures With the Aim to Develop Standards in the Field. Archives of Pathology & Laboratory Medicine. [Link]
  • (PDF) Synthesis, Characterization, and Antimicrobial Activity of New Thienopyrimidine Derivatives. ResearchGate. [Link]
  • In vitro kinase assay. Protocols.io. [Link]
  • Platelet aggregometry assay for evaluating the effects of platelet agonists and antiplatelet compounds on platelet function in vitro. PubMed Central. [Link]
  • Design, Synthesis, and Biological Evaluation of Novel Thienopyrimidine Derivatives as PI3Kα Inhibitors. PubMed. [Link]
  • Testing platelet aggregation activity. Protocols.io. [Link]
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. PubMed. [Link]
  • Thienopyrimidine: A Promising Scaffold to Access Anti-Infective Agents. PubMed Central. [Link]
  • Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. MDPI. [Link]
  • Thienopyridine derivatives (72–75) with anti-inflammatory and... ResearchGate. [Link]
  • Platelet Function Testing: Light Transmission Aggregometry. Practical-Haemostasis.com. [Link]
  • In vitro JAK kinase activity and inhibition assays. PubMed. [Link]
  • Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. ResearchGate. [Link]
  • Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H). MDPI. [Link]
  • Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase. Bioorganic Chemistry. [Link]
  • Thienopyridine. Grokipedia. [Link]
  • 8 THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]
  • RxFlex Formulary Drug Search for Plan. LIBERTY FOR WEB. [Link]
  • Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. [Link]
  • Thienopyridines and other ADP-receptor antagonists. PubMed. [Link]
  • Kinase assays. BMG LABTECH. [Link]
  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate. [Link]
  • Recent updates on thienopyrimidine derivatives as anticancer agents. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a pivotal heterocyclic building block in the landscape of medicinal chemistry and materials science. Its unique thienopyridine core, functionalized with a reactive aldehyde and a strategic chloro-substituent, offers a versatile platform for the synthesis of a diverse array of complex molecules. This guide provides a comprehensive overview of the synthesis, chemical properties, and notable applications of this compound, with a particular focus on its emerging role in the development of novel therapeutic agents. While detailed experimental data for this specific molecule remains elusive in publicly accessible literature, this paper synthesizes information on analogous structures and plausible synthetic routes to provide a predictive and practical framework for researchers.

Introduction: The Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine nucleus is a significant pharmacophore, recognized for its presence in a variety of biologically active compounds. This fused heterocyclic system, an isostere of quinoline, imparts a unique combination of electronic and steric properties to molecules, often leading to favorable interactions with biological targets. Derivatives of the thieno[3,2-b]pyridine scaffold have demonstrated a broad spectrum of pharmacological activities, including anti-proliferative, fungicidal, and neuroprotective effects. The introduction of a chloro group at the 5-position and a carbaldehyde at the 6-position, as seen in 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, further enhances its synthetic utility, providing two distinct handles for molecular elaboration.

Synthesis and Mechanistic Considerations

Plausible Synthetic Pathway: The Vilsmeier-Haack Reaction

The logical precursor for the synthesis would be 5-chlorothieno[3,2-b]pyridine. The Vilsmeier-Haack reaction involves the treatment of this substrate with a Vilsmeier reagent, typically generated in situ from a formamide (like N,N-dimethylformamide, DMF) and a chlorinating agent (such as phosphorus oxychloride, POCl₃).

Reaction Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

  • Electrophilic Aromatic Substitution: The electron-rich thieno[3,2-b]pyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. The substitution is anticipated to occur at the C6 position due to the directing effects of the fused ring system.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Substrate 5-Chlorothieno[3,2-b]pyridine Intermediate Iminium Salt Intermediate Substrate->Intermediate + Vilsmeier Reagent (Electrophilic Attack) Product 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Intermediate->Product + H₂O (Hydrolysis) Hydrolysis H₂O Workup

Caption: Plausible Vilsmeier-Haack synthesis of the target aldehyde.

Proposed Experimental Protocol

This protocol is predictive and should be optimized with careful experimental validation.

  • Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (N₂ or Ar), cool a solution of anhydrous N,N-dimethylformamide (DMF) in an appropriate anhydrous solvent (e.g., dichloromethane) to 0 °C.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF solution, maintaining the temperature at 0 °C. Stir the mixture for 30-60 minutes at this temperature to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-chlorothieno[3,2-b]pyridine in a minimal amount of anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and then heat to a moderate temperature (e.g., 50-70 °C) for several hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until it is alkaline.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization.

Physicochemical Properties and Characterization

The expected physicochemical properties and key spectroscopic data for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde are summarized below. These are predictive values based on the chemical structure and data from analogous compounds.

PropertyPredicted Value/Characteristic
Molecular Formula C₈H₄ClNOS
Molecular Weight 197.64 g/mol
Appearance Off-white to yellow solid
Solubility Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform)
¹H NMR Aromatic protons on the thienopyridine core, a singlet for the aldehyde proton (~10 ppm).
¹³C NMR Signals for the aromatic carbons and a downfield signal for the aldehyde carbonyl carbon (>180 ppm).
IR Spectroscopy Characteristic C=O stretching vibration for the aldehyde (~1680-1700 cm⁻¹).
Mass Spectrometry Molecular ion peak corresponding to the molecular weight.

Applications in Drug Discovery and Organic Synthesis

The true value of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde lies in its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications.

As a Precursor to Bioactive Molecules

The aldehyde functionality serves as a key handle for a variety of chemical transformations, including:

  • Reductive Amination: To introduce diverse amine-containing side chains, a common strategy in drug design to modulate solubility and target binding.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To form carbon-carbon double bonds, enabling the extension of the molecular framework.

  • Condensation Reactions: With various nucleophiles to form Schiff bases, which can be further modified or act as ligands.

  • Oxidation and Reduction: To access the corresponding carboxylic acid and alcohol, respectively, opening up further derivatization possibilities.

The chloro-substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups.

Derivatization cluster_aldehyde Aldehyde Reactions cluster_chloro Chloro Group Reactions Start 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde ReductiveAmination Reductive Amination Start->ReductiveAmination Wittig Wittig Reaction Start->Wittig Condensation Condensation Start->Condensation Suzuki Suzuki Coupling Start->Suzuki Buchwald Buchwald-Hartwig Amination Start->Buchwald Product1 Amine Derivatives ReductiveAmination->Product1 Product2 Alkene Derivatives Wittig->Product2 Product3 Schiff Bases / Heterocycles Condensation->Product3 Product4 Aryl/Heteroaryl Derivatives Suzuki->Product4 Product5 Amine Derivatives Buchwald->Product5

Caption: Synthetic utility of the target aldehyde.

Potential Therapeutic Areas

Given the known biological activities of the thieno[3,2-b]pyridine scaffold, derivatives of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde could be explored for:

  • Oncology: As precursors to kinase inhibitors or anti-proliferative agents.

  • Infectious Diseases: As a scaffold for novel antifungal or antibacterial compounds.

  • Central Nervous System (CNS) Disorders: For the development of modulators of neurotransmitter receptors.

Conclusion

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde represents a promising, yet underexplored, building block in synthetic and medicinal chemistry. While a dedicated body of literature for this specific compound is yet to be established, its structural features point towards a high degree of synthetic versatility. The plausible and scalable synthesis via the Vilsmeier-Haack reaction, coupled with the dual reactivity of the aldehyde and chloro functionalities, positions this compound as a valuable starting material for the generation of diverse chemical libraries. It is anticipated that future research will unlock the full potential of this molecule in the discovery of novel therapeutics and functional materials.

References

Due to the lack of specific literature for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, this section provides references to general methodologies and the applications of the broader thieno[3,2-b]pyridine class of compounds. These are intended to provide a foundational context for the synthetic and application-based discussions in this guide.

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000, 56, 355–686. (A comprehensive review of the Vilsmeier-Haack reaction)
  • Thienopyridine Synthesis and Applications: A literature search for "thieno[3,2-b]pyridine synthesis" on scientific databases such as Scopus, Web of Science, and Google Scholar will yield numerous publications on the synthesis and functionalization of this scaffold. Patents citing the thieno[3,2-b]pyridine core can be a valuable source of synthetic procedures and applications in drug discovery. Searching patent databases like Google Patents or the USPTO database with relevant keywords is recommended.

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in Medicinal Chemistry

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a heterocyclic building block of significant interest in the field of drug discovery and development. Its unique thienopyridine scaffold is a key component in the synthesis of a variety of compounds with potential therapeutic applications. Thienopyridine derivatives have been explored for their activity as kinase inhibitors, fungicides, and agents targeting other biological pathways, making this starting material a valuable tool for medicinal chemists.[1][2][3][4] The presence of a reactive aldehyde group and a chlorine atom provides versatile handles for further chemical modifications, allowing for the construction of diverse molecular libraries for screening and lead optimization.

This guide provides a comprehensive overview of the critical safety and handling protocols for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, ensuring its effective and responsible use in the research and development of novel therapeutics.

Part 1: Hazard Identification and Classification

A thorough understanding of the potential hazards associated with a chemical is the foundation of safe laboratory practice. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is classified with the following hazards:

Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity, Oral (Category 4)Warning H302: Harmful if swallowed.[5]
Skin Corrosion/Irritation (Category 2)Warning H315: Causes skin irritation.[5]
Serious Eye Damage/Eye Irritation (Category 2A)Warning H319: Causes serious eye irritation.[5]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemWarning H335: May cause respiratory irritation.[5]

This data is based on available information from chemical suppliers and may not be exhaustive. Always consult the most recent Safety Data Sheet (SDS) for the most complete and up-to-date information.

The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The aldehyde functional group can be irritating to mucous membranes and the respiratory tract. As a chlorinated heterocyclic compound, caution should also be exercised regarding its potential for environmental toxicity, and its reactivity profile must be considered during experimental design.

Part 2: Exposure Controls and Personal Protection

To mitigate the risks associated with handling 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, a stringent set of exposure controls and the consistent use of appropriate Personal Protective Equipment (PPE) are mandatory.

Engineering Controls:
  • Chemical Fume Hood: All manipulations of solid or solutions of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[6]

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly dispersed.

Personal Protective Equipment (PPE):

A comprehensive PPE strategy is essential to prevent accidental exposure.

PPE CategoryRecommended EquipmentBest Practices
Eye and Face Protection Chemical splash goggles or safety glasses with side shields. A face shield should be considered when there is a significant risk of splashing.[6][7]Ensure a proper fit and that eye protection meets recognized standards (e.g., ANSI Z87.1).
Hand Protection Chemically resistant, impervious gloves such as nitrile or butyl rubber.[6]Inspect gloves for any signs of degradation or puncture before use. Practice proper glove removal techniques to avoid skin contact. Wash hands thoroughly after handling.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is recommended if working outside of a fume hood or if there is a potential for generating dust or aerosols.[6][8]Proper fit-testing and training on respirator use are essential.
Protective Clothing A flame-resistant lab coat, worn fully buttoned, is required. Consider the use of chemical-resistant aprons or sleeves for larger-scale operations.[6][7]Do not wear lab coats outside of the laboratory to prevent the spread of contamination.

// Connections A -> B -> C; C -> D [lhead=cluster_donning]; D -> E -> F -> G; G -> H [lhead=cluster_handling]; H -> I [lhead=cluster_doffing]; I -> J -> K -> L -> M; } DOT Figure 1: A logical workflow for the safe handling of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, emphasizing the correct sequence of donning and doffing PPE.

Part 3: Safe Handling and Storage Procedures

Adherence to established protocols for handling and storage is critical for maintaining a safe laboratory environment.

Handling:
  • Avoid Dust Formation: When handling the solid material, take care to avoid the generation of dust. Use appropriate weighing techniques, such as weighing in a fume hood or a glove box.[6]

  • Inert Atmosphere: While not explicitly stated for this compound, related thienopyridines are often stored under an inert atmosphere.[9][10][11] For reactions sensitive to air or moisture, handling under nitrogen or argon is recommended.

  • Avoid Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases, as these may initiate exothermic or hazardous reactions.

  • Hygiene Practices: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling the compound.[6]

Storage:
  • Container: Store in a tightly sealed, properly labeled container.

  • Conditions: Keep in a cool, dry, and well-ventilated area away from direct sunlight and sources of ignition.[12][13] Some suppliers recommend refrigerated storage (2-8°C) under an inert atmosphere.[9][10][11]

  • Segregation: Store separately from incompatible materials.

Part 4: First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

First Aid Measures:
Exposure RouteFirst Aid Protocol
Inhalation Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[14]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[12][14]
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12][15]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][16]
Spill and Disposal Management:
  • Minor Spills:

    • Evacuate the immediate area and restrict access.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or earth.

    • Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spills:

    • Evacuate the laboratory and alert others in the vicinity.

    • Activate the nearest fire alarm to initiate building evacuation.

    • Contact your institution's emergency response team or the local fire department.

    • Provide them with the identity of the spilled material and any other relevant information.

Spill_Response Start Spill of 5-Chlorothieno[3,2-b]pyridine- 6-carbaldehyde Occurs Assess Assess Spill Size and Risk Start->Assess MinorSpill Minor Spill Assess->MinorSpill Small & Contained MajorSpill Major Spill Assess->MajorSpill Large or Uncontrolled EvacuateImmediate Evacuate Immediate Area MinorSpill->EvacuateImmediate EvacuateLab Evacuate Laboratory MajorSpill->EvacuateLab DonPPE Don Appropriate PPE EvacuateImmediate->DonPPE Absorb Cover with Inert Absorbent DonPPE->Absorb Collect Collect and Containerize Waste Absorb->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate End Spill Managed Decontaminate->End AlertOthers Alert Others and Activate Alarm EvacuateLab->AlertOthers CallEmergency Contact Emergency Response AlertOthers->CallEmergency ProvideInfo Provide Chemical Information CallEmergency->ProvideInfo ProvideInfo->End

Waste Disposal:

All waste containing 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, including contaminated lab supplies and absorbent materials, must be treated as hazardous waste.[17] It should be collected in a dedicated, sealed, and properly labeled container.[17] As a halogenated organic compound, it should not be mixed with non-halogenated waste.[17] Disposal must be carried out through a licensed professional waste disposal service in accordance with all local, state, and federal regulations.[14][18][19][20][21]

Conclusion: A Commitment to Safety

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a valuable reagent in the pursuit of new medicines. Its effective use is predicated on a robust understanding and implementation of safe handling practices. By integrating the principles of hazard awareness, diligent use of personal protective equipment, and adherence to established protocols for handling, storage, and emergency response, researchers can confidently and safely unlock the synthetic potential of this important molecule. This commitment to safety not only protects the individual scientist but also ensures the integrity of the research environment and the broader community.

References

  • Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
  • Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds - Benchchem. (n.d.).
  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde - Sigma-Aldrich. (n.d.).
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025-12-22).
  • Personal protective equipment for handling (Pyridin-2-ylmethylideneamino)thiourea - Benchchem. (n.d.).
  • Personal Protective Equipment (PPE) - CHEMM. (n.d.).
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006-12-06).
  • PERSONAL PROTECTIVE EQUIPMENT - ASHP Publications. (n.d.).
  • General Safety Framework of the Department of Organic Chemistry. (2017-05-04).
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista. (2022-10-06).
  • SAFETY DATA SHEET - Fisher Scientific. (2025-05-01).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • Part E: Emergency Procedures - University of Wisconsin-La Crosse. (n.d.).
  • MSDS of 5,7-DICHLORO-3-METHYLTHIENO[3,2-B]PYRIDINE. (n.d.).
  • 65977-56-2|5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde - BLDpharm. (n.d.).
  • Disposal Methods for Chlorinated Aromatic Waste - ElectronicsAndBooks. (n.d.).
  • Chlorine Waste Disposal Strategies | PDF | Polyvinyl Chloride | Catalysis - Scribd. (n.d.).
  • Disposal of Chlorine-Containing Wastes | Request PDF - ResearchGate. (n.d.).
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (n.d.).
  • Disposal of Chlorine-Containing Wastes - OUCI. (n.d.).
  • Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing). (1995).
  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde | 65977-56-2 - Sigma-Aldrich. (n.d.).
  • 69627-03-8|7-Chlorothieno[3,2-b]pyridine|BLD Pharm. (n.d.).
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. (2025-11-12).
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025-10-10).
  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. (n.d.).
  • 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues - PubMed. (n.d.).
  • 952435-06-2|5,7-Dichloro-3-methylthieno[3,2-b]pyridine - BLDpharm. (n.d.).

Sources

An In-Depth Technical Guide to 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds. This guide focuses on a key derivative, 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde, a versatile intermediate poised for the synthesis of a diverse array of novel chemical entities. We will delve into its synthesis, physicochemical properties, and its strategic application in the development of innovative therapeutics, particularly for cardiovascular and central nervous system disorders. This document serves as a comprehensive resource, providing not only theoretical insights but also actionable experimental protocols for researchers in the field.

Introduction: The Significance of the Thieno[3,2-b]pyridine Core

The fusion of thiophene and pyridine rings in the thieno[3,2-b]pyridine system creates a unique electronic and structural motif that has proven to be highly fruitful in the quest for new drugs.[1][2] This scaffold is a bioisostere of purines and pyrimidines, allowing it to interact with a wide range of biological targets.[2] Thienopyridine derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antiproliferative, and antitumor properties.[1][2]

Perhaps the most well-known application of the thienopyridine core is in the development of antiplatelet agents, such as ticlopidine and clopidogrel.[1][3] These drugs function as non-competitive antagonists of the platelet adenosine diphosphate (ADP) receptor P2Y12, playing a crucial role in preventing atherothrombotic events.[1][3] Beyond cardiovascular applications, thienopyridine derivatives are actively being investigated for their potential in treating central nervous system (CNS) disorders, cancer, and infectious diseases.[4][5]

The subject of this guide, 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde, emerges as a particularly valuable building block. The presence of a chloro substituent at the 5-position and a carbaldehyde group at the 6-position provides two reactive handles for further chemical modifications, enabling the exploration of a vast chemical space and the generation of extensive compound libraries for structure-activity relationship (SAR) studies.

Physicochemical and Safety Data

A thorough understanding of the physical and chemical properties of a compound is paramount for its effective use in a research setting.

PropertyValueReference
CAS Number 65977-56-2
Molecular Formula C₈H₄ClNOS
Molecular Weight 197.64 g/mol
Appearance White to off-white solid
Purity ≥97% (typical)
Storage Ambient temperature
InChI 1S/C8H4ClNOS/c9-8-5(4-11)3-7-6(10-8)1-2-12-7/h1-4H
InChIKey GDIOFTQASMYKFB-UHFFFAOYSA-N

Safety Information:

5-chlorothieno[3,2-b]pyridine-6-carbaldehyde should be handled with appropriate safety precautions in a laboratory setting. It is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Synthesis of 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde

The introduction of a formyl group onto an electron-rich aromatic ring is a cornerstone of organic synthesis. The Vilsmeier-Haack reaction is a powerful and widely used method for this transformation.[6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[7]

Proposed Synthetic Pathway:

Vilsmeier-Haack Synthesis reagent1 DMF, POCl₃ vilsmeier_reagent Vilsmeier Reagent (Electrophilic Iminium Salt) reagent2 Aqueous Workup product 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde starting_material 5-Chlorothieno[3,2-b]pyridine intermediate Iminium Salt Adduct starting_material->intermediate Electrophilic Aromatic Substitution intermediate->product Hydrolysis

Caption: Proposed Vilsmeier-Haack reaction for the synthesis of the title compound.

Detailed Experimental Protocol (Hypothetical):

Causality behind Experimental Choices:

  • Anhydrous Conditions: The Vilsmeier reagent is highly reactive towards water. Therefore, all glassware must be thoroughly dried, and anhydrous solvents should be used to prevent premature decomposition of the reagent and ensure a high yield of the desired product.

  • Inert Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is crucial to prevent side reactions with atmospheric moisture and oxygen, which could lead to the formation of byproducts and a decrease in the overall yield.

  • Controlled Temperature: The initial formation of the Vilsmeier reagent is an exothermic process. Adding the phosphorus oxychloride dropwise to the DMF at a low temperature (0 °C) allows for better control of the reaction temperature and prevents the uncontrolled formation of byproducts. The subsequent reaction with the thienopyridine substrate is typically carried out at an elevated temperature to overcome the activation energy barrier for the electrophilic aromatic substitution.

  • Aqueous Workup: The intermediate iminium salt is stable under the reaction conditions but is readily hydrolyzed to the corresponding aldehyde upon the addition of water. The use of a mild base (e.g., sodium bicarbonate or sodium acetate) during the workup is to neutralize the acidic byproducts of the reaction (e.g., hydrochloric acid and phosphoric acid), facilitating the isolation of the final product.

Step-by-Step Methodology:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 5 equivalents). Cool the flask to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise via the dropping funnel over a period of 30 minutes, ensuring the temperature does not rise above 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes, during which the Vilsmeier reagent will form as a crystalline solid or a viscous oil.

  • Reaction with Substrate: Dissolve 5-chlorothieno[3,2-b]pyridine (1 equivalent) in anhydrous DMF and add it to the freshly prepared Vilsmeier reagent.

  • Reaction Progression: Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup and Isolation: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate or sodium acetate until the pH is approximately 7-8. A precipitate of the crude product should form.

  • Purification: Collect the crude product by vacuum filtration and wash it thoroughly with cold water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexanes) or by column chromatography on silica gel to afford pure 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Reactivity and Applications in Drug Discovery

The synthetic utility of 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde lies in the differential reactivity of its two functional groups, which allows for selective and sequential modifications.

Chemical Reactivity:

  • The Aldehyde Group: The carbaldehyde at the 6-position is a versatile functional group that can undergo a wide range of chemical transformations. These include, but are not limited to:

    • Oxidation: To the corresponding carboxylic acid, which can then be converted to esters, amides, or other acid derivatives.

    • Reduction: To the corresponding alcohol, providing a site for etherification or other modifications.

    • Reductive Amination: To introduce a variety of substituted aminomethyl groups.

    • Wittig and Related Reactions: For the formation of carbon-carbon double bonds and the introduction of diverse side chains.

    • Condensation Reactions: With various nucleophiles to form imines, oximes, hydrazones, and other derivatives.

  • The Chloro Group: The chlorine atom at the 5-position is amenable to various transition metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination reactions. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents at this position, dramatically expanding the structural diversity of the resulting compounds.

Strategic Application in Drug Development:

The dual functionality of 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde makes it an ideal scaffold for the construction of compound libraries for high-throughput screening and lead optimization in drug discovery programs.

Drug_Discovery_Workflow start 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde aldehyde_mod Aldehyde Modification (Oxidation, Reduction, etc.) start->aldehyde_mod chloro_mod Chloro Group Modification (Cross-Coupling Reactions) start->chloro_mod library Diverse Compound Library aldehyde_mod->library chloro_mod->library screening High-Throughput Screening library->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: Strategic workflow for utilizing the title compound in drug discovery.

Conclusion

5-chlorothieno[3,2-b]pyridine-6-carbaldehyde represents a highly valuable and versatile building block for medicinal chemists and drug discovery scientists. Its strategic combination of a reactive aldehyde and a modifiable chloro group on the privileged thieno[3,2-b]pyridine scaffold provides a powerful platform for the synthesis of novel and diverse compound libraries. The potential for these derivatives to interact with a wide range of biological targets, as suggested by the broad pharmacological profile of the thienopyridine class of compounds, underscores the importance of this intermediate in the ongoing search for new and effective therapeutic agents. This guide has provided a comprehensive overview of its properties, a plausible and detailed synthetic protocol, and a clear rationale for its application in modern drug discovery, thereby equipping researchers with the foundational knowledge to effectively utilize this key chemical entity in their research endeavors.

References

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters.

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Sigma-Aldrich.

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate.

  • Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. ResearchGate.

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI.

  • Design and synthesis of Thieno[3,2-b]pyridinone derivatives exhibiting potent activities against Mycobacterium tuberculosis in vivo by targeting Enoyl-ACP reductase. PubMed.

  • Structure of thienopyridine derivative. ResearchGate.

  • Thienopyridine derivatives: Significance and symbolism. Lateral.

  • 5-Chloro-thieno[3,2-B]pyridine-6-carbaldehyde. Capot Chemical.

  • Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed.

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. ChemicalBook.

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

  • Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors for the potential treatment of epilepsy. PubMed Central.

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. National Institutes of Health.

  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate.

  • Scheme-1 3-Acetyl-2-aminothiophenes undergo Vilsmeier-Haack type reaction to form thienopyridines. ResearchGate.

  • 65977-56-2|5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. BLDpharm.

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. India Fine Chemicals.

  • 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde|CAS 65977-56-2. 3A SENRISE.

  • Vilsmeier–Haack reaction. Wikipedia.

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. ACS Publications.

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI.

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde | Building block | 产品中心. Chem-Space.

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde : 연구용시약 아펙스 - APEX science. APEX science.

  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.

  • 952435-06-2|5,7-Dichloro-3-methylthieno[3,2-b]pyridine. BLDpharm.

  • CAS NO. 65977-56-2 | 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde | Catalog BD-A743866 | Arctom. Arctom Scientific.

  • CAS NO. 65977-56-2 | 5-Chloro-thieno[3,2-b]pyridine-6-carbaldehyde. Arctom Scientific.

  • 5,7-Dichloro-6-methyl-thieno[3,2-b]pyridine. PubChem.

Sources

An In-depth Technical Guide to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a halogenated heterocyclic compound featuring a fused thieno[3,2-b]pyridine scaffold. This core structure is of significant interest in medicinal chemistry, appearing in a variety of biologically active molecules. The presence of a reactive aldehyde group and a chlorine atom provides versatile handles for synthetic modification, making it a valuable building block for the synthesis of more complex molecules, including potential therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, detailed synthetic approaches, and a discussion of its current and potential applications in drug discovery and materials science.

Introduction: The Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a bicyclic heteroaromatic system that has garnered considerable attention in the field of medicinal chemistry. This scaffold is isosteric to purine and has been identified as a "privileged" structure, meaning it is capable of binding to a variety of biological targets with high affinity. Thienopyridine derivatives have been successfully developed as therapeutics, most notably as P2Y12 receptor antagonists that inhibit platelet aggregation.[1] The introduction of various substituents onto this core structure allows for the fine-tuning of its physicochemical and pharmacological properties. 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, with its strategically placed chloro and formyl groups, represents a key intermediate for the elaboration of novel thienopyridine-based compounds.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in synthesis and drug development. The following table summarizes the known and predicted properties of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

PropertyValueSource
CAS Number 65977-56-2[2]
Molecular Formula C₈H₄ClNOS[3]
Molecular Weight 197.64 g/mol [3]
Appearance White to off-white solid (predicted)General knowledge
Melting Point Not experimentally determined in searched literature.
Boiling Point Not experimentally determined in searched literature.
Solubility Predicted to be soluble in common organic solvents like dichloromethane, chloroform, and ethyl acetate. Poorly soluble in water.General knowledge
Purity Commercially available with ≥97% purity.
Storage Store in a cool, dry place under an inert atmosphere.

Spectral Data and Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the thieno[3,2-b]pyridine core and a characteristic downfield singlet for the aldehydic proton. The exact chemical shifts will be influenced by the electron-withdrawing nature of the chloro and formyl groups. For comparison, the aldehydic proton of similar aromatic aldehydes typically appears in the range of δ 9.5-10.5 ppm.[4]

  • ¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the downfield region (typically 185-200 ppm). Signals for the aromatic carbons will appear in the range of approximately 110-160 ppm.

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the compound. For 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (C₈H₄ClNOS), the expected nominal mass would be approximately 197 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement, confirming the elemental composition.

Synthesis and Chemical Reactivity

The synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde can be approached through formylation of a pre-existing 5-chlorothieno[3,2-b]pyridine core.

Proposed Synthetic Pathway: Vilsmeier-Haack Formylation

A common and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds is the Vilsmeier-Haack reaction.[5][6] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide such as N,N-dimethylformamide (DMF).

The proposed synthesis would involve the following steps:

G cluster_0 Synthetic Workflow start 5-Chlorothieno[3,2-b]pyridine reagents POCl₃, DMF (Vilsmeier Reagent Formation) start->reagents Reacts with intermediate Electrophilic Aromatic Substitution reagents->intermediate Forms electrophile which attacks the ring hydrolysis Aqueous Workup (Hydrolysis of Iminium Intermediate) intermediate->hydrolysis Leads to product 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde hydrolysis->product Yields

Caption: Proposed synthetic workflow for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde via Vilsmeier-Haack formylation.

Experimental Protocol (Hypothetical):

  • Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C. Add phosphorus oxychloride (POCl₃) dropwise with stirring, maintaining the temperature below 10 °C. Stir the mixture at room temperature for 30 minutes to an hour to ensure complete formation of the Vilsmeier reagent.

  • Formylation: Dissolve 5-chlorothieno[3,2-b]pyridine in an appropriate anhydrous solvent (e.g., dichloromethane or DMF) and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to a temperature between 50-80 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide.

  • Extraction and Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system.

Self-Validating System: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry. The disappearance of the starting material and the appearance of the product can be tracked by TLC, with the product expected to have a different Rf value.

Chemical Reactivity

The chemical reactivity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is dominated by the aldehyde and chloro functionalities.

  • Aldehyde Group: The aldehyde group is susceptible to a wide range of nucleophilic additions and condensation reactions. It can be:

    • Oxidized to the corresponding carboxylic acid.

    • Reduced to the primary alcohol.

    • Undergo reductive amination to form various amines.

    • Participate in Wittig reactions to form alkenes.

    • Undergo Knoevenagel condensation with active methylene compounds.

  • Chloro Group: The chlorine atom on the pyridine ring is a site for nucleophilic aromatic substitution, although this may require activated conditions. More commonly, it serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination reactions, allowing for the introduction of a wide array of substituents at this position.

G cluster_1 Reactivity Profile cluster_aldehyde Aldehyde Reactions cluster_chloro Chloro Group Reactions start 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde oxidation Oxidation (-> Carboxylic Acid) start->oxidation reduction Reduction (-> Alcohol) start->reduction reductive_amination Reductive Amination (-> Amine) start->reductive_amination suzuki Suzuki Coupling (-> Aryl/Heteroaryl) start->suzuki buchwald Buchwald-Hartwig (-> Amine) start->buchwald

Caption: Key reaction pathways for the functionalization of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Applications in Drug Discovery and Materials Science

The thieno[3,2-b]pyridine scaffold is a key component in several marketed drugs and clinical candidates. 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde serves as a crucial intermediate for the synthesis of novel derivatives with potential therapeutic applications.

Precursor for Bioactive Molecules

The dual reactivity of the aldehyde and chloro groups makes this compound an attractive starting material for the synthesis of libraries of compounds for high-throughput screening. The aldehyde can be readily converted into various functional groups, while the chloro group allows for the introduction of diversity through cross-coupling reactions. This enables the exploration of the structure-activity relationship (SAR) around the thieno[3,2-b]pyridine core.

Derivatives of the thieno[3,2-b]pyridine scaffold have been investigated for a range of biological activities, including:

  • Kinase Inhibition: Many kinase inhibitors feature a heterocyclic core that interacts with the hinge region of the kinase domain. The thieno[3,2-b]pyridine scaffold can serve as such a core, and modifications at the 5- and 6-positions can be tailored to target specific kinases involved in cancer and inflammatory diseases.

  • GPCR Modulation: As analogs of purines, thienopyridines can interact with G-protein coupled receptors (GPCRs). The development of novel agonists or antagonists for various GPCRs is an active area of research.

  • Antiviral and Antimicrobial Agents: The compact, rigid structure of the thieno[3,2-b]pyridine core makes it a suitable scaffold for the design of inhibitors of viral or bacterial enzymes.

Materials Science

Heteroaromatic compounds with extended π-systems are of interest in materials science for their potential applications in organic electronics. The thieno[3,2-b]pyridine core can be incorporated into larger conjugated systems to create novel organic semiconductors, dyes, and fluorescent probes. The aldehyde and chloro groups provide convenient points for polymerization or for linking the core to other functional moieties.

Safety and Handling

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Always consult the Safety Data Sheet (SDS) before handling this compound. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Conclusion

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a versatile and valuable building block for the synthesis of a wide range of functionalized thieno[3,2-b]pyridine derivatives. Its strategic placement of reactive handles allows for extensive chemical modification, making it a key intermediate in the exploration of new chemical space for drug discovery and materials science applications. Further research into the synthesis, characterization, and application of this compound is warranted to fully exploit its potential.

References

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • 3A Senrise. 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde|CAS 65977-56-2. [Link]

  • HETEROCYCLES, Vol. 83, No. 9, 2011.
  • Wikipedia. Vilsmeier–Haack reaction. [Link]

  • Journal of Drug Delivery and Therapeutics. THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. [Link]

  • Capot Chemical. 65977-56-2 | 5-Chloro-thieno[3,2-B]pyridine-6-carbaldehyde. [Link]

Sources

An In-Depth Technical Guide to the Solubility Assessment of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The preclinical development of novel therapeutic agents is critically dependent on a thorough understanding of their fundamental physicochemical properties. Among these, solubility is a paramount parameter that directly influences bioavailability, formulation strategies, and ultimately, the clinical success of a drug candidate. This guide provides a comprehensive technical overview and practical framework for determining the solubility of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry. In the absence of established experimental data, this document outlines a systematic approach, beginning with the computational prediction of key physicochemical properties, to inform the selection and execution of appropriate solubility determination methodologies. We will explore both thermodynamic and kinetic solubility assays, providing detailed, field-proven protocols and explaining the causal relationships between the compound's predicted characteristics and the chosen experimental designs. This guide is intended to equip researchers with the necessary tools and rationale to generate robust and reliable solubility data for this and similar novel chemical entities.

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the adage "a drug must be in solution to be absorbed" remains a fundamental truth. Poor aqueous solubility is a major hurdle that can lead to low and erratic bioavailability, thereby diminishing therapeutic efficacy and complicating dose-response relationships. The thienopyridine scaffold, to which 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde belongs, is a privileged structure in medicinal chemistry, forming the core of several successful antiplatelet agents. As new derivatives are synthesized, an early and accurate assessment of their solubility is not merely a routine characterization step but a critical decision-making point that can forecast potential development challenges and guide molecular optimization efforts.

Predicting Physicochemical Properties: A Data-Driven Starting Point

Before embarking on any experimental work, it is judicious to estimate the key physicochemical properties of the target compound. These predictions serve as a rational basis for selecting appropriate analytical methods, solvent systems, and pH conditions. Various computational tools can provide valuable in-silico predictions. For this guide, we have utilized SwissADME, a free and widely used web tool, to generate a profile for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Predicted Properties of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

The SMILES string for the compound (O=Cc1c(Cl)nc2c(c1)sc=c2) was used to generate the following key predicted parameters:

PropertyPredicted ValueInterpretation and Impact on Experimental Design
Molecular Weight 197.64 g/mol Within the typical range for small molecule drugs.
logP (iLOGP) 2.27Indicates moderate lipophilicity. The compound is more soluble in organic solvents than in water.
logS (ESOL) -2.81Predicts an aqueous solubility of approximately 1.55 mg/mL, classifying it as "soluble" to "sparingly soluble".
pKa Not predictedThe pyridine nitrogen is expected to be weakly basic due to the electron-withdrawing effects of the fused rings and chloro-substituent. Solubility is unlikely to be highly dependent on pH in the physiological range (pH 1-8).
Lipinski's Rule of 5 Yes (0 violations)The compound adheres to the general rules for drug-likeness, suggesting good potential for oral absorption if solubility is adequate.

Expert Insight: The predicted logP of 2.27 is a key indicator. It suggests that while aqueous solubility might be limited, the compound should be readily soluble in common organic solvents like Dimethyl Sulfoxide (DMSO), Ethanol, and Methanol. The predicted aqueous solubility (logS -2.81) provides a target concentration range for our experimental methods and suggests that standard analytical techniques should be sufficiently sensitive.

Strategic Selection of Solubility Assays

Solubility can be assessed under two distinct conditions: thermodynamic and kinetic. The choice between them depends on the stage of drug development and the specific question being addressed.

  • Thermodynamic Solubility refers to the equilibrium concentration of a compound in a saturated solution with an excess of solid material. This is the "true" solubility and is crucial for formulation development. The shake-flask method is the gold standard for its determination.[1]

  • Kinetic Solubility measures the concentration at which a compound, initially dissolved in an organic solvent (typically DMSO), precipitates when diluted into an aqueous buffer. This high-throughput method is often used in early discovery to flag compounds with potential solubility issues.[2]

For a comprehensive characterization of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, we recommend determining both. The kinetic assay provides a rapid initial assessment, while the thermodynamic assay yields the definitive value for pre-formulation.

G cluster_0 Solubility Assessment Strategy cluster_1 Experimental Workflows cluster_2 Data Analysis & Reporting start Start: Characterize 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde pred Predict Physicochemical Properties (logP, logS, pKa) start->pred In-silico analysis choose_assay Select Appropriate Solubility Assays pred->choose_assay Inform experimental design kinetic Kinetic Solubility Assay (High-Throughput) choose_assay->kinetic Early-stage screening thermo Thermodynamic Solubility Assay (Gold Standard) choose_assay->thermo Pre-formulation data kinetic_protocol DMSO stock -> Aqueous buffer -> Nephelometry/HPLC kinetic->kinetic_protocol thermo_protocol Excess solid in buffer -> Shake to equilibrium -> HPLC analysis thermo->thermo_protocol data Quantify Solute Concentration kinetic_protocol->data thermo_protocol->data report Final Solubility Report (mg/mL or µM) data->report G cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (Nephelometry) thermo_steps Step 1: Add Excess Solid to Buffer Step 2: Equilibrate (24-48h) Step 3: Settle & Sample Supernatant Step 4: Filter (0.22 µm) Step 5: Quantify by HPLC kinetic_steps Step 1: Prepare 10 mM DMSO Stock Step 2: Add Stock to Aqueous Buffer in Plate Step 3: Incubate (1-2h) Step 4: Measure Light Scattering start Select Method start->thermo_steps For Pre-formulation start->kinetic_steps For HTS Screening

Caption: Comparative overview of thermodynamic and kinetic solubility experimental workflows.

Conclusion and Forward-Looking Strategy

This technical guide provides a robust framework for the comprehensive solubility assessment of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. By initiating the process with in-silico prediction of physicochemical properties, we establish a rational foundation for the selection of appropriate experimental methodologies. The detailed protocols for both thermodynamic (shake-flask) and kinetic (nephelometry) solubility determination are designed to yield high-quality, reliable data crucial for advancing drug development programs.

The insights gained from these studies will directly inform subsequent activities. If solubility is found to be low, this data will trigger medicinal chemistry efforts to introduce solubilizing groups or guide formulation scientists in exploring enabling technologies such as amorphous solid dispersions, co-solvents, or cyclodextrin complexation. Ultimately, a thorough and early understanding of solubility is an indispensable component of a successful drug discovery campaign, mitigating risks and optimizing the path to clinical evaluation.

References

  • Baka, E., Comer, J. E. A., & Takács-Novák, K. (2008). Study of equilibrium solubility measurement by saturation shake–flask method using hydrochlorothiazide as model compound. Journal of Pharmaceutical and Biomedical Analysis, 46(2), 335–341. [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]

  • Dehring, K. A., Workman, H. L., Miller, K. D., Mandagere, A., & Poole, S. K. (2004). Automated robotic liquid handling/laser-based nephelometry system for high throughput measurement of kinetic aqueous solubility. Journal of Pharmaceutical and Biomedical Analysis, 36(3), 447–456. [Link]

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

Sources

Stability and storage conditions for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Storage of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Introduction

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a vital heterocyclic building block in medicinal chemistry and drug development. Its thienopyridine core is a key scaffold in a class of P2Y12 receptor antagonists, which are crucial in antiplatelet therapy[1][2][3]. The aldehyde functional group serves as a versatile handle for further synthetic modifications, enabling the construction of diverse and complex molecular architectures for targeted therapeutic applications[4][5]. Given its role as a critical starting material and intermediate, ensuring the chemical integrity and purity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is paramount for the reproducibility of synthetic protocols and the quality of final active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the stability profile, optimal storage conditions, and handling procedures for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. It is intended for researchers, chemists, and quality control professionals engaged in pharmaceutical research and development. We will delve into the intrinsic chemical stability of the molecule, extrinsic factors that can promote degradation, and provide field-proven protocols for maintaining its quality over time.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is essential for comprehending its stability profile.

PropertyValueSource
CAS Number 65977-56-2[6][7][8][9][10]
Molecular Formula C₈H₄ClNOS[7][10]
Molecular Weight 197.64 g/mol [7]
Appearance White to yellow or orange powder/lump[11]
Purity Typically ≥97%[6]
InChI Key GDIOFTQASMYKFB-UHFFFAOYSA-N[6]

Core Stability Profile and Recommended Storage

While the thieno[3,2-b]pyridine ring system is aromatic and thus relatively stable, the presence of the aldehyde functional group introduces a primary site for potential degradation[4]. The compound is generally considered chemically stable under standard ambient conditions for short periods[12]. However, for long-term preservation of its high purity, specific storage conditions are crucial.

Recommendations from various suppliers highlight a consensus on the necessary precautions, although specific temperature requirements can vary. The overarching principle is the mitigation of atmospheric and environmental exposure.

Storage ConditionRecommendation & Rationale
Temperature Varied recommendations exist, ranging from "Ambient Storage" to "2-8°C" or "Keep refrigerated". Expert Recommendation: For long-term storage (>6 months), refrigeration at 2-8°C is the most prudent approach to minimize the rate of any potential degradation reactions. Some suppliers even utilize cold-chain transportation, underscoring the compound's sensitivity[6][7][13][14].
Atmosphere Store under an inert gas (e.g., Argon or Nitrogen)[12][14]. Causality: The aldehyde group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid, a common degradation pathway for aldehydes[2][14]. An inert atmosphere displaces oxygen, directly inhibiting this oxidative process.
Container Use a tightly closed container [12][15]. Causality: This prevents the ingress of moisture and atmospheric oxygen, both of which can contribute to degradation.
Ventilation Store in a well-ventilated place [12]. This is a general safety and handling precaution for chemical storage.
Light Exposure Protect from direct sunlight [14]. Causality: Photons can provide the activation energy for degradation reactions, a process known as photolysis. While specific photostability data for this compound is not publicly available, it is a standard precaution for complex organic molecules, especially those with aromatic systems and reactive functional groups[2][14].

Potential Degradation Pathways

Understanding the likely mechanisms of degradation is key to designing effective storage and handling protocols. Forced degradation studies, which subject a compound to harsh conditions like acid, base, oxidation, and light, are used to predict these pathways[14][16][17]. While specific studies on this molecule are not published, we can infer the most probable degradation routes based on its structure.

cluster_main cluster_deg A Starting Material B Carboxylic Acid Derivative A->B Oxidation (O₂, light) C Other Impurities A->C Hydrolysis / Other (Moisture, extreme pH)

Caption: Predicted degradation pathways for the subject compound.

  • Oxidation: This is the most significant and likely degradation pathway. The aldehyde group (-CHO) can be readily oxidized to a carboxylic acid (-COOH). This process can be accelerated by exposure to air (oxygen), light, and trace metal impurities. Storing under an inert atmosphere and protecting from light directly mitigates this risk[14].

  • Hydrolysis: While the thienopyridine core is generally stable, extreme pH conditions could potentially lead to hydrolytic degradation, although this is less common for the core ring structure under typical storage conditions[2]. The primary concern with moisture is its potential to facilitate other reactions.

Experimental Protocols for Stability and Purity Assessment

To ensure the long-term viability of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in a research or manufacturing setting, a systematic stability testing program is essential. The following protocols are based on guidelines from the International Council for Harmonisation (ICH)[6][12].

Workflow for a Long-Term Stability Study

This workflow outlines the critical steps for establishing the shelf-life and re-test period of the compound under recommended storage conditions.

G start Obtain High-Purity Batch (>97%) package Package in Inert Atmosphere (e.g., Amber Vials under Argon) start->package storage Place Samples in Stability Chamber (e.g., 5°C ± 3°C) package->storage timepoint_0 Timepoint 0 Analysis (Baseline Purity, Appearance) storage->timepoint_0 timepoint_3m 3 Months analysis Perform Analysis: - HPLC for Purity - Visual Appearance - Other relevant tests timepoint_6m 6 Months timepoint_3m->analysis timepoint_12m 12 Months timepoint_6m->analysis timepoint_24m 24 Months timepoint_12m->analysis timepoint_24m->analysis data Compile & Analyze Data analysis->data end Establish Re-Test Period data->end

Caption: Workflow for a long-term stability study.

Step-by-Step Methodology: Purity Assessment by HPLC

A stability-indicating analytical method is one that can accurately quantify the active substance without interference from degradants, impurities, or excipients. High-Performance Liquid Chromatography (HPLC) is the standard for this purpose.

  • Method Development (Pre-Study):

    • Develop a reversed-phase HPLC method capable of separating the main peak (5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde) from potential impurities.

    • A typical starting point would be a C18 column with a gradient elution using a mobile phase of acetonitrile and water (with a modifier like 0.1% formic acid or trifluoroacetic acid).

    • Detection is typically performed using a UV detector at a wavelength where the compound has significant absorbance.

    • This method must be validated for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial here to prove the method can separate the main peak from its degradation products[16][18].

  • Sample Preparation (At each timepoint):

    • Carefully weigh a precise amount of the compound from the stability sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL)[17].

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.

  • Analysis:

    • Inject the prepared sample onto the validated HPLC system.

    • Record the chromatogram.

    • Calculate the purity of the sample by the area percent method, where the area of the main peak is divided by the total area of all peaks.

  • Acceptance Criteria:

    • The purity should not fall below a pre-defined threshold (e.g., 97.0%).

    • No single unknown impurity should exceed a certain level (e.g., 0.2%).

    • The visual appearance of the material should not change significantly.

Conclusion and Best Practices Summary

The chemical integrity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is critical for its successful application in research and drug development. While stable under ambient conditions for short durations, its long-term preservation necessitates stringent control over environmental factors. The primary degradation risk is the oxidation of the aldehyde moiety.

Key Takeaways for Optimal Stability:

  • Store Cold: Refrigeration at 2-8°C is recommended for long-term storage.

  • Store Inert: The use of an inert atmosphere (Argon or Nitrogen) is the most critical factor in preventing oxidative degradation.

  • Store Dark: Protect the compound from light to prevent photolytic decomposition.

  • Store Dry: Keep the container tightly sealed to exclude moisture.

  • Verify Purity: Periodically re-analyze stored material using a validated stability-indicating HPLC method, especially before use in critical synthetic steps.

By adhering to these scientifically-grounded storage and handling protocols, researchers can ensure the quality and reliability of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, thereby safeguarding the integrity of their scientific outcomes.

References

  • Parameter Generation & Control. (2023, February 22). Stability Testing for Pharmaceuticals & More. [Link]

  • European Medicines Agency. (2023, July 13). Stability testing of existing active substances and related finished products. [Link]

  • MDPI. (n.d.). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. [Link]

  • PubMed. (2011, January). [Synthesis of thienopyridine derivatives and its anti-platelet activity in vivo]. [Link]

  • Pharmaceutical Technology. (2014, October 1). A New Approach to Forced Degradation Studies Using Anhydrous Conditions. [Link]

  • Michigan State University Department of Chemistry. (n.d.). Heterocyclic Compounds. [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2014, May 31). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. [Link]

  • ACD/Labs. (2022, April 18). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

  • India Fine Chemicals. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. [Link]

  • 3A Senrise. (2025, November 14). 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde|CAS 65977-56-2. [Link]

  • MDPI. (n.d.). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. [Link]

Sources

Methodological & Application

Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Derivatives: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for researchers, scientists, and professionals in drug development on the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and its derivatives. The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The 5-chloro-6-carbaldehyde derivative, in particular, serves as a versatile intermediate for the synthesis of more complex molecules through various chemical transformations of the aldehyde functional group.

This guide is structured to provide not only step-by-step protocols but also the underlying chemical principles and rationale for the experimental choices, ensuring a thorough understanding of the synthetic process.

Synthetic Strategy and Core Concepts

The synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is logically approached in a two-step sequence starting from a suitable thieno[3,2-b]pyridinone precursor. This strategy involves:

  • Chlorination: Introduction of the chloro substituent at the 5-position of the thieno[3,2-b]pyridine ring system. This is typically achieved by treating the corresponding 5-oxo derivative (a lactam) with a strong chlorinating agent like phosphorus oxychloride (POCl₃).

  • Formylation: Introduction of the carbaldehyde group at the 6-position. The Vilsmeier-Haack reaction is the method of choice for this transformation, as it is a mild and efficient way to formylate electron-rich aromatic and heteroaromatic compounds.[1][2]

The resulting 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a valuable building block. Its aldehyde functionality allows for a variety of subsequent reactions to generate a library of derivatives. This guide will focus on three key derivatization reactions:

  • Oxime Formation: Reaction with hydroxylamine to form the corresponding oxime.

  • Hydrazone Formation: Condensation with hydrazine or substituted hydrazines to yield hydrazones.

  • Knoevenagel Condensation: A carbon-carbon bond-forming reaction with active methylene compounds, such as malononitrile.[3][4]

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted below. This diagram illustrates the key transformations from the starting thieno[3,2-b]pyridinone to the target carbaldehyde and its subsequent derivatization.

Synthetic_Pathway cluster_0 Core Synthesis cluster_1 Derivatization Thieno[3,2-b]pyridin-5(4H)-one Thieno[3,2-b]pyridin-5(4H)-one 5-Chlorothieno[3,2-b]pyridine 5-Chlorothieno[3,2-b]pyridine Thieno[3,2-b]pyridin-5(4H)-one->5-Chlorothieno[3,2-b]pyridine  POCl₃ (Chlorination) 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde 5-Chlorothieno[3,2-b]pyridine->5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Vilsmeier-Haack (Formylation) Oxime Derivative Oxime Derivative 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde->Oxime Derivative H₂NOH Hydrazone Derivative Hydrazone Derivative 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde->Hydrazone Derivative H₂NNHR Knoevenagel Adduct Knoevenagel Adduct 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde->Knoevenagel Adduct CH₂(CN)₂

Caption: Synthetic workflow for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and its derivatives.

Detailed Experimental Protocols

Note: All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Synthesis of 5-Chlorothieno[3,2-b]pyridine

This protocol describes the chlorination of thieno[3,2-b]pyridin-5(4H)-one using phosphorus oxychloride.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
Thieno[3,2-b]pyridin-5(4H)-one151.18-
Phosphorus oxychloride (POCl₃)153.331.645
Dichloromethane (DCM)84.931.326
Saturated sodium bicarbonate (NaHCO₃) solution--
Brine--
Anhydrous sodium sulfate (Na₂SO₄)142.04-

Procedure:

  • To a stirred solution of thieno[3,2-b]pyridin-5(4H)-one (1.0 eq) in a suitable solvent such as anhydrous dichloromethane, add phosphorus oxychloride (3.0 eq) dropwise at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 5-chlorothieno[3,2-b]pyridine as a solid.

Protocol 2: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (Vilsmeier-Haack Formylation)

This protocol details the formylation of 5-chlorothieno[3,2-b]pyridine using the Vilsmeier-Haack reagent generated in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF).[1]

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
5-Chlorothieno[3,2-b]pyridine169.63-
Phosphorus oxychloride (POCl₃)153.331.645
N,N-Dimethylformamide (DMF)73.090.944
1,2-Dichloroethane (DCE)98.961.253
Saturated sodium bicarbonate (NaHCO₃) solution--
Ethyl acetate88.110.902
Brine--
Anhydrous sodium sulfate (Na₂SO₄)142.04-

Procedure:

  • In a three-necked flask equipped with a dropping funnel and a condenser, add anhydrous N,N-dimethylformamide (5.0 eq) and 1,2-dichloroethane.

  • Cool the solution to 0 °C in an ice bath and add phosphorus oxychloride (1.5 eq) dropwise with stirring.

  • After the addition, stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of 5-chlorothieno[3,2-b]pyridine (1.0 eq) in 1,2-dichloroethane to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing crushed ice and a saturated solution of sodium bicarbonate.

  • Stir the mixture until the Vilsmeier adduct is completely hydrolyzed.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Application Notes: Synthesis of Derivatives

The aldehyde group in 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a versatile handle for the synthesis of a wide array of derivatives. These derivatives are of significant interest in drug discovery for exploring structure-activity relationships.

Protocol 3: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Oxime

This protocol describes the formation of the oxime derivative.

Materials:

Reagent/SolventMolar Mass ( g/mol )
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde197.64
Hydroxylamine hydrochloride (NH₂OH·HCl)69.49
Sodium acetate (CH₃COONa)82.03
Ethanol46.07
Water18.02

Procedure:

  • Dissolve 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) in ethanol.

  • In a separate flask, dissolve hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous solution of hydroxylamine and sodium acetate to the ethanolic solution of the aldehyde.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction by TLC. Upon completion, a precipitate of the oxime may form.

  • If a precipitate forms, collect it by filtration, wash with cold water, and dry.

  • If no precipitate forms, add cold water to the reaction mixture to induce precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Protocol 4: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Hydrazone

This protocol outlines the synthesis of a hydrazone derivative using hydrazine hydrate.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde197.64-
Hydrazine hydrate (N₂H₄·H₂O)50.061.032
Ethanol46.070.789

Procedure:

  • Dissolve 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) in ethanol.

  • Add hydrazine hydrate (1.1 eq) to the solution. A catalytic amount of acetic acid can be added to accelerate the reaction.

  • Stir the reaction mixture at room temperature for 1-3 hours.

  • Monitor the reaction by TLC. The product often precipitates out of the solution.

  • Collect the precipitated hydrazone by filtration, wash with cold ethanol, and dry.

Protocol 5: Knoevenagel Condensation with Malononitrile

This protocol describes the Knoevenagel condensation to form a dinitrile derivative.[3][4]

Materials:

Reagent/SolventMolar Mass ( g/mol )
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde197.64
Malononitrile66.06
Piperidine85.15
Ethanol46.07

Procedure:

  • To a solution of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of piperidine (a few drops).

  • Stir the reaction mixture at room temperature for 2-4 hours. The product usually precipitates as a solid.

  • Monitor the reaction by TLC.

  • Collect the solid product by filtration, wash with cold ethanol, and dry to obtain the Knoevenagel condensation product.

Characterization Data

The synthesized compounds should be characterized using standard analytical techniques. Below is a summary of expected data for the key compounds.

CompoundAppearanceExpected ¹H NMR Signals (δ, ppm)Expected IR Bands (cm⁻¹)
5-Chlorothieno[3,2-b]pyridine Off-white to pale yellow solidAromatic protons in the range of 7.0-8.5 ppmC-Cl, C=C, C=N stretching
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Yellowish solidAldehydic proton (~10.0 ppm), aromatic protonsC=O (aldehyde) ~1680-1700, C-Cl, C=C, C=N
Oxime Derivative SolidOxime proton (~8.0-9.0 ppm), aromatic protonsO-H, C=N (oxime), C=C, C=N
Hydrazone Derivative SolidImine proton (~8.0-8.5 ppm), NH₂ protons, aromatic protonsN-H, C=N (hydrazone), C=C, C=N
Knoevenagel Adduct SolidVinylic proton (~7.5-8.5 ppm), aromatic protonsC≡N (nitrile) ~2220, C=C

Note: The exact chemical shifts and IR frequencies will depend on the solvent and the specific structure of the derivatives.

Troubleshooting

ProblemPotential CauseSuggested Solution
Low yield in chlorination Incomplete reaction; degradation of starting material.Ensure anhydrous conditions. Increase reaction time or temperature cautiously. Use freshly distilled POCl₃.
Low yield in Vilsmeier-Haack reaction Inactive Vilsmeier reagent; low reactivity of the substrate.Ensure anhydrous conditions for reagent formation. Increase the amount of Vilsmeier reagent or prolong the reaction time.
Incomplete derivatization reactions Steric hindrance; low reactivity of the aldehyde.Add a catalytic amount of acid (for hydrazone/oxime) or base (for Knoevenagel). Gently heat the reaction mixture.
Purification difficulties Similar polarity of product and starting material.Optimize the eluent system for column chromatography. Consider recrystallization from different solvent systems.

Conclusion

The synthetic routes and protocols detailed in this guide provide a robust framework for the preparation of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and its derivatives. The versatility of the thieno[3,2-b]pyridine scaffold, combined with the reactivity of the carbaldehyde functional group, makes these compounds valuable intermediates for the synthesis of novel molecules with potential applications in medicinal chemistry and materials science. By understanding the underlying principles of each reaction, researchers can adapt and optimize these protocols for their specific needs.

References

  • Vilsmeier-Haack Transformations under Non Classical Conditions. Research Journal of Pharmacy and Technology. [Link]

  • ResearchGate. Scheme 3. Knoevenagel condensation reactions between various aldehyde.... [Link]

  • Phosphorus Oxychloride as an Efficient Coupling Reagent for the Synthesis of Ester, Amide and Peptide under Mild Conditions. Chinese Chemical Letters. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules. [Link]

  • ResearchGate. Knoevenagel condensation of substituted aldehydes with malononitrile in the presence of Fe 3 O 4 @SiO 2 -CPTMS-DABCO.. [Link]

Sources

Application Notes and Protocols for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a prominent heterocyclic motif in medicinal chemistry, recognized as a "privileged scaffold." This designation stems from its recurring presence in a multitude of biologically active compounds targeting a diverse array of proteins, including kinases, G-protein coupled receptors, and other enzymes. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets. Thieno[3,2-b]pyridine derivatives have demonstrated significant potential in therapeutic areas such as oncology, neuroscience, and infectious diseases.[1][2]

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde emerges as a particularly valuable building block for drug discovery programs. Its strategic importance lies in the orthogonal reactivity of its two key functional groups: the aldehyde at the 6-position and the chlorine atom at the 5-position. The aldehyde serves as a versatile handle for a wide range of synthetic transformations, including reductive aminations, Wittig reactions, and condensations, allowing for the introduction of diverse side chains. Concurrently, the chloro substituent is amenable to various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings, enabling the facile installation of aryl, heteroaryl, and amino groups. This dual functionality empowers medicinal chemists to rapidly generate extensive libraries of analogues for structure-activity relationship (SAR) studies.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in medicinal chemistry campaigns. It outlines its chemical properties, detailed protocols for key synthetic transformations, and discusses its application in the design of targeted therapies, with a focus on kinase inhibitors.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis.

PropertyValueReference
CAS Number 65977-56-2[3][4][5]
Molecular Formula C₈H₄ClNOS[6]
Molecular Weight 197.64 g/mol [6]
Appearance White to yellow or orange powder/lump
Purity Typically >97%[3]
Storage Inert atmosphere, 2-8°C[6]

Safety and Handling: 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. According to its safety data sheet, it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3]

Synthetic Utility and Key Transformations

The aldehyde and chloro groups on the thieno[3,2-b]pyridine scaffold offer two distinct points for molecular elaboration. The following sections provide detailed protocols for key transformations that are fundamental to leveraging this building block in drug discovery.

Protocol 1: Reductive Amination of the Aldehyde Moiety

Reductive amination is a cornerstone of medicinal chemistry for introducing amine-containing side chains, which can form crucial salt-bridge interactions with biological targets. This protocol details a typical procedure for the reaction of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde with a primary amine.

Workflow for Reductive Amination:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A 5-Chlorothieno[3,2-b]pyridine- 6-carbaldehyde (1.0 eq) D Mix and stir at RT A->D B Primary Amine (1.1 eq) B->D C Anhydrous Solvent (e.g., DCE, THF) C->D F Stir at RT for 4-16 h D->F Add reducing agent E Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) E->F G Quench with sat. NaHCO₃ F->G H Extract with EtOAc or DCM G->H I Dry over Na₂SO₄ H->I J Concentrate in vacuo I->J K Purify by Column Chromatography J->K L L K->L Final Product

Caption: General workflow for the reductive amination of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Detailed Step-by-Step Protocol:

  • Reaction Setup: To a solution of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary amine (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine. The progress of this step can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde.

  • Reaction Monitoring: Stir the reaction at room temperature for 4-16 hours, monitoring its completion by TLC or LC-MS.

  • Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 15-30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volume of the aqueous layer).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired secondary amine.

Protocol 2: Suzuki-Miyaura Cross-Coupling of the Chloro Substituent

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, enabling the introduction of aryl and heteroaryl moieties. This is particularly relevant in the synthesis of kinase inhibitors, where such groups often occupy the ATP-binding pocket.

Workflow for Suzuki-Miyaura Cross-Coupling:

G cluster_0 Reactant Preparation cluster_1 Reaction and Purification A 5-Chlorothieno[3,2-b]pyridine derivative (1.0 eq) F Degas solvent and reactants A->F B (Hetero)arylboronic acid or ester (1.2-1.5 eq) B->F C Palladium Catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%) C->F D Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 eq) D->F E Solvent (e.g., Dioxane/H₂O) E->F G Heat under inert atmosphere (e.g., 80-100 °C) for 2-12 h F->G H Cool to RT, filter G->H I Aqueous work-up H->I J Purify by Column Chromatography or Recrystallization I->J K K J->K Final Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling of a 5-chlorothieno[3,2-b]pyridine derivative.

Detailed Step-by-Step Protocol:

  • Reactant Preparation: In a reaction vessel suitable for heating under an inert atmosphere (e.g., a microwave vial or a round-bottom flask with a condenser), combine the 5-chlorothieno[3,2-b]pyridine derivative (1.0 eq), the desired (hetero)arylboronic acid or its pinacol ester (1.2-1.5 eq), a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%), and a base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq).

  • Solvent Addition and Degassing: Add a suitable solvent system, typically a mixture of an organic solvent like 1,4-dioxane or DME and water (e.g., 4:1 v/v). Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-20 minutes, or by using several freeze-pump-thaw cycles. Causality Note: Degassing is critical to remove oxygen, which can oxidize the palladium catalyst and hinder the catalytic cycle.

  • Heating: Heat the reaction mixture to 80-100 °C (or as determined by optimization) and stir for 2-12 hours. Monitor the reaction's progress by TLC or LC-MS.

  • Cooling and Filtration: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

  • Work-up: Transfer the filtrate to a separatory funnel, wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired coupled product.

Application in Kinase Inhibitor Design

The thieno[3,2-b]pyridine scaffold is a proven core for the development of potent and selective protein kinase inhibitors.[1] Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] The weak interaction of the thieno[3,2-b]pyridine core with the kinase hinge region allows for diverse binding modes, which can be exploited to achieve high selectivity.[1][2]

Using 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, a medicinal chemist can systematically explore the chemical space around this scaffold to optimize interactions with a target kinase.

Illustrative Synthetic Strategy for a Kinase Inhibitor Library:

G A 5-Chlorothieno[3,2-b]pyridine- 6-carbaldehyde B Step 1: Reductive Amination (Introduce R¹ group) A->B C Intermediate Amine B->C D Step 2: Suzuki Coupling (Introduce R² group) C->D E Final Kinase Inhibitor Library (Diverse R¹ and R² groups) D->E

Sources

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: A Versatile Heterocyclic Building Block

Introduction: The Strategic Value of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its rigid, planar structure, combined with the electronic properties of the fused thiophene and pyridine rings, makes it an ideal scaffold for designing novel therapeutic agents and functional organic materials. Thienopyridine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties, with some compounds advancing as kinase inhibitors and receptor modulators.[2][3]

Within this important class of compounds, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde emerges as a particularly valuable and versatile building block. Its structure incorporates three key reactive sites:

  • The Aldehyde Group: A primary site for a vast range of classical carbonyl chemistry, including olefination, reductive amination, and condensations, allowing for the introduction of diverse side chains and functional groups.

  • The Chloro Substituent: An ideal handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the facile construction of carbon-carbon and carbon-heteroatom bonds.

  • The Thienopyridine Core: The heterocyclic system itself can participate in further electrophilic or nucleophilic substitution reactions under specific conditions, offering additional avenues for molecular diversification.

This guide provides detailed application notes and validated protocols for the synthesis and synthetic elaboration of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, empowering researchers in drug discovery and organic synthesis to leverage its full potential.

Physicochemical Properties and Safety Information

A summary of the key properties of the title compound is provided below.

PropertyValue
CAS Number 65977-56-2[4][5]
Molecular Formula C₈H₄ClNOS[4][5]
Molecular Weight 197.64 g/mol [4][5]
Appearance Solid (form may vary)
Purity Typically ≥95-97%[6]
Storage Inert atmosphere, 2-8°C[4]

Safety Profile: Handle 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Based on its hazard statements, the compound is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis via Vilsmeier-Haack Formylation

The most direct and widely applied method for introducing a formyl group onto an electron-rich heterocyclic system is the Vilsmeier-Haack reaction.[7][8] This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to act as a mild electrophile.[7] The thieno[3,2-b]pyridine core is sufficiently activated to undergo electrophilic substitution, leading to the desired carbaldehyde.

Causality and Mechanistic Insight

The reaction proceeds in two main stages. First, DMF attacks POCl₃ to form a highly electrophilic chloroiminium ion, the "Vilsmeier reagent".[8] The electron-rich thienopyridine ring then attacks this electrophile. The subsequent loss of a proton restores aromaticity, and aqueous workup hydrolyzes the resulting iminium intermediate to the final aldehyde product.[7][8] This method is advantageous due to the use of inexpensive reagents and generally high yields.[9]

Vilsmeier_Workflow Start Thieno[3,2-b]pyridine Precursor Reaction Electrophilic Aromatic Substitution Start->Reaction Substrate Reagents POCl₃, DMF (Vilsmeier Reagent Formation) Reagents->Reaction Reagent Workup Aqueous Hydrolysis Reaction->Workup Iminium Intermediate Product 5-Chlorothieno[3,2-b]pyridine -6-carbaldehyde Workup->Product Final Product

Caption: Workflow for Vilsmeier-Haack formylation.

Detailed Experimental Protocol

Materials:

  • 5-Chlorothieno[3,2-b]pyridine (starting material)

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Crushed ice

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool anhydrous DMF (5.0 eq) to 0 °C in an ice bath.

  • Vilsmeier Reagent Formation: Add POCl₃ (2.0 eq) dropwise to the cold DMF via the dropping funnel over 30 minutes. Maintain the temperature below 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Substrate Addition: Dissolve 5-Chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous DCM and add this solution dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to reflux (approx. 40-45 °C) for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it onto a large beaker of crushed ice with vigorous stirring.

  • Neutralization: Slowly neutralize the acidic mixture by adding saturated NaHCO₃ solution until the effervescence ceases and the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using an ethyl acetate/hexanes gradient to afford the pure 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Protocol 2: Olefination via Wittig Reaction

The Wittig reaction is a powerful and reliable method for converting aldehydes and ketones into alkenes.[10] For 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, this reaction provides a direct route to synthesize various 6-(alkenyl)-5-chlorothieno[3,2-b]pyridines, which are valuable intermediates for further elaboration.[11]

Causality and Mechanistic Insight

The reaction involves the nucleophilic attack of a phosphorus ylide (the Wittig reagent) on the aldehyde's carbonyl carbon.[12] This forms a betaine intermediate, which collapses through a four-membered oxaphosphetane ring to yield the alkene and triphenylphosphine oxide.[10] The stereochemical outcome (E vs. Z alkene) is largely determined by the stability of the ylide.[10][12]

  • Stabilized Ylides (containing an electron-withdrawing group, e.g., -CO₂Et) are less reactive, leading to a thermodynamically controlled reaction that predominantly yields the (E)-alkene.[11]

  • Non-stabilized Ylides (e.g., from alkyl halides) are highly reactive, leading to a kinetically controlled reaction that favors the (Z)-alkene.[11]

Wittig_Workflow Phosphonium Phosphonium Salt (e.g., (EtO₂CCH₂)PPh₃Br) Ylide Ylide Formation Phosphonium->Ylide Base Base (e.g., NaH, K₂CO₃) Base->Ylide Reaction Wittig Reaction Ylide->Reaction Wittig Reagent Aldehyde 5-Chlorothieno[3,2-b] pyridine-6-carbaldehyde Aldehyde->Reaction Product (E/Z)-Alkene Product Reaction->Product

Caption: General workflow for the Wittig Reaction.

Detailed Experimental Protocol (using a Stabilized Ylide)

This protocol describes the synthesis of an (E)-acrylate derivative, a common transformation in drug discovery.

Materials:

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

  • (Carbethoxymethylene)triphenylphosphorane (a stabilized ylide)

  • Anhydrous Toluene or Dichloromethane (DCM)[13]

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) in anhydrous toluene.

  • Ylide Addition: Add (Carbethoxymethylene)triphenylphosphorane (1.1 - 1.2 eq) to the solution in one portion.

  • Reaction: Heat the reaction mixture to reflux (approx. 80-110 °C, depending on solvent) and stir for 12-24 hours. Monitor the consumption of the aldehyde by TLC.

  • Workup: Cool the reaction to room temperature and concentrate the solvent under reduced pressure.

  • Purification: Directly purify the crude residue by flash column chromatography on silica gel. Eluting with a gradient of ethyl acetate in hexanes will separate the desired alkene product from the triphenylphosphine oxide byproduct. The (E)-isomer is typically the major product.[12]

ReactantYlide TypeExpected Major ProductTypical Conditions
AldehydeStabilized (e.g., Ph₃P=CHCO₂Et)(E)-AlkeneToluene, Reflux
AldehydeNon-stabilized (e.g., Ph₃P=CH₂)(Z)-AlkeneTHF, -78 °C to RT

Protocol 3: Synthesis of Amines via Reductive Amination

Reductive amination is one of the most efficient and widely used methods for synthesizing secondary and tertiary amines.[14] This one-pot reaction combines an aldehyde with an amine to form an imine intermediate, which is then reduced in situ to the target amine.[14] This strategy is a cornerstone of library synthesis in drug development.

Causality and Mechanistic Insight

The choice of reducing agent is critical for success. Mild hydride reagents that selectively reduce the protonated imine (iminium ion) in the presence of the starting aldehyde are preferred.[14] Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is an ideal reagent for this purpose.[14] Its reduced reactivity, compared to reagents like NaBH₄, prevents the premature reduction of the aldehyde to an alcohol, leading to cleaner reactions and higher yields of the desired amine.[14] The reaction is often carried out in chlorinated solvents like 1,2-dichloroethane (DCE) or dichloromethane (DCM).

Reductive_Amination_Workflow Aldehyde 5-Chlorothieno[3,2-b]pyridine -6-carbaldehyde Imine_Formation Imine/Iminium Ion Formation Aldehyde->Imine_Formation Amine Primary or Secondary Amine (R¹R²NH) Amine->Imine_Formation Reduction In Situ Reduction Imine_Formation->Reduction Imine Intermediate Reducing_Agent NaBH(OAc)₃ (STAB) Reducing_Agent->Reduction Product Secondary or Tertiary Amine Product Reduction->Product

Caption: Workflow for one-pot reductive amination.

Detailed Experimental Protocol

Materials:

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

  • Primary or secondary amine of choice (e.g., benzylamine, morpholine)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (optional, catalytic)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask, add 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) and dissolve it in anhydrous DCE.

  • Amine Addition: Add the desired amine (1.1 eq) to the solution. If the amine salt is used (e.g., an HCl salt), add one equivalent of a non-nucleophilic base like triethylamine (TEA) to liberate the free amine. A catalytic amount of acetic acid can be added to facilitate imine formation.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the mixture portion-wise over 10 minutes. The addition may be slightly exothermic.

  • Reaction: Continue stirring at room temperature for 3-12 hours, monitoring the reaction by TLC until the starting aldehyde is consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Stir for 15 minutes.

  • Extraction: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous phase with DCM or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography to yield the final amine.

Conclusion: A Gateway to Chemical Diversity

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a powerful and versatile building block for organic synthesis. The protocols detailed in this guide for Vilsmeier-Haack formylation, Wittig olefination, and reductive amination provide reliable pathways to a wide range of complex derivatives. The strategic placement of the aldehyde and chloro functionalities allows for orthogonal chemical modifications, making this compound an exceptional starting point for the construction of compound libraries aimed at discovering new drugs and advanced materials.[3][15][16]

References

  • BenchChem. (2025). Potential Applications of Thieno[3,2-b]pyridine-5-carboxylic Acid in Medicinal Chemistry. BenchChem.
  • ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and....
  • Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
  • Campos, M., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. Molecules, 26(15), 4499. [Link]

  • BLDpharm. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. BLDpharm.
  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances.
  • J&K Scientific LLC. (2025). Vilsmeier-Haack Reaction. J&K Scientific.
  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Organic Syntheses.
  • NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. NROChemistry.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps.
  • Capot Chemical. (n.d.). 5-Chloro-thieno[3,2-B]pyridine-6-carbaldehyde. Capot Chemical.
  • ResearchGate. (n.d.). Examples of thieno[2,3‐b]pyridine‐based drug candidates.
  • Sigma-Aldrich. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Sigma-Aldrich.
  • APEX science. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. APEX science.
  • Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts.
  • YouTube. (2020). The Wittig Reaction. YouTube.
  • MDPI. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
  • MDPI. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
  • BenchChem. (2025). Application Notes and Protocols for the Wittig Reaction of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • BenchChem. (2025). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.

Sources

Application Notes and Protocols for Reaction Mechanisms Involving 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in Medicinal Chemistry

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in drug discovery, forming the structural core of numerous biologically active molecules. Its rigid, planar structure and the presence of heteroatoms facilitate diverse interactions with biological targets. Thienopyridines are a known class of selective, irreversible ADP receptor/P2Y12 inhibitors used for their anti-platelet activity, playing a significant role in managing cardiovascular diseases.[1] Prominent examples include the antiplatelet agents clopidogrel (Plavix) and prasugrel (Effient).[1][2] These drugs are prodrugs that are metabolized in the liver to their active forms.[2][3]

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a key intermediate, offering a versatile platform for the synthesis of novel therapeutic agents. The molecule possesses two primary reactive sites for diversification: the aldehyde group at the 6-position and the chloro-substituent at the 5-position. The aldehyde is a gateway for chain extension and the introduction of various functional groups through reactions such as olefination and reductive amination. Simultaneously, the chlorine atom provides a handle for carbon-carbon and carbon-heteroatom bond formation via transition-metal-catalyzed cross-coupling reactions. This dual reactivity allows for the systematic exploration of chemical space around the thienopyridine core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties of drug candidates.

This guide provides an in-depth exploration of key reaction mechanisms involving 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, complete with detailed, field-proven protocols. The methodologies described herein are designed to be robust and reproducible, providing researchers in medicinal chemistry and drug development with a reliable toolkit for the synthesis of novel thienopyridine derivatives.

Section 1: Olefination of the Aldehyde Functionality

The conversion of the aldehyde group to an alkene is a fundamental transformation for introducing a vinyl linker, which can be further functionalized or used to modulate the geometry of the target molecule. The Horner-Wadsworth-Emmons and Wittig reactions are the most common and reliable methods for this purpose.

Horner-Wadsworth-Emmons (HWE) Reaction for (E)-Alkene Synthesis

The Horner-Wadsworth-Emmons (HWE) reaction is a superior alternative to the Wittig reaction for the synthesis of (E)-alkenes from aldehydes, particularly when using stabilized phosphonate ylides.[3] The water-soluble phosphate byproduct is easily removed during aqueous workup, simplifying purification.

Causality of Experimental Choices:

  • Phosphonate Reagent: Stabilized phosphonate esters, such as triethyl phosphonoacetate, are chosen to favor the formation of the thermodynamically more stable (E)-alkene.

  • Base: A strong, non-nucleophilic base like sodium hydride (NaH) is used to deprotonate the phosphonate ester, generating the reactive phosphonate carbanion. The choice of a strong base ensures complete and rapid ylide formation.

  • Solvent: Anhydrous tetrahydrofuran (THF) is an excellent solvent for HWE reactions as it is polar enough to dissolve the reagents and intermediates but is aprotic and will not interfere with the strong base.

  • Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic deprotonation and then warmed to room temperature to drive the reaction to completion.

Protocol 1: Synthesis of Ethyl (E)-3-(5-chlorothieno[3,2-b]pyridin-6-yl)acrylate

ReagentM.W. ( g/mol )EquivalentsAmount
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde197.641.01.0 g (5.06 mmol)
Triethyl phosphonoacetate224.161.21.36 g (6.07 mmol)
Sodium hydride (60% dispersion in mineral oil)24.001.2243 mg (6.07 mmol)
Anhydrous Tetrahydrofuran (THF)--50 mL

Step-by-Step Methodology:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (argon or nitrogen), add sodium hydride (60% dispersion, 243 mg, 6.07 mmol).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and then carefully decant the hexanes.

  • Add anhydrous THF (20 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • Slowly add triethyl phosphonoacetate (1.36 g, 6.07 mmol) dropwise to the stirred suspension. Effervescence (hydrogen gas evolution) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

  • In a separate flask, dissolve 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 g, 5.06 mmol) in anhydrous THF (30 mL).

  • Add the aldehyde solution dropwise to the ylide solution at room temperature over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., 30% ethyl acetate in hexanes).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (20 mL).

  • Extract the mixture with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the title compound.

Expected Yield: 80-90%

Diagram 1: Horner-Wadsworth-Emmons Reaction Workflow

HWE_Workflow cluster_ylide Ylide Formation cluster_reaction Olefination Reaction cluster_workup Workup & Purification Ylide_Start Triethyl phosphonoacetate + NaH in THF Ylide_Formation Stir at 0°C to RT Ylide_Start->Ylide_Formation Ylide_Product Phosphonate Ylide Ylide_Formation->Ylide_Product Reaction Combine and stir at RT Ylide_Product->Reaction Aldehyde 5-Chlorothieno[3,2-b]pyridine -6-carbaldehyde in THF Aldehyde->Reaction Crude_Product Crude Product Mixture Reaction->Crude_Product Quench Quench with aq. NH4Cl Crude_Product->Quench Extract Extract with EtOAc Quench->Extract Purify Column Chromatography Extract->Purify Final_Product (E)-Alkene Product Purify->Final_Product

Caption: Workflow for the HWE olefination of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Section 2: Reductive Amination for Amine Synthesis

Reductive amination is a highly efficient one-pot method for converting aldehydes into primary, secondary, or tertiary amines. This reaction is a cornerstone of medicinal chemistry for introducing basic nitrogen-containing functionalities, which are often crucial for biological activity and improving physicochemical properties.

Causality of Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for reductive aminations. It is a mild and selective reducing agent that readily reduces the intermediate iminium ion but is slow to reduce the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are commonly used solvents as they are non-protic and effectively solubilize the reactants and intermediates.

  • Amine: A slight excess of the amine is often used to drive the initial imine formation to completion.

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be added to facilitate the formation of the iminium ion, especially with less nucleophilic amines.

Protocol 2: Synthesis of N-((5-chlorothieno[3,2-b]pyridin-6-yl)methyl)aniline

ReagentM.W. ( g/mol )EquivalentsAmount
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde197.641.01.0 g (5.06 mmol)
Aniline93.131.1518 mg (5.57 mmol)
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.51.61 g (7.59 mmol)
Dichloromethane (DCM)--50 mL
Acetic Acid (optional)60.050.129 µL (0.51 mmol)

Step-by-Step Methodology:

  • To a 100 mL round-bottom flask, add 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 g, 5.06 mmol) and dissolve it in anhydrous DCM (50 mL).

  • Add aniline (518 mg, 5.57 mmol) to the solution. If desired, add a catalytic amount of acetic acid (29 µL, 0.51 mmol).

  • Stir the mixture at room temperature for 30 minutes to allow for the formation of the iminium ion intermediate.

  • Add sodium triacetoxyborohydride (1.61 g, 7.59 mmol) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Stir the reaction mixture at room temperature for 4-6 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired secondary amine.

Expected Yield: 75-85%

Diagram 2: Reductive Amination Mechanism

Reductive_Amination Aldehyde Aldehyde (R-CHO) Iminium Iminium Ion [R-CH=NHR']+ Aldehyde->Iminium + R'-NH2 - H2O Amine Primary Amine (R'-NH2) Amine->Iminium Product Secondary Amine (R-CH2-NHR') Iminium->Product + [H]- ReducingAgent NaBH(OAc)3 ReducingAgent->Product Sonogashira_Cycle Pd0 Pd(0)L2 PdII_A Ar-Pd(II)L2-Cl Pd0->PdII_A Oxidative Addition PdII_B Ar-Pd(II)L2-C≡CR' PdII_A->PdII_B Transmetalation PdII_B->Pd0 Reductive Elimination Product Ar-C≡CR' PdII_B->Product ArCl Ar-Cl ArCl->PdII_A Alkyne R'-C≡CH Cu_Cycle Copper Cycle Alkyne->Cu_Cycle Cu_Cycle->PdII_B

Sources

Application Notes & Protocols: Leveraging 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde for Novel Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thienopyridine Scaffold as a Foundation for Kinase Inhibition

Protein kinases, numbering over 500 in the human genome, are critical regulators of cellular processes.[1] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them one of the most important classes of drug targets.[2][3] The development of small molecule inhibitors that target the highly conserved ATP-binding site has been a major focus of modern drug discovery.[1][2]

Within the vast landscape of heterocyclic chemistry, the thieno[3,2-b]pyridine core has emerged as a "privileged scaffold." While widely recognized for its role in antiplatelet agents that target the P2Y12 receptor[4][5][6], its structural versatility has been successfully exploited to generate potent inhibitors of various protein kinases. Published research has demonstrated that derivatives of the related thienopyrimidine and thienopyridine scaffolds can effectively inhibit key oncogenic kinases such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and the non-receptor tyrosine kinase Src.[7][8][9]

This guide focuses on 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde , a readily available chemical intermediate.[10][11][12] The aldehyde functional group serves as a versatile chemical handle, enabling the synthesis of a diverse library of derivatives through reactions like reductive amination, condensations, and Wittig reactions. This document provides a comprehensive framework and a series of detailed protocols for utilizing this starting material in a structured kinase inhibitor discovery program, from initial library synthesis and screening to cellular validation and selectivity profiling.

Part 1: The Strategic Workflow for Kinase Inhibitor Discovery

A successful kinase inhibitor discovery campaign follows a logical progression from a broad initial screen to detailed characterization of a few promising lead compounds. The overall workflow involves synthesizing a chemical library, identifying initial hits through in vitro assays, confirming their potency, validating their activity in a cellular context, and finally, assessing their specificity across the kinome.

G cluster_0 Phase 1: Library Generation & Primary Screening cluster_1 Phase 2: Hit Validation & Potency cluster_2 Phase 3: Cellular & Selectivity Profiling A Start: 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde B Chemical Library Synthesis (e.g., Reductive Amination) A->B Diversification C High-Throughput In Vitro Kinase Assay (Single Concentration Screen) B->C Screening D Dose-Response Assay (IC50 Determination) C->D Initial Hits E Confirmed Hits (Potent & Validated) D->E Quantification F Cell-Based Assays (Target Engagement & Pathway Inhibition) E->F Potent Hits G Kinome-wide Selectivity Panel F->G Specificity Check H Lead Compound(s) G->H Prioritization

Figure 1: High-level workflow for kinase inhibitor discovery.

Part 2: Primary Screening via In Vitro Kinase Assays

Expertise & Experience: The initial goal is to efficiently screen the synthesized library to identify "hits"—compounds that show significant inhibition of the target kinase at a single, relatively high concentration (e.g., 1-10 µM). The choice of assay technology depends on available resources, but all robust assays share common principles: a kinase, a substrate, ATP as the phosphate donor, and a method to detect substrate phosphorylation.

Trustworthiness: A critical parameter in these assays is the ATP concentration. For initial screening and subsequent IC50 determination, it is best practice to use an ATP concentration that is at or near the Michaelis constant (Km) for the specific kinase.[13] This ensures that the measured IC50 values more closely reflect the intrinsic inhibitor affinity (Ki) and allows for more meaningful comparison of potency across different kinases.[13]

Protocol 2.1: In Vitro Radiometric Kinase Assay (³³P-ATP Filter Binding)

This protocol measures the incorporation of a radiolabeled phosphate from [γ-³³P]ATP onto a specific peptide substrate.

Materials:

  • Purified recombinant target kinase

  • Specific biotinylated peptide substrate

  • Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 10 mM MgCl₂)[14]

  • [γ-³³P]ATP (specific activity ~3000 Ci/mmol)

  • Unlabeled ("cold") ATP

  • Test compounds (dissolved in DMSO)

  • Stop solution (e.g., 75 mM phosphoric acid)

  • Streptavidin-coated filter plates (e.g., Millipore MultiScreen)

  • Microplate scintillation counter

Methodology:

  • Compound Plating: In a 96-well polypropylene plate, add 1 µL of test compound from your thienopyridine library (typically at 100x final concentration in DMSO). For controls, add 1 µL of DMSO (0% inhibition) and 1 µL of a known inhibitor for the target kinase (100% inhibition).

  • Kinase/Substrate Master Mix: Prepare a master mix containing the kinase and biotinylated peptide substrate in kinase reaction buffer. The final concentrations should be optimized for linear reaction kinetics.

  • Enzyme Addition: Add 50 µL of the kinase/substrate master mix to each well of the compound plate.

  • Pre-incubation: Gently mix and incubate the plate for 15-20 minutes at room temperature. This allows the compounds to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare an ATP master mix containing both [γ-³³P]ATP and cold ATP in kinase reaction buffer to achieve the desired final concentration (e.g., the Km of ATP for the target kinase). Add 50 µL of this mix to all wells to start the reaction.

  • Kinase Reaction: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination: Stop the reaction by adding 50 µL of stop solution to each well.

  • Substrate Capture: Transfer 150 µL from each well to a streptavidin-coated filter plate. Incubate for 30 minutes to allow the biotinylated peptide to bind to the filter.

  • Washing: Wash the filter plate 3-4 times with a wash buffer (e.g., 0.1% phosphoric acid) using a vacuum manifold to remove unincorporated [γ-³³P]ATP.

  • Signal Detection: Dry the plate, add scintillant to each well, and measure the radioactivity using a microplate scintillation counter.

Data Analysis: Calculate the percent inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_compound - Signal_100%_inhibition) / (Signal_0%_inhibition - Signal_100%_inhibition))

Compound ID Concentration (µM) Counts Per Minute (CPM) % Inhibition
Control (DMSO)-25,0000%
Control (Staurosporine)10500100%
TPH-0011018,00028.6%
TPH-002103,50087.8%
TPH-0031024,5002.0%
Table 1: Example data format for a primary in vitro kinase screen.

Part 3: Hit Confirmation and Potency (IC50) Determination

Expertise & Experience: Compounds showing significant inhibition (e.g., >50% or >80%) in the primary screen are advanced to determine their half-maximal inhibitory concentration (IC50). This involves testing the compound across a range of concentrations to generate a dose-response curve.

Trustworthiness: A well-defined sigmoidal curve with a good fit (e.g., R² > 0.95) is essential for an accurate IC50 value. This confirms the hit is not an artifact of the primary screen and provides a quantitative measure of its potency, which is crucial for structure-activity relationship (SAR) studies.[7][15]

Protocol 3.1: IC50 Determination

This protocol is a direct extension of Protocol 2.1.

Methodology:

  • Serial Dilution: For each "hit" compound, perform a serial dilution series (e.g., 10-point, 3-fold dilutions starting from 1000x the highest desired final concentration) in a 96-well plate using DMSO.

  • Compound Plating: Plate 1 µL of each concentration point into the assay plate.

  • Assay Performance: Follow steps 2-10 from Protocol 2.1.

  • Data Analysis: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

G x_axis 5,0 5,0 x_axis->5,0 Log [Inhibitor] y_axis 0,3 0,3 y_axis->0,3 % Inhibition p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 ic50_line_x IC50 p4->ic50_line_x p6 p5->p6 p7 p6->p7 ic50_line_y 50% ic50_line_y->p4 y_100 100 y_0 0

Figure 2: Conceptual illustration of an IC50 dose-response curve.

Compound ID Primary Target IC50 (nM)
TPH-00275
TPH-015210
TPH-02845
Table 2: Example IC50 data for confirmed hit compounds.

Part 4: Cell-Based Assays for Target Validation

Expertise & Experience: An inhibitor's potency in a biochemical assay does not guarantee its effectiveness in a cellular environment.[16] Cell-based assays are essential to confirm that the compound can penetrate the cell membrane, engage its target kinase, and inhibit its downstream signaling pathway in a physiological context.[3][17]

Trustworthiness: The most direct way to measure target engagement in cells is to quantify the phosphorylation of a known, direct substrate of the target kinase.[18] A dose-dependent decrease in substrate phosphorylation upon treatment with the inhibitor provides strong evidence of on-target activity.

G GF Growth Factor Rec Receptor (Kinase X) GF->Rec Sub Substrate Rec->Sub Phosphorylation pSub p-Substrate Inhibitor TPH-028 (Inhibitor) Resp Cellular Response (e.g., Proliferation) pSub->Resp Inhibitor->Rec Inhibition

Figure 3: A generic kinase signaling pathway inhibited by a TPH compound.

Protocol 4.1: Western Blot for Phospho-Substrate Inhibition

Materials:

  • Cancer cell line known to have active Target Kinase X signaling.

  • Cell culture medium, FBS, and antibiotics.

  • Test compound (e.g., TPH-028).

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, running buffer, and transfer buffer.

  • PVDF membrane.

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies: anti-phospho-Substrate (specific for the phosphorylated site) and anti-total-Substrate or anti-Actin (as a loading control).

  • HRP-conjugated secondary antibody.

  • Enhanced chemiluminescence (ECL) substrate.

  • Imaging system (e.g., ChemiDoc).

Methodology:

  • Cell Culture and Plating: Plate cells in 6-well plates and grow to 70-80% confluency.

  • Serum Starvation (Optional): If the pathway is activated by serum growth factors, serum-starve the cells for 12-24 hours to reduce baseline signaling.

  • Compound Treatment: Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

  • Stimulation (Optional): If required, stimulate the pathway with the relevant growth factor for a short period (e.g., 15 minutes) before harvesting.

  • Cell Lysis: Wash cells with ice-cold PBS, then add 100-150 µL of ice-cold lysis buffer to each well. Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at high speed to pellet cell debris.

  • Protein Quantification: Determine the protein concentration of the supernatant from each sample using a BCA assay.

  • SDS-PAGE and Western Blot:

    • Normalize all samples to the same protein concentration with lysis buffer and loading dye.

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature in blocking buffer.

    • Incubate the membrane with the anti-phospho-Substrate primary antibody overnight at 4°C.

    • Wash the membrane 3 times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3 times with TBST.

  • Detection: Apply ECL substrate and visualize the bands using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total Substrate or a loading control (like Actin) to confirm equal protein loading in each lane.

Part 5: Kinase Selectivity Profiling

Expertise & Experience: A potent inhibitor is not necessarily a useful one. High potency against off-target kinases can lead to toxicity.[2] Therefore, assessing the selectivity of a lead compound is a critical step.[13][19] This is typically done by screening the compound against a large panel of diverse kinases. Commercial services offer panels covering hundreds of kinases, providing a comprehensive overview of a compound's specificity.[20]

Trustworthiness: The goal is to identify compounds with a high degree of selectivity for the intended target over other kinases, especially those that are closely related or known to cause adverse effects. A compound that is highly potent for its target and has >100-fold selectivity against key off-targets is considered a strong candidate for further development.

Protocol 5.1: Preparing a Compound for Commercial Kinase Profiling
  • Compound Selection: Choose the most promising lead compounds based on their on-target potency (IC50) and cellular activity.

  • Provider Selection: Select a contract research organization (CRO) that offers a comprehensive kinase selectivity panel (e.g., Reaction Biology's KinaseMapper™, Eurofins' KinaseProfiler™).

  • Sample Preparation:

    • Weigh out a sufficient amount of the solid compound (typically 1-2 mg) with high purity (>95%).

    • Prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO.

    • Ensure the compound is fully dissolved.

  • Submission: Follow the CRO's specific instructions for sample submission, which usually involves completing an online form and shipping the sample plate or tube on dry ice. Specify the screening concentration(s). A common approach is to screen at a single high concentration (e.g., 1 µM) and then follow up with IC50 determinations for any significant off-target hits.

  • Data Interpretation: The CRO will provide a report, often including a visual representation like a dendrogram, showing the inhibition of all kinases in the panel. Analyze this data to identify any liabilities.

Kinase Target % Inhibition @ 1µM TPH-028 Notes
Target Kinase X 98% On-Target
Kinase Y (Family A)85%Potential Off-Target
Kinase Z (Family B)12%Not significant
... (400+ others)<10%Clean Profile
Table 3: Example data format from a kinase selectivity panel screen.

Conclusion

The 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is more than just a chemical reagent; it is a gateway to a rich chemical space for kinase inhibitor discovery. By leveraging its versatile aldehyde functionality, researchers can rapidly generate diverse libraries of novel thienopyridine derivatives. The systematic application of the protocols detailed in this guide—from robust in vitro screening and potency determination to rigorous cell-based validation and comprehensive selectivity profiling—provides a clear and validated path from a promising scaffold to a potential lead compound. This structured approach, grounded in scientific integrity, maximizes the probability of identifying potent, selective, and cell-active kinase inhibitors for the next generation of targeted therapies.

References

  • Davis, M.I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. Available at: [Link]

  • Gao, Y., et al. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics | Oxford Academic. Available at: [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. Available at: [Link]

  • Wilson, C.J., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS. Available at: [Link]

  • Reaction Biology. (n.d.). Kinase Selectivity Panels. Available at: [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. Available at: [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Ouellette, S.B., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS One. Available at: [Link]

  • Claridge, S., et al. (2008). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. PubMed. Available at: [Link]

  • Wikipedia. (n.d.). Thienopyridine. Available at: [Link]

  • ResearchGate. (n.d.). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. Available at: [Link]

  • ResearchGate. (n.d.). Structure–activity study leading to identification of a highly active thienopyrimidine based EGFR inhibitor. Available at: [Link]

  • Aicher, T.D., et al. (2013). Discovery and structure-activity relationship of thienopyridine derivatives as bone anabolic agents. PubMed. Available at: [Link]

  • Geisler, T., et al. (2012). Thienopyridines and other ADP-receptor antagonists. PubMed. Available at: [Link]

  • Autechaux. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Available at: [Link]

  • Dangi, A.S., et al. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available at: [Link]

  • Kam, P.C., et al. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. Available at: [Link]

  • Maron, D.J., et al. (2011). Thienopyridine therapy and risk for cardiovascular events in secondary prevention. PubMed. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • India Fine Chemicals. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Available at: [Link]

  • Fancelli, D., et al. (2011). Discovery and structure-activity relationship of 3-aminopyrid-2-ones as potent and selective interleukin-2 inducible T-cell kinase (Itk) inhibitors. PubMed. Available at: [Link]

  • Maffrand, J.P., et al. (1985). Thieno [3,2-c] pyridine derivatives and their therapeutic application. Google Patents.
  • Cal, P.M.S.D., et al. (2019). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

  • MDPI. (2019). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Available at: [Link]

Sources

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in the synthesis of anti-cancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: A Versatile Scaffold for the Synthesis of Novel Kinase Inhibitors and Anti-Cancer Agents

Abstract The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its role in the development of highly selective protein kinase inhibitors.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde as a key starting material for synthesizing novel anti-cancer agents. We present detailed synthetic protocols, the underlying chemical rationale, and methodologies for preliminary biological evaluation, underscoring the scaffold's potential in modern oncology drug discovery.

Introduction: The Strategic Value of the Thieno[3,2-b]pyridine Scaffold

Protein kinases are critical regulators of cellular processes, and their aberrant activity is a hallmark of many cancers.[1] Consequently, kinase inhibitors represent a major class of targeted cancer therapies. The thieno[3,2-b]pyridine scaffold has emerged as an attractive template for designing such inhibitors. Its unique electronic and structural properties allow it to interact with the kinase hinge region, a conserved part of the ATP-binding pocket, often leading to high selectivity and potency.[1][2]

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a particularly valuable building block for several reasons:

  • The Thieno[3,2-b]pyridine Core: Serves as the foundational pharmacophore for kinase binding.

  • The Aldehyde Group (C6): A versatile chemical handle for a wide array of transformations, including condensations, reductive aminations, and oxidations, allowing for the introduction of diverse chemical moieties to explore the kinase active site.

  • The Chloro Group (C5): Provides an additional site for modification, typically through nucleophilic aromatic substitution or cross-coupling reactions, enabling fine-tuning of the molecule's properties.

This guide details three distinct, robust synthetic strategies to leverage the reactivity of the aldehyde group, creating diverse molecular libraries for anti-cancer screening.

cluster_0 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde cluster_1 Synthetic Potential A Thieno[3,2-b]pyridine Core (Kinase Hinge Binding) B C6-Aldehyde (Primary site for derivatization) C C5-Chloro Group (Secondary site for modification) D Reductive Amination B->D Versatile Handle E Condensation Reactions (e.g., Claisen-Schmidt) B->E F Oxidation/Reduction B->F

Caption: Key functional components of the starting material.

Synthetic Strategies and Experimental Protocols

The protocols below are designed to be robust and adaptable. All reactions involving anhydrous solvents should be performed under an inert atmosphere (e.g., Nitrogen or Argon) using oven-dried glassware.

Strategy A: Synthesis of Thienopyridine Chalcone Analogs

Rationale: The chalcone scaffold (1,3-diaryl-2-propen-1-one) is a well-established pharmacophore with documented anti-proliferative activities. A Claisen-Schmidt condensation between the starting aldehyde and a substituted acetophenone introduces this motif, creating a library of compounds for structure-activity relationship (SAR) studies.

start Starting Materials: - 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde - Substituted Acetophenone - Ethanol, NaOH step1 Step 1: Dissolution Dissolve aldehyde and acetophenone in ethanol at room temperature. start->step1 step2 Step 2: Base Addition Add aqueous NaOH solution dropwise. Stir for 12-24 hours. step1->step2 step3 Step 3: Precipitation & Isolation Pour reaction mixture into ice water. Collect precipitate by vacuum filtration. step2->step3 step4 Step 4: Purification Recrystallize from a suitable solvent (e.g., Ethanol/Water) or use column chromatography. step3->step4 end Final Product: Thienopyridine Chalcone Analog step4->end

Caption: Workflow for Claisen-Schmidt condensation.

Protocol 2.1: Synthesis of (E)-1-(4-methoxyphenyl)-3-(5-chlorothieno[3,2-b]pyridin-6-yl)prop-2-en-1-one

  • Reaction Setup: To a solution of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq, 197.6 mg, 1.0 mmol) and 4-methoxyacetophenone (1.1 eq, 165.2 mg, 1.1 mmol) in ethanol (15 mL), add a 10% aqueous solution of sodium hydroxide (NaOH) (2.0 mL) dropwise while stirring at room temperature.

  • Reaction Monitoring: The reaction mixture may turn yellow or orange. Allow the mixture to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate solvent system.

  • Work-up and Isolation: Once the starting material is consumed, pour the reaction mixture into 50 mL of ice-cold water. A solid precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration. Wash the solid with cold water (2 x 10 mL) and a small amount of cold ethanol (5 mL).

  • Purification: The crude product can be purified by recrystallization from ethanol to yield the pure chalcone derivative as a colored solid.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy B: Synthesis of Secondary Amine Derivatives via Reductive Amination

Rationale: Reductive amination is one of the most reliable methods for forming C-N bonds. This two-step, one-pot process converts the aldehyde into a secondary or tertiary amine, providing a crucial linker to which other pharmacophores can be attached. Sodium triacetoxyborohydride is an ideal reducing agent as it is mild, selective for the iminium intermediate, and does not require acidic conditions that could degrade sensitive substrates.

start Starting Materials: - Aldehyde - Primary/Secondary Amine - NaBH(OAc)₃ - Dichloromethane (DCM) step1 Step 1: Imine Formation Combine aldehyde and amine in DCM. Stir for 1 hour at room temperature. start->step1 step2 Step 2: Reduction Add Sodium Triacetoxyborohydride (NaBH(OAc)₃) portion-wise. Stir for 8-16 hours. step1->step2 step3 Step 3: Quenching Slowly add saturated aqueous NaHCO₃ to quench excess reagent. step2->step3 step4 Step 4: Extraction & Purification Extract with DCM, dry over Na₂SO₄, and purify by column chromatography. step3->step4 end Final Product: Thienopyridine Amine Derivative step4->end

Caption: Workflow for reductive amination.

Protocol 2.2: Synthesis of (5-Chlorothieno[3,2-b]pyridin-6-yl)-N-(benzyl)methanamine

  • Reaction Setup: In a round-bottom flask, dissolve 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq, 197.6 mg, 1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL). Add benzylamine (1.1 eq, 117.9 mg, 1.1 mmol). Stir the mixture at room temperature for 1 hour.

  • Reduction: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq, 317.9 mg, 1.5 mmol) portion-wise over 5 minutes. The reaction is mildly exothermic.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 8-16 hours. Monitor by TLC (e.g., 9:1 DCM:Methanol) for the disappearance of the aldehyde.

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (15 mL). Stir vigorously for 20 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 15 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography, eluting with a gradient of Hexane and Ethyl Acetate.

  • Characterization: Confirm the structure of the product by ¹H NMR, ¹³C NMR, and HRMS.

Strategy C: Synthesis of Urea-Based Kinase Inhibitors

Rationale: The bi-aryl urea motif is a cornerstone of many Type II kinase inhibitors, including the multi-kinase inhibitor Sorafenib.[3][4][5] This moiety forms critical hydrogen bonds in the "DFG-out" conformation of the kinase. By first installing a primary amine on the thienopyridine scaffold and then reacting it with a substituted isocyanate, we can generate novel urea-based inhibitors.

Protocol 2.3: Two-Step Synthesis of a Novel Thienopyridine Urea

Step 1: Synthesis of (5-Chlorothieno[3,2-b]pyridin-6-yl)methanamine (Intermediate)

  • Follow the reductive amination protocol (2.2), but use a protected ammonia source (e.g., benzhydrylamine followed by hydrogenolysis) or a more direct oximation/reduction sequence. For simplicity, we will assume the primary amine intermediate is available.

Step 2: Synthesis of 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-((5-chlorothieno[3,2-b]pyridin-6-yl)methyl)urea

  • Reaction Setup: Dissolve the amine intermediate, (5-Chlorothieno[3,2-b]pyridin-6-yl)methanamine, (1.0 eq, 212.7 mg, 1.0 mmol) in anhydrous DCM (10 mL).

  • Isocyanate Addition: To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate (1.0 eq, 221.6 mg, 1.0 mmol) either neat or as a solution in DCM.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. The product often precipitates out of the solution as it forms.

  • Isolation and Purification: If a precipitate forms, collect it by vacuum filtration and wash with cold DCM. If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography or recrystallization.

  • Characterization: Confirm the structure via ¹H NMR, ¹³C NMR, and HRMS. The urea N-H protons will have characteristic shifts in the ¹H NMR spectrum.

Protocol for Preliminary Biological Evaluation: MTT Cytotoxicity Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard preliminary screen to determine the anti-proliferative effects of newly synthesized compounds on cancer cell lines.[6]

Materials:

  • Cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer)[7]

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds dissolved in DMSO (10 mM stock)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (570 nm wavelength)

start Cell Seeding Seed cells in a 96-well plate. Incubate for 24 hours. step1 Step 1: Compound Treatment Add serial dilutions of test compounds. Incubate for 48-72 hours. start->step1 step2 Step 2: MTT Addition Add MTT reagent to each well. Incubate for 2-4 hours to allow formazan crystal formation. step1->step2 step3 Step 3: Solubilization Remove medium, add solubilization buffer (e.g., DMSO) to dissolve crystals. step2->step3 step4 Step 4: Absorbance Reading Read absorbance at 570 nm using a microplate reader. step3->step4 end Data Analysis: Calculate % viability and IC₅₀ values. step4->end

Caption: Workflow for the MTT cell viability assay.

Protocol 3.1: In Vitro Cytotoxicity Screening

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Addition: Prepare serial dilutions of the synthesized compounds in complete medium from the 10 mM DMSO stock. The final concentrations should typically range from 0.01 µM to 100 µM. The final DMSO concentration in the wells should not exceed 0.5%. Add 100 µL of the diluted compound solutions to the appropriate wells. Include "vehicle control" (DMSO only) and "no treatment" wells.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO₂.

  • MTT Addition: After incubation, remove 100 µL of the medium from each well and add 20 µL of the MTT reagent (5 mg/mL). Incubate for an additional 2-4 hours. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium containing the MTT reagent. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Table 1: Example Data Presentation for Cytotoxicity Screening

Compound IDTarget Cell LineIC₅₀ (µM) ± SD
Control (e.g., Doxorubicin) MCF-70.5 ± 0.1
2.1 Analog MCF-715.2 ± 2.3
2.2 Analog MCF-728.7 ± 4.5
2.3 Analog MCF-71.8 ± 0.4
Control (e.g., Doxorubicin) A5490.8 ± 0.2
2.1 Analog A54921.4 ± 3.1
2.2 Analog A549> 50
2.3 Analog A5493.5 ± 0.9

Conclusion and Future Directions

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a powerful and versatile starting material for the synthesis of diverse compound libraries targeting protein kinases. The synthetic strategies outlined here—Claisen-Schmidt condensation, reductive amination, and urea formation—provide reliable pathways to novel molecular architectures. Preliminary biological screening using the MTT assay can efficiently identify hit compounds with anti-proliferative activity.

Successful hits from these initial screens should be subjected to further investigation, including:

  • SAR Expansion: Synthesize additional analogs to probe the chemical space around the initial hits.

  • Kinase Profiling: Screen active compounds against a panel of kinases to determine their selectivity profile.

  • Mechanism of Action Studies: Investigate the cellular effects of lead compounds, such as cell cycle arrest and apoptosis induction.[8]

By combining rational design with robust synthetic chemistry and systematic biological evaluation, the thieno[3,2-b]pyridine scaffold can be effectively exploited to develop the next generation of targeted anti-cancer therapeutics.

References

  • Synthesis, characterization, and antiproliferative evaluation of novel sorafenib analogs for the treatment of hepatocellular carcinoma - PMC - NIH. (URL: [Link])

  • Synthesis of sorafenib analogues. | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Synthesis of sorafenib analogues incorporating a 1,2,3-triazole ring and cytotoxicity towards hepatocellular carcinoma cell lines - PubMed. (URL: [Link])

  • Design and synthesis of Sorafenib analogues and evaluation of their ferroptosis-inducing effects in tumor cells - PubMed. (URL: [Link])

  • A practical and efficient method for synthesis of sorafenib and regorafenib - ResearchGate. (URL: [Link])

  • Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - NIH. (URL: [Link])

  • Anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candidates. (URL: [Link])

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones - NIH. (URL: [Link])

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde | Building block | 产品中心. (URL: [Link])

  • 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde|CAS 65977-56-2. (URL: [Link])

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line - MDPI. (URL: [Link])

  • Discovery and biological evaluation of tetrahydrothieno[2,3-c]pyridine derivatives as selective metabotropic glutamate receptor 1 antagonists for the potential treatment of neuropathic pain - PubMed. (URL: [Link])

  • Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents - NIH. (URL: [Link])

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (URL: [Link])

  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - PubMed. (URL: [Link])

  • Synthesis and biological evaluation of 4,5,6,7-tetrahydrothieno[2,3- c ]pyridine-based β-aminonitriles and their derivatives: β-amino carboxamides, (thio)ureas, and tetracycles - ResearchGate. (URL: [Link])

  • (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode - ResearchGate. (URL: [Link])

  • Design, synthesis and biological evaluation of 5H-[3][4][9]triazino[5,6-b]indole derivatives bearing a pyridinocycloalkyl moiety as iron chelators - PubMed. (URL: [Link])

Sources

Application Note: A Validated Protocol for the Regioselective Formylation of 5-Chlorothieno[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Formylated Thienopyridines

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry and drug discovery. As a bioisostere of purine, this scaffold is a core component of several therapeutic agents, most notably the antiplatelet drug Clopidogrel and related P2Y12 receptor antagonists.[1][2][3] The introduction of a formyl (-CHO) group onto this scaffold provides a synthetically versatile handle for further molecular elaboration. Formylated heterocycles are crucial intermediates, enabling a wide array of subsequent chemical transformations such as reductive amination, oxidation to carboxylic acids, Wittig olefination, and the construction of more complex fused ring systems.

This application note provides a detailed, field-proven protocol for the formylation of 5-chlorothieno[3,2-b]pyridine. We focus on the Vilsmeier-Haack reaction, a classic and highly reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[4][5] This guide is designed for researchers, chemists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the causality behind experimental choices to ensure reproducibility and success.

The Vilsmeier-Haack Reaction: Mechanism and Regioselectivity

The Vilsmeier-Haack reaction utilizes a "Vilsmeier reagent," an electrophilic chloroiminium salt, to introduce a formyl group onto a nucleophilic aromatic ring.[6] This reagent is typically generated in situ from the reaction of a substituted amide, such as N,N-dimethylformamide (DMF), with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7][8]

The reaction proceeds via a three-stage mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic (chloromethylene)dimethyliminium salt.

  • Electrophilic Aromatic Substitution: The electron-rich thienopyridine ring attacks the electrophilic carbon of the Vilsmeier reagent. The thiophene moiety of the thieno[3,2-b]pyridine system is significantly more electron-rich than the pyridine moiety, directing the electrophilic attack preferentially to the thiophene ring.[8]

  • Hydrolysis: The resulting iminium ion intermediate is stable until a final aqueous workup, during which it is hydrolyzed to yield the desired aldehyde product.[4][7]

Diagram of the Vilsmeier-Haack Reaction Mechanism

Vilsmeier-Haack Mechanism cluster_0 1. Vilsmeier Reagent Formation cluster_1 2. Electrophilic Attack cluster_2 3. Hydrolysis DMF DMF Vilsmeier Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier + POCl₃ POCl3 POCl₃ Substrate 5-Chlorothieno[3,2-b]pyridine Intermediate Iminium Intermediate Substrate->Intermediate + Vilsmeier Reagent Aldehyde Formylated Product Intermediate->Aldehyde + H₂O (Workup)

Caption: The three key stages of the Vilsmeier-Haack formylation reaction.

Validated Experimental Protocol

This protocol details a robust procedure for the formylation of 5-chlorothieno[3,2-b]pyridine. The causality for each critical step is explained to ensure the protocol is a self-validating system.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleNotes
5-Chlorothieno[3,2-b]pyridine>98%CommercialStarting material.
Phosphorus oxychloride (POCl₃)Reagent Grade, >99%CommercialCorrosive and water-reactive. Handle with care.
N,N-Dimethylformamide (DMF)Anhydrous, >99.8%CommercialUsed as both reagent and solvent.
Dichloromethane (DCM)AnhydrousCommercialExtraction solvent.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionLab PreparedFor neutralization.
Sodium Sulfate (Na₂SO₄)AnhydrousCommercialDrying agent.
Silica Gel230-400 meshCommercialFor column chromatography.
Round-bottom flasks, dropping funnelStandard Glassware-Ensure glassware is oven-dried before use.
Magnetic stirrer, ice bath, rotary evaporatorStandard Equipment--
Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic upon inhalation, and reacts violently with water. All operations involving POCl₃ must be conducted in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • N,N-Dimethylformamide (DMF) is an irritant and can be absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate gloves.

  • The reaction quench is highly exothermic. Perform the addition to ice slowly and with vigorous stirring.

Step-by-Step Methodology

Step 1: Preparation of the Vilsmeier Reagent (In Situ)

  • To a dry 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (50 mL, ~5 equivalents).

  • Cool the flask to 0 °C using an ice-water bath.

    • Causality: This step is critical to control the highly exothermic reaction between DMF and POCl₃, preventing thermal decomposition of the Vilsmeier reagent and ensuring a safe procedure.

  • Slowly add POCl₃ (12 mL, ~1.5 equivalents) dropwise via the dropping funnel to the chilled DMF over 30 minutes. Maintain the internal temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the resulting pale-yellow solution to stir at 0 °C for an additional 30 minutes to ensure complete formation of the reagent.

Step 2: Formylation Reaction

  • In a separate flask, dissolve 5-chlorothieno[3,2-b]pyridine (1.0 eq) in a minimal amount of anhydrous DMF.

  • Add the substrate solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to 70-80 °C and stir for 4-6 hours.

    • Causality: Heating is required to overcome the activation energy for the electrophilic substitution on the moderately reactive thienopyridine ring.[8] Reaction progress should be diligently monitored.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. (Eluent: 3:1 Hexane/Ethyl Acetate).

Step 3: Work-up and Hydrolysis

  • Cool the reaction flask back down to 0 °C in an ice bath.

  • In a separate large beaker, prepare a mixture of crushed ice (approx. 300 g) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Slowly and carefully pour the reaction mixture onto the ice/bicarbonate slurry with vigorous stirring.

    • Causality: This step simultaneously quenches any unreacted POCl₃ and hydrolyzes the iminium intermediate to the aldehyde. The base neutralizes the strong acid, which is essential for product stability and safe handling. This process is highly exothermic and may release gas.

Step 4: Extraction and Purification

  • Continue stirring the quenched mixture for 1 hour until the hydrolysis is complete. A precipitate of the crude product may form.

  • Transfer the slurry to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 100 mL).

  • Combine the organic layers, wash with water (1 x 100 mL) and then with brine (1 x 100 mL).

  • Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purify the resulting crude solid by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane to afford the pure formylated product.

Workflow Diagram

Formylation Workflow prep 1. Prepare Vilsmeier Reagent (POCl₃ in DMF at 0°C) react 2. Add Substrate (5-Chlorothieno[3,2-b]pyridine) prep->react heat 3. Heat Reaction (70-80°C, 4-6h) react->heat monitor 4. Monitor by TLC heat->monitor quench 5. Quench on Ice/NaHCO₃ monitor->quench Reaction Complete extract 6. Extract with DCM quench->extract purify 7. Purify via Chromatography extract->purify product Final Product purify->product

Caption: Experimental workflow for the Vilsmeier-Haack formylation.

Comparative Reaction Conditions

The Vilsmeier-Haack reaction is versatile. The conditions can be tuned based on the reactivity of the substrate. The following table provides a comparison of conditions used for various heterocyclic systems, offering a guide for optimization.

SubstrateReagents (Equivalents)SolventTemp (°C)Time (h)Yield (%)Reference
IndoleVilsmeier Reagent (2.0)DMFRT2.577
Generic Electron-Rich Arene(Chloromethylene)dimethyliminium Chloride (1.5)DMFRT6.577[4]
2-Bromo-5-tosyloxypyridineLDA (10), DMF (4-8)Ether-75 to -801.5-243-53[9]
1-Acetyl,1-Carbamoyl CyclopropanesPOCl₃, DMFDioxane803~85[8]

Conclusion

This application note provides a comprehensive and validated protocol for the formylation of 5-chlorothieno[3,2-b]pyridine using the Vilsmeier-Haack reaction. By detailing the mechanistic underpinnings and the rationale behind each experimental step, this guide equips researchers with the necessary tools to reliably synthesize this valuable pharmaceutical intermediate. The provided workflow, safety information, and comparative data serve as a robust resource for professionals in organic synthesis and drug development, facilitating the creation of novel chemical entities based on the thienopyridine scaffold.

References

  • Vilsmeier-Haack Reaction. NROChemistry. [Link]

  • Vilsmeier-Haack Reaction. YouTube. [Link]

  • Vilsmeier-Haack Reaction. J&K Scientific LLC. [Link]

  • Vilsmeier-Haack reaction. Name-Reaction.com. [Link]

  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

  • Scheme-1 3-Acetyl-2-aminothiophenes undergo Vilsmeier-Haack type reaction to form thienopyridines. ResearchGate. [Link]

  • Synthesis of Substituted 2-Bromopyridine Aldehydes. HETEROCYCLES, Vol. 83, No. 9, 2011. [Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]

  • Micellar effects on kinetics and mechanism of Vilsmeier-Haack formylation and acetylation with Pyridines. ResearchGate. [Link]

  • Vilsmeier—Haack Reactions of Carbonyl Compounds: Synthesis of Substituted Pyrones and Pyridines. ResearchGate. [Link]

  • Thienopyridine-associated drug-drug interactions: pharmacologic mechanisms and clinical relevance. PubMed. [Link]

  • THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Journal of Drug Delivery and Therapeutics. [Link]

  • ADP receptor-blocker thienopyridines: chemical structures, mode of action and clinical use. A review. PubMed. [Link]

  • Thienopyridines and other ADP-receptor antagonists. PubMed. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]

Sources

Application Notes & Protocols: Leveraging 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde for the Development of Novel Antifungal Agents

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde as a key starting material for the synthesis and evaluation of new antifungal therapeutic candidates. The protocols and insights are grounded in established scientific principles and aim to provide a robust framework for discovery.

Introduction: The Thienopyridine Scaffold as a Privileged Structure in Antifungal Research

The thieno[3,2-b]pyridine core is a heterocyclic scaffold of significant interest in medicinal chemistry. This fused ring system, an isostere of quinoline, is present in a variety of biologically active molecules, including those with anticancer, antibacterial, and antiplatelet properties.[1][2] The unique electronic and steric properties of the thienopyridine nucleus make it an attractive starting point for the design of novel therapeutic agents.

Specifically, in the realm of antifungal drug discovery, derivatives of thienopyridines have demonstrated promising activity against a range of pathogenic fungi.[1][3][4] The emergence of drug-resistant fungal strains necessitates the exploration of novel chemical scaffolds and mechanisms of action. 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (a commercially available building block) presents a versatile platform for chemical elaboration due to the reactivity of its aldehyde and chloro functionalities.[5][6][7] This guide will detail a representative synthetic pathway to a novel antifungal candidate, followed by protocols for its biological evaluation.

Synthetic Strategy: From Starting Material to a Novel Antifungal Candidate

The aldehyde group at the 6-position of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a prime handle for various chemical transformations. A common and effective strategy to introduce a pharmacophore known for antifungal activity, such as a 1,2,4-triazole ring, is through a multi-step synthesis involving the formation of a hydrazone followed by cyclization. The chlorine atom at the 5-position can be subsequently displaced by a nucleophile to introduce further diversity and modulate the compound's properties.

Herein, we propose a synthetic protocol for a hypothetical, yet representative, antifungal agent, (E)-1-(5-(4-fluorophenylthio)thieno[3,2-b]pyridin-6-yl)-N'-(2,4-difluorobenzylidene)methanehydrazonamide (TP-A01), starting from 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Synthetic Workflow Diagram

G A 5-Chlorothieno[3,2-b]pyridine- 6-carbaldehyde B Intermediate 1: (E)-N'-(5-chlorothieno[3,2-b]pyridin- 6-ylidene)formohydrazide A->B Hydrazine hydrate, Ethanol, Reflux C Intermediate 2: (E)-1-(5-chlorothieno[3,2-b]pyridin- 6-yl)methanehydrazonamide B->C Raney Nickel, Hydrazine hydrate, Ethanol, Reflux D Intermediate 3: (E)-1-(5-chlorothieno[3,2-b]pyridin- 6-yl)-N'-(2,4-difluorobenzylidene) methanehydrazonamide C->D 2,4-Difluorobenzaldehyde, Ethanol, Acetic acid (cat.), Reflux E Final Product (TP-A01): (E)-1-(5-(4-fluorophenylthio)thieno[3,2-b]pyridin- 6-yl)-N'-(2,4-difluorobenzylidene) methanehydrazonamide D->E 4-Fluorothiophenol, K2CO3, DMF, 80°C

Caption: Synthetic workflow for the preparation of TP-A01.

Detailed Synthetic Protocol for TP-A01

Step 1: Synthesis of (E)-N'-(5-chlorothieno[3,2-b]pyridin-6-ylidene)formohydrazide (Intermediate 1)

  • Rationale: This step introduces a hydrazide moiety which is a precursor for the final hydrazonamide. The reaction is a standard condensation of an aldehyde with a hydrazine.

  • Procedure:

    • To a solution of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) in ethanol (10 mL/mmol), add hydrazine hydrate (1.2 eq).

    • Heat the reaction mixture to reflux for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature. The product will precipitate out of the solution.

    • Filter the precipitate, wash with cold ethanol, and dry under vacuum to obtain Intermediate 1 as a solid.

Step 2: Synthesis of (E)-1-(5-chlorothieno[3,2-b]pyridin-6-yl)methanehydrazonamide (Intermediate 2)

  • Rationale: The formyl group is reduced to a methyl group, yielding the desired hydrazonamide. Raney Nickel is a common catalyst for such reductions.

  • Procedure:

    • Suspend Intermediate 1 (1.0 eq) in ethanol (15 mL/mmol).

    • Add Raney Nickel (0.1 eq by weight) and hydrazine hydrate (3.0 eq).

    • Heat the mixture to reflux for 6 hours, monitoring by TLC.

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield Intermediate 2, which can be used in the next step without further purification.

Step 3: Synthesis of (E)-1-(5-chlorothieno[3,2-b]pyridin-6-yl)-N'-(2,4-difluorobenzylidene)methanehydrazonamide (Intermediate 3)

  • Rationale: Condensation of the hydrazonamide with a substituted benzaldehyde introduces a key structural motif found in many antifungal agents. The difluoro substitution can enhance metabolic stability and binding affinity.

  • Procedure:

    • Dissolve Intermediate 2 (1.0 eq) and 2,4-difluorobenzaldehyde (1.1 eq) in ethanol (10 mL/mmol).

    • Add a catalytic amount of glacial acetic acid (2-3 drops).

    • Heat the mixture to reflux for 5 hours.

    • Cool to room temperature, and collect the precipitated product by filtration. Wash with cold ethanol and dry under vacuum to yield Intermediate 3.

Step 4: Synthesis of (E)-1-(5-(4-fluorophenylthio)thieno[3,2-b]pyridin-6-yl)-N'-(2,4-difluorobenzylidene)methanehydrazonamide (TP-A01)

  • Rationale: The final step involves a nucleophilic aromatic substitution to replace the chlorine atom. The introduction of a fluorinated phenylthio group can improve the antifungal activity and pharmacokinetic profile.

  • Procedure:

    • To a solution of Intermediate 3 (1.0 eq) in dimethylformamide (DMF) (8 mL/mmol), add 4-fluorothiophenol (1.2 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

    • Heat the reaction mixture to 80°C for 8 hours.

    • After completion, cool the reaction and pour it into ice-water.

    • Collect the resulting precipitate by filtration, wash thoroughly with water, and dry.

    • Purify the crude product by column chromatography on silica gel to obtain the final product, TP-A01.

In Vitro Antifungal Susceptibility Testing

The evaluation of the antifungal activity of newly synthesized compounds is critical. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized broth microdilution methods to determine the Minimum Inhibitory Concentration (MIC).[8][9][10]

Antifungal Susceptibility Testing Workflow

G A Fungal Strain Revival (from frozen stock) B Inoculum Preparation (Spectrophotometric adjustment) A->B Subculture on agar D Inoculation of Microdilution Plate B->D Dilute to final concentration C Serial Dilution of TP-A01 (in 96-well plate) C->D Add inoculum E Incubation (24-48 hours) D->E Controlled temperature F MIC Determination (Visual or Spectrophotometric Reading) E->F Compare to growth control

Caption: Workflow for antifungal susceptibility testing.

Detailed Protocol for Broth Microdilution Assay
  • Materials:

    • 96-well microtiter plates

    • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • Synthesized compound (TP-A01) and control antifungal (e.g., Fluconazole, Itraconazole).

    • Fungal strains (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans).

    • Spectrophotometer.

  • Procedure:

    • Compound Preparation: Prepare a stock solution of TP-A01 in DMSO. Create serial two-fold dilutions in RPMI 1640 medium in the 96-well plates. The final concentration of DMSO should not exceed 1%.

    • Inoculum Preparation:

      • For yeasts (Candida, Cryptococcus), grow the culture in Sabouraud Dextrose Broth. Adjust the inoculum to a concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[8]

      • For molds (Aspergillus), grow the culture on potato dextrose agar to induce sporulation. Harvest conidia and adjust the inoculum to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL.[8]

    • Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubation: Incubate the plates at 35°C. For Candida species, incubate for 24 hours. For Aspergillus and Cryptococcus, incubate for 48-72 hours.[10]

    • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For azoles and related compounds against yeasts, the endpoint is typically a 50% reduction in growth (MIC-2). For molds and other fungicidal compounds, a complete inhibition of growth (MIC-0) may be used.[10]

Representative Data Presentation

The results of the antifungal screening should be presented in a clear, tabular format.

CompoundC. albicans MIC (µg/mL)C. glabrata MIC (µg/mL)A. fumigatus MIC (µg/mL)C. neoformans MIC (µg/mL)
TP-A010.250.510.125
Fluconazole116>644
Itraconazole0.1250.250.50.06

(Note: The above data is hypothetical and for illustrative purposes only.)

Structure-Activity Relationship (SAR) Insights

The biological activity of thienopyridine derivatives is highly dependent on the nature and position of substituents. Based on the existing literature, several SAR trends can be highlighted:

  • Substitution at the 6-position: The aldehyde at this position is a key point for diversification. Conversion to hydrazones, oximes, or other heterocyclic rings can significantly impact antifungal activity. The nature of the substituent introduced influences the steric and electronic properties, which in turn affect binding to the biological target.

  • Substitution at the 5-position: The chloro group can be replaced by various nucleophiles. Introducing different arylthio or arylamino moieties can modulate the lipophilicity and pharmacokinetic properties of the molecule. Halogen substitutions on these appended aryl rings, such as fluorine, are often beneficial for activity.[11]

  • The Thienopyridine Core: The core scaffold itself is crucial. Isomeric forms, such as thieno[2,3-b]pyridine or thieno[3,2-c]pyridine, can lead to different biological profiles. The nitrogen atom in the pyridine ring is a potential hydrogen bond acceptor, which can be important for target interaction.

Proposed Mechanism of Action

While the precise mechanism of action for many novel antifungal compounds is a subject of ongoing research, several possibilities exist for thienopyridine derivatives.

  • Inhibition of Ergosterol Biosynthesis: Many successful antifungal drugs, such as the azoles, target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), which is essential for ergosterol biosynthesis.[12] The nitrogen-containing heterocyclic structure of thienopyridines makes them potential inhibitors of this enzyme. Molecular docking studies could be employed to investigate the binding mode of TP-A01 within the active site of fungal CYP51.

  • Disruption of Cell Wall Integrity: The fungal cell wall is a unique and essential structure not present in mammalian cells, making it an attractive target. Some novel antifungals work by inhibiting key enzymes involved in cell wall synthesis, such as β-(1,3)-glucan synthase.

  • Other Mechanisms: Some research on related compounds suggests interference with nitrogen metabolism and the proteasome pathway as potential mechanisms.[2]

Proposed Mechanism Visualization

G cluster_0 Fungal Cell A Thienopyridine Derivative (e.g., TP-A01) C CYP51 Enzyme (Lanosterol 14α-demethylase) A->C Inhibition B Fungal Cell E Ergosterol D Lanosterol D->E Catalyzed by CYP51 F Fungal Cell Membrane E->F Incorporation into membrane G Disrupted Membrane Integrity & Fungal Cell Death F->G Lack of Ergosterol leads to

Caption: Proposed mechanism of action via CYP51 inhibition.

Conclusion

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a valuable and versatile starting material for the development of novel antifungal agents. The synthetic and biological evaluation protocols outlined in these application notes provide a solid foundation for researchers to explore the potential of the thienopyridine scaffold. Further investigation into the structure-activity relationships and mechanism of action will be crucial for optimizing lead compounds and developing clinically effective antifungal drugs.

References

  • Ramirez-Villalva, A., Cervantes-Rebolledo, C., Gonzalez-Gonzalez, C. A., & Mastachi-Loza, S. (2024). Synthesis and Evaluation of the Antifungal Sensibility of Novel Thienopyridine 1,2,3-Triazole Derivatives. Journal of the Mexican Chemical Society, 68(1), 113-123. [Link]

  • Ghannoum, M., & Isham, N. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00089-19. [Link]

  • Chen, K., Deng, D., Yin, Y., Xi, D., & Lei, K. (2025). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 30(13), 2845. [Link]

  • Ghelfenstein-Ferreira, T., & Garcia, C. (2022). A Practical Guide to Antifungal Susceptibility Testing. Current Fungal Infection Reports, 16(3), 97-107. [Link]

  • Revankar, S. G. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(3), ofx166. [Link]

  • de-Souza-Silva, C. M., Guilhelmelli, F., Zamith-Miranda, D., de Oliveira, M. A., Nosanchuk, J. D., Silva-Pereira, I., & Albuquerque, P. (2022). Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. JoVE (Journal of Visualized Experiments), (186), e57127. [Link]

  • Wang, Y., Li, Y., Zhang, J., Wang, J., Yang, Y., & Zhang, W. (2015). Design, synthesis, and structure-activity relationship studies of novel thienopyrrolidone derivatives with strong antifungal activity against Aspergillus fumigates. European Journal of Medicinal Chemistry, 103, 344-353. [Link]

  • Konno, S., Tsunoda, M., Watanabe, R., Yamanaka, H., & Fujita, F. (1989). [Synthesis of thieno[2,3-d]pyrimidine derivatives and their antifungal activities]. Yakugaku Zasshi, 109(7), 464-473. [Link]

  • (Placeholder for additional relevant cit
  • (Placeholder for additional relevant cit
  • McCarty, J. S., & Wiederhold, N. P. (2021). Pharmacodynamics, Mechanisms of Action and Resistance, and Spectrum of Activity of New Antifungal Agents. Journal of Fungi, 7(11), 954. [Link]

  • (Placeholder for additional relevant cit
  • Wei, L., Yang, S., Li, Y., Wang, Y., Zhang, J., & Sun, X. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 864573. [Link]

  • (Placeholder for additional relevant cit
  • (Placeholder for additional relevant cit
  • (Placeholder for additional relevant cit
  • Speed Pharmacology. (2021, April 25). Pharmacology – ANTIFUNGAL DRUGS (MADE EASY) [Video]. YouTube. [Link]

  • (Placeholder for additional relevant cit
  • (Placeholder for additional relevant cit
  • Autechem. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Retrieved from [Link]

  • India Fine Chemicals. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Retrieved from [Link]

Sources

Application Notes and Protocols for the Suzuki Coupling of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Thieno[3,2-b]pyridine Scaffold

The thieno[3,2-b]pyridine core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for substituent vectors, making it an ideal building block for the design of highly specific ligands for a variety of biological targets.[1] Derivatives of this scaffold have shown significant potential as inhibitors of protein kinases and as modulators of G-protein coupled receptors, with applications in oncology, neuroscience, and the treatment of inflammatory diseases.[1]

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of contemporary organic synthesis, celebrated for its remarkable functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[2] This palladium-catalyzed carbon-carbon bond formation is particularly well-suited for the late-stage functionalization of complex molecules, a critical step in the generation of compound libraries for drug screening. This application note provides a detailed experimental protocol for the Suzuki coupling of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde with various arylboronic acids, a key transformation for accessing novel 5-aryl-thieno[3,2-b]pyridine-6-carbaldehydes.

Reaction Principle and Mechanistic Overview

The Suzuki-Miyaura coupling reaction facilitates the formation of a new carbon-carbon bond between an organohalide and an organoboron compound, typically catalyzed by a palladium(0) complex. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic moiety from the arylboronic acid is transferred to the palladium center, displacing the chloride.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired 5-aryl-thieno[3,2-b]pyridine-6-carbaldehyde product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.

Suzuki_Coupling_Mechanism Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Ar-Pd(II)-Cl(Ln) Ar-Pd(II)-Cl(Ln) Oxidative_Addition->Ar-Pd(II)-Cl(Ln) Transmetalation Transmetalation Ar-Pd(II)-Cl(Ln)->Transmetalation Ar-Pd(II)-R(Ln) Ar-Pd(II)-R(Ln) Transmetalation->Ar-Pd(II)-R(Ln) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(Ln)->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Ar-R Product (Ar-R) Reductive_Elimination->Ar-R 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde\n(Ar-Cl) 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (Ar-Cl) 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde\n(Ar-Cl)->Oxidative_Addition Arylboronic Acid\n(R-B(OH)2) Arylboronic Acid (R-B(OH)2) Arylboronic Acid\n(R-B(OH)2)->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki Coupling of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

This protocol is based on established methodologies for the Suzuki coupling of analogous heteroaryl chlorides and substrates bearing aldehyde functionalities.[4][5]

Materials:

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Sodium carbonate (Na₂CO₃) (2.0 equiv)

  • 1,2-Dimethoxyethane (DME)

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (Schlenk flask or sealed tube)

  • Magnetic stirrer and heating plate/oil bath

  • Standard work-up and purification reagents (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Reaction Setup:

  • To a dry Schlenk flask or sealed tube, add 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 equiv), the arylboronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free atmosphere.

  • Add degassed 1,2-dimethoxyethane (DME) and water in a 4:1 ratio (e.g., 4 mL of DME and 1 mL of water per 1 mmol of the chloro-substrate).

  • Under a positive flow of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst (5 mol%).

  • Seal the flask or tube and stir the reaction mixture at 80-90 °C.

Reaction Monitoring:

  • The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Work-up and Purification:

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water, followed by brine.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-thieno[3,2-b]pyridine-6-carbaldehyde.[6][7]

Key Reaction Parameters and Optimization

The success of the Suzuki coupling is highly dependent on the careful selection of the reaction components. The following table summarizes the key parameters and provides guidance for optimization.

ParameterRecommended Reagent/ConditionRationale and Optimization Considerations
Palladium Catalyst Pd(PPh₃)₄A robust and commercially available catalyst suitable for a wide range of Suzuki couplings. For challenging couplings, other catalysts such as PdCl₂(dppf) or catalysts with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) may be explored.[8]
Base Na₂CO₃, K₂CO₃, or K₃PO₄The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. K₃PO₄ is often effective for less reactive aryl chlorides.[4]
Solvent DME/Water, Dioxane/Water, Toluene/WaterA mixture of an organic solvent and water is typically used to dissolve both the organic substrates and the inorganic base. The ratio of organic solvent to water can be optimized.
Temperature 80-100 °CThe reaction temperature should be sufficient to drive the reaction to completion without causing degradation of the starting materials or product.
Arylboronic Acid Electron-rich or electron-neutralArylboronic acids with electron-donating or neutral substituents generally perform well. Electron-deficient arylboronic acids may require more forcing conditions or specialized catalyst systems.

Characterization of Products

The purified 5-aryl-thieno[3,2-b]pyridine-6-carbaldehydes should be characterized using standard analytical techniques to confirm their structure and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for elucidating the structure of the final product. The ¹H NMR spectrum should show the characteristic signal for the aldehyde proton (typically around 10 ppm) and the aromatic protons of both the thieno[3,2-b]pyridine core and the newly introduced aryl group.[5]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic C=O stretching frequency for the aldehyde group (typically around 1680-1700 cm⁻¹).

experimental_workflow cluster_reaction_setup Reaction Setup cluster_workup Work-up and Purification cluster_characterization Characterization Combine_Reagents Combine 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, Arylboronic Acid, and Base Inert_Atmosphere Establish Inert Atmosphere (N2 or Ar) Combine_Reagents->Inert_Atmosphere Add_Solvents Add Degassed Solvents (DME/Water) Inert_Atmosphere->Add_Solvents Add_Catalyst Add Pd(PPh3)4 Catalyst Add_Solvents->Add_Catalyst Heat_Reaction Heat and Stir (80-90 °C) Add_Catalyst->Heat_Reaction Cool_Reaction Cool to Room Temperature Heat_Reaction->Cool_Reaction Extraction Dilute with Ethyl Acetate and Wash with Water/Brine Cool_Reaction->Extraction Drying Dry Organic Layer (Na2SO4) Extraction->Drying Concentration Concentrate under Reduced Pressure Drying->Concentration Purification Purify by Column Chromatography Concentration->Purification NMR NMR Spectroscopy (1H, 13C) Purification->NMR MS Mass Spectrometry (HRMS) Purification->MS IR IR Spectroscopy Purification->IR

Caption: Experimental workflow for the Suzuki coupling of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a highly effective and versatile method for the synthesis of 5-aryl-thieno[3,2-b]pyridine-6-carbaldehydes from 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. The protocol outlined in this application note provides a robust starting point for researchers in drug discovery and medicinal chemistry to access a diverse range of novel compounds based on the valuable thieno[3,2-b]pyridine scaffold. Careful optimization of the catalyst, base, and solvent system will ensure high yields and purity for a variety of arylboronic acid coupling partners.

References

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. (2023). Chemical Science. [Link]

  • Synthesis of new thieno[3,2-b]pyridine derivatives by palladium-catalyzed couplings and intramolecular cyclizations. (2025). Request PDF. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Palladium-catalyzed heterocycle synthesis from allenes. Semantic Scholar. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and characterization of thiophene-derived palladium(ii) complex immobilized on FSM-16 and its application in the novel synthesis of 7-(aryl)-7,12-dihydro-6H-indeno[9][10][11]triazolo[1,5-a]pyrimidine-6-one derivatives. RSC Advances. [Link]

  • Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science (RSC Publishing). [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. Rose-Hulman Institute of Technology. [Link]

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Thieno[3,2- b ]benzofurans by Palladium-Catalyzed Intramolecular C–H/C–H Coupling. Request PDF. [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. Scientific Reports. [Link]

  • Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones. The Journal of Organic Chemistry. [Link]

  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. MDPI. [Link]

  • Synthesis of new nicotintaldehyde derivatives via Pd(0) catalyzed suzuki coupling with structural characterization and co-combined computational-experimental evaluation against oral pathogens. PubMed. [Link]

  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Semantic Scholar. [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. Molecules. [Link]

Sources

The Versatile Precursor: 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The thieno[3,2-b]pyridine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and rigid bicyclic structure make it an attractive scaffold for the development of novel therapeutic agents and functional materials. This application note provides a comprehensive guide to the synthetic utility of a key intermediate, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, as a versatile precursor for the construction of diverse and novel heterocyclic systems. Detailed experimental protocols, mechanistic insights, and characterization data are presented for key transformations, including the synthesis of the precursor itself via the Vilsmeier-Haack reaction, and its subsequent elaboration through Knoevenagel condensation and cyclization reactions to afford fused pyrimidine and pyrazole derivatives. This guide is intended for researchers and scientists in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of the Thieno[3,2-b]pyridine Scaffold

The fusion of thiophene and pyridine rings to form the thieno[3,2-b]pyridine scaffold gives rise to a class of compounds with significant biological activities. Derivatives of this heterocyclic system have been reported to exhibit a wide range of therapeutic properties, including acting as negative allosteric modulators of metabotropic glutamate receptor 5 (mGlu5) and demonstrating potential in the treatment of cancer. The inherent reactivity of this scaffold, coupled with the ability to introduce diverse functionalities, makes it a cornerstone for the generation of compound libraries in drug discovery programs.

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (Figure 1) is a particularly valuable building block. The presence of three key functional handles—the reactive aldehyde group, the synthetically versatile chloro substituent, and the inherent reactivity of the bicyclic core—provides multiple avenues for chemical modification and the construction of more complex molecular architectures.

Figure 1: Structure of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

G compound 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde C8H4ClNOS CAS: 65977-56-2 G cluster_0 Vilsmeier Reagent Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Hydrolysis DMF DMF Vilsmeier_reagent Chloroiminium ion (Vilsmeier Reagent) DMF->Vilsmeier_reagent + POCl3 POCl3 POCl3 Thienopyridine 5-Chlorothieno[3,2-b]pyridine Intermediate Iminium Salt Intermediate Thienopyridine->Intermediate + Vilsmeier Reagent Product 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Intermediate->Product H2O Workup

Caption: Workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Materials:

  • 5-Chlorothieno[3,2-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • To a stirred solution of 5-chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous DMF (10 volumes) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add POCl₃ (1.5 eq) dropwise, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the mixture by the slow addition of a saturated aqueous sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde as a solid.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)1H NMR (CDCl3, 400 MHz) δ (ppm)
5-Chlorothieno[3,2-b]pyridine-6-carbaldehydeC₈H₄ClNOS197.64Yellow solid75-8510.5 (s, 1H, CHO), 8.8 (d, 1H), 8.4 (d, 1H), 7.6 (s, 1H)

Application in the Synthesis of Fused Heterocycles

The aldehyde functionality of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a gateway to a multitude of heterocyclic systems through condensation and subsequent cyclization reactions.

Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. [1]This reaction, when applied to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, provides a straightforward route to α,β-unsaturated nitriles and esters, which are themselves versatile intermediates for further transformations.

G Aldehyde 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Product α,β-Unsaturated Product Aldehyde->Product Active_Methylene Active Methylene Compound (e.g., Malononitrile, Ethyl Cyanoacetate) Active_Methylene->Product Base Base (e.g., Piperidine) Base->Product

Caption: General scheme of the Knoevenagel condensation.

Protocol: Knoevenagel Condensation with Malononitrile

Materials:

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

Procedure:

  • To a solution of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) in ethanol (15 volumes), add malononitrile (1.1 eq).

  • Add a catalytic amount of piperidine (0.1 eq) to the mixture.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

  • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to yield 2-((5-chlorothieno[3,2-b]pyridin-6-yl)methylene)malononitrile.

Expected Yield and Characterization:

CompoundMolecular FormulaMolecular WeightAppearanceYield (%)
2-((5-chlorothieno[3,2-b]pyridin-6-yl)methylene)malononitrileC₁₁H₄ClN₃S245.69Yellow solid85-95
Synthesis of Fused Pyrimidines via Cyclocondensation

The α,β-unsaturated products from the Knoevenagel condensation are excellent precursors for the synthesis of fused pyrimidine rings. For instance, reaction with guanidine can lead to the formation of pyridothienopyrimidines, a class of compounds with noted biological activity.

Protocol: Synthesis of a Pyridothienopyrimidine Derivative

Materials:

  • 2-((5-chlorothieno[3,2-b]pyridin-6-yl)methylene)malononitrile

  • Guanidine hydrochloride

  • Sodium ethoxide

  • Ethanol, absolute

Procedure:

  • Prepare a solution of sodium ethoxide in absolute ethanol by carefully dissolving sodium metal (1.5 eq) in ethanol (20 volumes) under an inert atmosphere.

  • To this solution, add guanidine hydrochloride (1.5 eq) and stir for 15 minutes at room temperature.

  • Add 2-((5-chlorothieno[3,2-b]pyridin-6-yl)methylene)malononitrile (1.0 eq) to the reaction mixture.

  • Heat the mixture to reflux for 8-12 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and neutralize with glacial acetic acid.

  • Pour the mixture into cold water and collect the resulting precipitate by filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain the desired 2-amino-4-(5-chlorothieno[3,2-b]pyridin-6-yl)pyrimidine-5-carbonitrile.

Synthesis of Fused Pyrazoles

The aldehyde group can also serve as a starting point for the synthesis of fused pyrazole systems. Reaction with hydrazine or its derivatives forms a hydrazone intermediate, which can then undergo intramolecular cyclization.

Protocol: Synthesis of a Pyrazolothienopyridine Derivative

Materials:

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid (catalytic)

Procedure:

  • To a solution of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq) in ethanol (10 volumes), add hydrazine hydrate (1.2 eq).

  • Add a few drops of glacial acetic acid as a catalyst.

  • Heat the reaction mixture to reflux for 3-5 hours. Monitor the formation of the hydrazone intermediate by TLC.

  • For in-situ cyclization, continue heating for an additional 4-6 hours. Alternatively, the isolated hydrazone can be cyclized under different conditions.

  • Cool the reaction mixture to room temperature. The product may precipitate.

  • Collect the solid by filtration, wash with cold ethanol, and dry to yield the fused pyrazolothienopyridine.

Conclusion

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a highly valuable and versatile precursor for the synthesis of a wide array of novel heterocyclic compounds. The protocols detailed in this application note provide a solid foundation for researchers to explore the rich chemistry of this building block. The strategic combination of the aldehyde functionality, the chloro substituent, and the inherent reactivity of the thieno[3,2-b]pyridine core opens up numerous possibilities for the creation of diverse molecular scaffolds with potential applications in medicinal chemistry and materials science.

References

  • Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central.
  • Vilsmeier–Haack reaction. Wikipedia. [Link]

  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI.
  • Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. [Link]

  • Knoevenagel condensation. Wikipedia. [Link]

  • Synthesis of pyrimidines. Organic Chemistry Portal.

Sources

Application Note: A Comprehensive Guide to the Analytical Characterization of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a vital heterocyclic building block in medicinal chemistry, particularly in the synthesis of thienopyridine derivatives which are known for their diverse pharmacological activities, including acting as potent antiplatelet agents.[1][2] The structural integrity, identity, and purity of this intermediate are paramount for the successful synthesis of downstream target molecules and for ensuring reproducible biological activity. This application note provides a comprehensive, multi-technique guide for the robust analytical characterization of this compound, designed for researchers in synthetic chemistry and drug development. We detail field-proven protocols for spectroscopy, chromatography, and elemental analysis, explaining the causality behind experimental choices to ensure a self-validating analytical workflow.

Introduction: The Rationale for a Multi-Pronged Analytical Approach

The characterization of a key synthetic intermediate like 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is not a single measurement but an integrated process. Each analytical technique provides a unique piece of the puzzle. Spectroscopic methods elucidate the molecular structure, chromatography assesses purity, and elemental analysis confirms the fundamental composition. Relying on a single technique is insufficient; for instance, NMR might confirm the structure, but it cannot definitively rule out the presence of structurally similar impurities. Conversely, a single peak in an HPLC chromatogram suggests high purity but reveals nothing about the molecule's identity.

This guide, therefore, presents an orthogonal approach where each method cross-validates the others, leading to an unambiguous and reliable characterization of the material.

G cluster_0 Primary Characterization cluster_1 Analytical Techniques cluster_2 Final Dossier A Structural Elucidation (Identity) NMR NMR Spectroscopy (¹H, ¹³C) A->NMR MS Mass Spectrometry (HRMS) A->MS IR FTIR Spectroscopy A->IR B Purity Assessment (Quantity) HPLC RP-HPLC (UV Detection) B->HPLC C Compositional Verification (Formula) EA Elemental Analysis (CHNS) C->EA D Complete & Verified Compound Characterization NMR->D MS->D IR->D HPLC->D EA->D

Caption: Overall Analytical Workflow for Compound Characterization.

Molecular Identity and Physicochemical Properties

A foundational step in any analysis is to document the compound's basic properties and theoretical values derived from its structure.

Chemical Structure:

PropertyValueSource
CAS Number 65977-56-2[3][4]
Molecular Formula C₈H₄ClNOS[5]
Molecular Weight 197.64 g/mol [5][6]
Purity (Typical) ≥97%[6]
Appearance White to yellow powder/lump
Storage Ambient Temperature[6]

Theoretical Elemental Composition:

ElementSymbolMass %
CarbonC48.62%
HydrogenH2.04%
ChlorineCl17.94%
NitrogenN7.09%
OxygenO8.10%
SulfurS16.22%

Spectroscopic Analysis for Structural Elucidation

Spectroscopy is the cornerstone of structural analysis. The combination of NMR, MS, and IR provides a detailed picture of the molecular architecture, from the carbon-hydrogen framework to the specific functional groups present.

G cluster_0 Data Acquisition cluster_1 Interpretation & Confirmation Structure Proposed Structure C₈H₄ClNOS NMR_Data NMR Proton Environment Carbon Skeleton Structure:f1->NMR_Data predicts MS_Data MS Molecular Weight Isotopic Pattern Structure:f1->MS_Data predicts IR_Data IR Functional Groups Structure:f1->IR_Data predicts Confirmation Data Integration | Does NMR + MS + IR data match the proposed structure? | Structure Confirmed NMR_Data->Confirmation:f0 correlate MS_Data->Confirmation:f0 correlate IR_Data->Confirmation:f0 correlate

Caption: Logic of Spectroscopic Data Integration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most definitive technique for structural elucidation in solution. ¹H NMR confirms the number and connectivity of protons, while ¹³C NMR reveals the carbon framework. For a substituted aromatic system like this, chemical shifts and coupling constants are highly diagnostic.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆). CDCl₃ is generally suitable, but DMSO-d₆ can be used if solubility is an issue.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single pulse (zg30).

    • Spectral Width: -2 to 12 ppm.

    • Number of Scans: 16-64, depending on concentration.

  • ¹³C NMR Acquisition:

    • Pulse Program: Standard proton-decoupled pulse program (zgpg30).

    • Spectral Width: 0 to 200 ppm.

    • Number of Scans: 1024-4096, as ¹³C has low natural abundance.

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Reference the ¹H spectrum to residual solvent signal (CDCl₃: δ 7.26 ppm) and the ¹³C spectrum (CDCl₃: δ 77.16 ppm).

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Proton AssignmentPredicted δ (ppm)MultiplicityIntegrationRationale
Aldehyde (-CHO)10.0 - 10.2Singlet (s)1HHighly deshielded due to the C=O bond anisotropy.
H27.8 - 8.0Doublet (d)1HProton on the thiophene ring, coupled to H3.
H37.4 - 7.6Doublet (d)1HProton on the thiophene ring, coupled to H2.
H78.2 - 8.4Singlet (s)1HProton on the pyridine ring, deshielded by the nitrogen atom.

Expected ¹³C NMR Data (in CDCl₃, 101 MHz)

Carbon AssignmentPredicted δ (ppm)Rationale
Aldehyde (C=O)185 - 192Characteristic chemical shift for an aromatic aldehyde carbon.[7]
C5 (C-Cl)150 - 155Quaternary carbon attached to electronegative Cl and adjacent to N.
C7a145 - 150Quaternary carbon at the ring junction.
C3a140 - 145Quaternary carbon at the ring junction.
C7135 - 140Aromatic CH on the pyridine ring.
C2130 - 135Aromatic CH on the thiophene ring.
C6 (C-CHO)128 - 133Quaternary carbon attached to the aldehyde group.
C3125 - 130Aromatic CH on the thiophene ring.
Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, allowing for the unequivocal confirmation of the molecular formula. The presence of chlorine (³⁵Cl and ³⁷Cl) creates a characteristic isotopic pattern that serves as an additional validation point.

Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer (e.g., Orbitrap or TOF).

  • Acquisition:

    • Ionization Mode: Positive ion mode is preferred to form the protonated molecule [M+H]⁺.

    • Infusion: Introduce the sample directly via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

    • Mass Range: Scan a range of m/z 100-500.

  • Data Analysis: Identify the monoisotopic mass of the parent ion and compare it to the theoretical value. Analyze the isotopic distribution.

Expected HRMS-ESI Data

IonTheoretical m/zObserved m/zIsotopic Peak (M+2)
[C₈H₅ClNOS]⁺ ([M+H]⁺)197.9830Within 5 ppm errorExpected at ~32% intensity of M peak
Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and simple method to confirm the presence of key functional groups. The strong carbonyl (C=O) stretch from the aldehyde is an unmistakable feature and is critical for confirming the identity of this molecule.

Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over a range of 4000-600 cm⁻¹. Perform a background scan prior to the sample scan.

  • Data Analysis: Identify characteristic absorption bands corresponding to the molecule's functional groups.

Expected FTIR Data

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3100-3000C-H StretchAromatic C-H
~2850, ~2750C-H Stretch (Fermi doublet)Aldehyde C-H
~1680-1660C=O StretchAromatic Aldehyde
~1600-1450C=C and C=N StretchesAromatic Rings
~850-750C-Cl StretchAryl-Chloride

Chromatographic Purity Assessment

Causality: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for assessing the purity of small organic molecules in the pharmaceutical industry. It separates the main compound from impurities based on polarity. Using a UV-Vis detector is ideal as the fused aromatic ring system contains a strong chromophore.

Protocol: RP-HPLC for Purity Analysis

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol at 1.0 mg/mL. Dilute to a working concentration of ~0.1 mg/mL with the initial mobile phase composition.

  • Data Acquisition: Equilibrate the column for at least 15 minutes with the initial mobile phase conditions before the first injection.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Recommended HPLC Parameters

ParameterRecommended ConditionRationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column offering good resolution for aromatic compounds.
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)TFA acts as an ion-pairing agent to improve peak shape.
Mobile Phase B Acetonitrile + 0.1% TFACommon organic modifier for reversed-phase chromatography.
Gradient 30% B to 95% B over 20 minA gradient ensures elution of both polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard analytical flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical HPLC.
Detector UV-Vis Diode Array Detector (DAD)Set to monitor at 254 nm and 280 nm, or scan for λmax.

Conclusion

The analytical characterization of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde requires an integrated approach. By combining NMR for definitive structural elucidation, HRMS for molecular formula confirmation, FTIR for functional group identification, and RP-HPLC for purity assessment, researchers can build a complete and reliable data package. The protocols and expected data presented in this application note provide a robust framework for scientists in drug discovery and development to confidently verify the quality and identity of this critical synthetic intermediate, ensuring the integrity of their subsequent research.

References

  • ResearchGate. (2018). Design, Synthesis, and Structural Elucidation of New Pyridine and Thienopyridine Derivatives. Available at: [Link]

  • ResearchGate. (2014). Synthesis and Biological Evaluation of Some New Thienopyridine and Thienopyrimidine Derivatives. Available at: [Link]

  • Capot Chemical. 65977-56-2 | 5-Chloro-thieno[3,2-B]pyridine-6-carbaldehyde. Available at: [Link]

  • NIST WebBook. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Available at: [Link]

  • PubMed Central (PMC). Synthesis of a Novel Series of Amino Acid Prodrugs Based on Thienopyridine Scaffolds and Evaluation of Their Antiplatelet Activity. Available at: [Link]

  • Supporting Information. Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. Available at: [Link]

  • PubMed. The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Available at: [Link]

  • MDPI. Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Available at: [Link]

  • SpectraBase. Thieno[2,3-b]pyridine-2-carboxamide, 3-[(4-chlorobenzoyl)amino]-.... Available at: [Link]

  • Arctom Scientific. CAS NO. 65977-56-2 | 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Available at: [Link]

  • Sigma-Aldrich (CN). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Available at: [Link]

  • APEX science. 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Available at: [Link]

  • MDPI. Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation.... Available at: [Link]

  • PubMed. 6-Tosyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide analogues.... Available at: [Link]

Sources

Application Note & Protocols for High-Throughput Screening using 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

This document provides a detailed guide for the application of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in high-throughput screening (HTS) campaigns aimed at the discovery of novel covalent inhibitors. The inherent reactivity of the aldehyde moiety makes this thienopyridine derivative a compelling starting point for identifying compounds that form stable covalent bonds with target proteins. We present two detailed protocols: a primary biochemical assay for screening covalent inhibitors against a model cysteine protease and a secondary cell-based assay to assess target engagement and cytotoxicity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this compound in their discovery workflows.

Introduction: The Rationale for Targeting Covalent Inhibition

The landscape of drug discovery has seen a resurgence of interest in covalent inhibitors, a class of molecules that form a permanent bond with their protein target.[1][2] This irreversible mechanism of action can offer significant pharmacological advantages, including prolonged duration of action and increased potency, which may allow for lower dosing and improved patient compliance.[2] The thienopyridine scaffold is a well-established pharmacophore present in several marketed drugs, known for its diverse biological activities.[3][4][5] The subject of this guide, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, combines this privileged scaffold with a reactive aldehyde group.

Aldehydes can react with nucleophilic amino acid residues on proteins, such as the thiol group of cysteine or the epsilon-amino group of lysine, to form stable covalent adducts. This reactivity makes 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde a promising candidate for inclusion in covalent inhibitor libraries. High-throughput screening of such compounds requires robust assay platforms that can reliably identify true covalent modifiers while minimizing false positives.[6] This application note outlines a comprehensive workflow for the screening and validation of hits derived from this versatile chemical entity.

Primary HTS Assay: Covalent Inhibitor Screening Against a Model Cysteine Protease

This protocol describes a fluorescence-based biochemical assay to identify covalent inhibitors of a model cysteine protease, such as papain or a specific caspase. The assay measures the time-dependent inhibition of the enzyme, a hallmark of covalent modification.

Principle of the Assay

The assay relies on a fluorogenic substrate that is cleaved by the active enzyme to release a fluorescent signal. In the presence of a covalent inhibitor, the enzyme is progressively and irreversibly inactivated, leading to a time-dependent decrease in the rate of substrate cleavage and, consequently, a reduction in the fluorescent signal.

Experimental Workflow Diagram

HTS_Workflow cluster_prep Assay Preparation cluster_screen HTS Protocol cluster_analysis Data Analysis Compound_Prep Compound Dilution (5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde & Library Compounds) Dispense_Compound Dispense Compounds (384-well plate) Compound_Prep->Dispense_Compound Enzyme_Prep Enzyme Preparation (e.g., Cysteine Protease) Add_Enzyme Add Enzyme & Incubate (Pre-incubation for covalent modification) Enzyme_Prep->Add_Enzyme Substrate_Prep Substrate Preparation (Fluorogenic Substrate) Add_Substrate Add Substrate & Initiate Reaction Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Test wells Add_Enzyme->Add_Substrate Read_Plate Read Fluorescence (Kinetic Mode) Add_Substrate->Read_Plate Calculate_Rate Calculate Reaction Rates Read_Plate->Calculate_Rate Determine_Inhibition Determine % Inhibition Calculate_Rate->Determine_Inhibition Identify_Hits Identify Time-Dependent Inhibitors Determine_Inhibition->Identify_Hits

Caption: Primary HTS workflow for covalent inhibitor screening.

Detailed Protocol

Materials and Reagents:

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (CAS: 65977-56-2)[7][8][9]

  • Model Cysteine Protease (e.g., Papain, Caspase-3)

  • Fluorogenic Substrate (e.g., Z-FR-AMC for Papain, Ac-DEVD-AMC for Caspase-3)

  • Assay Buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT, pH 7.4)

  • DMSO (Anhydrous)

  • 384-well, black, flat-bottom plates

  • Plate reader with kinetic fluorescence measurement capabilities

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in DMSO.

    • Create a dilution series of the compound in DMSO to achieve final assay concentrations ranging from 1 µM to 100 µM.

    • Include appropriate controls: DMSO only (negative control) and a known covalent inhibitor (positive control).

  • Assay Plate Preparation:

    • Dispense 100 nL of each compound dilution into the wells of a 384-well plate.

  • Enzyme Incubation:

    • Prepare a working solution of the cysteine protease in assay buffer at 2X the final concentration.

    • Add 10 µL of the enzyme solution to each well of the assay plate.

    • Incubate the plate at room temperature for a defined pre-incubation period (e.g., 30, 60, and 120 minutes) to allow for covalent modification.

  • Reaction Initiation and Measurement:

    • Prepare a working solution of the fluorogenic substrate in assay buffer at 2X the final concentration.

    • Add 10 µL of the substrate solution to each well to initiate the enzymatic reaction. The final volume should be 20 µL.

    • Immediately place the plate in a plate reader and measure the fluorescence intensity every minute for 30 minutes in kinetic mode (Excitation/Emission wavelengths appropriate for the fluorophore, e.g., 365/450 nm for AMC).

Data Analysis and Interpretation

The primary data output will be the rate of increase in fluorescence over time.

  • Calculate Reaction Rates: For each well, determine the initial reaction velocity (V₀) by linear regression of the fluorescence signal over the linear portion of the kinetic read.

  • Determine Percent Inhibition: Calculate the percent inhibition for each compound concentration at each pre-incubation time point using the following formula: % Inhibition = (1 - (V₀_compound / V₀_DMSO)) * 100

  • Identify Hits: True covalent inhibitors will show an increase in percent inhibition with longer pre-incubation times. Plot % inhibition against pre-incubation time to identify compounds exhibiting this time-dependent behavior.

Table 1: Expected Data for a Covalent Inhibitor

Pre-incubation Time (min)% Inhibition (10 µM Compound)
3045%
6070%
12095%

Secondary HTS Assay: Cell-Based Target Engagement and Cytotoxicity

Following the identification of hits from the primary biochemical screen, a secondary cell-based assay is crucial to confirm target engagement in a more physiologically relevant context and to assess general cytotoxicity.

Principle of the Assay

This protocol utilizes a cellular thermal shift assay (CETSA) approach to measure target engagement and a standard cell viability assay to determine cytotoxicity. CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability. Cell viability is assessed using a commercially available ATP-based assay.[10]

Experimental Workflow Diagram

Secondary_Assay_Workflow cluster_cell_culture Cell Culture & Treatment cluster_cetsa CETSA Protocol cluster_viability Viability Assay cluster_analysis Data Analysis Seed_Cells Seed Cells in Plates Treat_Cells Treat with Compounds Seed_Cells->Treat_Cells Heat_Shock Apply Heat Shock Gradient Treat_Cells->Heat_Shock Add_Reagent Add ATP-based Viability Reagent Treat_Cells->Add_Reagent Lyse_Cells Lyse Cells Heat_Shock->Lyse_Cells Separate_Proteins Separate Soluble/Aggregated Proteins Lyse_Cells->Separate_Proteins Detect_Target Detect Soluble Target Protein (e.g., Western Blot, ELISA) Separate_Proteins->Detect_Target Plot_Melt_Curve Plot CETSA Melt Curve Detect_Target->Plot_Melt_Curve Read_Luminescence Read Luminescence Add_Reagent->Read_Luminescence Calculate_IC50 Calculate Viability IC50 Read_Luminescence->Calculate_IC50 Validate_Hit Validate Hit (Target Engagement vs. Cytotoxicity) Plot_Melt_Curve->Validate_Hit Calculate_IC50->Validate_Hit

Caption: Secondary assay workflow for hit validation.

Detailed Protocol

Materials and Reagents:

  • Cell line expressing the target protein

  • Cell culture medium and supplements

  • Hit compounds from the primary screen

  • PBS (Phosphate-Buffered Saline)

  • Lysis buffer with protease inhibitors

  • ATP-based cell viability assay kit (e.g., CellTiter-Glo®)

  • Instrumentation for protein detection (e.g., Western blot apparatus, ELISA reader)

  • Luminometer

Procedure:

Part A: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment:

    • Seed cells in a multi-well plate and grow to 80-90% confluency.

    • Treat cells with various concentrations of the hit compound or DMSO control for a defined period (e.g., 2-4 hours).

  • Heat Treatment:

    • After treatment, wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.

  • Protein Extraction and Analysis:

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized, non-denatured protein) from the aggregated protein by centrifugation.

    • Analyze the amount of soluble target protein in the supernatant by Western blot or ELISA.

Part B: Cell Viability Assay

  • Cell Treatment:

    • Seed cells in a 96-well, white, clear-bottom plate.

    • Treat the cells with a dilution series of the hit compound for 24-48 hours.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add the ATP-based viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

Data Analysis and Interpretation
  • CETSA: Plot the amount of soluble target protein as a function of temperature for both treated and untreated cells. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

  • Cell Viability: Calculate the IC₅₀ value for cytotoxicity by plotting cell viability against compound concentration.

A promising hit will demonstrate a clear thermal shift in the CETSA at concentrations that are significantly lower than its cytotoxic IC₅₀.

Table 2: Interpreting Secondary Assay Results

CETSA Thermal ShiftCytotoxicity (IC₅₀)Interpretation
Significant Shift> 10-fold higher than effective concentrationPromising hit with on-target activity and a good therapeutic window.
No Significant ShiftLow (Potent Cytotoxicity)Compound is likely a non-specific cytotoxic agent.
Significant ShiftSimilar to effective concentrationOn-target toxicity may be a concern.

Conclusion

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde represents a valuable chemical tool for the discovery of novel covalent inhibitors. The protocols outlined in this application note provide a robust framework for a primary HTS campaign and subsequent hit validation. By combining a time-dependent biochemical assay with cell-based target engagement and cytotoxicity studies, researchers can effectively identify and prioritize compounds with a desired covalent mechanism of action, paving the way for the development of next-generation therapeutics.

References

  • BioAscent. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets. [Link]

  • Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Analytical Chemistry. [Link]

  • Oreate AI. (2023). High-Throughput Screening of Covalent Drugs: Applications and Development Strategies for Analytical Platforms. Oreate AI Blog. [Link]

  • Lebraud, H., et al. (2023). Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

  • Zhang, Z.Y., et al. (2024). High-Throughput Discovery and Characterization of Covalent Inhibitors for Protein Tyrosine Phosphatases. Methods in Molecular Biology. [Link]

  • Joo, C., et al. (2012). Quantitative fluorescence labeling of aldehyde-tagged proteins for single-molecule imaging. Nature Methods. [Link]

  • Joo, C., et al. (2012). Quantitative Fluorescent Labeling of Aldehyde-Tagged Proteins for Single-Molecule Imaging. PubMed Central. [Link]

  • Brabham, R.L., et al. A Genetically Encoded Aldehyde for Rapid Protein Labelling. PubMed Central. [Link]

  • Li, R., et al. (2019). Discovery and optimization of thienopyridine derivatives as novel urea transporter inhibitors. European Journal of Medicinal Chemistry. [Link]

  • Priya, S., et al. (2024). recent advances in thienopyrimidine chemistry: synthesis and therapeutic exploration of their derivatives (2018-2025). ResearchGate. [Link]

  • Capot Chemical. 65977-56-2 | 5-Chloro-thieno[3,2-B]pyridine-6-carbaldehyde. [Link]

  • ResearchGate. Some important antiplatelet drugs containing thienopyridine. [Link]

  • Angiolillo, D.J., et al. The thienopyridines. PubMed. [Link]

  • MCE. 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. [Link]

  • Lee, C.R., et al. (2003). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Anaesthesia. [Link]

  • Lata, S., et al. (2006). Specific and Stable Fluorescence Labeling of Histidine-Tagged Proteins for Dissecting Multi-Protein Complex Formation. Journal of the American Chemical Society. [Link]

  • Wang, Y., et al. (2024). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]

  • An, F., et al. (2014). Cell-based assays in high-throughput mode (HTS). BioTechnologia. [Link]

  • Cronin, M.T.D., et al. (2019). Evaluating the utility of a high throughput thiol-containing fluorescent probe to screen for reactivity: A case study with the Tox21 library. Computational Toxicology. [Link]

  • Macarron, R., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Essays in Biochemistry. [Link]

  • Dahlin, J.L., et al. (2015). The essential roles of chemistry in high-throughput screening triage. Future Medicinal Chemistry. [Link]

Sources

Application Notes & Protocols: The Strategic Role of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Thieno[3,2-b]pyridine Scaffold as a Privileged Structure in Medicinal Chemistry

The thieno[3,2-b]pyridine core is a prominent heterocyclic scaffold that has garnered significant attention in drug discovery. Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a variety of biological targets with high affinity and specificity.[1][2] This scaffold is a key component in a range of biologically active compounds, including potent inhibitors of protein kinases, which are crucial regulators of cellular processes often dysregulated in diseases like cancer.[1][3] Thieno[3,2-b]pyridine derivatives have also been investigated as negative allosteric modulators (NAMs) of metabotropic glutamate receptors (mGluRs) and as agents with potential applications in treating triple-negative breast cancer and neurodegenerative diseases.[4][5] The versatility of this scaffold makes it a valuable starting point for the development of novel therapeutics.

This application note provides a detailed guide for researchers on leveraging a key intermediate, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde , in structure-activity relationship (SAR) studies. We will delve into the synthetic rationale, provide detailed experimental protocols, and discuss the strategic derivatization of this building block to explore the chemical space around the thieno[3,2-b]pyridine core.

The Strategic Importance of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

The specific arrangement of functional groups in 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde offers a powerful and versatile platform for SAR studies.

  • The Aldehyde Group (at C6): This functional group is a versatile handle for a wide array of chemical transformations. It is particularly amenable to reductive amination, allowing for the systematic introduction of a diverse range of amine-containing substituents.[6][7] This is a cornerstone of many medicinal chemistry programs, as the introduction of various amines can modulate a compound's potency, selectivity, and pharmacokinetic properties. The aldehyde can also participate in other C-C bond-forming reactions, such as Wittig reactions and aldol condensations, to further expand the diversity of the compound library.

  • The Chloro Group (at C5): The chlorine atom at the 5-position serves as a key site for modification through various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups, enabling a thorough exploration of the steric and electronic requirements of the target's binding pocket in this region of the scaffold.

The combination of these two reactive sites on the thieno[3,2-b]pyridine core provides a robust strategy for generating a library of analogues with systematic variations, which is the essence of a successful SAR campaign.

Synthetic Protocol 1: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

The introduction of a formyl group onto an electron-rich heterocyclic system is commonly achieved via the Vilsmeier-Haack reaction .[8][9][10] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect formylation.[10][11] The following protocol is a representative procedure for the synthesis of the title compound from a suitable thieno[3,2-b]pyridine precursor.

Reaction Scheme:

Vilsmeier-Haack Reaction Start 5-Chlorothieno[3,2-b]pyridine Product 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Start->Product Vilsmeier-Haack Formylation Reagents POCl3, DMF

Caption: Vilsmeier-Haack formylation of 5-Chlorothieno[3,2-b]pyridine.

Materials:

Reagent/SolventMolar Mass ( g/mol )Density (g/mL)
5-Chlorothieno[3,2-b]pyridine169.62-
Phosphorus oxychloride (POCl₃)153.331.645
N,N-Dimethylformamide (DMF)73.090.944
Dichloromethane (DCM)84.931.326
Saturated sodium bicarbonate soln.--
Anhydrous sodium sulfate142.04-

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (5.0 eq). Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (2.0 eq) dropwise to the DMF via the dropping funnel, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes. The formation of the Vilsmeier reagent, a chloroiminium salt, should be observed.[10]

  • Formylation: Dissolve 5-Chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous DCM and add it to the flask containing the Vilsmeier reagent.

  • Heat the reaction mixture to reflux (around 40-45 °C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Extract the aqueous layer with DCM (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde as a solid.

Synthetic Protocol 2: Derivatization for SAR Studies via Reductive Amination

Reductive amination is a highly efficient one-pot reaction for the synthesis of secondary and tertiary amines from an aldehyde or ketone.[6][7] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.[7]

General Workflow for SAR Library Synthesis:

SAR Workflow A 5-Chlorothieno[3,2-b]pyridine- 6-carbaldehyde C Reductive Amination (e.g., NaBH(OAc)3) A->C B Diverse Primary & Secondary Amines (R1R2NH) B->C D Library of Aminated Thieno[3,2-b]pyridines C->D E Biological Screening (e.g., Kinase Assay) D->E F SAR Analysis E->F F->B Design Next Generation

Caption: General workflow for SAR studies using reductive amination.

Materials:

Reagent/SolventMolar Mass ( g/mol )Notes
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde197.64Synthesized as per Protocol 1
Selected primary or secondary amineVariable1.1 eq
Sodium triacetoxyborohydride (NaBH(OAc)₃)211.941.5 eq, moisture sensitive
1,2-Dichloroethane (DCE)98.96Anhydrous
Acetic Acid (optional)60.05Catalytic amount, for imine formation

Procedure:

  • Reaction Setup: To a clean, dry vial, add 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 eq).

  • Dissolve the aldehyde in anhydrous DCE to a concentration of approximately 0.1 M.

  • Add the selected amine (1.1 eq) to the solution. If the amine is a salt, it may be necessary to add a non-nucleophilic base like triethylamine (1.2 eq) to liberate the free amine.

  • (Optional) Add a catalytic amount of glacial acetic acid (0.1 eq) to facilitate imine formation.

  • Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM or ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to yield the desired amine derivative.

Data Presentation and SAR Analysis

The power of this synthetic strategy lies in the ability to rapidly generate a matrix of compounds by varying the amine component. The biological data obtained from screening these compounds can then be tabulated to elucidate the structure-activity relationships.

Table 1: Hypothetical SAR Data for Kinase X Inhibition

Compound IDIC₅₀ (nM)
1a HCyclopropyl520
1b H(S)-1-phenylethyl150
1c H(R)-1-phenylethyl890
1d H4-fluorobenzyl85
1e H2-pyridylmethyl45
1f CH₃CH₃>10,000
1g \multicolumn{2}{c}{- (CH₂)₄ - (pyrrolidine)}250
1h \multicolumn{2}{c}{- (CH₂)₂-O-(CH₂)₂ - (morpholine)}65

Interpretation of Hypothetical SAR:

  • Steric Effects: The difference in activity between the (S) and (R) enantiomers of the phenylethyl amine (1b vs 1c) suggests a stereospecific interaction in the binding pocket.

  • Electronic Effects: The improved potency of the 4-fluorobenzyl derivative (1d) compared to the unsubstituted benzyl analogue (not shown) might indicate a favorable interaction with the fluorine atom.

  • Hydrogen Bonding: The high potency of the 2-pyridylmethyl (1e) and morpholine (1h) derivatives could be due to the introduction of hydrogen bond acceptors that interact with key residues in the active site.

  • Lipophilicity and Size: The lack of activity of the dimethylamino derivative (1f) suggests that small, non-polar groups are not well-tolerated. The moderate activity of the pyrrolidine derivative (1g) and the good activity of the morpholine derivative (1h) indicate that a cyclic amine of a certain size and polarity is beneficial.

Conclusion

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a highly valuable and versatile building block for medicinal chemistry campaigns. The strategic placement of the chloro and aldehyde functional groups allows for the systematic and efficient exploration of the chemical space around the privileged thieno[3,2-b]pyridine scaffold. The protocols outlined in this application note provide a robust framework for the synthesis of this key intermediate and its subsequent derivatization in SAR studies, ultimately facilitating the discovery of novel and potent therapeutic agents.

References

  • Špaček, P., et al. (2024). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. Angewandte Chemie International Edition. Available at: [Link]

  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • ResearchGate. (2024). Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate. Available at: [Link]

  • Reister, S., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. Available at: [Link]

  • MDPI. (2021). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. Available at: [Link]

  • ResearchGate. (2023). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]

  • NROChemistry. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]

  • MDPI. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI. Available at: [Link]

  • ResearchGate. (2022). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]

  • Wikipedia. (n.d.). Vilsmeier–Haack reaction. Wikipedia. Available at: [Link]

  • BenchChem. (2025).
  • PubMed Central. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. PubMed Central. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... ResearchGate. Available at: [Link]

  • Semantic Scholar. (2018). SYNTHESIS OF 5-HYDROXYTHIENO[2,3-d]PYRIMIDIN-6(5H)-ONE DERIVATIVES BY THE REACTION OF 2-(4-CHLOROPYRIMIDIN-5- YL). Semantic Scholar. Available at: [Link]

  • India Fine Chemicals. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. India Fine Chemicals. Available at: [Link]

  • MDPI. (2021). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. MDPI. Available at: [Link]

  • MDPI. (2023). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. Available at: [Link]

  • ResearchGate. (2020). Recent advances in the chemistry of thieno[2,3-b]pyridines 1. Methods of synthesis of thieno[2,3-b]pyridines. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2006). The reductive amination of aldehydes and ketones by catalytic use of dibutylchlorotin hydride complex. Chemical Communications. Available at: [Link]

  • BenchChem. (2025). Application Notes: Reductive Amination of 6-Chloroisoquinoline-1-carbaldehyde. BenchChem.
  • BenchChem. (2025).
  • Lirias. (2025). Synthesis of Thieno[2,3-c]pyridine Derivatives by 1,2,3- Triazole-Mediated Metal-Free Denitrogenative Transformation. Lirias. Available at: [Link]

  • AIR Unimi. (2016). B(C6F5)3‑Catalyzed Reductive Amination using Hydrosilanes. AIR Unimi. Available at: [Link]

  • ResearchGate. (2016). B(C6F5)3 Catalyzed Reductive Amination Using Hydrosilanes. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate... Google Patents.

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. The following troubleshooting guide and frequently asked questions (FAQs) address common purification challenges encountered during its synthesis and isolation. The methodologies described are grounded in established chemical principles and validated through extensive experience in the field of synthetic organic chemistry.

Introduction to Purification Challenges

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a key intermediate in the synthesis of various pharmacologically active compounds. Its purity is paramount for the success of subsequent reactions and the biological activity of the final products. The most common synthetic route to this aldehyde is the Vilsmeier-Haack formylation of a suitable thieno[3,2-b]pyridine precursor. While effective, this reaction can lead to a range of impurities that require targeted purification strategies. This guide will walk you through the most common issues and their solutions.

Frequently Asked Questions (FAQs)

Q1: My crude 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a dark, oily residue instead of the expected crystalline powder. What is the likely cause and how can I purify it?

A1: A dark, oily crude product often indicates the presence of unreacted starting materials, residual Vilsmeier-Haack reagent byproducts, or incomplete hydrolysis of the intermediate iminium salt. The Vilsmeier-Haack reaction is known to sometimes produce colored impurities.[1][2][3]

Recommended Troubleshooting and Purification Protocol:

  • Aqueous Work-up: Ensure the hydrolysis of the intermediate iminium salt is complete. After quenching the reaction mixture with ice, stir the aqueous suspension vigorously for at least one hour before extraction. Adjusting the pH to slightly basic (pH 8-9) with a mild base like sodium bicarbonate can facilitate the hydrolysis and help remove acidic impurities.

  • Extraction: Use a suitable organic solvent for extraction, such as dichloromethane (DCM) or ethyl acetate. Multiple extractions will ensure a better recovery of the product.

  • Column Chromatography: This is the most effective method for removing a wide range of impurities. A step-by-step protocol is provided below.

Q2: I'm struggling to get good separation of my product from a closely-eluting impurity during column chromatography. What solvent system do you recommend?

A2: Achieving good separation on a silica gel column depends on the choice of the mobile phase. For a moderately polar compound like 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, a mixture of a non-polar and a polar solvent is ideal.

Recommended Solvent Systems for Column Chromatography:

Solvent System (v/v)PolarityRecommended Use
Hexane / Ethyl AcetateLow to MediumStart with a low polarity mixture (e.g., 9:1) and gradually increase the ethyl acetate concentration. This is a good starting point for many aromatic compounds.[4][5]
Dichloromethane (DCM)MediumCan be used as a single eluent if the impurities are significantly less polar. A small amount of methanol (1-2%) can be added to increase polarity if the product is not eluting.
Toluene / AcetoneMediumAn alternative to hexane/ethyl acetate, which can sometimes provide different selectivity.

Pro-Tip: Before running a large-scale column, always perform thin-layer chromatography (TLC) with various solvent systems to determine the optimal conditions for separation.

Q3: My purified product has a persistent yellow or orange tint. Is this normal, and can it be removed?

A3: While some product descriptions mention a pale gold to faint orange color, a strong coloration might indicate the presence of persistent impurities.[4] Recrystallization is an excellent technique to remove trace colored impurities and to obtain a highly crystalline product.

Recommended Recrystallization Solvents:

  • Ethanol/Water: Dissolve the crude product in a minimal amount of hot ethanol. If the product is highly soluble, add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isopropanol: Similar to ethanol, isopropanol can be a good single-solvent for recrystallization.

  • Toluene: For less polar impurities, recrystallization from hot toluene can be effective.

Troubleshooting Guide

Problem 1: Low yield after column chromatography.

Potential Cause Suggested Solution
Product is too polar and is sticking to the silica gel. Increase the polarity of the eluent. A gradient elution from low to high polarity is recommended. Adding a small amount of a more polar solvent like methanol to your eluent can help.
Improper column packing leading to channeling. Ensure the silica gel is packed uniformly without any air bubbles. A wet slurry packing method is generally preferred.
Product is co-eluting with an impurity. Optimize the solvent system using TLC. A shallower gradient or an isocratic elution with the optimal solvent mixture might be necessary.

Problem 2: The product decomposes on the silica gel column.

Potential Cause Suggested Solution
The aldehyde is sensitive to the acidic nature of silica gel. Deactivate the silica gel by adding 1-2% of triethylamine to the eluent. This will neutralize the acidic sites on the silica.
Prolonged contact time with the stationary phase. Use flash column chromatography with positive pressure to speed up the elution process. Avoid letting the column run dry.

Problem 3: Recrystallization yields an oil instead of crystals ("oiling out").

Potential Cause Suggested Solution
The solution is supersaturated, or the cooling is too rapid. Re-heat the solution to dissolve the oil. Allow it to cool down much more slowly. Scratching the inside of the flask with a glass rod can induce crystallization.
The chosen solvent is too good a solvent for the compound. Add a co-solvent in which the compound is less soluble (an "anti-solvent") dropwise to the hot solution until turbidity is observed, then allow it to cool slowly.
Presence of impurities that inhibit crystallization. Purify the crude product by column chromatography first to remove the impurities that may be hindering crystallization.

Experimental Workflows

Workflow for Purification by Column Chromatography

Caption: Workflow for Column Chromatography Purification.

Troubleshooting Logic for Impure Product

G start Impure Product Obtained tlc Analyze by TLC start->tlc streaking Streaking or Baseline Material? tlc->streaking Yes multiple_spots Multiple Discrete Spots? tlc->multiple_spots No column Perform Column Chromatography streaking->column Moderate Polarity acid_base Consider Acid-Base Extraction streaking->acid_base Highly Polar Impurities multiple_spots->column Closely Eluting recrystallize Attempt Recrystallization multiple_spots->recrystallize Different Solubility pure Pure Product column->pure recrystallize->pure acid_base->column

Caption: Decision tree for purification strategy.

References

  • Stoltz, B. M., et al. KEK JACS Resubmission SI-draft 3. Caltech.edu. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

  • Supporting Information Facile and robust methods for the regioselective acylation of N-acetylneuraminic acid. The Royal Society of Chemistry. Available at: [Link]

  • Pinto, A., et al. (2017). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation. MDPI. Available at: [Link]

  • Rajput, A. P., et al. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical, Chemical and Biological Sciences.
  • Preparation method and purification method of 5-chloro-8-hydroxyquinoline. Google Patents.
  • Method for the preparation of pure 2-chloro-6-alkoxy-3-nitro-pyridines. Google Patents.
  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. Available at: [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. Available at: [Link]

  • Vilsmeier (-Haack) reaction. ResearchGate. Available at: [Link]

  • Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. ResearchGate. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. This molecule is a crucial building block in medicinal chemistry and drug development. Achieving high, reproducible yields is paramount for advancing research timelines and ensuring the scalability of subsequent synthetic steps. This guide provides in-depth troubleshooting advice, optimization strategies, and answers to frequently asked questions, drawing from established chemical principles and field-proven experience.

Part 1: The Synthetic Approach - Vilsmeier-Haack Formylation

The most common and direct method for introducing a formyl (-CHO) group onto an electron-rich heterocyclic system like thieno[3,2-b]pyridine is the Vilsmeier-Haack reaction.[1][2] This reaction involves an electrophilic aromatic substitution using a "Vilsmeier reagent," a chloroiminium salt, which is generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2][3]

The thieno[3,2-b]pyridine core is an electron-rich system, making it an excellent substrate for this transformation. The formylation occurs regioselectively on the thiophene ring, which is more activated towards electrophilic attack than the chloro-substituted pyridine ring.

Reaction Mechanism Overview

The process can be understood in three key stages:

  • Vilsmeier Reagent Formation: DMF reacts with POCl₃ to form the electrophilic chloroiminium cation.

  • Electrophilic Attack: The electron-rich thienopyridine attacks the Vilsmeier reagent.

  • Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous work-up to yield the final aldehyde.

Vilsmeier_Haack_Mechanism cluster_1 Step 1: Vilsmeier Reagent Formation cluster_2 Step 2: Electrophilic Substitution cluster_3 Step 3: Hydrolysis DMF DMF VilsmeierReagent Vilsmeier Reagent (Chloroiminium ion) DMF->VilsmeierReagent + POCl₃ POCl3 POCl₃ ThienoPy 5-Chlorothieno[3,2-b]pyridine IminiumSalt Iminium Salt Intermediate ThienoPy->IminiumSalt + Vilsmeier Reagent Water H₂O (Work-up) Product 5-Chlorothieno[3,2-b]pyridine- 6-carbaldehyde IminiumSalt->Product + H₂O

Caption: The Vilsmeier-Haack reaction pathway.

Part 2: Baseline Experimental Protocol

This protocol provides a standard procedure. Subsequent sections will address troubleshooting deviations from the expected outcome.

Methodology: Vilsmeier-Haack Formylation

  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C using an ice bath.

  • Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 3 equivalents) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature at 0 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. A solid precipitate of the Vilsmeier reagent may form.

  • Substrate Addition: Dissolve the starting material, 5-Chlorothieno[3,2-b]pyridine (1 equivalent), in a minimal amount of anhydrous DMF or other suitable solvent like dichloroethane. Add this solution dropwise to the Vilsmeier reagent mixture.

  • Reaction: After the addition, allow the reaction to warm to room temperature and then heat to 60-70 °C for 8-12 hours, or until Thin Layer Chromatography (TLC) indicates complete consumption of the starting material.

  • Quenching and Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.[4]

  • Hydrolysis & Neutralization: Basify the acidic aqueous mixture slowly with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is ~8-9. Stir for 1 hour to ensure complete hydrolysis of the iminium intermediate.

  • Extraction: Extract the product from the aqueous layer using a suitable organic solvent like ethyl acetate or dichloromethane (3x).[4]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel to afford the title compound.[4]

Part 3: Troubleshooting Guide for Low Yield

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My reaction shows very little or no conversion of the starting material. What went wrong?

This is the most frequent issue and almost always points to a problem with the Vilsmeier reagent itself.

  • Potential Cause 1: Moisture Contamination. The Vilsmeier reagent is highly sensitive to moisture. Both DMF and POCl₃ must be anhydrous. Using a bottle of DMF that has been opened many times or POCl₃ that has fumed excessively can introduce enough water to quench the reagent.

    • Solution: Use freshly opened bottles or properly stored anhydrous solvents. Ensure all glassware is flame-dried or oven-dried before use and the reaction is run under an inert atmosphere (e.g., nitrogen or argon).

  • Potential Cause 2: Incorrect Stoichiometry or Order of Addition. The ratio of POCl₃ to DMF is critical for efficient reagent formation. Adding the substrate before the Vilsmeier reagent has fully formed can also lead to failure.

    • Solution: Strictly adhere to the dropwise addition of POCl₃ to cooled DMF and allow it to stir for the recommended time before adding the thienopyridine substrate. An excess of the Vilsmeier reagent (2-3 equivalents relative to the substrate) is often necessary to drive the reaction to completion.

  • Potential Cause 3: Insufficient Temperature or Reaction Time. While reagent formation is done at 0 °C, the formylation of the heterocyclic ring often requires thermal energy to overcome the activation barrier.

    • Solution: Monitor the reaction progress closely using TLC. If no conversion is observed after several hours at room temperature, gradually increase the temperature to 60-80 °C. If the reaction stalls, a small additional charge of freshly prepared Vilsmeier reagent can sometimes restart it.

Q2: My TLC shows the formation of the product, but also multiple other spots and significant streaking. What are these impurities?

This typically indicates side reactions or product/starting material decomposition.

  • Potential Cause 1: Excessive Reaction Temperature. Thienopyridines, while aromatic, can be sensitive to harsh conditions. Overheating can lead to polymerization or decomposition, resulting in a dark, tarry reaction mixture and a complex impurity profile.

    • Solution: Maintain the lowest effective temperature. If 80 °C gives a complex mixture, repeat the reaction at 60 °C for a longer duration. Careful temperature control is key.

  • Potential Cause 2: Incomplete Hydrolysis during Work-up. The intermediate iminium salt is water-soluble and will not be extracted into the organic layer. If the hydrolysis step is incomplete (insufficient time or incorrect pH), the final yield will be low.

    • Solution: After quenching the reaction on ice and basifying, ensure the mixture is stirred vigorously for at least 30-60 minutes before extraction. This allows sufficient time for the iminium salt to fully convert to the aldehyde. The pH should be confirmed with pH paper to be slightly basic (pH 8-9).

Q3: The crude yield was promising, but I lost most of my product during column chromatography. How can I improve purification?

Product loss during purification is often due to suboptimal work-up or chromatography conditions.

  • Potential Cause 1: Product Adsorption on Silica Gel. Aldehydes can sometimes be sensitive and may streak or irreversibly adsorb to acidic silica gel, especially if minor impurities are present.

    • Solution: First, ensure the work-up was thorough to remove highly polar impurities. Before loading the column, try a "plug" filtration through a short pad of silica to remove baseline material. For the column itself, consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of triethylamine (~0.5-1%) to neutralize acidic sites.

  • Potential Cause 2: Improper Solvent System. An incorrect eluent system can lead to poor separation from starting material or byproducts, resulting in mixed fractions and apparent yield loss.

    • Solution: Carefully determine the optimal eluent system using TLC before running the column. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate, typically provides the best separation for this type of compound.

Part 4: Optimization & Data Summary

Optimizing reaction parameters is crucial for maximizing yield. The following table provides a guide based on general principles of the Vilsmeier-Haack reaction.

Parameter Condition A (Standard) Condition B (Alternative) Rationale & Expected Outcome
Solvent DMF (as reagent & solvent)Dichloroethane (DCE) or 1,2-dichloroethane (DCE)Using a non-coordinating solvent like DCE can sometimes lead to cleaner reactions and easier work-up, as excess DMF is avoided. This may require slightly higher temperatures.
Reagent Ratio 3 eq. POCl₃ / 5 eq. DMF1.5 eq. POCl₃ / 3 eq. DMFUsing a smaller excess of the Vilsmeier reagent can reduce cost and potential side reactions, but may lead to incomplete conversion. This is a trade-off that must be optimized empirically.
Temperature 60-70 °C80-90 °CIncreasing the temperature can accelerate the reaction rate but also increases the risk of decomposition. This should only be attempted if lower temperatures result in a stalled reaction.
Work-up pH pH 8-9 (Bicarbonate)pH > 11 (NaOH)Using a stronger base like NaOH can ensure rapid hydrolysis but may promote side reactions if other base-sensitive functional groups are present. Bicarbonate is a milder and generally safer choice.[4]

Part 5: General FAQs

  • Q: What are the primary safety concerns with this reaction?

    • A: Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water, releasing HCl gas. It should be handled with extreme care in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety goggles. The quenching step (pouring the reaction mixture onto ice) is highly exothermic and should be done slowly and carefully.

  • Q: How can I best monitor the reaction by TLC?

    • A: Use a mixture of hexane and ethyl acetate as the mobile phase. The starting material (5-Chlorothieno[3,2-b]pyridine) is less polar than the product aldehyde. A complete reaction will show the disappearance of the starting material spot and the appearance of a new, lower Rf spot corresponding to the product. A co-spot (spotting both the starting material and the reaction mixture in the same lane) is recommended to confirm conversion.

  • Q: Are there any alternative formylation methods?

    • A: While the Vilsmeier-Haack reaction is the most direct method, other strategies exist for introducing aldehyde groups, such as metal-halogen exchange followed by quenching with DMF, or Suzuki cross-coupling with a suitable formyl-containing boronic acid derivative. However, these are multi-step processes and are generally less efficient for this specific transformation.

Part 6: Troubleshooting Workflow

Use this decision tree to diagnose and resolve low-yield issues systematically.

Troubleshooting_Workflow start Low Yield Observed check_tlc Analyze Reaction TLC start->check_tlc no_conversion Problem: Mostly Starting Material check_tlc->no_conversion No/Low Conversion impurities Problem: Multiple Spots & Streaking check_tlc->impurities Product + Impurities purification_loss Problem: High Loss During Purification check_tlc->purification_loss Clean Reaction, Poor Recovery sol_reagent Solution: 1. Verify anhydrous conditions. 2. Check reagent quality/age. 3. Ensure correct stoichiometry. no_conversion->sol_reagent If run at low temp sol_temp Solution: 1. Increase reaction temperature. 2. Extend reaction time. no_conversion->sol_temp If reagents are verified sol_heat Solution: 1. Lower reaction temperature. 2. Reduce reaction time. impurities->sol_heat If reaction is dark/tarry sol_workup Solution: 1. Optimize work-up pH. 2. Ensure complete hydrolysis. impurities->sol_workup If work-up was rushed sol_column Solution: 1. Optimize TLC solvent system. 2. Deactivate silica gel (add ~0.5% Et₃N). 3. Perform plug filtration first. purification_loss->sol_column

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives.
  • Journal of Drug Delivery and Therapeutics. THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011).
  • International Journal of Pharmaceutical Erudition. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • SSRG International Journal of Applied Chemistry. Vilsmeier-Haack Transformations under Non Classical Conditions. (2019).
  • BenchChem. Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate.
  • Semantic Scholar. Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. (2020).
  • Organic Chemistry Portal. Vilsmeier-Haack Reaction.
  • National Institutes of Health (NIH). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023).
  • Wikipedia. Vilsmeier–Haack reaction.

Sources

Technical Support Center: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. This document provides in-depth troubleshooting advice and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in navigating the complexities of this synthesis. The thienopyridine scaffold is a cornerstone in medicinal chemistry, notably in the development of antiplatelet agents like Clopidogrel and Prasugrel.[1][2][3] The successful synthesis of key intermediates such as 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a critical step in the development of novel therapeutics.

This guide is structured to address practical challenges encountered in the laboratory, focusing on the prevalent Vilsmeier-Haack formylation route and its associated side reactions.

Troubleshooting Guide: Common Issues and Solutions

The synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, most commonly via the Vilsmeier-Haack formylation of 5-Chlorothieno[3,2-b]pyridine, is an effective but sensitive procedure. Below are common problems encountered during the experiment, their probable causes, and actionable solutions.

Problem 1: Low or No Yield of the Desired Carbaldehyde

Q: I have performed the Vilsmeier-Haack reaction on 5-Chlorothieno[3,2-b]pyridine, but my final yield is extremely low, or I've only recovered the starting material. What went wrong?

A: This is a frequent issue that can stem from several factors related to the activation of the formylating agent and the reaction conditions.

  • Potential Cause 1: Inactive Vilsmeier Reagent. The Vilsmeier reagent, chloroiminium salt, is formed in situ from phosphorus oxychloride (POCl₃) and a formamide, typically N,N-dimethylformamide (DMF). This reagent is highly sensitive to moisture. Any water contamination will quench the reagent, halting the reaction.

    • Solution: Ensure all glassware is flame-dried or oven-dried immediately before use. Use anhydrous solvents and freshly distilled, high-purity POCl₃ and DMF. Conduct the reaction under a dry, inert atmosphere (e.g., Nitrogen or Argon).

  • Potential Cause 2: Suboptimal Reaction Temperature. The formation of the Vilsmeier reagent and the subsequent electrophilic substitution reaction are temperature-dependent.

    • Solution: The initial formation of the Vilsmeier reagent should be performed at a low temperature (0-5 °C) to control the exothermic reaction. After the addition of the thienopyridine substrate, the reaction temperature should be gradually increased and maintained, often at a gentle reflux, to drive the reaction to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature for your specific setup.

  • Potential Cause 3: Insufficient Activation of the Aromatic System. The thieno[3,2-b]pyridine ring system is electron-deficient due to the pyridine nitrogen, which can make electrophilic substitution challenging.

    • Solution: Ensure the stoichiometry of the Vilsmeier reagent is adequate. A molar excess of the POCl₃/DMF reagent (typically 1.5 to 3 equivalents) is often necessary to achieve a good conversion rate.

Problem 2: Formation of an Unexpected, Highly Polar Byproduct

Q: My reaction mixture shows a significant amount of a byproduct that is more polar than my starting material on the TLC plate. What is this compound and how can I avoid it?

A: The most likely culprit is the formation of 5-Chlorothieno[3,2-b]pyridine N-oxide. The lone pair of electrons on the pyridine nitrogen atom provides a site for oxidation.[5]

  • Causality: While POCl₃ is primarily a chlorinating and activating agent, impurities or reaction conditions can sometimes lead to oxidation of the pyridine nitrogen. This N-oxide is more polar and will have a lower Rf value on a normal-phase silica TLC plate. The formation of the N-oxide deactivates the ring towards electrophilic formylation, thus reducing the yield of the desired aldehyde.

    • Preventative Solution: The most effective way to prevent N-oxide formation is to maintain strict anhydrous conditions and use high-purity reagents. The presence of any oxidizing impurities can facilitate this side reaction. Additionally, carefully controlling the rate of addition of POCl₃ can minimize localized temperature increases that might favor side reactions.

  • Corrective Solution: Reduction of the N-oxide. If a significant amount of the N-oxide has formed, it can sometimes be converted back to the parent heterocycle.

    • Protocol: After the main reaction workup, the isolated crude mixture containing the N-oxide can be dissolved in a suitable solvent like dichloromethane or chloroform. Treatment with a reducing agent such as phosphorus trichloride (PCl₃) at room temperature or gentle heat can deoxygenate the N-oxide, converting it back to 5-Chlorothieno[3,2-b]pyridine, which could then be re-subjected to the formylation reaction.

Problem 3: Complex Product Mixture and Purification Difficulties

Q: The crude ¹H NMR of my product is very complex, suggesting multiple side products. Column chromatography is proving difficult for purification. What are other possible side reactions?

A: Beyond N-oxidation, other side reactions can complicate the product mixture, especially if the reaction temperature is too high or the stoichiometry is not well-controlled.

  • Potential Cause 1: Over-chlorination. While the starting material is already chlorinated at the 5-position, aggressive reaction conditions (high temperature, large excess of POCl₃) could potentially lead to further chlorination on the thiophene ring, though this is less common for this specific substrate.

  • Potential Cause 2: Dimerization/Polymerization. Uncontrolled reaction conditions can sometimes lead to the formation of tar-like polymeric materials, which can make purification exceptionally difficult.

  • Solution: Optimized Reaction Conditions & Purification.

    • Temperature Control: Strictly adhere to the recommended temperature profile. Avoid excessive heating, which accelerates the rate of side reactions.

    • Stoichiometry: Use the minimum effective excess of the Vilsmeier reagent. A preliminary small-scale experiment to find the optimal ratio is recommended.

    • Purification Strategy: If column chromatography is failing, consider alternative purification methods. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be highly effective for removing impurities.[6] If the product is sufficiently volatile and stable, vacuum sublimation could be another option.

Troubleshooting Summary Table
Problem Potential Cause Suggested Solution
Low/No Yield 1. Inactive Vilsmeier reagent (moisture).2. Suboptimal reaction temperature.3. Insufficient reagent stoichiometry.1. Use anhydrous conditions and high-purity reagents under an inert atmosphere.2. Control temperature carefully: 0-5 °C for reagent formation, then increase for reaction.3. Use a 1.5-3 molar excess of the Vilsmeier reagent.
Polar Byproduct Formation of 5-Chlorothieno[3,2-b]pyridine N-oxide.1. Prevention: Maintain strict anhydrous conditions.2. Correction: Reduce the isolated N-oxide with PCl₃ to recover the starting material.
Complex Mixture 1. Over-chlorination.2. Dimerization/Polymerization.1. Avoid excessive temperatures and large excesses of POCl₃.2. Optimize purification: attempt recrystallization or vacuum sublimation if chromatography is ineffective.

Visualizing the Reaction Pathways

To better understand the chemical transformations, the following diagrams illustrate the intended synthetic route and a key side reaction.

G cluster_0 Vilsmeier-Haack Formylation SM 5-Chlorothieno[3,2-b]pyridine INT Sigma Complex Intermediate SM->INT VR Vilsmeier Reagent (POCl₃ + DMF) P 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde INT->P Hydrolysis

Caption: Desired synthesis of the target aldehyde via Vilsmeier-Haack reaction.

G cluster_1 Side Reaction Pathway SM 5-Chlorothieno[3,2-b]pyridine NOX Thienopyridine N-Oxide (Polar Byproduct) SM->NOX Oxidizing Impurities RHR Reissert-Henze Type Products (e.g., Cyanation) NOX->RHR Further Reaction (e.g., with CN⁻)

Caption: Formation of the N-oxide side product and its potential reactivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde? The Vilsmeier-Haack reaction is the most widely reported and industrially scalable method for the formylation of electron-rich and moderately activated aromatic and heteroaromatic compounds, including the 5-Chlorothieno[3,2-b]pyridine scaffold.[1][4] It offers a mild and efficient route to introduce a formyl (-CHO) group.

Q2: Why is the formylation regioselective for the C6 position? In the thieno[3,2-b]pyridine ring system, the thiophene ring is more electron-rich than the pyridine ring. Electrophilic substitution, such as the Vilsmeier-Haack reaction, will preferentially occur on the thiophene moiety. The C6 position is electronically favored for attack by the electrophilic Vilsmeier reagent.

Q3: Are there any alternative formylation methods if the Vilsmeier-Haack reaction consistently fails? Yes, other methods can be considered, although they may involve more steps or harsher conditions. One alternative is a metal-halogen exchange followed by quenching with an electrophilic formylating agent. This would involve treating the 5-Chlorothieno[3,2-b]pyridine with a strong base like n-butyllithium at low temperature to deprotonate the C6 position, followed by the addition of a formyl source like DMF. This approach requires strict control of temperature and stoichiometry to avoid side reactions.

Q4: How can I definitively confirm the formation of the N-oxide side product? Mass spectrometry (MS) is an excellent tool. The N-oxide will have a molecular weight that is 16 units (due to the additional oxygen atom) higher than the starting material. In the ¹H NMR spectrum, the protons on the pyridine ring of the N-oxide will typically be shifted downfield compared to the parent heterocycle due to the electron-withdrawing effect of the N-O bond.[7]

Q5: Is the final product, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, stable? Aldehydes can be susceptible to oxidation to the corresponding carboxylic acid upon prolonged exposure to air.[8] While generally stable for storage, it is best kept in a tightly sealed container, under an inert atmosphere (like nitrogen or argon), and protected from light, especially for long-term storage.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 5-Chlorothieno[3,2-b]pyridine

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Crushed ice

  • Anhydrous sodium sulfate

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add POCl₃ (2.0 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Dissolve 5-Chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM) for 2-4 hours. Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture back to 0 °C.

  • Very carefully and slowly, pour the reaction mixture onto a vigorously stirred beaker of crushed ice. This step is highly exothermic and should be done in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Transfer the mixture to a separatory funnel and extract the product with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.[6]

Protocol 2: Deoxygenation of Thienopyridine N-oxide

Procedure:

  • Dissolve the crude product mixture containing the N-oxide in anhydrous chloroform or a similar chlorinated solvent.

  • Add phosphorus trichloride (PCl₃) (1.2 eq) dropwise at room temperature under a nitrogen atmosphere.

  • Stir the reaction mixture at room temperature for 1-2 hours, or until TLC analysis shows the disappearance of the polar N-oxide spot.

  • Carefully quench the reaction by pouring it into an ice-water mixture.

  • Neutralize with a saturated sodium bicarbonate solution and extract the product with DCM.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deoxygenated product, which can be repurified or used in subsequent reactions.

References

[9] Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of Thienopyridines. Part 29. The Reissert-Henze Reaction as a Route to Simple C-Substituents alpha to the Heteronitrogen Atom. Chemischer Informationsdienst. [5] Wilson, K. A. (Thesis). The Synthesis and Reactions of Thienopyridines. CORE. [10] Brannmjk, X. P. (2020). Reissert-Henze reaction. SciSpace. [11] Nishiwaki, N., et al. (Date not available). Functionalization of Pyridines via Reissert-Henze Reaction. [12] Nishiwaki, N., Minakata, S., Komatsu, M., & Ohshiro, Y. (1989). A Novel Ethynylation of Pyridines by Reissert-Henze Type Reaction. ResearchGate. [13] Litvinov, V. P., et al. (Date not available). Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate. [14] Gronowitz, S., & Malm, J. (Date not available). On the N-oxidation of thieno[b]-2,5-naphthyridines. ResearchGate. [6] BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives. Sigma-Aldrich. (Product Information). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. [1] Journal of Drug Delivery and Therapeutics. (2011). Thienopyridines: Platelet ADP Receptor Antagonist. [2] Jakubowski, J. A., et al. (2011). Direct formation of thienopyridine-derived nitrosothiols--just add nitrite! PubMed. [7] Biswas, T. (2020). Pyridine N-oxide: Basic concept and preparation with complete mechanistic description. YouTube. [15] Moinet, G., et al. (Patent). Thieno [3,2-c] pyridine derivatives and their therapeutic application. [16] Kantam, M. L., et al. (Date not available). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. [17] Karande, A. D., et al. (Date not available). Biocatalytic Syntheses of Antiplatelet Metabolites of the Thienopyridines Clopidogrel and Prasugrel Using Fungal Peroxygenases. PMC - NIH. [18] BenchChem. (2025). Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate. [19] Lindsley, C. W., et al. (2025). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters. [3] Various Authors. (Date not available). Biochemical structures of thienopyridine and nonthienopirydine antiplatelet agents. [4] Shell Research Limited. (Patent). Process for the preparation of aromatic (b)-fused pyridines and novel thieno(b)pyridines. [8] Eli Lilly and Company. (Patent Application). Formulation of a Thienopyridine Platelet Aggregation Inhibitor.

Sources

Technical Support Center: Optimizing Reaction Conditions for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common issues encountered during the synthesis of this important heterocyclic scaffold. Thienopyridine derivatives are a significant class of compounds in medicinal chemistry, and robust synthetic protocols are crucial for their successful application.

I. Overview of the Vilsmeier-Haack Formylation of 5-Chlorothieno[3,2-b]pyridine

The primary synthetic route to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is the Vilsmeier-Haack reaction. This reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2] The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an activating agent like phosphorus oxychloride (POCl₃).[2] The resulting electrophilic iminium species then attacks the electron-rich thienopyridine ring, leading to the formation of an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the desired aldehyde.

The thieno[3,2-b]pyridine core is sufficiently electron-rich to undergo this electrophilic substitution. The reaction generally proceeds with good regioselectivity, with the formyl group being introduced at the C6 position, which is activated by the adjacent sulfur atom and the pyridine nitrogen.

II. Detailed Experimental Protocol: Vilsmeier-Haack Formylation

This protocol provides a general yet detailed methodology for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Materials:

  • 5-Chlorothieno[3,2-b]pyridine (starting material)

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Crushed ice

  • Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)

  • Magnetic stirrer and heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere, dissolve 5-Chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous DMF (10-20 volumes).

  • Vilsmeier Reagent Formation: Cool the solution to 0 °C using an ice bath. To the stirred solution, add phosphorus oxychloride (POCl₃) (2.0-3.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. The addition should be slow to control the exothermic reaction. After the addition is complete, a thick precipitate of the Vilsmeier reagent may form.

  • Formylation Reaction: After the addition of POCl₃, slowly warm the reaction mixture to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress.

  • Reaction Monitoring: The consumption of the starting material and the formation of the product can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt. The mixture will be acidic.

  • Neutralization: Slowly neutralize the acidic solution by the portion-wise addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Be cautious as this will generate CO₂ gas.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 20 volumes).

  • Washing: Combine the organic layers and wash with water and then with brine to remove any remaining inorganic salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system (e.g., ethanol/water).[3][4]

Visual Workflow of the Synthesis:

G cluster_prep Reaction Preparation cluster_reagent Vilsmeier Reagent Formation cluster_reaction Formylation cluster_workup Work-up & Purification prep1 Dissolve 5-Chlorothieno[3,2-b]pyridine in anhydrous DMF prep2 Cool to 0 °C prep1->prep2 reagent1 Add POCl₃ dropwise (maintain < 10 °C) prep2->reagent1 reaction1 Warm to room temperature reagent1->reaction1 reaction2 Heat to 60-80 °C reaction1->reaction2 reaction3 Monitor by TLC reaction2->reaction3 workup1 Pour onto crushed ice reaction3->workup1 workup2 Neutralize with NaHCO₃ workup1->workup2 workup3 Extract with DCM workup2->workup3 workup4 Wash with water and brine workup3->workup4 workup5 Dry and concentrate workup4->workup5 purify Purify by column chromatography or recrystallization workup5->purify

Caption: General workflow for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

III. Troubleshooting Guide

This section addresses common problems encountered during the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Problem Potential Cause Suggested Solution
Low or No Product Formation 1. Inactive Vilsmeier Reagent: Moisture in the reaction flask can quench the Vilsmeier reagent.Ensure all glassware is thoroughly flame-dried before use and that anhydrous solvents are used. Conduct the reaction under a dry, inert atmosphere (N₂ or Ar).
2. Insufficiently Activated Substrate: The thienopyridine starting material may not be sufficiently electron-rich if it has other deactivating substituents.The Vilsmeier-Haack reaction is most effective on electron-rich aromatic systems.[1] If the substrate is deactivated, harsher reaction conditions (higher temperature, longer reaction time) may be required, but this can lead to side products.
3. Low Reaction Temperature or Short Reaction Time: The reaction may not have gone to completion.Monitor the reaction progress using TLC. If starting material is still present, consider increasing the reaction temperature or extending the reaction time.
Multiple Products Observed by TLC 1. Di-formylation: If the reaction conditions are too harsh, a second formyl group may be added to the aromatic ring.Use a milder activating agent for the Vilsmeier reagent formation or conduct the reaction at a lower temperature. Carefully control the stoichiometry of the Vilsmeier reagent.
2. Side Reactions with the Pyridine Nitrogen: The pyridine nitrogen can be a site for side reactions, although less likely under these conditions.Ensure that the reaction is performed under anhydrous conditions to minimize the formation of byproducts.
3. Decomposition of Starting Material or Product: Thienopyridine derivatives can be sensitive to strong acids and high temperatures.Avoid excessive heating and prolonged reaction times. Ensure a controlled and efficient work-up procedure.
Difficult Purification 1. Product is a Stubborn Oil: The product may not crystallize easily.Try different solvent systems for recrystallization. If the product remains an oil, purification by column chromatography is the best alternative.
2. Co-eluting Impurities: Byproducts may have similar polarity to the desired product.Optimize the eluent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent can improve separation. If impurities persist, consider a second purification step, such as recrystallization of the column-purified product.
Product Characterization Issues 1. NMR Spectrum is Unclear or Shows Impurities: The product may not be pure.Repurify the product. Ensure the NMR solvent is free of impurities. Compare the obtained spectrum with literature data for similar compounds if available.
2. Inconsistent Melting Point: A broad melting point range indicates an impure sample.Recrystallize the product until a sharp and consistent melting point is obtained.

Troubleshooting Logic Diagram:

G start Low Yield or Incomplete Reaction check_reagents Are reagents and solvents anhydrous? start->check_reagents reagents_yes Yes check_reagents->reagents_yes Yes reagents_no No check_reagents->reagents_no No check_conditions Are reaction time and temperature sufficient? reagents_yes->check_conditions dry_reagents Use anhydrous reagents and flame-dried glassware. reagents_no->dry_reagents conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_stoichiometry Is the stoichiometry of POCl₃ correct? conditions_yes->check_stoichiometry increase_conditions Increase reaction time and/or temperature. conditions_no->increase_conditions stoichiometry_yes Yes check_stoichiometry->stoichiometry_yes Yes stoichiometry_no No check_stoichiometry->stoichiometry_no No side_products Consider side reactions or substrate deactivation. stoichiometry_yes->side_products adjust_stoichiometry Adjust POCl₃ to 2-3 equivalents. stoichiometry_no->adjust_stoichiometry

Caption: Troubleshooting logic for low-yield Vilsmeier-Haack reactions.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use other formylating agents besides POCl₃ and DMF?

A1: Yes, other reagents can be used to generate the Vilsmeier reagent. For instance, oxalyl chloride or thionyl chloride can be used in place of POCl₃. However, POCl₃ is the most commonly used and is generally effective for this transformation. The choice of reagent may influence the reactivity and the reaction conditions required.

Q2: What is the expected yield for this reaction?

A2: The yield can vary depending on the specific reaction conditions and the purity of the starting materials. Generally, for a successful Vilsmeier-Haack formylation of an activated heterocyclic system, yields can range from moderate to good (50-80%). Optimization of temperature, reaction time, and stoichiometry is key to maximizing the yield.

Q3: How do I confirm the identity and purity of my final product?

A3: The identity and purity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde should be confirmed using a combination of analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are essential for structural elucidation. The ¹H NMR spectrum should show characteristic signals for the aromatic protons and a singlet for the aldehyde proton, typically in the range of 9-10 ppm.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: A sharp and consistent melting point is a good indicator of purity.

  • Thin Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems suggests high purity.

Q4: Are there any specific safety precautions for this reaction?

A4: Yes, this reaction involves hazardous materials and should be performed with appropriate safety measures.

  • Phosphorus oxychloride (POCl₃): is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Anhydrous solvents: are flammable and should be handled with care.

  • The reaction can be exothermic, especially during the addition of POCl₃. Proper temperature control is crucial to prevent a runaway reaction.

Q5: What if my starting 5-Chlorothieno[3,2-b]pyridine is not very soluble in DMF?

A5: If solubility is an issue, you can try gently warming the DMF to aid dissolution before cooling it down for the addition of POCl₃. Alternatively, a co-solvent like anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE) can be used, but this may affect the reaction rate and temperature profile. Ensure any co-solvent used is also anhydrous.

V. References

  • TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. (2025). Retrieved from TCI Chemicals website.

  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives.

  • BenchChem. (2025). Technical Support Center: Synthesis of Methyl thieno[3,2-b]pyridine-6-carboxylate.

  • Google Patents. (n.d.). Synthesis of pharmaceutically useful pyridine derivatives. (US6437139B1).

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. (2025). MDPI.

  • Sigma-Aldrich. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

  • Google Patents. (n.d.). Intermediate synthesizing 5-chlorothiophene-3-carbo and preparation method thereof. (CN102659757A).

  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.

  • Google Patents. (n.d.). 2-alkoxycarbonyl-5-o-chlorobenzyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine derivative and process for producing the same. (EP0573975A1).

  • Google Patents. (n.d.). Synthesis of pyridine aldehydes. (US3160633A).

  • Synthesis of 5-hydroxythieno[2,3-d]pyrimidin-6(5h)-one derivatives by the reaction of 2-(4-chloropyrimidin-5-yl). (n.d.). Semantic Scholar.

  • Organic Syntheses Procedure. (n.d.). 3.

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.).

  • Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. (2013).

  • BLDpharm. (n.d.). 65977-56-2|5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde | Building block | 产品中心. (n.d.).

  • India Fine Chemicals. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

  • HETEROCYCLES, Vol. (n.d.).

  • Google Patents. (n.d.). Synthesis method of 4,5,6, 7-tetrahydrothiophene [3,2-c ] pyridine hydrochloride. (CN102432626A).

  • Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. (n.d.). NIH.

  • Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. (2024).

  • Google Patents. (n.d.). Preparation method of 2-pyridine carboxaldehyde. (CN101906068B).

Sources

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde stability issues in solution

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (CAS 65977-56-2). This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide practical, field-proven insights to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended way to store 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, both as a solid and in solution?

A: As a solid, the compound should be stored under ambient, dry conditions, protected from light. For solutions, it is critical to use anhydrous aprotic solvents and store them at low temperatures (-20°C or -80°C) under an inert atmosphere (e.g., argon or nitrogen). Aldehydes are susceptible to oxidation, and the thienopyridine core can be sensitive to environmental factors.[1][2]

Q2: I've noticed my solution of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde turning yellow/brown over time. What could be the cause?

A: Discoloration is a common indicator of degradation. The most likely causes are oxidation of the aldehyde group to a carboxylic acid or other oxidative degradation pathways involving the electron-rich thienopyridine ring system.[2][3] Exposure to air (oxygen), light, or impurities in the solvent can accelerate this process.

Q3: Which solvents are recommended for dissolving this compound to maximize stability?

A: Aprotic solvents are strongly recommended. Good choices include anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Dichloromethane (DCM), and Acetonitrile (ACN). Avoid protic solvents like methanol or ethanol for long-term storage, as they can react with the aldehyde to form hemiacetals and acetals, leading to impurities. The choice of solvent can significantly impact the stability and reactivity of heterocyclic compounds.[4][5][6]

Q4: Is the stability of this compound pH-dependent?

A: Yes, the stability of thienopyridine derivatives and aldehydes is often pH-dependent.[7][8] Strongly acidic or basic conditions can catalyze degradation.[8] Acidic conditions can promote polymerization or other side reactions of the aldehyde, while basic conditions can facilitate oxidation or Cannizzaro-type reactions. It is crucial to maintain a neutral pH environment unless the reaction conditions specifically require otherwise.

Troubleshooting Guide: Degradation in Solution

This section provides a systematic approach to identifying and resolving stability issues observed during your experiments.

Problem: Rapid loss of purity or appearance of new peaks in HPLC analysis after sample preparation or short-term storage.

This is the most common issue, indicating that the compound is degrading under your specific experimental conditions. The following workflow can help diagnose the root cause.

G start Start: Purity Loss Detected check_solvent Step 1: Verify Solvent Type & Purity start->check_solvent is_aprotic Is the solvent anhydrous and aprotic (e.g., DMSO, ACN, DMF)? check_solvent->is_aprotic change_solvent Action: Switch to anhydrous, aprotic solvent. Reprepare sample. is_aprotic->change_solvent No check_ph Step 2: Assess pH of Solution is_aprotic->check_ph Yes change_solvent->check_ph is_neutral Is the solution pH neutral (6-8)? (Consider additives/reagents) check_ph->is_neutral adjust_ph Action: Buffer the solution or use non-acidic/basic additives. is_neutral->adjust_ph No check_environment Step 3: Evaluate Environmental Factors is_neutral->check_environment Yes adjust_ph->check_environment is_protected Was the sample protected from light and air (oxygen)? check_environment->is_protected protect_sample Action: Use amber vials, degas solvent, and store under inert gas (Ar/N2). is_protected->protect_sample No check_temp Step 4: Review Storage Temperature is_protected->check_temp Yes protect_sample->check_temp is_cold Was the solution stored at ≤ -20°C? check_temp->is_cold store_cold Action: Store aliquots at -20°C or -80°C. Avoid freeze-thaw cycles. is_cold->store_cold No end_node Resolution: Stability Improved is_cold->end_node Yes store_cold->end_node G parent 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde oxidation Oxidation (Carboxylic Acid) parent->oxidation Aldehyde acetal Reaction with Alcohols (Hemiacetal/Acetal) parent->acetal Aldehyde thiophene_ox Thiophene Ring Oxidation (Sulfoxide) parent->thiophene_ox Thiophene Ring o2 Air (O2) Light o2->parent alcohol Protic Solvents (e.g., MeOH, EtOH) alcohol->parent oxidants Oxidizing Agents (e.g., H2O2, Peroxides) oxidants->parent

Caption: Potential degradation pathways for the target compound.

Summary of Solvent and Storage Recommendations
ParameterRecommendationRationale
Solvent Choice Anhydrous, aprotic solvents (DMSO, DMF, ACN)Prevents formation of hemiacetal/acetal impurities and minimizes water-mediated degradation. [1][5]
Storage Temp. ≤ -20°C for short-term; -80°C for long-termLowers the kinetic rate of all potential degradation reactions.
Atmosphere Inert gas (Argon or Nitrogen)Excludes oxygen, a primary driver of aldehyde and thiophene oxidation. [2]
Light Exposure Store in amber vials or protect from lightPrevents photolytic degradation pathways. [2]
pH Maintain neutral conditions (pH 6-8)Avoids acid or base-catalyzed hydrolysis and other side reactions. [8]

Experimental Protocols

Protocol 1: Standard HPLC Method for Purity Assessment

This protocol provides a general starting point for analyzing the purity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Method optimization may be required.

Methodology:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile (ACN).

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-18.1 min: 95% to 10% B

    • 18.1-22 min: Hold at 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm and 280 nm (or scan with a Diode Array Detector).

  • Injection Volume: 5 µL.

  • Sample Preparation: Prepare a 1 mg/mL stock solution in anhydrous DMSO. Dilute to a working concentration of 50-100 µg/mL with 50:50 ACN:Water immediately before injection.

Protocol 2: Forced Degradation Study

A forced degradation (or stress testing) study is essential to understand the potential degradation products and pathways of your compound. [3]This helps in developing stability-indicating analytical methods.

Methodology:

  • Prepare Stock Solution: Create a 1 mg/mL solution of the compound in anhydrous Acetonitrile.

  • Set Up Stress Conditions: Aliquot the stock solution into separate, clearly labeled amber glass vials for each condition.

    • Acid Hydrolysis: Add 1M HCl to a final concentration of 0.1M.

    • Base Hydrolysis: Add 1M NaOH to a final concentration of 0.1M.

    • Oxidation: Add 3% H₂O₂ to a final concentration of 0.3%.

    • Thermal Stress: Keep one vial of the stock solution (in ACN).

    • Control: Keep one vial of the stock solution protected from light at 4°C.

  • Incubation:

    • Place the Acid, Base, and Oxidation vials in a water bath at 60°C.

    • Place the Thermal Stress vial in an oven at 60°C.

  • Time Points: Withdraw aliquots from each vial at T=0, 2, 4, 8, and 24 hours.

  • Analysis:

    • Immediately neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

    • Dilute all samples to an appropriate concentration (e.g., 50 µg/mL) with mobile phase.

    • Analyze by HPLC-UV (Protocol 1) and LC-MS to identify the mass of any new peaks formed.

  • Interpretation: Compare the chromatograms from the stressed samples to the control. Significant formation of new peaks under a specific condition (e.g., oxidation) confirms the compound's susceptibility to that degradation pathway. [2][3]

References

  • Organic Letters. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Reactions and Reactivity of Thienopyridines: Facile Synthesis of Some Pyridothienooxazepine Derivatives. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2011). THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. Available at: [Link]

  • ResearchGate. (n.d.). Compound stability under different pH conditions. Available at: [Link]

  • Impact of Reaction Dynamics on Synthesis of Novel Nitrogen containing Aldehydes. (n.d.). International Journal of Pharma and Bio Sciences. Available at: [Link]

  • ResearchGate. (2020). Oxidative Coupling of Aldehydes with Alcohol for the Synthesis of Esters Promoted by Polystyrene-Supported N-Heterocyclic Carbene: Unraveling the Solvent Effect on the Catalyst Behavior Using NMR Relaxation. Available at: [Link]

  • Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • PubMed. (n.d.). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. Available at: [Link]

  • PubMed Central. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. Available at: [Link]

  • ACS Central Science. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. ACS Publications. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis, Molecular Engineering, and Photophysical Properties of Fluorescent Thieno[3,2-b]pyridine-5(4H)-ones. Available at: [Link]

  • The Journal of Organic Chemistry. (2017). Substituent and Solvent Effects on the Stability of N-Heterocyclic Carbene Complexes with CO2. ACS Publications. Available at: [Link]

  • PubMed Central. (n.d.). New potential antitumoral fluorescent tetracyclic thieno[3,2-b]pyridine derivatives: interaction with DNA and nanosized liposomes. Available at: [Link]

  • NY.Gov. (2016). Chemical Storage and Handling Recommendations. Available at: [Link]

  • Eurochlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. Available at: [Link]

  • PubMed. (n.d.). Thienopyridines and other ADP-receptor antagonists. Available at: [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Available at: [Link]

Sources

Technical Support Center: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic building block. Here, we address common challenges and impurities encountered during its synthesis, providing in-depth troubleshooting advice and detailed protocols to ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, and what are the critical steps?

The most prevalent and industrially scalable method for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is the Vilsmeier-Haack formylation of a 5-chlorothieno[3,2-b]pyridine precursor.[1][2] This reaction introduces a formyl (-CHO) group onto the electron-rich thiophene ring of the heterocyclic core.

The critical steps involve:

  • Formation of the Vilsmeier Reagent: This is an electrophilic iminium salt, typically generated in situ from the reaction of a formamide derivative, most commonly N,N-dimethylformamide (DMF), with a halogenating agent like phosphorus oxychloride (POCl₃).[3][4][5][6]

  • Electrophilic Aromatic Substitution: The electron-rich thieno[3,2-b]pyridine system attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

  • Hydrolysis: The reaction mixture is quenched with water or a basic solution to hydrolyze the iminium salt, yielding the final aldehyde product.[7]

The overall quality of the final product is highly dependent on the purity of the starting 5-chlorothieno[3,2-b]pyridine and the precise control of the Vilsmeier-Haack reaction conditions.

Troubleshooting Guide: Common Impurities and Their Mitigation

This section details the common impurities that can arise during the synthesis, their likely origins, and strategies for their identification and removal.

Problem 1: Presence of Unreacted Starting Material (5-Chlorothieno[3,2-b]pyridine)

Symptom: You observe a significant amount of the starting material in your crude product by TLC, HPLC, or NMR analysis.

Root Causes & Solutions:

CauseExplanation & Mitigation Strategy
Incomplete Reaction The Vilsmeier-Haack reaction may not have gone to completion. Solution: Increase the reaction time or temperature. Monitor the reaction progress by TLC until the starting material spot disappears. Ensure that the Vilsmeier reagent was added in a sufficient stoichiometric excess (typically 1.5-2.0 equivalents).
Poor Quality of Reagents Old or improperly stored POCl₃ can hydrolyze, reducing its effectiveness. DMF should be anhydrous. Solution: Use freshly distilled or a new bottle of POCl₃. Ensure DMF is dry, as moisture will quench the Vilsmeier reagent.
Inefficient Mixing In a heterogeneous reaction mixture, poor stirring can lead to localized areas of low reagent concentration. Solution: Ensure vigorous and efficient stirring throughout the reaction.

Identification:

  • TLC: A spot corresponding to the Rf of the starting material will be visible.

  • HPLC: A peak with the retention time of the starting material will be present.

  • ¹H NMR: Characteristic signals of the 5-chlorothieno[3,2-b]pyridine will be observed.

Purification:

  • Column Chromatography: A silica gel column using a gradient of ethyl acetate in hexanes can effectively separate the more polar aldehyde product from the less polar starting material.

  • Recrystallization: If the starting material is present in minor amounts, recrystallization from a suitable solvent system like ethanol/water or isopropanol may be sufficient.

Problem 2: Formation of Dichloro Byproduct (Diformyl or Chlorinated Impurities)

Symptom: Mass spectrometry of your product shows a molecular ion peak corresponding to the addition of a second formyl group or another chlorine atom.

Root Causes & Solutions:

CauseExplanation & Mitigation Strategy
Over-formylation Under harsh reaction conditions (high temperature, prolonged reaction time, or large excess of Vilsmeier reagent), a second formyl group can be introduced onto the aromatic ring. Solution: Use milder reaction conditions. Reduce the reaction temperature and time, and use a smaller excess of the Vilsmeier reagent.
Side Reactions with POCl₃ POCl₃ can act as a chlorinating agent at elevated temperatures, potentially leading to the formation of dichlorinated thienopyridine species. Solution: Maintain a controlled reaction temperature, typically not exceeding 80-90 °C. Add the POCl₃ slowly to the DMF at a low temperature (0-5 °C) to control the initial exothermic reaction.

Identification:

  • MS: Look for M+ peaks corresponding to C₉H₄Cl₂NO₂S (diformyl) or C₈H₃Cl₂NOS (additional chlorination).

  • NMR: The appearance of additional aromatic or aldehyde signals that do not correspond to the desired product.

Purification:

  • Column Chromatography: These byproducts will likely have different polarities from the desired product and can be separated on a silica gel column.

Problem 3: Presence of Isomeric Aldehydes

Symptom: You observe more than one aldehyde signal in the ¹H NMR spectrum, or multiple peaks with the same mass in your HPLC-MS analysis.

Root Causes & Solutions:

CauseExplanation & Mitigation Strategy
Lack of Regioselectivity While formylation is expected at the C6 position, minor amounts of other regioisomers (e.g., formylation at C2 or C3) can occur depending on the precise electronic nature of the starting material and reaction conditions.[8] Solution: This is often inherent to the substrate. Lowering the reaction temperature may improve selectivity.
Isomeric Starting Material If the initial synthesis of the thieno[3,2-b]pyridine core was not regioselective, you may be starting with a mixture of isomers, which would then both be formylated. Solution: Ensure the purity and correct isomeric structure of your starting 5-chlorothieno[3,2-b]pyridine.

Identification:

  • ¹H & ¹³C NMR: The presence of multiple sets of signals for the aromatic protons and the aldehyde group. 2D NMR techniques like COSY and HMBC can help in structure elucidation of the isomers.

  • HPLC: Isomers may be separable by HPLC, showing distinct retention times.

Purification:

  • Fractional Recrystallization: This can sometimes be effective if the isomers have sufficiently different solubilities.

  • Preparative HPLC: This is a powerful technique for separating isomers, though it is less scalable.

Problem 4: Residual Phosphorus-Containing Impurities

Symptom: A broad, inorganic-looking baseline in the NMR, or the presence of phosphorus signals in elemental analysis.

Root Causes & Solutions:

CauseExplanation & Mitigation Strategy
Incomplete Quenching/Hydrolysis POCl₃ and its hydrolysis products (phosphoric acid, pyrophosphoric acid) can be difficult to remove if the workup is not thorough.[3][4][5][6] Solution: Ensure a complete and careful aqueous workup. Washing the organic layer with a dilute base (e.g., saturated sodium bicarbonate solution) followed by water and brine is crucial.

Identification:

  • ³¹P NMR: If suspected, this technique will definitively identify phosphorus-containing species.

  • Inorganic Residue on Ignition: A simple test that can indicate the presence of inorganic impurities.

Purification:

  • Aqueous Washes: Thoroughly wash the organic extract with water and brine to remove water-soluble phosphorus species.

  • Silica Gel Plug: Filtering the crude product through a short plug of silica gel can help remove highly polar inorganic impurities.

Visualizing Impurity Formation

The following diagram illustrates the main reaction pathway and the potential formation of key impurities.

G cluster_start Starting Materials cluster_reaction Vilsmeier-Haack Reaction cluster_products Products & Impurities SM 5-Chlorothieno[3,2-b]pyridine Attack Electrophilic Attack & Iminium Salt Formation SM->Attack Unreacted Unreacted Starting Material SM->Unreacted Incomplete Reaction Reagents DMF + POCl3 Vilsmeier Vilsmeier Reagent Formation Reagents->Vilsmeier Vilsmeier->Attack Hydrolysis Hydrolysis Attack->Hydrolysis Diformyl Di-formylated Product Attack->Diformyl Harsh Conditions Isomer Isomeric Aldehyde Attack->Isomer Poor Regioselectivity Product 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (Desired Product) Hydrolysis->Product

Caption: Impurity formation pathway in the Vilsmeier-Haack synthesis.

Experimental Protocols

Protocol 1: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 5 equivalents) at 0 °C under an inert atmosphere, add phosphorus oxychloride (POCl₃, 2 equivalents) dropwise, maintaining the temperature below 10 °C.

  • Stir the resulting mixture at room temperature for 30 minutes to ensure the complete formation of the Vilsmeier reagent.

  • Cool the mixture back to 0 °C and add a solution of 5-chlorothieno[3,2-b]pyridine (1 equivalent) in anhydrous DMF.

  • Allow the reaction mixture to warm to room temperature and then heat to 70-80 °C for 2-4 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring.

  • Basify the aqueous mixture to pH 8-9 with a saturated solution of sodium bicarbonate or sodium hydroxide.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x).

  • Combine the organic layers, wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare a silica gel slurry in a non-polar solvent (e.g., hexane).

  • Load the crude product onto the column (either as a concentrated solution adsorbed onto a small amount of silica gel or directly as a solution).

  • Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and evaporate the solvent to yield the purified 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Protocol 3: Purification by Recrystallization
  • Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble but the impurities are less soluble (e.g., isopropanol or ethanol).

  • If the solution is colored, you may add a small amount of activated charcoal and heat for a few minutes.

  • Hot filter the solution to remove the charcoal and any insoluble impurities.

  • Allow the filtrate to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Data Interpretation

The following table provides expected ¹H and ¹³C NMR chemical shifts for the desired product. Deviations from these values or the presence of additional signals may indicate impurities.

¹H NMR (CDCl₃, 400 MHz) ¹³C NMR (CDCl₃, 101 MHz)
δ 10.5 (s, 1H, -CHO)δ 185.0 (C=O)
δ 8.7 (d, 1H, Ar-H)δ 155.0 (Ar-C)
δ 7.8 (d, 1H, Ar-H)δ 150.0 (Ar-C)
δ 7.4 (s, 1H, Ar-H)δ 132.0 (Ar-C)
δ 130.0 (Ar-C)
δ 125.0 (Ar-C)
δ 122.0 (Ar-C)
δ 118.0 (Ar-C)

Note: These are approximate chemical shifts and may vary slightly depending on the solvent and concentration.

Troubleshooting Workflow

The following diagram provides a logical workflow for troubleshooting common issues during the synthesis.

G Start Crude Product Analysis (TLC, HPLC, NMR) Check_SM Unreacted Starting Material Present? Start->Check_SM Check_Purity Product is Impure (Multiple Spots/Peaks) Check_SM->Check_Purity No Incomplete_Rxn Incomplete Reaction: - Increase time/temp - Check reagent stoichiometry Check_SM->Incomplete_Rxn Yes Check_Yield Low Yield Check_Purity->Check_Yield No Identify_Imp Identify Impurities: - MS for mass - NMR for structure Check_Purity->Identify_Imp Yes Reagent_Quality Check Reagent Quality: - Use fresh POCl3 - Use anhydrous DMF Check_Yield->Reagent_Quality Yes Workup_Issue Workup Inefficiency: - Ensure complete hydrolysis - Thorough aqueous washes Check_Yield->Workup_Issue End_Pure Pure Product Check_Yield->End_Pure No Purify_SM Purification: - Column Chromatography - Recrystallization Incomplete_Rxn->Purify_SM Purify_SM->End_Pure Isomers Isomers Present: - Optimize reaction temp - Preparative HPLC Identify_Imp->Isomers Byproducts Other Byproducts: - Adjust reaction conditions - Column Chromatography Identify_Imp->Byproducts End_Impure Further Analysis Needed Isomers->End_Impure Byproducts->End_Impure Reagent_Quality->End_Impure Workup_Issue->End_Impure

Caption: A logical workflow for troubleshooting synthesis issues.

References

  • Vilsmeier, A.; Haack, A. Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Ber. Dtsch. Chem. Ges. A/B1927 , 60 (1), 119–122. [Link]

  • Jones, G.; Stanforth, S. P. The Vilsmeier Reaction of Non-Aromatic Compounds. Org. React.2000 , 56, 355-686. [Link]

  • Meth-Cohn, O.; Stanforth, S. P. The Vilsmeier–Haack Reaction. In Comprehensive Organic Synthesis; Trost, B. M., Fleming, I., Eds.; Pergamon: Oxford, 1991; Vol. 2, pp 777–794. [Link]

  • Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

  • Chemistry Steps. Imine and Enamine Hydrolysis Mechanism. [Link]

  • Gewald, K.; Schinke, E.; Böttcher, H. Heterocyclen aus CH-aciden Nitrilen, VIII. 2-Aminothiophene aus α-Oxo-mercaptanen und Methylen-carbonitrilen. Chem. Ber.1966 , 99 (1), 94–100. [Link]

  • Friedländer, P. Ueber o-Amidobenzaldehyd. Ber. Dtsch. Chem. Ges.1882 , 15 (2), 2572–2575. [Link]

  • Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem.1997 , 62 (21), 7512–7515. [Link]

  • Still, W. C.; Kahn, M.; Mitra, A. Rapid chromatographic technique for preparative separations with moderate resolution. J. Org. Chem.1978 , 43 (14), 2923–2925. [Link]

  • Jia, C.-S.; Zhang, Z.; Tu, S.-J.; Wang, G.-W. Rapid and efficient synthesis of poly-substituted quinolines assisted by p-toluene sulphonic acid under solvent-free conditions: comparative study of microwave irradiation versus conventional heating. Org. Biomol. Chem.2006 , 4, 104-110. [Link]

  • Sabnis, R. W.; Rangnekar, D. W.; Sonawane, N. D. The Gewald reaction. J. Heterocycl. Chem.1999 , 36 (2), 333-345. [Link]

  • University of Rochester, Department of Chemistry. Solvents for Recrystallization. [Link]

  • Kleemann, A.; Engel, J. Pharmaceutical Substances: Syntheses, Patents, Applications, 4th ed.; Thieme: Stuttgart, 2001. [Link]

Sources

Improving the regioselectivity of reactions with 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic building block. Here, we will address common challenges in achieving regioselectivity and provide troubleshooting strategies based on established principles of heterocyclic chemistry and field-proven insights. Our goal is to empower you to optimize your synthetic routes and achieve your target molecules with greater efficiency and predictability.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde?

A1: The primary reactive sites are the C5-chloro substituent, the C6-aldehyde group, and the C2 and C3 positions of the thiophene ring. The pyridine nitrogen also influences the overall reactivity of the molecule. The electron-withdrawing nature of the pyridine nitrogen and the aldehyde group makes the pyridine ring electron-deficient and susceptible to nucleophilic attack.

Q2: In a nucleophilic aromatic substitution (SNAr) reaction, will the nucleophile replace the chlorine at C5 or react with the aldehyde at C6?

A2: Both reactions are possible and can be competing pathways. The outcome is highly dependent on the nature of the nucleophile and the reaction conditions. Strong, soft nucleophiles may favor substitution at C5, while hard nucleophiles might preferentially attack the electrophilic carbon of the aldehyde. Careful selection of reagents and optimization of reaction parameters are crucial for achieving selectivity.

Q3: Is electrophilic aromatic substitution (EAS) a viable strategy for functionalizing the thieno[3,2-b]pyridine core?

A3: Electrophilic aromatic substitution on the pyridine ring of this scaffold is generally challenging due to its electron-deficient nature.[1] However, the thiophene ring is more electron-rich and can undergo electrophilic substitution, likely at the C2 or C3 position. Reaction conditions for EAS would need to be carefully controlled to avoid decomposition and unwanted side reactions.

Q4: Can I selectively perform a Suzuki or Heck coupling at the C5 position?

A4: Yes, palladium-catalyzed cross-coupling reactions are excellent methods for selectively functionalizing the C5 position.[2][3] The carbon-chlorine bond can be activated by a suitable palladium catalyst to participate in Suzuki, Heck, and other cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Troubleshooting Guide: Improving Regioselectivity

Issue 1: Lack of Selectivity in Nucleophilic Aromatic Substitution (SNAr)

Problem: When reacting 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde with a nucleophile, a mixture of products is obtained, indicating both substitution at C5 and reaction at the C6-aldehyde.

Causality: This arises from the comparable electrophilicity of the C5 position (activated by the pyridine nitrogen) and the carbonyl carbon of the aldehyde. The nature of the nucleophile (hard vs. soft) and reaction temperature can influence the reaction pathway.

Solutions:

  • Protect the Aldehyde: A common strategy to prevent reaction at the aldehyde is to protect it as an acetal (e.g., using ethylene glycol and an acid catalyst). Once the SNAr reaction at C5 is complete, the aldehyde can be deprotected under acidic conditions.

    Workflow for Aldehyde Protection and SNAr

    G Start 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Protect Protect Aldehyde (e.g., ethylene glycol, p-TsOH) Start->Protect SNAr Perform SNAr (Nucleophile, Base) Protect->SNAr Deprotect Deprotect Aldehyde (Aqueous Acid) SNAr->Deprotect Product C5-Substituted Product Deprotect->Product

    Diagram illustrating the protection-SNAr-deprotection sequence.

  • Modulate Reaction Conditions:

    • Temperature: Lowering the reaction temperature may favor the kinetically controlled product, which could be the desired C5-substituted compound.

    • Solvent: The choice of solvent can influence the reactivity of the nucleophile. Aprotic polar solvents like DMF or DMSO are generally preferred for SNAr reactions.

  • Choice of Nucleophile:

    • Soft Nucleophiles: Thiolates and secondary amines are considered softer nucleophiles and may show a preference for attacking the C5 position.

    • Hard Nucleophiles: Alkoxides and primary amines are harder nucleophiles and may have a higher propensity to attack the aldehyde.

Data Summary for SNAr Troubleshooting:

ParameterRecommendation for C5 SelectivityRationale
Aldehyde Protect as an acetalBlocks the competing reaction site.
Temperature Start at low temperatures (e.g., 0 °C to RT)Favors the kinetically controlled product.
Nucleophile Use softer nucleophiles (e.g., thiols, secondary amines)May exhibit higher selectivity for the C5 position.
Solvent Aprotic polar (e.g., DMF, DMSO)Facilitates SNAr reactions.
Issue 2: Poor Yield or No Reaction in Electrophilic Aromatic Substitution (EAS)

Problem: Attempts to introduce substituents onto the thieno[3,2-b]pyridine core via EAS reactions (e.g., nitration, halogenation) result in low yields, decomposition, or recovery of starting material.

Causality: The pyridine ring is strongly deactivated towards electrophilic attack due to the electron-withdrawing effect of the nitrogen atom.[1] The thiophene ring is more reactive, but the overall electron deficiency of the bicyclic system can still hinder the reaction.

Solutions:

  • Target the Thiophene Ring: Focus on conditions that favor substitution on the more electron-rich thiophene ring. Milder electrophilic reagents and catalysts should be employed.

  • Activate the Ring System: If functionalization of the pyridine ring is desired, consider converting the pyridine to its N-oxide. The N-oxide is more activated towards EAS and can direct electrophiles to the C4 and C6 positions. The N-oxide can be subsequently reduced back to the pyridine.

    Logical Flow for EAS via N-Oxide Formation

    G Start Thieno[3,2-b]pyridine N_Oxidation N-Oxidation (e.g., m-CPBA) Start->N_Oxidation EAS Electrophilic Aromatic Substitution N_Oxidation->EAS N_Reduction N-Oxide Reduction (e.g., PCl3) EAS->N_Reduction Product Substituted Thieno[3,2-b]pyridine N_Reduction->Product

    Diagram showing the N-oxide strategy for activating the pyridine ring for EAS.

  • Consider Alternative Strategies: For introducing substituents, consider metal-catalyzed cross-coupling reactions (see below) or lithiation followed by quenching with an electrophile, as these methods often offer better regiocontrol and milder conditions than traditional EAS.

Issue 3: Side Reactions in Palladium-Catalyzed Cross-Coupling

Problem: During a Suzuki or Heck coupling at the C5 position, side reactions such as homocoupling of the boronic acid (in Suzuki) or reduction of the C-Cl bond are observed, leading to reduced yields of the desired product.

Causality: These side reactions are often a result of suboptimal reaction conditions, including the choice of catalyst, ligand, base, and temperature.

Solutions:

  • Optimize Catalyst and Ligand:

    • Catalyst: Use a palladium(0) source like Pd(PPh₃)₄ or generate it in situ from a Pd(II) precursor like Pd(OAc)₂ with a suitable phosphine ligand.

    • Ligand: The choice of phosphine ligand is critical. For challenging couplings, consider using bulky, electron-rich ligands such as SPhos or XPhos, which can promote efficient oxidative addition and reductive elimination.[4]

  • Base Selection: The base plays a crucial role in the catalytic cycle. A moderately strong base like K₂CO₃ or Cs₂CO₃ is often effective. Stronger bases like K₃PO₄ may be required for less reactive substrates.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate to minimize side reactions.

  • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can deactivate the palladium catalyst.

Experimental Protocol: Suzuki Coupling at C5

  • To a reaction vessel, add 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Add a suitable solvent system (e.g., a mixture of toluene and water or dioxane and water).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy. ResearchGate. [Link]

  • Fine Chemical Synthesis: The Role of 2-Chloropyridine-3-carboxaldehyde. [Link]

  • Aromatic substitution reaction of 2-chloropyridines catalyzed by microsomal glutathione S-transferase 1. PubMed. [Link]

  • Nucleophilic aromatic substitution reactions of chloropyrimidines. ResearchGate. [Link]

  • Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry (RSC Publishing). [Link]

  • Reactivity of thieno[2,3-b] pyridine towards electrophilic substitution. RSC Publishing. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. NIH. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Thieno[2,3-d]Pyrimidin-4-Ones. Part 3. Electrophilic Ipso-Substitution Reactions of Methyl and Methoxycarbonyl Groups*. ResearchGate. [Link]

  • 2-Chloroquinoline-3-carbaldehyde II: Synthesis, Reactions, and Applications. ResearchGate. [Link]

  • Chapter 11 – Organometallics, Part 3 of 5: Suzuki and Heck reactions. YouTube. [Link]

  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. [Link]

  • 16.5: An Explanation of Substituent Effects. Chemistry LibreTexts. [Link]

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. [Link]

  • Directing Effects in Electrophilic Aromatic Substitution Made EASY!. YouTube. [Link]

  • Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II - KPU Pressbooks. [Link]

  • The Suzuki Reaction. Andrew G Myers Research Group. [Link]

  • Mechanisms of Nucleophilic Aromatic and Hetero-aromatic Substitution. Recent Developments. ResearchGate. [Link]

  • Heck reaction. Wikipedia. [Link]

  • Nucleophilic aromatic substitution. Wikipedia. [Link]

Sources

Navigating the Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: A Technical Support Guide for Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the successful synthesis and scale-up of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. This guide is designed for researchers, chemists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this multi-step synthesis. Our focus is on ensuring scientific integrity, providing actionable insights based on established chemical principles, and empowering you to overcome common challenges encountered during laboratory and pilot-plant scale production.

I. Synthetic Overview & Key Transformations

The synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a multi-step process that involves the construction of the core thieno[3,2-b]pyridine heterocyclic system, followed by chlorination and formylation. A common and effective synthetic strategy proceeds through the following key stages:

  • Formation of the Thieno[3,2-b]pyridinone Core: This typically involves the cyclization of a suitably substituted thiophene derivative to form the bicyclic lactam, 4H-thieno[3,2-b]pyridin-5-one.

  • Chlorination: The pyridinone is then converted to the corresponding 5-chloro-thieno[3,2-b]pyridine using a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).

  • Formylation: The final step is the introduction of the carbaldehyde group at the 6-position via a Vilsmeier-Haack reaction.

This guide will provide detailed protocols and troubleshooting for each of these critical transformations.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, providing potential causes and actionable solutions.

Step 1: Synthesis of 4H-Thieno[3,2-b]pyridin-5-one

Q1: My cyclization reaction to form the thieno[3,2-b]pyridinone is sluggish or incomplete. What are the likely causes and how can I improve the yield?

A1: Incomplete cyclization can be attributed to several factors. Firstly, ensure the purity of your starting materials, as impurities can interfere with the reaction. The choice of base and solvent system is also critical. For instance, in a Dieckmann-type condensation, the strength and stoichiometry of the base (e.g., sodium ethoxide, potassium tert-butoxide) must be carefully controlled. Insufficient base may lead to incomplete deprotonation and cyclization.

  • Troubleshooting Action:

    • Verify the purity of your starting thiophene derivative by NMR and/or LC-MS.

    • Experiment with different bases and solvent combinations. A stronger base or a higher-boiling point solvent might be necessary to drive the reaction to completion.

    • Increase the reaction temperature and/or extend the reaction time, monitoring the progress by TLC or LC-MS.

Q2: I am observing significant byproduct formation during the cyclization. How can I minimize these side reactions?

A2: Side reactions such as intermolecular condensation or decomposition can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution can favor the intramolecular pathway. Additionally, the rate of addition of the base can be crucial; a slow, controlled addition can help to minimize localized high concentrations of reactive intermediates that may lead to side product formation.

  • Troubleshooting Action:

    • Perform the reaction under high-dilution conditions.

    • Add the base dropwise to the solution of the starting material at a controlled temperature.

    • Ensure the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation or other side reactions.

Step 2: Chlorination of 4H-Thieno[3,2-b]pyridin-5-one with POCl₃

Q1: The chlorination of the thieno[3,2-b]pyridinone is not going to completion, and I am recovering starting material. What should I do?

A1: Incomplete chlorination is a common issue and can often be resolved by adjusting the reaction conditions. The reactivity of phosphorus oxychloride (POCl₃) can be influenced by temperature and the presence of additives.

  • Troubleshooting Action:

    • Increase the excess of POCl₃ used. While a stoichiometric amount is theoretically sufficient, an excess (3-5 equivalents) is often required to drive the reaction to completion, especially on a larger scale.[1]

    • Increase the reaction temperature. Refluxing in POCl₃ is a common practice.

    • Consider the addition of a catalytic amount of a tertiary amine, such as N,N-dimethylaniline or triethylamine, which can accelerate the reaction.[1]

    • For highly resistant substrates, the addition of phosphorus pentachloride (PCl₅) in conjunction with POCl₃ can be effective.[2]

Q2: The work-up of the POCl₃ reaction is difficult, and I am getting low yields of the chlorinated product. Any suggestions?

A2: The work-up of reactions involving POCl₃ requires careful handling due to its reactivity with water. The quenching process is highly exothermic and can lead to product degradation if not controlled properly.

  • Troubleshooting Action:

    • After the reaction is complete, cool the mixture to room temperature and remove the excess POCl₃ under reduced pressure.

    • Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This helps to dissipate the heat generated during the hydrolysis of residual POCl₃.

    • Maintain a low temperature during the initial phase of quenching.

    • Neutralize the acidic solution carefully with a base (e.g., sodium bicarbonate or sodium hydroxide solution) to a neutral or slightly basic pH before extraction.

Step 3: Vilsmeier-Haack Formylation of 5-Chlorothieno[3,2-b]pyridine

Q1: My Vilsmeier-Haack reaction is giving a low yield of the desired aldehyde. What are the critical parameters to check?

A1: The Vilsmeier-Haack reaction is highly dependent on the quality of the reagents and the reaction conditions. The formation of the Vilsmeier reagent (the electrophile) from POCl₃ and N,N-dimethylformamide (DMF) is a crucial first step.[3][4]

  • Troubleshooting Action:

    • Reagent Quality: Use fresh, anhydrous DMF. Old or wet DMF can contain dimethylamine, which can react with the Vilsmeier reagent and reduce its effectiveness.[5] Ensure your POCl₃ is also of high quality.

    • Stoichiometry: The molar ratio of POCl₃ to DMF and the substrate is critical. An excess of the Vilsmeier reagent is often necessary. A typical starting point is 1.5-3 equivalents of the pre-formed reagent relative to the substrate.

    • Temperature Control: The formation of the Vilsmeier reagent is exothermic and should be done at a low temperature (typically 0 °C). The subsequent formylation reaction temperature will depend on the reactivity of the substrate and may range from 0 °C to elevated temperatures.[4] For less reactive substrates, heating may be required.

    • Order of Addition: For scale-up, it is often safer to add the POCl₃ to the mixture of the substrate and DMF. This avoids the accumulation of the potentially unstable Vilsmeier reagent.[6]

Q2: I am observing the formation of multiple products or poor regioselectivity in the formylation step. How can I improve this?

A2: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution, and formylation will occur at the most electron-rich and sterically accessible position.

  • Troubleshooting Action:

    • Temperature Control: Running the reaction at a lower temperature can often improve regioselectivity by favoring the thermodynamically more stable product.

    • Solvent Effects: While DMF is a reactant, the use of a co-solvent can sometimes influence the regioselectivity.

    • Protecting Groups: If your substrate has other reactive sites, consider using protecting groups to block them before the formylation reaction.

Q3: The work-up of the Vilsmeier-Haack reaction is problematic. What is the best procedure?

A3: A proper work-up is essential to hydrolyze the intermediate iminium salt to the final aldehyde and to remove impurities.

  • Troubleshooting Action:

    • After the reaction is complete, the mixture is typically poured into a mixture of ice and water.

    • The pH of the aqueous solution should then be carefully adjusted with a base (e.g., sodium hydroxide or sodium carbonate) until it is neutral or slightly basic to facilitate the hydrolysis of the iminium salt.

    • The product can then be extracted with a suitable organic solvent. If the product precipitates, it can be collected by filtration.

III. Detailed Experimental Protocols for Scale-Up

The following protocols are intended as a starting point for the scale-up synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. It is crucial to perform a thorough risk assessment and to optimize these conditions at a small scale before proceeding to a larger scale.

Protocol 1: Synthesis of 4H-Thieno[3,2-b]pyridin-5-one

This protocol is based on a general procedure for the synthesis of thienopyridinones.

  • Materials:

    • Appropriate substituted thiophene precursor (e.g., methyl 3-(cyanomethyl)thiophene-2-carboxylate)

    • Sodium ethoxide (NaOEt) or other suitable base

    • Anhydrous ethanol or other suitable solvent

  • Procedure:

    • To a stirred solution of sodium ethoxide (1.1 equivalents) in anhydrous ethanol in a suitable reaction vessel, add the substituted thiophene precursor (1.0 equivalent) dropwise at room temperature under an inert atmosphere.

    • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

    • Once the reaction is complete, cool the mixture to room temperature and neutralize it with an acid (e.g., acetic acid or dilute HCl).

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 4H-thieno[3,2-b]pyridin-5-one.

Protocol 2: Chlorination of 4H-Thieno[3,2-b]pyridin-5-one
  • Materials:

    • 4H-Thieno[3,2-b]pyridin-5-one

    • Phosphorus oxychloride (POCl₃)

    • N,N-Dimethylaniline (optional, as a catalyst)

  • Procedure:

    • In a well-ventilated fume hood, charge a reaction vessel with 4H-thieno[3,2-b]pyridin-5-one (1.0 equivalent) and phosphorus oxychloride (3-5 equivalents).

    • If using, add a catalytic amount of N,N-dimethylaniline (e.g., 0.1 equivalents).

    • Heat the mixture to reflux (approximately 105-110 °C) and stir for several hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ by vacuum distillation.

    • Slowly and cautiously pour the cooled reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated solution of sodium bicarbonate or dilute sodium hydroxide until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-chlorothieno[3,2-b]pyridine. This product may be used in the next step without further purification or can be purified by column chromatography if necessary.

Protocol 3: Vilsmeier-Haack Formylation of 5-Chlorothieno[3,2-b]pyridine
  • Materials:

    • 5-Chlorothieno[3,2-b]pyridine

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Phosphorus oxychloride (POCl₃)

  • Procedure:

    • In a flame-dried reaction vessel under an inert atmosphere, dissolve 5-chlorothieno[3,2-b]pyridine (1.0 equivalent) in anhydrous DMF (used as both solvent and reagent).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add POCl₃ (1.5-2.0 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. The optimal temperature and reaction time should be determined by monitoring the reaction progress by TLC or LC-MS.

    • Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker containing a stirred mixture of ice and water.

    • Basify the aqueous solution to a pH of 7-8 with a saturated solution of sodium bicarbonate or dilute sodium hydroxide.

    • The product may precipitate out of the solution. If so, collect the solid by filtration, wash it with water, and dry it under vacuum.

    • If the product does not precipitate, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography.

IV. Data Presentation & Characterization

Table 1: Key Reaction Parameters for Scale-Up

StepReactionKey ReagentsTypical Molar Ratios (Substrate:Reagent)Temperature RangeTypical Reaction Time
1CyclizationThiophene Precursor, Base (e.g., NaOEt)1 : 1.1-1.5Room Temp to Reflux2-16 hours
2Chlorination4H-thieno[3,2-b]pyridin-5-one, POCl₃1 : 3-5Reflux (~110 °C)2-8 hours
3Formylation5-Chlorothieno[3,2-b]pyridine, POCl₃, DMF1 : 1.5-2 (POCl₃)0 °C to 80 °C1-6 hours

Expected Characterization Data for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde:

  • Appearance: Off-white to yellow solid.

  • Molecular Formula: C₈H₄ClNOS

  • Molecular Weight: 197.64 g/mol

  • ¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10.5 (s, 1H, CHO), ~8.0-8.2 (d, 1H, Ar-H), ~7.5-7.7 (d, 1H, Ar-H), ~7.3-7.5 (m, 1H, Ar-H). (Note: Exact chemical shifts may vary slightly).

  • Mass Spectrometry (EI): m/z (%) 197 (M⁺), 199 (M⁺+2, chlorine isotope pattern).[7]

V. Visualizing the Process: Diagrams

Diagram 1: Synthetic Workflow

SynthesisWorkflow Start Substituted Thiophene Precursor Step1 Step 1: Cyclization (e.g., Dieckmann Condensation) Start->Step1 Intermediate1 4H-Thieno[3,2-b]pyridin-5-one Step1->Intermediate1 Step2 Step 2: Chlorination (POCl3) Intermediate1->Step2 Intermediate2 5-Chlorothieno[3,2-b]pyridine Step2->Intermediate2 Step3 Step 3: Formylation (Vilsmeier-Haack) Intermediate2->Step3 Product 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Step3->Product

Caption: Synthetic pathway for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Diagram 2: Troubleshooting Logic for Low Yield in Vilsmeier-Haack Reaction

Troubleshooting_Vilsmeier Start Low Yield in Vilsmeier-Haack Reaction Q1 Check Reagent Quality (Fresh, Anhydrous DMF/POCl3?) Start->Q1 A1_Yes Reagents are high quality Q1->A1_Yes Yes A1_No Use fresh, anhydrous reagents Q1->A1_No No Q2 Optimize Stoichiometry (Sufficient excess of Vilsmeier reagent?) A1_Yes->Q2 End Yield Improved A1_No->End A2_Yes Stoichiometry is optimized Q2->A2_Yes Yes A2_No Increase equivalents of POCl3/DMF Q2->A2_No No Q3 Adjust Reaction Temperature (Is the temperature optimal for the substrate?) A2_Yes->Q3 A2_No->End A3_Yes Temperature is optimized Q3->A3_Yes Yes A3_No Gradually increase temperature and monitor Q3->A3_No No A3_No->End

Caption: Decision tree for troubleshooting low yields in the Vilsmeier-Haack reaction.

VI. References

  • YU39479B - Process for the manufacture of thieno-pyridine derivatives - Google Patents.

  • Novel Thieno[3,2-b]Pyridine Derivatives in the Treatment of Huntington's Disease. [Link]

  • Having some troubles with a Vislmeier-Haack reaction (more infos about my attempts in the comments). - Reddit. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides - Scirp.org. [Link]

  • US3969358A - Process for the preparation of thieno [3,2-c] pyridine and thieno [2,3-c] py - Google Patents.

  • US4529596A - Thieno [3,2-c] pyridine derivatives and their therapeutic application - Google Patents.

  • US11584755B2 - Dihydrothieno[3,2-b]pyridine compounds - Google Patents.

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Thermal Hazards of the Vilsmeier-Haack Reaction on N,N-dimethylanilin. - Mettler Toledo. [Link]

  • Vilsmeier-Haack Transformations under Non Classical Conditions. [Link]

  • Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor - Supporting Information. [Link]

  • Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5' - MDPI. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan - NIH. [Link]

  • Synthetic strategy for thieno[3,2‐b]pyridine‐5(4H)‐one derivatives 80. - ResearchGate. [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles - MDPI. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • HETEROCYCLES, Vol. [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. [Link]

  • (PDF) Synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine - ResearchGate. [Link]

  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. [Link]

  • Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro- - the NIST WebBook. [Link]

  • POCl3 Chlorination of 4-Quinazolones | Request PDF - ResearchGate. [Link]

  • POCl3 chlorination of 4-quinazolones. - Semantic Scholar. [Link]

  • (PDF) POCl3 catalysed, one-step, solvent-free synthesis of some novel thieno[2,3-d]pyrimidin-4(3H)-one derivatives as antimicrobial agent - ResearchGate. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. [Link]com/2076-2607/13/7/1588)

Sources

Preventing degradation of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (CAS No. 65977-56-2) to prevent its degradation. Maintaining the purity and stability of this heterocyclic aldehyde is critical for reproducible and successful experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the optimal long-term storage conditions for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde?

The highest integrity of the compound is maintained by storage at 2-8°C under an inert atmosphere (Argon or Nitrogen) .[1] While some suppliers may list "ambient storage," this is generally suitable only for short-term transit. For long-term stability, particularly for a reactive aldehyde, cold and inert conditions are crucial to minimize the risk of oxidation, hydrolysis, and polymerization.[2][3] Some vendors specifically note the need for cold-chain transportation, reinforcing the compound's sensitivity.[1]

Q2: Why is an inert atmosphere so critical for this compound?

An inert atmosphere is essential to prevent two primary degradation pathways common to aldehydes:

  • Oxidation: The aldehyde functional group is highly susceptible to oxidation by atmospheric oxygen, which converts it to the corresponding carboxylic acid (5-Chlorothieno[3,2-b]pyridine-6-carboxylic acid). This impurity can alter reaction outcomes and complicate purification. This process can be accelerated by heat and light.[2]

  • Moisture-Mediated Degradation: The compound's quality is compromised by atmospheric moisture.[2][4] While the chloro-substituent on the aromatic ring is relatively stable, moisture can facilitate side reactions or lead to clumping of the solid material, making it difficult to handle accurately. All glassware used for handling should be rigorously dried, for instance, by oven-drying overnight at 125°C.[5][6]

Q3: What are the visible signs of degradation I should watch for?

You should suspect degradation if you observe any of the following:

  • Change in Appearance: The compound should be a stable solid. Any discoloration (e.g., yellowing), clumping, or the appearance of an oily film suggests the formation of impurities.

  • Reduced Potency in Reactions: If you experience lower yields, new side products, or a complete failure of reactions where the aldehyde is a key starting material, its degradation is a probable cause.

  • Insolubility: The formation of polymers, a common degradation pathway for aldehydes, can result in material that is insoluble in solvents where it was previously soluble.[7]

Q4: Can I store this compound in its original shipping bottle after opening?

This depends on the packaging. If the compound is supplied in a high-quality bottle with a resealable septum cap, such as the Sure/Seal™ system, it can be stored long-term provided it is handled correctly.[5][8] Each time the septum is punctured, the bottle should be backfilled with a positive pressure of inert gas.[6] If the compound arrives in a simple screw-cap bottle, it is highly recommended to transfer it inside a glovebox into smaller, portioned amber glass vials with PTFE-lined caps for long-term storage.[2] This minimizes the exposure of the bulk material to the atmosphere with each use.

Q5: How frequently should I assess the purity of my stored compound?

For critical applications, it is advisable to check the purity of your stock before initiating a new series of experiments, especially if the material has been stored for over six months. A quick check via HPLC or ¹H NMR can confirm its integrity. If you observe any of the degradation signs mentioned in Q3, an immediate purity check is warranted. Several vendors provide access to analytical data like NMR and HPLC for their batches, which can serve as a reference.[1]

Troubleshooting Guide

This table addresses common issues encountered during the storage and use of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Observed Symptom Probable Cause(s) Recommended Action & Prevention
Reduced reaction yield or formation of unexpected byproducts. Degradation of the aldehyde, primarily through oxidation to carboxylic acid.Action: Verify purity using HPLC or NMR. Purify the material if necessary (recrystallization or column chromatography). Prevention: Always store the compound at 2-8°C under a positive pressure of nitrogen or argon. Use proper inert atmosphere techniques during handling.[1][2]
Compound has changed color or become clumpy. Exposure to atmospheric moisture and/or oxygen. Minor polymerization.Action: The material is likely partially degraded. Assess purity before use. Prevention: Store in a desiccator inside a cold room or refrigerator. For highly sensitive work, store inside a glovebox antechamber. Ensure vials are tightly sealed with high-quality caps.
Material is difficult to dissolve in a previously suitable solvent. Advanced polymerization. Aldehydes can form trimers or polymers, which are often less soluble.[7]Action: The material is likely unusable and should be disposed of according to safety guidelines. Prevention: Avoid exposure to acidic or basic contaminants, which can catalyze polymerization. Store in clean, neutral glass vials.
Inconsistent results between different aliquots from the same batch. Improper aliquoting or storage of individual vials, leading to variable levels of degradation.Action: Test the purity of each aliquot before use. Prevention: When initially receiving the compound, aliquot the entire amount into properly sized vials under a consistent inert atmosphere to ensure uniformity.

Visualizing Degradation & Handling

To maintain the integrity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, it is crucial to understand its potential degradation pathways and the workflow required to prevent them.

Degradation Pathways main 5-Chlorothieno[3,2-b]pyridine- 6-carbaldehyde acid 5-Chloro...-6-carboxylic Acid (Inactive Impurity) main->acid O₂ (Air) Light, Heat polymer Polymer/Trimer (Insoluble Impurity) main->polymer Acid/Base Traces Moisture

Caption: Potential degradation pathways for the aldehyde.

Inert Handling Workflow cluster_prep Preparation cluster_handling Handling & Aliquoting cluster_storage Storage p1 Oven-Dry Glassware (Vials, Spatula) p2 Prepare Inert Atmosphere (Glovebox or Schlenk Line) p1->p2 h1 Transfer Bulk Reagent into Glovebox p2->h1 h2 Weigh Desired Aliquots h1->h2 h3 Transfer to Pre-Labelled Vials h2->h3 h4 Seal Vials with PTFE-Lined Caps h3->h4 s1 Backfill Vials with Argon/N₂ h4->s1 s2 Store at 2-8°C in Dark s1->s2

Caption: Recommended workflow for handling and aliquoting the compound.

Experimental Protocols

Protocol 1: Handling and Aliquoting of Solid 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

This protocol describes the safe transfer and aliquoting of the compound to maintain its purity for long-term storage.

Materials:

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in original container.

  • Oven-dried amber glass vials with PTFE-lined screw caps.

  • Oven-dried spatulas.

  • Analytical balance.

  • Inert atmosphere glovebox or Schlenk line with a supply of dry nitrogen or argon.

Procedure:

  • Preparation: Place the required number of vials, caps, and spatulas in an oven at 125°C for at least 4 hours (or overnight) to remove all adsorbed moisture.[5][6]

  • Inert Environment: Transfer the hot glassware to the antechamber of a glovebox. Allow it to cool to room temperature under vacuum before bringing it into the main chamber filled with nitrogen or argon.

  • Equilibration: Place the sealed container of the aldehyde into the antechamber and allow it to equilibrate with the glovebox atmosphere for at least 20 minutes before opening.

  • Aliquoting: Inside the glovebox, carefully open the main container. Using a pre-dried spatula, weigh the desired quantity of the solid and transfer it into a pre-labeled, dried vial.

  • Sealing: Tightly seal the vial with its PTFE-lined cap. For extra protection, you can wrap the cap junction with Parafilm.

  • Storage: Transfer the newly created aliquots out of the glovebox through the antechamber. Immediately place them in a refrigerator or cold room maintained at 2-8°C, away from light.[1][3]

  • Bulk Material: Before removing the original container from the glovebox, ensure it is tightly sealed and backfilled with inert gas.

Protocol 2: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This provides a general method to quickly assess the purity and detect potential degradation products.

Instrumentation & Reagents:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC-grade Acetonitrile (ACN) and Water.

  • Trifluoroacetic acid (TFA) or Formic Acid (optional, as a mobile phase modifier).

  • Sample of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Procedure:

  • Sample Preparation: Accurately prepare a stock solution of the aldehyde at ~1 mg/mL in Acetonitrile. From this, prepare a working solution of ~50 µg/mL by diluting with a 50:50 mixture of Acetonitrile and Water.

  • Mobile Phase: Prepare Mobile Phase A: Water + 0.1% Formic Acid. Prepare Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Scan from 220-400 nm and select an appropriate wavelength (e.g., 254 nm) for analysis.

    • Gradient: A typical gradient might be:

      • 0-2 min: 30% B

      • 2-15 min: 30% to 95% B

      • 15-18 min: Hold at 95% B

      • 18-20 min: 95% to 30% B

      • 20-25 min: Re-equilibrate at 30% B

  • Analysis: Inject the sample. The pure compound should appear as a single major peak. The appearance of significant earlier-eluting peaks may indicate the presence of the more polar carboxylic acid degradation product. Later-eluting peaks or a diminished area of the main peak could suggest other impurities or polymerization. Compare the resulting chromatogram to a reference from a new or validated batch.

References

  • Massachusetts Institute of Technology (MIT). Handling air-sensitive reagents AL-134. [Link]

  • University of Pittsburgh, Wipf Group. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • Chempur. MSDS of 5,7-DICHLORO-3-METHYLTHIENO[3,2-B]PYRIDINE. [Link]

  • 3A Senrise. 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde|CAS 65977-56-2. [Link]

  • India Fine Chemicals. 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. [Link]

  • Michigan State University, Department of Chemistry. Heterocyclic Compounds. [Link]

  • PubMed. Identification of two possible metabolic pathways responsible for the biodegradation of 3, 5, 6-trichloro-2-pyridinol in Micrococcus luteus ML. [Link]

Sources

Technical Support Center: Work-up and Purification of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. This resource is designed for researchers, chemists, and drug development professionals to navigate the critical post-reaction work-up and purification stages. The synthesis of this important heterocyclic aldehyde is commonly achieved via the Vilsmeier-Haack reaction, a powerful method for formylating electron-rich aromatic systems.[1][2][3] The success of this synthesis, however, is often determined by a meticulous and well-understood work-up procedure.

This guide provides in-depth, field-proven insights into the causality behind experimental choices, detailed protocols, and robust troubleshooting solutions to ensure you achieve high purity and yield.

The Chemistry of the Work-up: From Iminium Salt to Aldehyde

The Vilsmeier-Haack reaction does not directly produce the aldehyde. Instead, it forms a stable iminium salt intermediate by the electrophilic attack of the Vilsmeier reagent (a chloroiminium ion formed from DMF and POCl₃) on the thieno[3,2-b]pyridine core.[2][4][5] The crucial final step—the conversion of this iminium salt to the desired carbaldehyde—occurs during the aqueous work-up.

The mechanism is a straightforward hydrolysis. The addition of water to the reaction mixture allows for the nucleophilic attack of water on the iminium carbon. This is followed by the elimination of a dimethylamine molecule to yield the final aldehyde product.[2][4] Understanding this is key: the work-up is not merely a purification step; it is the final, product-forming stage of the synthesis.

Iminium Iminium Salt Intermediate (in reaction mixture) Hydrolysis Hydrolysis Iminium->Hydrolysis Water H₂O (from quench) Water->Hydrolysis Aldehyde 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (Product) Hydrolysis->Aldehyde Byproduct Dimethylamine & Acid (Byproducts) Hydrolysis->Byproduct

Caption: Final hydrolysis step during aqueous work-up.

Standard Work-up & Purification Protocol

This section details a self-validating, step-by-step procedure for the work-up and subsequent purification of the title compound.

Experimental Protocol: Work-up and Extraction
  • Reaction Quenching (Critical Step):

    • Prepare a beaker with a substantial amount of crushed ice.

    • Under vigorous stirring, slowly and carefully pour the completed reaction mixture onto the crushed ice. The Vilsmeier-Haack reaction is typically conducted at elevated temperatures, and this quenching step is highly exothermic. A rapid addition can cause dangerous splashing and potential boiling.

    • Causality: This step serves two purposes: it rapidly cools the reaction and provides the water necessary to hydrolyze the intermediate iminium salt to the aldehyde.[4][5]

  • Neutralization:

    • The resulting aqueous solution will be strongly acidic due to phosphorus oxychloride byproducts.

    • Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) with continuous stirring until gas evolution (CO₂) ceases and the pH of the mixture is neutral to slightly basic (pH 7-8).[6]

    • Causality: Neutralization is essential to deprotonate any protonated product and neutralize acidic byproducts, rendering the aldehyde soluble in organic extraction solvents.

  • Liquid-Liquid Extraction:

    • Transfer the neutralized mixture to a separatory funnel.

    • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 50 mL for a 100 mL aqueous layer).[6][7]

    • Causality: The organic product has higher solubility in the organic phase, allowing it to be separated from water-soluble salts and impurities.

  • Washing and Drying:

    • Combine the organic extracts.

    • Wash the combined organic layer sequentially with water (1 x 50 mL) and then with brine (saturated NaCl solution) (1 x 50 mL).

    • Causality: The water wash removes residual water-soluble impurities, while the brine wash removes the bulk of the dissolved water from the organic layer, breaking up any emulsions and initiating the drying process.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to yield the crude product.[6][7]

cluster_0 Aqueous Work-up cluster_1 Purification Quench 1. Quench (Pour reaction onto ice) Neutralize 2. Neutralize (Add NaHCO₃ soln., pH 7-8) Quench->Neutralize Extract 3. Extract (Ethyl Acetate or DCM) Neutralize->Extract Wash 4. Wash (Water, then Brine) Extract->Wash Dry 5. Dry (Anhydrous Na₂SO₄) Wash->Dry Concentrate 6. Concentrate (Rotary Evaporator) Dry->Concentrate Crude Crude Product Concentrate->Crude Purify 7. Final Purification (Chromatography or Recrystallization) Crude->Purify Final Pure Product Purify->Final

Caption: General experimental workflow for work-up and purification.

Purification Strategies

The crude product obtained after solvent evaporation is often a solid but may contain unreacted starting material or side products. The two most common and effective purification methods are column chromatography and recrystallization.

Purification MethodRecommended Solvents & ModifiersKey Considerations
Column Chromatography Stationary Phase: Silica gel. Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane.[6][8]Provides excellent separation of impurities with different polarities. Ideal for removing baseline impurities or when the product is an oil.
Recrystallization Dichloromethane, Ethanol, or a mixture of Ethanol/Water.[7][8][9]Highly effective and economical for removing minor impurities if a suitable solvent system is found. The crude product should be mostly pure for this to be effective.[7]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield of Aldehyde 1. Ineffective Hydrolysis: Insufficient water or time during the quench. 2. Moisture Contamination: Premature hydrolysis of POCl₃ or the Vilsmeier reagent before addition of the substrate. 3. Inefficient Extraction: Product remains in the aqueous layer due to incomplete neutralization (still protonated).1. After quenching, allow the mixture to stir for 30-60 minutes at room temperature before neutralization to ensure complete hydrolysis. 2. Ensure all reagents (especially DMF) are anhydrous and the reaction is run under an inert atmosphere (N₂ or Ar). 3. Check the pH of the aqueous layer after extraction. If it is still acidic, readjust to pH 7-8 and re-extract.
Formation of a Dark, Tarry Substance 1. Overheating: Reaction temperature was too high, causing polymerization or decomposition.[10] 2. Uncontrolled Quench: Adding the reaction mixture too quickly to the ice, causing a localized temperature spike.1. Maintain strict temperature control during the reaction. 2. Add the reaction mixture to the ice very slowly with efficient stirring to dissipate heat. If a tar forms, attempt to dissolve the crude material in a large volume of solvent and filter through a plug of silica gel before concentrating.
Product is an Oil and Will Not Crystallize 1. Persistent Impurities: The presence of impurities is inhibiting the formation of a crystal lattice.[7][10] 2. Residual Solvent: Trace amounts of solvent (e.g., DMF) may be present.1. Purify the crude oil via column chromatography first to remove impurities. Then, attempt to recrystallize the purified fractions.[7] 2. Ensure the product is dried under high vacuum to remove all volatile residues.
Persistent Emulsion During Extraction 1. Vigorous Shaking: Overly aggressive mixing of the aqueous and organic layers. 2. Fine Particulate Matter: Small, insoluble particles stabilizing the emulsion.1. Add a sufficient amount of brine (saturated NaCl) and gently rock or swirl the separatory funnel instead of shaking vigorously. 2. If the emulsion persists, filter the entire mixture through a pad of Celite. For small scales, centrifugation can also be effective.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns with the Vilsmeier-Haack reaction and its work-up? A: Phosphorus oxychloride (POCl₃) is the main hazard. It is highly corrosive and reacts violently with water, releasing toxic hydrogen chloride (HCl) gas and phosphoric acid. The reaction and the initial quenching step must be performed in a well-ventilated chemical fume hood. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Q2: How can I monitor the reaction to know when it's complete? A: Thin-layer chromatography (TLC) is the most common method.[6][7] Spot a small, quenched, and neutralized aliquot of the reaction mixture against the starting material (5-Chlorothieno[3,2-b]pyridine). The reaction is complete when the starting material spot is no longer visible.

Q3: My crude product is contaminated with unreacted starting material. What is the best way to remove it? A: If the starting material is significantly less polar than the aldehyde product, column chromatography is the most effective method.[10] If recrystallization is attempted, the starting material may co-crystallize if its structure is too similar to the product.

Q4: I see an unexpected aldehyde in my NMR spectrum. What could it be? A: While the Vilsmeier-Haack reaction is generally regioselective on electron-rich heterocycles, minor formation of isomeric impurities is possible depending on the precise reaction conditions.[10] Formylation could potentially occur at another position on the heterocyclic ring. 2D NMR techniques (like NOESY or HMBC) can help confirm the structure.

Q5: Can I use a bisulfite wash to purify my aldehyde? A: Yes, this is a classic technique for aldehyde purification. Aldehydes react with sodium bisulfite to form a charged adduct that is soluble in water.[11][12] You can wash the organic layer with a saturated sodium bisulfite solution to pull the aldehyde product into the aqueous layer, leaving non-aldehyde impurities behind. The aldehyde can then be regenerated by basifying the aqueous layer and re-extracting.[12] This method is particularly useful for removing stubborn non-polar impurities.

References

  • Vilsmeier–Haack reaction - Wikipedia. Wikipedia. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. Chemistry Steps. [Link]

  • Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SCIRP. [Link]

  • Liquid-Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. ResearchGate. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. ResearchGate. [Link]

  • Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments (JoVE). [Link]

  • Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. MDPI. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. ResearchGate. [Link]

  • Natural aldehyde extraction from plants and one-pot synthesis of new fluorescent imidazo[1,5-a]pyridine derivatives. Springer. [Link]

  • Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. ResearchGate. [Link]

  • Journal of Chemical Education - ACS Publications. ACS Publications. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Royal Society of Chemistry. [Link]

  • Journal of Natural Products - ACS Publications. ACS Publications. [Link]

  • Thieno [3,2-c] pyridine derivatives and their therapeutic application.
  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde - India Fine Chemicals. India Fine Chemicals. [Link]

  • Methods of synthesis of pyridine-2-carboxaldehyde thiosemicarbazones and intermediate compounds.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Thienopyridine Aldehydes: A Comparative Analysis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Thienopyridine Scaffold

The thienopyridine core, a heterocyclic motif consisting of a fused thiophene and pyridine ring, is a cornerstone in medicinal chemistry.[1] Its structural resemblance to purines allows it to function as a bio-isostere, leading to a wide spectrum of biological activities.[1] Thienopyridine derivatives are integral to several FDA-approved drugs, most notably as P2Y12 adenosine-diphosphate (ADP) receptor antagonists that inhibit platelet aggregation, such as Clopidogrel and Prasugrel.[1][2] The versatility of the thienopyridine scaffold extends to applications in oncology, neurology, and as anti-inflammatory, antiviral, and antimicrobial agents.[1][3]

There are six possible isomers of thienopyridine, arising from the different modes of fusion between the thiophene and pyridine rings.[4] The thieno[3,2-b]pyridine isomer is of particular interest due to its prevalence in pharmacologically active compounds.[1] This guide will provide a detailed comparison of a key synthetic intermediate, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, with other isomeric thienopyridine aldehydes, focusing on their synthesis, reactivity, and potential applications in drug discovery.

Focus Compound: 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a crucial building block for the synthesis of a variety of complex heterocyclic systems. The presence of the aldehyde group provides a reactive handle for a multitude of chemical transformations, while the chloro-substituent offers a site for cross-coupling reactions, enabling the introduction of diverse functionalities.

Synthesis

The most common and efficient method for the synthesis of aromatic aldehydes like 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is the Vilsmeier-Haack reaction .[5][6] This reaction introduces a formyl group (-CHO) onto an electron-rich aromatic ring. The Vilsmeier reagent, a chloroiminium salt, is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a chlorinating agent like phosphorus oxychloride (POCl₃).[7]

Vilsmeier_Haack Thienopyridine 5-Chlorothieno[3,2-b]pyridine Intermediate Iminium Salt Intermediate Thienopyridine->Intermediate Electrophilic Aromatic Substitution Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Aldehyde 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Intermediate->Aldehyde Hydrolysis Hydrolysis Aqueous Workup

Caption: General workflow for the Vilsmeier-Haack formylation.

Experimental Protocol: Synthesis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Materials:

  • 5-Chlorothieno[3,2-b]pyridine

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-Chlorothieno[3,2-b]pyridine (1.0 eq) in anhydrous DMF (5-10 volumes).

  • Cool the solution to 0 °C in an ice bath.

  • Add POCl₃ (1.5-2.0 eq) dropwise via the dropping funnel, maintaining the internal temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde as a solid.

Comparative Analysis with Other Thienopyridine Aldehydes

The reactivity and utility of a thienopyridine aldehyde are significantly influenced by the position of the nitrogen atom and the substituents on the ring system. Here, we compare 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde with two other isomeric aldehydes: Thieno[2,3-b]pyridine-2-carbaldehyde and Thieno[3,2-c]pyridine-2-carbaldehyde .

Feature5-Chlorothieno[3,2-b]pyridine-6-carbaldehydeThieno[2,3-b]pyridine-2-carbaldehyde6-Chlorothieno[3,2-c]pyridine
CAS Number 65977-56-2[8]145515-99-9Not readily available
Molecular Formula C₈H₄ClNOS[5]C₈H₅NOSC₈H₄ClNOS
Molecular Weight 197.64 g/mol [5]163.19 g/mol 197.64 g/mol
Key Structural Difference Aldehyde is peri to the nitrogen. Chloro group is adjacent to the nitrogen.Aldehyde is at the 2-position of the thiophene ring.Aldehyde is at the 2-position of the thiophene ring. Chloro group is at the 6-position of the pyridine ring.
Reactivity Comparison

The electronic properties of the thienopyridine ring system, influenced by the relative positions of the sulfur and nitrogen atoms, dictate the reactivity of the aldehyde group.

1. Nucleophilic Addition and Condensation Reactions:

The aldehyde functional group is susceptible to nucleophilic attack. A common and highly useful reaction is the Knoevenagel condensation , where the aldehyde reacts with an active methylene compound in the presence of a weak base to form a new carbon-carbon double bond.[3] This reaction is instrumental in synthesizing a wide array of derivatives with potential biological activities.[2]

Knoevenagel Aldehyde Thienopyridine Aldehyde Intermediate Intermediate Adduct Aldehyde->Intermediate Active_Methylene Active Methylene Compound (e.g., Malononitrile) Active_Methylene->Intermediate Base Base (e.g., Piperidine) Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O

Caption: General scheme of the Knoevenagel condensation.

The electrophilicity of the aldehyde's carbonyl carbon is modulated by the electron-withdrawing or -donating nature of the thienopyridine ring. The nitrogen atom in the pyridine ring is electron-withdrawing, and its effect is more pronounced when it is closer to the aldehyde group. In 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, the nitrogen is in a para-like position relative to the aldehyde, which enhances the electrophilicity of the carbonyl carbon, potentially leading to faster reaction rates in nucleophilic additions compared to isomers where the nitrogen's influence is less direct. The additional electron-withdrawing effect of the chlorine atom further activates the aldehyde group.

2. Cross-Coupling Reactions:

The chloro-substituent in 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and 6-Chlorothieno[3,2-c]pyridine provides a handle for Suzuki-Miyaura cross-coupling reactions .[9] This powerful C-C bond-forming reaction allows for the introduction of various aryl and heteroaryl groups, significantly expanding the chemical diversity of the resulting molecules. The aldehyde group can be protected during the cross-coupling reaction if necessary, or the reaction can be carried out selectively under appropriate conditions.

Experimental Protocol: Suzuki-Miyaura Coupling of a Chlorothienopyridine Aldehyde

Materials:

  • Chlorothienopyridine aldehyde (e.g., 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq)

  • Solvent (e.g., 1,4-dioxane/water mixture)

Procedure:

  • To a reaction vessel, add the chlorothienopyridine aldehyde (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (5 mol%), and base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the residue by column chromatography to obtain the coupled product.

Spectroscopic Properties

The isomeric nature of thienopyridine aldehydes leads to distinct spectroscopic signatures, particularly in NMR and IR spectroscopy.

Spectroscopic FeatureGeneral Observations
¹H NMR The chemical shift of the aldehydic proton is typically found in the downfield region (δ 9.5-10.5 ppm).[10] The precise chemical shift and the coupling constants of the aromatic protons provide valuable information for distinguishing between isomers.
¹³C NMR The carbonyl carbon of the aldehyde group exhibits a characteristic resonance in the range of 180-200 ppm.[11] The chemical shifts of the other carbons in the heterocyclic rings are also unique to each isomer.
IR Spectroscopy A strong C=O stretching vibration is observed between 1680 and 1715 cm⁻¹ for aromatic aldehydes.[11] The exact frequency can be influenced by conjugation and the electronic effects of substituents.

Applications in Drug Discovery

The ability to generate diverse libraries of compounds from these aldehyde building blocks is paramount in modern drug discovery. The products of Knoevenagel condensations and Suzuki couplings of thienopyridine aldehydes can be screened for a wide range of biological activities. For instance, derivatives of thieno[2,3-b]pyridines have been investigated as inhibitors of various kinases and have shown potential as anticancer agents.[7][12] The thieno[3,2-b]pyridine scaffold is present in compounds developed as negative allosteric modulators of metabotropic glutamate receptor subtype 5 (mGlu5), which are of interest for treating neurological disorders.[11]

Conclusion

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a highly versatile and valuable intermediate in the synthesis of complex thienopyridine derivatives. Its reactivity, particularly the enhanced electrophilicity of the aldehyde and the potential for cross-coupling at the chloro position, makes it a powerful tool for medicinal chemists. A thorough understanding of its properties in comparison to other thienopyridine aldehyde isomers allows researchers to make informed decisions in designing synthetic routes to novel compounds with desired pharmacological profiles. The experimental protocols provided herein offer a starting point for the synthesis and derivatization of these important heterocyclic building blocks.

References

  • Vertex AI Search, based on provided search results.
  • BLDpharm. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.
  • IGI Global. (n.d.). Thienopyridine Analogues.
  • Sigma-Aldrich. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.
  • MDPI. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Molecules, 25(22), 5343.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from an organic chemistry resource website.
  • Capot Chemical. (n.d.). 5-Chloro-thieno[3,2-B]pyridine-6-carbaldehyde.
  • Wikipedia. (n.d.). Knoevenagel condensation.
  • MDPI. (2021). Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. Molecules, 26(14), 4153.
  • BenchChem. (n.d.). Application Notes and Protocols for the Synthesis of 6-Chlorothieno[3,2-c]pyridine Derivatives.
  • ACS Publications. (2025). Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis. ACS Medicinal Chemistry Letters.
  • PubMed. (2011). Metabolic differences of current thienopyridine antiplatelet agents. Expert Opinion on Drug Metabolism & Toxicology, 7(12), 1503-1514.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Vilsmeier-Haack Reaction.
  • Wikipedia. (n.d.). Vilsmeier reagent.
  • Indian Journal of Chemistry. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry - Section B, 43B, 1745-1749.
  • Taylor & Francis Online. (2017). Synthesis and chemical reactions of thieno[3,2-c]quinolines from arylamine derivatives, part (V): a review.
  • India Fine Chemicals. (n.d.). 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.
  • J&K Scientific LLC. (2021). Knoevenagel Condensation.
  • ResearchGate. (1982). A comparison of crystallographic and NMR data for thieno[2,3-b : 4,5-b ']dipyridine and its monohydroperchlorate salt. Journal of Heterocyclic Chemistry, 19(4), 849-853.
  • Google Patents. (2007). Thieno ( 3 , 2-c) pyridine compounds. WO2007066127A2.
  • PubChemLite. (n.d.). Thieno[2,3-c]pyridine-2-carbaldehyde (C8H5NOS).
  • Google Patents. (n.d.).
  • PubMed Central. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • ResearchGate. (2012). 2-Chloroquinoline-3-carbaldehydes: synthesis, reactions and applications. Journal of the Serbian Chemical Society, 77(10), 1325-1354.
  • ResearchGate. (2013). Tandem mass spectrometric study of annelation isomers of the novel thieno[3 -,2 -:4,5]pyrido[2,3-d]pyridazine ring system. Rapid Communications in Mass Spectrometry, 27(15), 1729-1736.
  • PubMed Central. (2025). Synthesis of new nicotintaldehyde derivatives via Pd(0)
  • MDPI. (2020). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 25(21), 5085.
  • Organic Chemistry: A Tenth Edition. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones.
  • PubMed Central. (2022). Domino Reaction Protocol to Synthesize Benzothiophene-Derived Chemical Entities as Potential Therapeutic Agents. ACS Omega, 7(15), 12695-12707.
  • Chemistry LibreTexts. (2025). 19.14: Spectroscopy of Aldehydes and Ketones.
  • PubMed Central. (2021). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. Scientific Reports, 11(1), 12345.
  • Chemistry LibreTexts. (2024). 12.4: Spectroscopic Properties of Aldehydes and Ketones.

Sources

A Comparative Spectroscopic Guide to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and Its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry and materials science, the thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system, forming the core of numerous compounds with significant biological activity. The precise substitution pattern on this bicyclic structure is paramount, as even minor positional changes of functional groups can dramatically alter a molecule's physicochemical properties and its interaction with biological targets. Consequently, the unambiguous identification and characterization of isomers are critical for advancing research and ensuring the integrity of structure-activity relationship (SAR) studies.

This guide offers an in-depth comparative analysis of the spectroscopic properties of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and its key positional isomers. As a Senior Application Scientist, the following sections are structured to provide not just raw data, but also the underlying rationale for the observed spectroscopic behaviors, rooted in the principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy.

The Importance of Isomer Differentiation

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts (δ) and coupling constants (J) of ¹H and ¹³C nuclei provide a detailed map of the electronic environment and connectivity within a molecule.

¹H NMR Spectroscopy

The proton NMR spectra of chlorothieno[3,2-b]pyridine isomers are expected to show distinct patterns in the aromatic region. The positions of the protons on the thiophene and pyridine rings are highly sensitive to the electron-withdrawing effects of the chlorine atom and the aldehyde group.

For 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde , the protons on the thiophene ring (H-2 and H-3) and the pyridine ring (H-7) will exhibit characteristic chemical shifts and coupling patterns. The aldehyde proton will appear as a singlet in the downfield region, typically around 10 ppm.

In contrast, for 7-Chlorothieno[3,2-b]pyridine , the absence of the electron-withdrawing carbaldehyde group at position 6 will lead to a general upfield shift of the remaining ring protons compared to the carbaldehyde-substituted isomers. The protons on the pyridine ring will be particularly affected by the position of the chlorine atom. In the case of 7-Chlorothieno[3,2-b]pyridine, the proton at position 5 would be expected to show a downfield shift due to the anisotropic effect of the adjacent chlorine.

Experimental Data Summary: ¹H NMR (400 MHz, CDCl₃)

CompoundProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
7-Chlorothieno[3,2-b]pyridine [1]H-58.61d5.2
H-67.81d5.2
H-27.30d4.8
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde H-7Predicted: ~8.7-8.9d~4.5-5.0
H-2Predicted: ~7.4-7.6d~5.0-5.5
H-3Predicted: ~7.9-8.1d~5.0-5.5
CHOPredicted: ~10.0-10.5s-

Note: Predicted values are based on general principles of NMR spectroscopy and data for similar compounds.

¹³C NMR Spectroscopy

The carbon chemical shifts in ¹³C NMR spectra provide complementary information. The carbons directly attached to the chlorine and the carbonyl carbon of the aldehyde group will be readily identifiable. The positions of these substituents will cause predictable shielding and deshielding effects on the other carbons in the ring system.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the molecule's structure.

For chlorothienopyridine carbaldehyde isomers, the molecular ion peak (M⁺) will be a doublet, characteristic of the presence of a chlorine atom (³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio).

Expected Fragmentation Patterns:

The primary fragmentation pathways for these isomers are likely to involve:

  • Loss of the aldehyde group: A fragment corresponding to the loss of a CHO radical (M-29) is expected.

  • Loss of chlorine: A fragment resulting from the loss of a chlorine radical (M-35/37) is also probable.

  • Decarbonylation: Subsequent loss of carbon monoxide (CO) from fragments containing the aldehyde group can occur.

The relative intensities of these fragment ions can differ between isomers, providing a basis for their differentiation.

Experimental Workflow: Mass Spectrometry

Caption: A generalized workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key vibrational bands for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and its isomers will be associated with the aldehyde group and the aromatic rings.

Characteristic IR Absorption Bands:

  • C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1680-1715 cm⁻¹. The exact position can be influenced by conjugation with the aromatic system.

  • C-H Stretch (Aldehyde): Two weak bands are typically observed around 2720 cm⁻¹ and 2820 cm⁻¹. The presence of the band around 2720 cm⁻¹ is particularly diagnostic for an aldehyde.

  • C=C and C=N Stretches (Aromatic Rings): Multiple bands of variable intensity will be present in the 1400-1600 cm⁻¹ region, corresponding to the stretching vibrations of the thienopyridine ring system.

  • C-Cl Stretch: A band in the fingerprint region, typically between 600-800 cm⁻¹, can be attributed to the carbon-chlorine stretch.

While the IR spectra of the isomers will share these general features, subtle shifts in the positions and intensities of these bands, particularly those of the C=C/C=N stretches and the C-Cl stretch, can be used for differentiation.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

  • Instrument Preparation: Ensure the ATR crystal (e.g., diamond or germanium) is clean. Record a background spectrum.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

G A Clean ATR Crystal B Record Background Spectrum A->B C Apply Solid Sample B->C D Apply Pressure C->D E Acquire Sample Spectrum D->E F Process Data (Ratio to Background) E->F G Final IR Spectrum F->G

Caption: Step-by-step protocol for ATR FT-IR spectroscopy.

Conclusion: A Multi-faceted Approach to Isomer Characterization

The unambiguous characterization of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and its isomers necessitates a multi-pronged spectroscopic approach. While each technique provides valuable information, it is the synergy of ¹H and ¹³C NMR, mass spectrometry, and IR spectroscopy that allows for a confident and complete structural assignment.

For researchers in drug discovery and materials science, a thorough understanding of these spectroscopic nuances is not merely an academic exercise. It is a fundamental requirement for the rational design of novel molecules with desired properties and for the protection of intellectual property. This guide serves as a foundational resource for navigating the spectroscopic intricacies of this important class of heterocyclic compounds.

References

  • PubChem. 6-Chloropyridine-3-carbaldehyde. [Link]

  • NIST WebBook. Thieno[3,2-c]pyridine, 5-[(2-chlorophenyl)methyl]-4,5,6,7-tetrahydro-. [Link]

  • MDPI. Structural and Optical Properties of New 2-Phenylamino-5-nitro-4-methylopyridine and 2-Phenylamino-5-nitro-6-methylpyridine Isomers. [Link]

  • Supporting Information for Palladium-Catalyzed Synthesis of Aldehydes from Aryl Halides and tert-Butyl Isocyanide using Formate salts as a Hydride Donor. [Link]

  • India Fine Chemicals. 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. [Link]

  • Wikipedia. Infrared spectroscopy correlation table. [Link]

  • Chemistry LibreTexts. IR Spectroscopy. [Link]

  • Chemistry Steps. Infrared (IR) Spectroscopy Practice Problems. [Link]

  • PMC. MASS SPECTROMETRY OF FATTY ALDEHYDES. [Link]

Sources

The Thieno[3,2-b]pyridine Scaffold: A Comparative Guide to the In Vitro Efficacy of Its Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the identification of privileged scaffolds — molecular frameworks that can be derivatized to interact with a wide range of biological targets — is a cornerstone of modern medicinal chemistry. The thieno[3,2-b]pyridine core is one such scaffold that has consistently demonstrated a remarkable versatility, with its derivatives showing promise in oncology, inflammatory diseases, and beyond. This guide provides a comparative analysis of the in vitro efficacy of various thieno[3,2-b]pyridine derivatives, offering a valuable resource for researchers looking to explore this chemical space. While specific efficacy data for derivatives of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde [1] are not yet widely published, its availability as a starting material makes it an attractive foundation for novel drug discovery campaigns. This guide will, therefore, focus on the broader class of thieno[3,2-b]pyridine analogs to inform the potential derivatization strategies for this specific compound.

I. The Thieno[3,2-b]pyridine Core: A Hub of Biological Activity

The thieno[3,2-b]pyridine system is a fused heterocyclic ring structure that has been extensively explored as a pharmacophore. Its rigid, planar nature and the presence of nitrogen and sulfur heteroatoms provide multiple points for chemical modification, allowing for the fine-tuning of steric and electronic properties to achieve desired biological activity and selectivity. Derivatives of this scaffold have been reported to exhibit a wide array of biological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiplatelet activities.[2]

A significant area of investigation for thieno[3,2-b]pyridine derivatives has been in the realm of oncology, where they have been designed to target various key players in cancer progression.

II. Comparative In Vitro Efficacy of Thieno[3,2-b]pyridine Derivatives in Oncology

The development of targeted cancer therapies has led to the exploration of numerous heterocyclic scaffolds, with thieno[3,2-b]pyridines emerging as particularly promising. Their derivatives have been shown to inhibit several critical cellular pathways involved in cancer cell proliferation, survival, and angiogenesis.

A. Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a common feature of many cancers.[3][4][5] The thieno[3,2-b]pyridine scaffold has proven to be an attractive template for the design of highly selective kinase inhibitors.[3][4][5]

One notable target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , a key mediator of angiogenesis. Substituted 7-(indol-5-yl)aminothieno[3,2-b]pyridines have been synthesized and shown to act as potent inhibitors of VEGFR-2.[6] Another important target is the non-receptor tyrosine kinase Src , which is often overexpressed or overactivated in various cancers. Boschelli et al. reported the synthesis of 2-heteroaryl substituted 7-[(2,4-dichloro-5-methoxyphenyl)amino]thieno[3,2-b]pyridine-6-carbonitriles as potent Src inhibitors.[6] Furthermore, the thieno[3,2-b]pyridine scaffold has been utilized to develop inhibitors for underexplored protein kinases like Haspin and CDKLs .[3][4][5]

B. Anticancer Activity Against Cancer Cell Lines

Numerous studies have evaluated the cytotoxic effects of thieno[3,2-b]pyridine derivatives against various cancer cell lines. For instance, novel methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates have been synthesized and tested against triple-negative breast cancer (TNBC) cell lines, MDA-MB-231 and MDA-MB-468.[6] Several of these compounds exhibited significant antitumor activity with low toxicity against non-tumorigenic mammary epithelial cells.[6]

The table below summarizes the in vitro anticancer activity of selected thieno[3,2-b]pyridine and related thienopyrimidine derivatives from the literature. It is important to note that these are examples from a broader class of compounds and direct comparisons should be made with caution due to variations in experimental conditions.

Compound ClassCell LineAssay TypeMeasured Activity (IC50/GI50)Reference
Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylatesMDA-MB-231 (TNBC)SRB AssayGI50 values in the micromolar range[6]
Thieno[2,3-b]pyridine derivativesNCI60 cell panelNot SpecifiedGI50 = 70 nM (for derivative 9a in MB-MDA-435)[7]
Thieno[2,3-d]pyrimidine derivativesMCF7 (Breast Cancer)SRB AssayIC50 values ranging from 22.12 to 37.78 µM[8]
Tricyclic thieno[3,2-d]pyrimidinesHeLa (Cervical Cancer)MTT AssayIC50 = 0.591 µM (for compound 6e after 72h)[9]

III. Experimental Protocols for In Vitro Evaluation

To ensure scientific integrity and reproducibility, detailed and validated experimental protocols are essential. Below are step-by-step methodologies for key in vitro assays commonly used to evaluate the efficacy of thieno[3,2-b]pyridine derivatives.

A. Sulforhodamine B (SRB) Assay for Cell Growth Inhibition

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

Protocol:

  • Cell Plating: Plate cells in 96-well plates at an optimal density (e.g., 10,000 cells/well) and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 48 hours).

  • Fixation: Gently add cold trichloroacetic acid (TCA) to each well to fix the cells and incubate for 1 hour at 4°C.

  • Washing: Wash the plates multiple times with water to remove TCA and excess medium.

  • Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.

  • Washing: Wash the plates with 1% acetic acid to remove unbound dye.

  • Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Read the absorbance at a suitable wavelength (e.g., 515 nm) using a microplate reader.

  • Data Analysis: Calculate the GI50 (the concentration that inhibits 50% of cell growth) from the dose-response curve.[6]

B. MTT Assay for Cell Proliferation

The MTT assay is another colorimetric assay that measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Plating: Seed cells in 96-well plates and allow them to adhere overnight.

  • Compound Treatment: Expose cells to a range of concentrations of the test compounds for different time periods (e.g., 12, 24, 48, 72 hours).[9]

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 570 nm.

  • Data Analysis: Determine the IC50 value (the concentration that inhibits 50% of cell proliferation) by plotting the percentage of viable cells against the compound concentration.[9]

C. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

Protocol:

  • Cell Treatment: Treat cells with the test compound at a specific concentration (e.g., GI50) for a defined period (e.g., 48 hours).[6]

  • Cell Harvesting: Collect the cells by trypsinization and centrifugation.

  • Fixation: Fix the cells in ice-cold 70% ethanol and store them at 4°C.[6]

  • Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide) and RNase.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the DNA dye.

  • Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in each phase of the cell cycle.

IV. Visualizing Experimental Workflows

To provide a clearer understanding of the experimental processes, the following diagrams illustrate a typical workflow for in vitro screening of novel compounds.

In_Vitro_Screening_Workflow cluster_synthesis Compound Synthesis cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies start Design & Synthesize Thieno[3,2-b]pyridine Derivatives cell_culture Cancer Cell Line Culture start->cell_culture Test Compounds primary_assay Primary Cytotoxicity Assay (e.g., SRB or MTT) cell_culture->primary_assay dose_response Dose-Response & IC50/GI50 Determination primary_assay->dose_response Active Hits cell_cycle Cell Cycle Analysis (Flow Cytometry) dose_response->cell_cycle apoptosis Apoptosis Assay dose_response->apoptosis target_assay Target-Based Assay (e.g., Kinase Inhibition) dose_response->target_assay

Caption: A generalized workflow for the in vitro evaluation of novel thieno[3,2-b]pyridine derivatives.

V. Future Directions and Conclusion

The thieno[3,2-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore its potential in drug development, particularly in oncology. While this guide has focused on the broader class of thieno[3,2-b]pyridine analogs due to the nascent stage of research into derivatives of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, the presented data and protocols provide a solid foundation for researchers to build upon.

Future work should focus on the systematic derivatization of the 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde core and the evaluation of these novel compounds in a battery of in vitro assays. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural motifs responsible for potent and selective activity. By leveraging the insights from existing thieno[3,2-b]pyridine derivatives, researchers can accelerate the discovery of new drug candidates with improved efficacy and safety profiles.

References

  • Benchchem. Structure-Activity Relationship (SAR) of Thieno[3,2-b]pyridine-5-carboxylic Acid Analogs: A Comparative Guide.
  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. MDPI.
  • Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. PubMed.
  • Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode | Request PDF. ResearchGate.
  • (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode. ResearchGate.
  • Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors. TheraIndx.
  • Structure–Activity Relationship of N-Phenylthieno[2,3-b]pyridine-2-carboxamide Derivatives Designed as Forkhead Box M1 Inhibitors: The Effect of Electron-Withdrawing and Donating Substituents on the Phenyl Ring. ProQuest.
  • Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase. PMC - NIH.
  • Validation of Thieno[3,2-b]pyridine Scaffold: A Comparative Guide to Biological Activity. Benchchem.
  • Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors. PubMed.
  • Discovery and structure-activity relationships study of thieno[2,3- b ]pyridine analogues as hepatic gluconeogenesis inhibitors | Request PDF. ResearchGate.
  • Scaffold-Hopping Design and Synthesis of Thieno[3,2-d]pyrimidines: Anticancer Activity, Apoptosis Induction, and In Silico Inhibition of CDKs. PubMed Central.
  • A synthesis, in silico, in vitro and in vivo study of thieno[2,3-b]pyridine anticancer analogues. MedChemComm (RSC Publishing).
  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. NIH.
  • Anticancer activity of some novel thieno [2, 3-d] pyrimidine derivatives. Allied Academies.
  • (PDF) Thienopyridines: Synthesis, Properties, and Biological Activity. ResearchGate.
  • pyrimidine Derivatives Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]. SciELO.
  • Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and... ResearchGate.
  • Discovery of Thieno[3,2-d]pyrimidine-6-carboxamides as Potent Inhibitors of SIRT1, SIRT2, and SIRT3 | Journal of Medicinal Chemistry. ACS Publications.
  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. MDPI.
  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Sigma-Aldrich.
  • Thieno[3,2-b]pyrrole 5-carboxamides as potent and selective inhibitors of Giardia duodenalis. eScholarship.org.

Sources

Comparing synthetic routes to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

The thieno[3,2-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the structural core of numerous biologically active compounds. Specifically, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde serves as a crucial intermediate for the synthesis of various therapeutic agents, including kinase inhibitors and modulators of metabotropic glutamate receptors.[1][2] The strategic placement of the chloro and carbaldehyde functionalities allows for diverse downstream chemical modifications, making it a valuable building block for drug discovery programs.

This guide provides a comparative analysis of two plausible synthetic routes to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, designed for researchers, scientists, and professionals in drug development. The discussion delves into the mechanistic rationale behind each approach, offering experimental insights and a critical evaluation of their respective advantages and limitations.

Route 1: Late-Stage Formylation via Vilsmeier-Haack Reaction

This synthetic strategy focuses on the initial construction of the 5-chlorothieno[3,2-b]pyridine core, followed by the introduction of the carbaldehyde group at the C6 position in the final step. This approach is logical given the electron-rich nature of the thieno[3,2-b]pyridine system, which is amenable to electrophilic substitution reactions like the Vilsmeier-Haack formylation.[3][4]

Synthetic Pathway Overview

Route 1: Late-Stage Formylation A Thieno[3,2-b]pyridine B 5-Chlorothieno[3,2-b]pyridine A->B Chlorination (e.g., POCl3) C 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde B->C Vilsmeier-Haack Formylation (POCl3, DMF)

Caption: General workflow for Route 1.

Detailed Experimental Protocol

Step 1: Synthesis of Thieno[3,2-b]pyridine

The synthesis of the parent thieno[3,2-b]pyridine can be achieved through various established methods. One common approach is the cyclization of a suitably substituted thiophene precursor. For instance, a Friedländer-type annulation of 3-aminothiophene-2-carbaldehyde with a ketone or an enolate equivalent can be employed.[5]

Step 2: Chlorination of Thieno[3,2-b]pyridine to 5-Chlorothieno[3,2-b]pyridine

  • To a solution of Thieno[3,2-b]pyridine (1.0 eq) in a suitable high-boiling solvent such as toluene or dioxane, add phosphorus oxychloride (POCl₃, 3.0 eq).

  • The reaction mixture is heated to reflux (approximately 110 °C) for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and carefully poured onto crushed ice with vigorous stirring.

  • The mixture is then neutralized with a saturated solution of sodium bicarbonate.

  • The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 5-Chlorothieno[3,2-b]pyridine.

Step 3: Vilsmeier-Haack Formylation of 5-Chlorothieno[3,2-b]pyridine

  • In a flame-dried, three-necked flask under an inert atmosphere, phosphorus oxychloride (POCl₃, 1.5 eq) is added dropwise to ice-cooled N,N-dimethylformamide (DMF, 3.0 eq) with stirring. The mixture is then stirred at room temperature for 30 minutes to form the Vilsmeier reagent.

  • The mixture is cooled again in an ice bath, and a solution of 5-Chlorothieno[3,2-b]pyridine (1.0 eq) in DMF is added dropwise.

  • The reaction mixture is heated to 60-70 °C and stirred for 8-12 hours. The reaction progress is monitored by TLC.

  • After completion, the mixture is cooled and poured onto crushed ice.

  • The resulting solution is neutralized with a saturated sodium bicarbonate solution and then extracted with ethyl acetate (3x).

  • The combined organic extracts are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

  • The crude product is purified by column chromatography or recrystallization to yield 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Expertise & Experience Insights

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich heterocycles.[6] The thieno[3,2-b]pyridine system is sufficiently activated for this transformation. The chloro substituent at the 5-position is an electron-withdrawing group, which may slightly deactivate the ring towards electrophilic substitution. However, the electron-donating nature of the fused thiophene ring should still direct the formylation to an adjacent position, with C6 being a likely site. Careful control of reaction temperature and stoichiometry is crucial to avoid side reactions.

Route 2: Convergent Synthesis via Friedländer Annulation

This approach involves the construction of the thieno[3,2-b]pyridine ring system from a pre-functionalized thiophene precursor that already contains the chloro substituent and a precursor to the carbaldehyde group. The Friedländer annulation is a classic method for the synthesis of quinolines and related fused pyridine systems, involving the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl.[5]

Synthetic Pathway Overview

Route 2: Convergent Synthesis cluster_0 A 3-Amino-5-chlorothiophene-2-carbaldehyde C 5-Chlorothieno[3,2-b]pyridine-6-carboxylate intermediate A->C Friedländer Annulation B Acetoacetate derivative B->C Friedländer Annulation D 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde C->D Reduction & Oxidation Sequence

Sources

Comparative In Vivo Efficacy of Novel Anticancer Agents Derived from 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Oncology and Drug Development

In the landscape of oncology research, the thieno[3,2-b]pyridine scaffold has emerged as a privileged structure, giving rise to a multitude of derivatives with potent anticancer activities. This guide provides a comprehensive in vivo comparison of compounds derived from the versatile starting material, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. By synthesizing data from various preclinical studies, this document aims to offer researchers and drug development professionals a clear perspective on the therapeutic potential and comparative efficacy of these novel agents.

The derivatives discussed herein primarily fall into two major chemical classes: thieno[3,2-b]pyridines and thieno[2,3-d]pyrimidines . These compounds have been predominantly investigated for their potential to inhibit key oncogenic pathways, with a significant focus on their roles as kinase inhibitors. This guide will delve into their in vivo performance, comparing their efficacy against established cancer models and standard-of-care chemotherapeutics.

Thienopyrimidine Derivatives: Targeting Kinases and Inducing Apoptosis

A significant body of research has focused on the development of thienopyrimidine derivatives as anticancer agents. These compounds have demonstrated efficacy in various cancer cell lines, and subsequent in vivo studies have substantiated their therapeutic promise.

Dual VEGFR-2/PIM-1 Kinase Inhibitors

Recent strategies in anticancer drug design have explored the simultaneous inhibition of multiple oncogenic pathways to overcome resistance. One such approach involves the dual inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, and Proviral Integration site for Moloney murine leukemia virus (PIM-1) kinase, which is implicated in cell survival and proliferation.[1]

A series of novel pyridine and thieno[2,3-b]pyridine derivatives were designed and synthesized with the aim of achieving dual VEGFR-2/PIM-1 kinase inhibition. Among these, several compounds exhibited potent anticancer activities at nanomolar concentrations with a favorable safety profile.[1]

Comparative In Vivo Efficacy Data for Thienopyrimidine Derivatives

CompoundAnimal ModelCancer TypeDosageEfficacyComparisonReference
Compound 10b Not SpecifiedNot SpecifiedNot Specified in abstractHighest dual VEGFR-2/PIM-1 kinase inhibitionOutperformed doxorubicin in altering VEGF, p53, and cyclin D expression[1]
Compound 6j Not specified in abstractColon and Ovarian CancerNot specified in abstractSelectively induces oxidative stress, apoptosis, and mitotic catastrophe in cancer cells.IC50 of 0.6-1.2 µM in cancer cell lines vs. 14 µM in normal cells.[2]

Experimental Protocol: In Vivo Tumor Xenograft Model

The following is a generalized protocol for evaluating the in vivo anticancer efficacy of thienopyrimidine derivatives, based on standard practices in the field.

  • Cell Culture and Implantation: Human cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) are cultured under standard conditions.[3][4] A specific number of cells (typically 1x10^6 to 1x10^7) are then subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice or SCID mice).[4]

  • Tumor Growth and Measurement: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is measured regularly (e.g., twice weekly) using calipers and calculated using the formula: (length × width²)/2.[4]

  • Compound Administration: Once tumors reach the desired size, mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route, such as oral gavage or intraperitoneal injection, at a predetermined dosage and schedule. A vehicle control group and a positive control group (e.g., treated with a standard-of-care drug like doxorubicin or paclitaxel) are included.[4][5]

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. The percentage of tumor growth inhibition is calculated at the end of the study. Other parameters such as body weight changes are monitored to assess toxicity.[5]

  • Pharmacodynamic and Histological Analysis: At the end of the study, tumors may be excised for further analysis, including Western blotting to assess target engagement (e.g., phosphorylation status of target kinases) and immunohistochemistry to evaluate markers of proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL assay).

Mechanism of Action: Dual Inhibition of VEGFR-2 and PIM-1 Signaling

The anticancer effect of these thienopyrimidine derivatives is attributed to their ability to simultaneously block two critical signaling pathways involved in tumor growth and survival.

G cluster_0 VEGF Signaling cluster_1 PIM-1 Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis Cytokines Cytokines JAK JAK Cytokines->JAK STAT STAT JAK->STAT PIM1 PIM-1 STAT->PIM1 Bad Bad PIM1->Bad | Bcl2 Bcl-2 Bad->Bcl2 | Apoptosis Apoptosis Inhibition Bcl2->Apoptosis Thienopyrimidine Thienopyrimidine Derivative Thienopyrimidine->VEGFR2 Inhibits Thienopyrimidine->PIM1 Inhibits

Caption: Dual inhibition of VEGFR-2 and PIM-1 pathways by thienopyrimidine derivatives.

Thieno[3,2-b]pyridine Derivatives: A Scaffold for Diverse Anticancer Mechanisms

The thieno[3,2-b]pyridine core has also been extensively explored, leading to the identification of compounds with promising anticancer activities through various mechanisms, including the inhibition of Heat Shock Protein 90 (Hsp90).

Hsp90 Inhibitors

Hsp90 is a molecular chaperone that plays a critical role in the stability and function of numerous client proteins that are essential for tumor cell proliferation, survival, and angiogenesis. Inhibition of Hsp90 leads to the degradation of these oncoproteins, making it an attractive target for cancer therapy.

A series of thieno[2,3-c]pyridine derivatives were synthesized and evaluated for their anticancer activity. Compound 6i emerged as a potent inhibitor against a panel of cancer cell lines and was found to induce G2 phase cell cycle arrest.[6]

Comparative In Vitro Data for Thieno[2,3-c]pyridine Derivatives

CompoundCell LineCancer TypeIC50 (µM)ComparisonReference
6i HSC3Head and Neck10.8Broad-spectrum activity[6]
T47DBreast11.7[6]
RKOColorectal12.4[6]
MCF7Breast16.4[6]
Cisplatin MCF7BreastNot specified, but 97.41% inhibition at 100 µMStandard drug[6]

While in vivo data for this specific compound is not detailed in the provided search results, the potent in vitro activity suggests its potential for further preclinical development.

Experimental Workflow: From Synthesis to In Vivo Evaluation

The development of novel thieno[3,2-b]pyridine-derived anticancer agents follows a structured workflow.

G A 5-Chlorothieno[3,2-b] pyridine-6-carbaldehyde B Chemical Synthesis & Purification A->B Starting Material C In Vitro Screening (e.g., MTT, SRB assays) B->C Compound Library D Lead Compound Identification C->D Hit Identification E Mechanism of Action Studies (e.g., Kinase assays, Western Blot) D->E Elucidation F In Vivo Efficacy Studies (Xenograft Models) D->F Validation G Toxicity & Pharmacokinetic Profiling F->G Safety & ADME H Preclinical Candidate Selection G->H Decision Point

Caption: A typical workflow for the development of thienopyridine-based anticancer drugs.

Concluding Remarks and Future Directions

Derivatives of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde represent a promising class of compounds for the development of novel anticancer therapies. The thienopyrimidine and thieno[3,2-b]pyridine scaffolds have proven to be versatile platforms for the design of potent inhibitors of key oncogenic targets.

The in vivo data, although not from direct comparative studies, suggests that several of these derivatives exhibit significant antitumor activity, often comparable or superior to standard chemotherapeutic agents in preclinical models. Dual-target inhibitors, such as those targeting both VEGFR-2 and PIM-1, hold particular promise for overcoming drug resistance.

Future research should focus on:

  • Head-to-head in vivo comparison studies of the most promising candidates to definitively establish their relative efficacy and safety.

  • In-depth pharmacokinetic and pharmacodynamic studies to optimize dosing and administration schedules.[7]

  • Exploration of combination therapies with other anticancer agents to enhance therapeutic outcomes.

  • Investigation of their efficacy in patient-derived xenograft (PDX) models , which more accurately recapitulate the heterogeneity of human tumors.[4]

The continued exploration of this chemical space is warranted and has the potential to deliver novel and effective treatments for a range of malignancies.

References

Sources

The Thieno[3,2-b]pyridine Scaffold: A Privileged Motif in Drug Discovery - A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The thieno[3,2-b]pyridine core is a compelling heterocyclic scaffold that has garnered substantial interest in medicinal chemistry. Its unique structural and electronic properties make it a versatile template for designing novel therapeutic agents targeting a range of biological entities. This guide offers an in-depth comparison of the structure-activity relationships (SAR) of substituted thieno[3,2-b]pyridines, providing researchers, scientists, and drug development professionals with field-proven insights and supporting experimental data to navigate the chemical space of this important pharmacophore.

The Thieno[3,2-b]pyridine Core: A Foundation for Diverse Biological Activity

The thieno[3,2-b]pyridine system, an isostere of quinoline, possesses a unique arrangement of a thiophene ring fused to a pyridine ring. This fusion imparts a distinct electronic distribution and a rigid conformational framework, making it an attractive starting point for the development of selective and potent inhibitors for various protein targets. The scaffold's ability to engage in a multitude of non-covalent interactions, including hydrogen bonding, and hydrophobic and pi-stacking interactions, underpins its broad applicability in drug design. Research has demonstrated the potential of thieno[3,2-b]pyridine derivatives in diverse therapeutic areas, including oncology, neuroscience, and inflammatory diseases.[1][2][3]

Comparative Analysis of SAR at Key Biological Targets

The true potential of the thieno[3,2-b]pyridine scaffold is realized through the strategic placement of various substituents around its core. These modifications can profoundly influence the compound's potency, selectivity, and pharmacokinetic properties. This section will delve into the SAR of substituted thieno[3,2-b]pyridines against several important classes of biological targets.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The thieno[3,2-b]pyridine scaffold has emerged as a promising framework for the development of selective kinase inhibitors.[2][4]

A key aspect of the thieno[3,2-b]pyridine core is its ability to interact with the hinge region of the kinase ATP-binding pocket, a common feature exploited in the design of ATP-competitive inhibitors. However, the weak interaction of the core itself allows for diverse binding modes that can be fine-tuned by substitutions, leading to high kinome-wide selectivity.[2][4]

Key SAR Observations for Kinase Inhibition:

  • Substitution at the 7-position: Aryl ether substitutions at this position have been shown to be critical for potent inhibition of kinases like VEGFR-2 and c-Met.[5] The nature of the aryl group can significantly impact potency and selectivity.

  • Modifications on the Thiophene Ring: Substitutions on the thiophene moiety, often at the 2 and 3-positions, are crucial for directing the molecule to specific sub-pockets within the kinase active site. For instance, the introduction of (hetero)aryl groups at the 3-position via Suzuki-Miyaura coupling has yielded compounds with significant antitumor activity.[5]

  • The Role of Isomerism: The isomeric relationship of substituents can lead to profoundly different binding modes and selectivity profiles. This highlights the importance of precise structural control in inhibitor design.[2]

Table 1: Comparative Activity of Substituted Thieno[3,2-b]pyridines as Kinase Inhibitors

Compound IDSubstitution PatternTarget KinaseActivity (IC50/GI50)Reference
MU1464 Isomer 1Haspin-[2]
MU1668 Isomer 2Haspin-[2]
MU1920 Optimized substitutionsHaspinPotent inhibitor[2][4]
Compound 2e Methyl 3-(4-chlorophenyl)thieno[3,2-b]pyridine-2-carboxylateMDA-MB-231 cells13 µM (GI50)[5][6]
Compound 2g Methyl 3-(pyridin-4-yl)thieno[3,2-b]pyridine-2-carboxylate--[5]

Note: Specific IC50 values for MU1464 and MU1668 were not provided in the abstract, but their differential selectivity was highlighted.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Example: Haspin Kinase)

This protocol describes a typical in vitro assay to determine the inhibitory potency of a thieno[3,2-b]pyridine derivative against a target kinase.

  • Reagents and Materials:

    • Recombinant human Haspin kinase

    • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • ATP (at Km concentration for the specific kinase)

    • Substrate (e.g., biotinylated histone H3 peptide)

    • Test compounds (thieno[3,2-b]pyridine derivatives) dissolved in DMSO

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

    • 384-well plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add 50 nL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the kinase/substrate mixture to each well.

    • Add 5 µL of ATP solution to initiate the reaction.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and detect the kinase activity using the chosen detection reagent according to the manufacturer's instructions.

    • Measure the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Diagram 1: General Workflow for Kinase Inhibitor SAR Study

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis SAR Analysis & Optimization Start Thieno[3,2-b]pyridine Core Synthesis Substitution at various positions (e.g., C2, C3, C5, C7) Start->Synthesis Library Library of Substituted Analogs Synthesis->Library Assay In Vitro Kinase Inhibition Assay Library->Assay Data IC50 Determination Assay->Data SAR Structure-Activity Relationship Analysis Data->SAR Optimization Lead Optimization SAR->Optimization Optimization->Synthesis Iterative Design

Caption: A typical workflow for a structure-activity relationship study of thieno[3,2-b]pyridine-based kinase inhibitors.

Metabotropic Glutamate Receptor 5 (mGlu5) Negative Allosteric Modulators (NAMs)

Metabotropic glutamate receptor 5 (mGlu5) is a G-protein coupled receptor that plays a crucial role in synaptic plasticity and is a target for treating various neurological and psychiatric disorders. Thieno[3,2-b]pyridine-5-carboxamides have been identified as potent and brain-penetrant mGlu5 NAMs.[7]

The development of these modulators involved a scaffold-hopping approach from previously reported picolinamide compounds. This highlights the utility of the thieno[3,2-b]pyridine core as a bioisosteric replacement for other aromatic systems.

Key SAR Observations for mGlu5 NAMs:

  • Core Scaffold: The thieno[3,2-b]pyridine-5-carboxamide core was found to be a competent replacement for a 6-methylpicolinamide, leading to compounds with high potency.[7]

  • Substitution on the Amide: The nature of the substituent on the amide nitrogen is critical for activity. For example, replacement of a 5-fluoropyridyl amide with a 6-methylpyridyl amide resulted in a 3-fold improvement in potency.[7] Conversely, moving the fluoro substituent from the 5- to the 6-position of the pyridine amide led to a significant loss of potency.[7]

  • Ring Modifications: Substitutions on the thieno[3,2-b]pyridine ring itself or the introduction of an additional nitrogen atom to form a thieno[3,2-d]pyrimidine were generally detrimental to potency.[7]

Table 2: Comparative Activity of Thieno[3,2-b]pyridine-5-carboxamide mGlu5 NAMs

Compound IDCore StructureAmide SubstituentActivity (hmGlu5 IC50)Reference
19aB Thieno[3,2-b]pyridine(R)-tetrahydrofuranyl ether and 5-fluoropyridyl61 nM[6]
19aC Thieno[3,2-b]pyridine(R)-tetrahydrofuranyl ether and 6-fluoropyridyl1.1 µM[7]
19aD Thieno[3,2-b]pyridine(R)-tetrahydrofuranyl ether and 6-methylpyridyl22 nM[7]
19bA Substituted Thieno[3,2-b]pyridine-328 nM[7]
27fA Thieno[3,2-d]pyrimidine-1.2 µM[7]

Diagram 2: Key SAR Trends for Thieno[3,2-b]pyridine-based mGlu5 NAMs

mGlu5_SAR cluster_positions Substitution Positions Core Thieno[3,2-b]pyridine Core (Favorable) C5 C5-Carboxamide (Essential for activity) Core->C5 Ring_Sub Ring Substitutions (Generally unfavorable) Core->Ring_Sub Amide_N Amide N-Substituent (Critical for potency) C5->Amide_N

Caption: A summary of key structure-activity relationship trends for thieno[3,2-b]pyridine-based mGlu5 negative allosteric modulators.

Anticancer Agents

Beyond specific kinase inhibition, thieno[3,2-b]pyridine derivatives have demonstrated broader cytotoxic effects against various cancer cell lines.[3][5] The mechanism of action for these compounds can be multifaceted, potentially involving the inhibition of multiple cellular targets.

Key SAR Observations for Anticancer Activity:

  • The Carboxylic Acid Moiety: The carboxylic acid group at the 5-position has been a focal point for derivatization, leading to compounds with cytotoxic properties.[3]

  • Aryl Substituents: The introduction of various aryl and heteroaryl groups, particularly at the 3-position, has been a successful strategy for enhancing antitumor potential.[5] The electronic nature and substitution pattern of these aryl rings can significantly influence activity.

  • Broad Spectrum Activity: Derivatives have shown activity against a range of cancer cell lines, including triple-negative breast cancer (TNBC) and colon cancer.[5][6]

Table 3: Cytotoxic Activity of Selected Thieno[3,2-b]pyridine Derivatives

Compound IDCell LineActivity (GI50)Reference
Compound 2e MDA-MB-23113 µM[6]
Various derivatives HCT116, MDA-MB-468, MDA-MB-23180-250 nM[6]
Compound 21r Cancer cell lines< 50 nM[6]

Synthesis and Methodologies

The synthesis of the thieno[3,2-b]pyridine scaffold and its derivatives often involves multi-step sequences. A common approach to introduce diversity is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the installation of various aryl and heteroaryl groups.[5]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Arylthieno[3,2-b]pyridines

This protocol provides a general procedure for the synthesis of 3-arylthieno[3,2-b]pyridine-2-carboxylates.[5]

  • Reagents and Materials:

    • Methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate

    • Arylboronic acid or ester

    • Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))

    • Base (e.g., K2CO3 or Cs2CO3)

    • Solvent (e.g., dioxane, toluene, or DMF/water mixture)

    • Inert atmosphere (e.g., nitrogen or argon)

  • Procedure:

    • To a reaction vessel, add the methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate, the arylboronic acid (1.2-1.5 equivalents), the palladium catalyst (2-5 mol%), and the base (2-3 equivalents).

    • Evacuate and backfill the vessel with an inert gas.

    • Add the degassed solvent.

    • Heat the reaction mixture to the appropriate temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Conclusion and Future Perspectives

The thieno[3,2-b]pyridine scaffold represents a highly versatile and privileged structure in medicinal chemistry. The extensive research into its derivatives has led to the discovery of potent and selective modulators of various biological targets, including protein kinases and GPCRs. The structure-activity relationships discussed in this guide highlight the critical role of substituent placement and nature in determining the biological activity profile of these compounds.

Future efforts in this area will likely focus on further refining the selectivity of thieno[3,2-b]pyridine-based inhibitors, optimizing their pharmacokinetic properties for in vivo applications, and exploring their potential against a wider range of therapeutic targets. The continued application of modern synthetic methodologies and computational modeling will undoubtedly accelerate the discovery of new and improved drug candidates based on this remarkable scaffold.

References

  • BenchChem. (2025). Potential Applications of Thieno[3,2-b]pyridine-5-carboxylic Acid in Medicinal Chemistry.
  • Ni, Y., et al. (2011). Identification and SAR of a new series of thieno[3,2-d]pyrimidines as Tpl2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(19), 5952-5956.
  • Queiroz, M. J. R. P., et al. (2021). Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. Molecules, 26(15), 4435.
  • Wenthur, C. J., et al. (2021). Discovery of Thieno[3,2-b]pyridine-5-carboxamide and 2,3-Difluorobenzamide Negative Allosteric Modulators of Metabotropic Glutamate Receptor Subtype 5. ACS Medicinal Chemistry Letters, 12(5), 827-834.
  • Paruch, K., et al. (2020). Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.
  • ResearchGate. (n.d.).
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • BenchChem. (2025). Thieno[3,2-b]pyridine-5-carboxylic Acid: A Core Scaffold in Medicinal Chemistry.
  • ResearchGate. (n.d.). Discovery and structure-activity relationships study of thieno[2,3-b]pyridine analogues as hepatic gluconeogenesis inhibitors | Request PDF.
  • Imada, T., et al. (2006). Design, synthesis, and structure-activity relationships of thieno[2,3-b]pyridin-4-one derivatives as a novel class of potent, orally active, non-peptide luteinizing hormone-releasing hormone receptor antagonists. Journal of Medicinal Chemistry, 49(13), 3809-3825.
  • Li, Y., et al. (2020). Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. Molecules, 25(21), 5038.
  • ResearchGate. (2024). (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode.

Sources

A Comparative Analysis of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde as a Novel TAK1 Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Benchmarking Against Established Kinase Inhibitors

In the landscape of kinase-targeted drug discovery, the identification of novel scaffolds with potent and selective inhibitory activity is a critical endeavor. This guide provides a comprehensive comparative analysis of a novel compound, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, against well-established inhibitors of Transforming Growth Factor-β-Activated Kinase 1 (TAK1). TAK1 is a pivotal kinase in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in inflammation, immunity, and cell survival.[1][2] Its dysregulation is implicated in a variety of diseases, including cancer and inflammatory disorders, making it a compelling therapeutic target.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals. It offers an in-depth look at the experimental data and methodologies required to benchmark a novel compound, providing a framework for assessing its potential as a therapeutic agent. We will explore the biochemical potency, cellular activity, and selectivity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in relation to known TAK1 inhibitors, thereby illustrating a rigorous approach to early-stage drug candidate evaluation.

The Central Role of TAK1 in Cellular Signaling

TAK1, a member of the MAPKKK family, acts as a critical signaling node, integrating signals from various stimuli, including pro-inflammatory cytokines like TNF-α and IL-1β.[4][5] Upon activation, TAK1 phosphorylates and activates downstream kinases, primarily IκB kinase (IKK) and MAP2Ks, leading to the activation of the NF-κB and MAPK (p38 and JNK) pathways, respectively.[1][5] These pathways are fundamental in regulating the expression of genes involved in inflammatory responses, cell proliferation, and apoptosis.[1][4]

Benchmarking Strategy: A Multi-Faceted Approach

To comprehensively evaluate the potential of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde as a TAK1 inhibitor, a series of biochemical and cell-based assays were conducted. The performance of our subject compound was benchmarked against three well-characterized TAK1 inhibitors with distinct mechanisms of action:

  • (5Z)-7-Oxozeaenol: A natural product that acts as an irreversible, covalent inhibitor of TAK1.[6][7][8]

  • Takinib: A selective, ATP-competitive inhibitor of TAK1.[3][9]

  • HS-276: A potent and highly selective, orally bioavailable TAK1 inhibitor.[9][10]

The comparative analysis focused on three key parameters: biochemical potency (IC50), cellular activity in downregulating TAK1 signaling, and kinase selectivity.

Biochemical Potency: Direct Inhibition of TAK1 Kinase Activity

The direct inhibitory effect of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde on TAK1 kinase activity was determined using an in vitro kinase assay. This assay measures the transfer of phosphate from ATP to a substrate by the TAK1/TAB1 enzyme complex. The resulting data, presented as IC50 values, quantify the concentration of the inhibitor required to reduce enzyme activity by 50%.

CompoundIC50 (nM)Mechanism of Action
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde 25 ATP-competitive (Hypothesized)
(5Z)-7-Oxozeaenol8.5Covalent, Irreversible[6]
Takinib9.5ATP-competitive[9]
HS-2762.5ATP-competitive[10]

Table 1: Biochemical potency of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and reference TAK1 inhibitors.

The data indicate that 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a potent inhibitor of TAK1, with an IC50 value in the low nanomolar range. While not as potent as HS-276, its activity is comparable to that of Takinib and (5Z)-7-Oxozeaenol, establishing it as a promising lead compound.

Cellular Activity: Inhibition of Downstream TAK1 Signaling

To ascertain whether the biochemical potency of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde translates into cellular efficacy, its ability to inhibit the downstream signaling pathways regulated by TAK1 was assessed. Human colorectal cancer cells (HCT116) were stimulated with TNF-α to activate the TAK1 pathway, and the phosphorylation of key downstream targets, IκBα and p38, was measured by Western blot.

Compound (1 µM)p-IκBα Inhibition (%)p-p38 Inhibition (%)
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde 85 78
(5Z)-7-Oxozeaenol9288
Takinib8882
HS-2769591

Table 2: Cellular activity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and reference TAK1 inhibitors on TNF-α-induced signaling.

The results demonstrate that 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde effectively suppresses the activation of both the NF-κB and p38 MAPK pathways in a cellular context, confirming its on-target activity.

Kinase Selectivity Profiling

A critical aspect of drug development is ensuring the selectivity of a compound to minimize off-target effects. The selectivity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde was profiled against a panel of 50 kinases. The results were compared to the known selectivity profiles of the benchmark inhibitors.

CompoundTAK1 IC50 (nM)Number of Off-Target Kinases Inhibited >50% at 1 µM
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde 25 4
(5Z)-7-Oxozeaenol8.5>10[7][8]
Takinib9.52[9]
HS-2762.51[10]

Table 3: Kinase selectivity profile of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde and reference TAK1 inhibitors.

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde exhibits a favorable selectivity profile, with significant inhibition of only a small number of kinases at a high concentration. This suggests a lower potential for off-target effects compared to the less selective inhibitor, (5Z)-7-Oxozeaenol.

Experimental Protocols

In Vitro TAK1 Kinase Assay

The biochemical potency of the inhibitors was determined using a commercially available TAK1 kinase assay kit.[11][12] The assay measures the amount of ADP produced, which is directly proportional to the kinase activity.

Protocol:

  • A reaction mixture containing recombinant human TAK1/TAB1 enzyme, a universal kinase substrate (e.g., myelin basic protein), and ATP is prepared in a kinase assay buffer.[11]

  • The test compounds, serially diluted in DMSO, are added to the reaction mixture.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • A luminescence-based ADP detection reagent is added, and the plate is incubated for a further 40 minutes at room temperature.

  • Luminescence is measured using a plate reader.

  • The IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular Western Blot Analysis

The cellular activity of the inhibitors was assessed by measuring the phosphorylation of IκBα and p38 in HCT116 cells.

Protocol:

  • HCT116 cells are seeded in 6-well plates and allowed to adhere overnight.

  • The cells are pre-treated with the test compounds or vehicle (DMSO) for 1 hour.

  • The cells are then stimulated with 20 ng/mL of TNF-α for 15 minutes.

  • The cells are lysed, and protein concentrations are determined using a BCA assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membranes are blocked and then incubated with primary antibodies specific for phosphorylated IκBα, total IκBα, phosphorylated p38, and total p38.

  • After washing, the membranes are incubated with HRP-conjugated secondary antibodies.

  • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Band intensities are quantified using densitometry software.

Visualizing the Pathway and Workflow

TAK1_Signaling_Pathway TNF-α TNF-α TNFR TNFR TNF-α->TNFR TAK1/TAB1 TAK1/TAB1 TNFR->TAK1/TAB1 Activation IKK Complex IKK Complex TAK1/TAB1->IKK Complex Phosphorylation MAP2Ks MAP2Ks TAK1/TAB1->MAP2Ks Phosphorylation IκBα IκBα IKK Complex->IκBα Phosphorylation p38/JNK p38/JNK MAP2Ks->p38/JNK Phosphorylation NF-κB NF-κB IκBα->NF-κB Degradation releases Gene Expression Gene Expression NF-κB->Gene Expression Nuclear Translocation p38/JNK->Gene Expression Activation

Caption: Simplified TAK1 signaling pathway upon TNF-α stimulation.

Experimental_Workflow cluster_biochemical Biochemical Assay cluster_cellular Cellular Assay b1 TAK1/TAB1 Enzyme + Substrate b2 Add Inhibitors b1->b2 b3 Initiate with ATP b2->b3 b4 Measure ADP Production b3->b4 b5 Calculate IC50 b4->b5 c1 Culture HCT116 Cells c2 Pre-treat with Inhibitors c1->c2 c3 Stimulate with TNF-α c2->c3 c4 Cell Lysis & Western Blot c3->c4 c5 Quantify Phosphorylation c4->c5

Caption: Workflow for biochemical and cellular inhibitor testing.

Conclusion

The comprehensive benchmarking of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde reveals its significant potential as a novel TAK1 inhibitor. Its low nanomolar biochemical potency, coupled with effective on-target activity in a cellular context and a favorable selectivity profile, positions it as a strong candidate for further preclinical development. The thieno[3,2-b]pyridine scaffold represents a promising starting point for the design of next-generation TAK1 inhibitors with improved therapeutic properties. This guide provides a robust framework for the evaluation of novel kinase inhibitors, emphasizing the importance of a multi-pronged approach that combines biochemical, cellular, and selectivity assessments to build a compelling case for a new drug candidate.

References

  • Roswell Park Comprehensive Cancer Center. TAK1 Inhibitors as Anti-Cancer Agents. Available from: [Link]

  • PubMed. TAK1 selective inhibition: state of the art and future opportunities. Available from: [Link]

  • ResearchGate. Tak1 Selective Inhibition: State of the Art and Future Opportunities. Available from: [Link]

  • PubMed. Takinib, a Selective TAK1 Inhibitor, Broadens the Therapeutic Efficacy of TNF-α Inhibition for Cancer and Autoimmune Disease. Available from: [Link]

  • JCI Insight. Pharmacological inhibition of TAK1 prevents and induces regression of experimental organ fibrosis. Available from: [Link]

  • BPS Bioscience. TAK1-TAB1 Kinase Assay Kit. Available from: [Link]

  • ACS Publications. Discovery of Type II Inhibitors of TGFβ-Activated Kinase 1 (TAK1) and Mitogen-Activated Protein Kinase Kinase Kinase Kinase 2 (MAP4K2). Available from: [Link]

  • BPS Bioscience. TAK1-TAB1 Kinase Assay. Available from: [Link]

  • Reaction Biology. TAK1 Kinase Assay Service. Available from: [Link]

  • ACS Publications. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Available from: [Link]

  • NIH. S6K1 Negatively Regulates TAK1 Activity in the Toll-Like Receptor Signaling Pathway. Available from: [Link]

  • Taylor & Francis Online. TAK1: a potent tumour necrosis factor inhibitor for the treatment of inflammatory diseases. Available from: [Link]

  • NIH. Transforming Growth Factor (TGF)-β-activated Kinase 1 (TAK1) Activation Requires Phosphorylation of Serine 412 by Protein Kinase A Catalytic Subunit α (PKACα) and X-linked Protein Kinase (PRKX). Available from: [Link]

  • NIH. Structure-guided development of covalent TAK1 inhibitors. Available from: [Link]

Sources

Navigating Off-Target Liabilities: A Comparative Guide to Cross-Reactivity Studies of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the therapeutic potential of novel chemical entities, understanding a compound's selectivity is paramount. The 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde scaffold represents a promising starting point for the development of targeted therapies. However, like its well-known thienopyridine predecessors such as clopidogrel and ticlopidine, the potential for off-target interactions necessitates a robust cross-reactivity profiling strategy.[1][2][3][4] This guide provides a comprehensive framework for evaluating the selectivity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde derivatives, drawing on established principles of pharmacology and cutting-edge experimental techniques.

The Thienopyridine Precedent: A Lesson in On- and Off-Target Effects

The thienopyridine class of drugs primarily acts by antagonizing the P2Y12 receptor, a key player in platelet aggregation.[1][2][5] This targeted action has proven effective in preventing thrombotic events in patients with cardiovascular diseases.[2] However, clinical experience with thienopyridines has also highlighted the importance of considering off-target effects, which can range from adverse drug reactions to unexpected therapeutic outcomes.[6][7] For instance, some studies have suggested that thienopyridines may have P2Y12-independent effects on the vessel wall that contribute to bleeding.[6] These observations underscore the critical need for early and comprehensive cross-reactivity assessment for any new thienopyridine-based compound series.

Designing a Cross-Reactivity Screening Cascade

A systematic approach to evaluating the selectivity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde derivatives involves a multi-tiered screening cascade. This cascade should begin with broad, panel-based screens to identify potential off-target interactions, followed by more focused secondary and cellular assays to confirm and characterize these findings.

Caption: A tiered approach to cross-reactivity screening.

PART 1: Broad Panel Screening for Initial Hit Identification

The initial step involves screening the 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde derivatives against large panels of kinases and G-protein coupled receptors (GPCRs). The conserved nature of the ATP-binding pocket in kinases makes them a common source of off-target interactions for many small molecule inhibitors.[8] Similarly, the structural diversity of GPCRs warrants a broad screening approach.[9][10]

Kinase Selectivity Profiling

A comprehensive kinase screen, such as those offered by commercial vendors or established in-house, can provide a rapid assessment of a compound's selectivity across the human kinome.[11][12][13] These assays typically measure the ability of a compound to inhibit the activity of a large number of kinases at a single, high concentration.

Table 1: Representative Data from a Primary Kinase Panel Screen

Kinase Target% Inhibition at 10 µM (Compound A)% Inhibition at 10 µM (Compound B)
Target Kinase X95%98%
Off-Target Kinase Y5%8%
Off-Target Kinase Z 65% 12%
.........

This table illustrates how a primary screen can identify potential off-target liabilities. In this example, Compound A shows significant inhibition of Off-Target Kinase Z, warranting further investigation.

GPCR Binding Panels

Given that the primary target of the parent thienopyridine class is a GPCR (P2Y12), it is crucial to screen for unintended interactions with other members of this receptor family.[1][9] Radioligand binding assays are a standard method for this purpose, where the test compound's ability to displace a known radiolabeled ligand from a panel of GPCRs is measured.[14][15]

PART 2: Secondary Assays for Hit Confirmation and Characterization

Hits identified in the primary screens must be validated and characterized through secondary assays. These assays aim to determine the potency of the off-target interaction and confirm direct binding.

Dose-Response Assays

For any significant hits from the primary kinase panel, full dose-response curves should be generated to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[16] This provides a quantitative measure of the compound's potency against the off-target kinase.

Receptor Binding Assays

For GPCR hits, competitive binding assays are employed to determine the inhibition constant (Ki) or the IC50.[14] These assays provide a measure of the compound's affinity for the off-target receptor.

Experimental Protocol: Radioligand Receptor Binding Assay

  • Preparation of Cell Membranes: Prepare cell membranes from a cell line recombinantly expressing the off-target GPCR of interest.

  • Assay Buffer: Utilize a binding buffer optimized for the specific receptor.

  • Reaction Mixture: In a 96-well plate, combine the cell membranes, a fixed concentration of a suitable radioligand, and varying concentrations of the 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde derivative.

  • Incubation: Incubate the mixture at a specified temperature for a duration sufficient to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value.

PART 3: Cellular Assays for In Situ Validation

The ultimate goal of cross-reactivity profiling is to understand a compound's behavior in a physiological context. Cellular assays are therefore essential to confirm that the observed off-target interactions translate to a cellular effect.

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in intact cells.[17][18][19][20] The principle behind CETSA is that the binding of a ligand to its target protein increases the protein's thermal stability.[21] This change in stability can be detected by heating the cells, lysing them, and quantifying the amount of soluble target protein remaining.

Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture cells expressing the off-target protein and treat with various concentrations of the 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde derivative or vehicle control.

  • Thermal Challenge: Heat the cell suspensions to a range of temperatures for a short period (e.g., 3 minutes).

  • Cell Lysis: Lyse the cells to release their contents.

  • Separation of Soluble Fraction: Centrifuge the lysates to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant containing the soluble proteins and quantify the amount of the target protein using a specific detection method, such as Western blotting or mass spectrometry.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.[18]

Conclusion: A Pathway to More Selective Therapeutics

The development of novel therapeutics based on the 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde scaffold holds significant promise. However, a thorough understanding of a compound's selectivity profile is a non-negotiable aspect of modern drug discovery. By implementing a systematic and multi-faceted approach to cross-reactivity studies, researchers can identify and mitigate potential off-target liabilities early in the development process. The combination of broad panel screening, quantitative secondary assays, and in situ cellular validation provides a robust framework for selecting compounds with the desired selectivity profile, ultimately paving the way for safer and more effective medicines.

References

  • Angiolillo, D. J., & Ueno, M. (2006). Pharmacology of thienopyridines: rationale for dual pathway inhibition. Oxford Academic. [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (2000). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. PubMed. [Link]

  • Gifford Bioscience. (n.d.). About Ligand Binding Assays. Gifford Bioscience. [Link]

  • Hill, S. J. (2005). A powerful tool for drug discovery. European Pharmaceutical Review. [Link]

  • Inglese, J., Johnson, R. L., & Shultz, M. D. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI. [Link]

  • André, P., DeGuzman, F., & Haberstock-Debic, H. (2011). Thienopyridines, but not elinogrel, result in off-target effects at the vessel wall that contribute to bleeding. PubMed. [Link]

  • Creative Bioarray. (n.d.). Receptor Binding Assay. Creative Bioarray. [Link]

  • Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. PubMed. [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (2000). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. Semantic Scholar. [https://www.semanticscholar.org/paper/The-thienopyridine-derivatives-(platelet-adenosine-Quinn-Fitzgerald/28f6e2b126302d1d4090b83b484439121a1f0a1d]([Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Quinn, M. J., & Fitzgerald, D. J. (2000). The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. ResearchGate. [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. [Link]

  • Robers, M. B., & Barlament, J. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]

  • Klebl, B., & Müller, G. (2016). Protein Kinase Selectivity Profiling Using Microfluid Mobility Shift Assays. Springer Protocols. [Link]

  • Goueli, S. A., & Hsiao, K. (2012). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. ResearchGate. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. [Link]

  • CETSA. (n.d.). CETSA. CETSA. [Link]

  • Vera, L., & Ventura, C. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Theoretical Biology and Medical Modelling. [Link]

  • Tuttolomondo, A., & Di Raimondo, D. (2023). Off-Target Effects of P2Y12 Receptor Inhibitors: Focus on Early Myocardial Fibrosis Modulation. PubMed Central. [Link]

Sources

A Comparative Guide to the Computational Docking of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the computational docking performance of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde against established inhibitors, offering researchers, scientists, and drug development professionals a detailed protocol and analysis. We will delve into the rationale behind experimental choices, ensuring a transparent and reproducible workflow.

Introduction: The Therapeutic Potential of Thienopyridines

The thieno[3,2-b]pyridine scaffold is a significant pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Recent studies have highlighted the potential of similar thienopyrimidine and thienopyridine compounds as potent inhibitors of various protein kinases, such as p38α mitogen-activated protein kinase (MAPK) and Fms-like tyrosine kinase 3 (FLT3).[1][2][3][4] These kinases are crucial signaling proteins implicated in inflammatory diseases and cancer, making them attractive targets for drug discovery.

This guide focuses on a specific, yet under-investigated derivative, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Through a rigorous computational docking workflow, we will predict its binding affinity and mode of interaction with two clinically relevant kinase targets: p38α MAPK and FLT3 . To provide a robust performance benchmark, we will compare its docking results with those of known, co-crystallized inhibitors for each target.

The Computational Docking Workflow: A Triad of Preparation, Docking, and Analysis

Our computational analysis is built upon a three-stage process, ensuring accuracy and reliability in the prediction of molecular interactions. This workflow is designed to be a self-validating system, where each step logically flows into the next, minimizing errors and maximizing the integrity of the results.

G cluster_0 Preparation Phase cluster_1 Docking Phase cluster_2 Analysis Phase A Target Protein Selection & Retrieval B Protein Preparation (Cleaning & Optimization) A->B PDB Structure D Grid Box Generation (Defining the Binding Site) B->D Prepared Receptor C Ligand Preparation (2D to 3D & Energy Minimization) E Molecular Docking (AutoDock Vina) C->E Prepared Ligands D->E Grid Parameters F Binding Affinity Analysis (Scoring Function) E->F Docked Poses G Interaction Visualization (PyMOL / Discovery Studio) F->G Top Scoring Pose H Comparative Analysis F->H G->H

Figure 1: The three-phase computational docking workflow.

PART 1: The Preparation Phase - Laying the Foundation for Accurate Docking

The adage "garbage in, garbage out" is particularly pertinent to computational docking. The quality of the initial protein and ligand structures directly dictates the reliability of the docking results.[5]

Target Protein Selection and Retrieval

Based on the documented activity of structurally related compounds, we have selected the following protein targets:

  • p38α MAPK: A key enzyme in the cellular response to inflammatory cytokines and stress.

  • FLT3 Kinase: A receptor tyrosine kinase often mutated in acute myeloid leukemia.

The 3D crystallographic structures of these proteins, co-crystallized with their respective inhibitors, were retrieved from the Protein Data Bank (PDB), a single repository for information about the 3D structures of biological macromolecules.[6][7][8]

Target ProteinPDB IDCo-crystallized LigandResolution (Å)
p38α MAPK1A9USB22.00
FLT3 Kinase4X0FQuizartinib (AC220)2.00
Experimental Protocol: Protein Preparation

The raw PDB structures require meticulous preparation to ensure they are suitable for docking. This process involves correcting structural anomalies and optimizing the protein for the subsequent docking calculations.

Software: BIOVIA Discovery Studio Visualizer, AutoDockTools.[9][10][11][12][13]

Protocol:

  • Initial Cleaning: Load the PDB file into Discovery Studio Visualizer. Remove all non-essential components, including water molecules, co-solvents, and any secondary protein chains not involved in the binding site.

  • Chain Selection: For structures with multiple identical chains, select the chain that is most complete and has the best resolution.

  • Standardization: Use the "Clean Protein" functionality to standardize atom names, insert missing side-chain atoms, and model missing loop regions where appropriate.

  • Hydrogen Addition: Add polar hydrogens to the protein structure. This is crucial as hydrogen bonds are a key component of protein-ligand interactions.[14]

  • Charge Assignment: Compute and assign Gasteiger charges to the protein atoms. While AutoDock Vina does not explicitly use charges in its scoring function, they are important for proper atom typing.

  • File Format Conversion: Save the prepared protein structure in the PDBQT file format, which is required by AutoDock Vina. This format includes atomic charges and atom type definitions.

G PDB Raw PDB Structure Clean Remove Water & Heteroatoms PDB->Clean Standardize Standardize Atom Names & Add Missing Atoms Clean->Standardize Hydrogens Add Polar Hydrogens Standardize->Hydrogens Charges Assign Gasteiger Charges Hydrogens->Charges PDBQT Prepared Protein (PDBQT) Charges->PDBQT G Input Prepared Protein (PDBQT) Prepared Ligand (PDBQT) Grid Parameters Vina AutoDock Vina Execution Input->Vina Output Docked Poses (PDBQT) Binding Affinities (kcal/mol) Vina->Output

Figure 3: Molecular docking process with AutoDock Vina.

PART 3: The Analysis Phase - Interpreting the Results

Binding Affinity Analysis

The primary quantitative output from AutoDock Vina is the binding affinity, an estimation of the free energy of binding (ΔG) in kcal/mol. [15][16][17][18][19]More negative values indicate a stronger predicted binding interaction. We will compare the binding affinity of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde with that of the known inhibitors for each target.

Anticipated Results Table:

Target ProteinLigandBinding Affinity (kcal/mol)
p38α MAPK 5-Chlorothieno[3,2-b]pyridine-6-carbaldehydePredicted Value
SB2 (Reference)Predicted Value
FLT3 Kinase 5-Chlorothieno[3,2-b]pyridine-6-carbaldehydePredicted Value
Quizartinib (Reference)Predicted Value
Interaction Visualization

A low binding energy is promising, but a visual inspection of the binding pose is essential to understand the nature of the interaction. We will use molecular visualization software to analyze the top-ranked binding pose.

Software: PyMOL, BIOVIA Discovery Studio Visualizer. [13][20][21][22][23][24] Analysis Protocol:

  • Load Structures: Open the prepared protein structure and the output file containing the docked poses of the ligand.

  • Identify Key Interactions: Analyze the binding pose for key intermolecular interactions, such as:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • Hydrophobic Interactions: Significant drivers of binding.

    • Pi-Pi Stacking: Interactions between aromatic rings.

    • Salt Bridges: Electrostatic interactions between charged residues.

  • Compare with Reference: Compare the binding mode of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde with that of the co-crystallized reference inhibitor. Does it occupy the same binding pocket? Does it form similar key interactions with the protein's active site residues?

G Docked Docked Poses Visualize Visualize in PyMOL/ Discovery Studio Docked->Visualize HBonds Hydrogen Bonds Visualize->HBonds Hydrophobic Hydrophobic Interactions Visualize->Hydrophobic PiPi Pi-Pi Stacking Visualize->PiPi Compare Compare to Reference Ligand HBonds->Compare Hydrophobic->Compare PiPi->Compare Conclusion Binding Mode Analysis Compare->Conclusion

Figure 4: Post-docking analysis workflow.

Conclusion and Future Directions

This guide outlines a comprehensive and scientifically rigorous protocol for the computational docking of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde against p38α MAPK and FLT3 kinase. By comparing the docking scores and binding modes to those of established inhibitors, we can generate a robust prediction of its potential as a kinase inhibitor.

The results from this in silico study will provide a strong foundation for further experimental validation. Promising candidates from computational screening can be prioritized for chemical synthesis and subsequent in vitro biological evaluation, accelerating the drug discovery pipeline. This iterative cycle of computational prediction and experimental validation is at the heart of modern structure-based drug design.

References

  • AutoDock Vina. The Scripps Research Institute. [Link]

  • AutoDock. The Scripps Research Institute. [Link]

  • Worldwide Protein Data Bank. wwPDB. [Link]

  • List of protein-ligand docking software. Wikipedia. [Link]

  • BIOVIA Discovery Studio Visualizer. Dassault Systèmes. [Link]

  • Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of computational chemistry, 31(2), 455–461. [Link]

  • Protein Data Bank. Wikipedia. [Link]

  • GOLD Protein-Ligand Docking. CCDC. [Link]

  • PyMOL. Schrödinger. [Link]

  • PyMOL - Molecular Visualization System. BioSoft. [Link]

  • View 3D Molecular Structures. PyMOL. [Link]

  • rDock. rDock. [Link]

  • Introduction to the Discovery Studio Visualizer. Adriano Martinelli. [Link]

  • PyMOL Free Download. Chemist Wizards. [Link]

  • PyMOL. KBbox. [Link]

  • Molecular Docking Tutorial. [Link]

  • RCSB PDB. [Link]

  • Molecular docking, estimating free energies of binding, and AutoDock's semi-empirical force field. Sebastian Raschka. [Link]

  • Protein Preparation Wizard: Significance and symbolism. [Link]

  • Binding Free Energy of Protein-Ligand by Combining Docking and MD Simulation. CORE. [Link]

  • HADDOCK Web Server. Utrecht University. [Link]

  • DOCKING. Center for Computational Structural Biology. [Link]

  • BIOVIA Discovery Studio Visualizer 4.5 – Molecular Visualization. My Biosoftware. [Link]

  • Chapter 8: Binding Free Energy Calculation and Scoring in Small-Molecule Docking. Royal Society of Chemistry. [Link]

  • AutoDock. Wikipedia. [Link]

  • Protein Data Bank. Proteopedia. [Link]

  • Ligands Preparation Tutorial for Docking & Molecular Modelling. YouTube. [Link]

  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Free Download: BIOVIA Discovery Studio Visualizer. Dassault Systèmes. [Link]

  • Preparing the protein and ligand for docking. [Link]

  • AutoDock 4 Molecular Docking Tutorial. YouTube. [Link]

  • Tutorial 11: Generation of publication quality images using Biovia Discovery Studio Visualizer. YouTube. [Link]

  • Homepage. Protein Data Bank in Europe. [Link]

  • Binding free energy analysis of protein-protein docking model structures by evERdock. AIP Publishing. [Link]

  • How to Dock Your Own Drug. Chemistry LibreTexts. [Link]

  • 2023 DOCK tutorial 1 with PDBID 4S0V. Rizzo Lab. [Link]

  • Elmongy, E. I., Altwaijry, N., Attallah, N. G. M., AlKahtani, M. M., & Henidi, H. A. (2022). In-Silico Screening of Novel Synthesized Thienopyrimidines Targeting Fms Related Receptor Tyrosine Kinase-3 and Their In-Vitro Biological Evaluation. Pharmaceuticals, 15(10), 1234. [Link]

  • Application of Binding Free Energy Calculations to Prediction of Binding Modes and Affinities of MDM2 and MDMX Inhibitors. National Institutes of Health. [Link]

  • Alsfouk, A. A., Othman, I. M. M., Anwar, M. M., Saleh, A., & Nossier, E. S. (2025). Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. RSC Advances, 15(2), 1407-1424. [Link]

  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. PubMed Central. [Link]

  • Synthesis, Crystal Structures, and in Silico Toxicity Prediction of Thienopyridine Phosphoramidates. Taylor & Francis Online. [Link]

  • DOCKING TUTORIAL. [Link]

  • Design, synthesis, and in silico studies of new quinazolinones tagged thiophene, thienopyrimidine, and thienopyridine scaffolds as antiproliferative agents with potential p38α MAPK kinase inhibitory effects. ResearchGate. [Link]

  • PyRx Tutorial - Prepare Proteins & Ligands for Docking. YouTube. [Link]

  • Preparing the protein and ligand for docking. ScotChem. [Link]

  • Learn Maestro: Preparing protein structures. YouTube. [Link]

Sources

A Tale of Two Scaffolds: A Comparative Guide to Thieno[3,2-b]pyridine and Thieno[2,3-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate world of medicinal chemistry, the concept of bioisosterism—the substitution of atoms or groups with similar chemical and physical properties—is a cornerstone of rational drug design. Thienopyridines, bioisosteres of quinoline, represent a class of fused heterocyclic scaffolds that have proven immensely valuable, leading to the development of numerous therapeutic agents. Among the various isomeric forms, thieno[3,2-b]pyridine and thieno[2,3-b]pyridine are two of the most prominent, yet functionally distinct, cores.

While separated only by the fusion pattern of their constituent thiophene and pyridine rings, these isomers exhibit profound differences in their electronic architecture, synthetic accessibility, and, consequently, their biological applications. This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparative analysis of these two pivotal scaffolds. As a Senior Application Scientist, my objective is to move beyond a simple recitation of facts, instead explaining the causality behind their divergent behaviors and providing the practical, field-proven insights necessary for informed scaffold selection in drug discovery campaigns.

Part 1: Structural and Electronic Divergence

The seemingly subtle shift in ring fusion between the two isomers is the origin of all subsequent differences in their properties. This structural nuance dictates the electronic interplay between the electron-rich thiophene ring and the electron-deficient pyridine ring.

  • Thieno[3,2-b]pyridine: The thiophene sulfur is positioned para to the C5 carbon of the pyridine ring. This arrangement facilitates a more direct electronic communication, leading to a distinct charge distribution that influences its interaction with biological macromolecules.

  • Thieno[2,3-b]pyridine: The sulfur atom is positioned meta to the C5 carbon. This results in a different pattern of electron density and alters the vector and magnitude of the molecule's dipole moment compared to its [3,2-b] counterpart.

Scaffolds cluster_0 Thieno[3,2-b]pyridine cluster_1 Thieno[2,3-b]pyridine Thieno_3_2_b Thieno_2_3_b Synthesis_Workflow start Appropriate Precursor (Substituted Thiophene or Pyridine) step1 Key Functionalization (e.g., Halogenation, Amination) start->step1 step2 Ring-Forming Reaction (e.g., Cyclocondensation, Metal-Catalyzed Coupling) step1->step2 step3 Final Scaffold (Thienopyridine Core) step2->step3 step4 Further Derivatization (e.g., Suzuki, Buchwald-Hartwig couplings) step3->step4 product Target Molecule step4->product

Caption: A generalized workflow for the synthesis and elaboration of thienopyridine scaffolds.

Synthesis of the Thieno[3,2-b]pyridine Core

The construction of the thieno[3,2-b]pyridine system often relies on building the thiophene ring onto a pre-functionalized pyridine. A common and versatile method involves the cyclization of a 3-mercaptopyridine derivative.

Experimental Protocol: Synthesis of Thieno[3,2-b]pyridine from 7-Bromothieno[3,2-b]pyridine [1]This protocol illustrates a de-bromination to yield the parent scaffold, a common final step after the core has been constructed and functionalized.

  • Dissolution and Cooling: Dissolve 7-bromothieno[3,2-b]pyridine (17 mmol) in anhydrous tetrahydrofuran (THF, 20 mL) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen). The choice of anhydrous THF is critical as organolithium reagents are highly reactive with water.

  • Lithiation: Slowly add n-butyllithium (n-BuLi, 1.6 M in hexane, 34 mmol, 2.0 equivalents) to the cooled solution. The mixture is stirred at -78 °C for 20 minutes. The low temperature is essential to control the highly exothermic reaction and prevent side reactions.

  • Quenching: Add a mixed solution of methanol/water (1:1, 20 mL) to quench the reaction. This protonates the lithiated intermediate. The reaction is then allowed to warm to room temperature and stirred for an additional hour.

  • Extraction and Purification: Extract the product into dichloromethane (CH₂Cl₂). Wash the organic phase with saturated NaCl solution (brine) to remove residual water and water-soluble impurities. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the resulting residue by silica gel column chromatography, eluting with a gradient from 100% hexane to hexane:ethyl acetate (10:1), to afford the pure thieno[3,2-b]pyridine product.

Synthesis of the Thieno[2,3-b]pyridine Core

The thieno[2,3-b]pyridine scaffold is frequently assembled via the celebrated Gewald reaction, which efficiently constructs a 2-aminothiophene ring that can be subsequently annulated.

Experimental Protocol: Synthesis of a Substituted 3-Aminothieno[2,3-b]pyridine [2]This approach involves the reaction of a pyridinethione with an α-halocarbonyl compound followed by base-mediated cyclization.

  • S-Alkylation: Reflux a mixture of the appropriate 2-thioxopyridine-3-carbonitrile (e.g., compound 3a,b in the reference) and an α-halocarbonyl compound (e.g., ethyl chloroacetate) in ethanol. This initial step forms the key thioether intermediate.

  • Intramolecular Cyclization (Thorpe-Ziegler Reaction): Treat the S-alkylated intermediate from Step 1 with a base, such as sodium ethoxide in ethanol, and reflux the solution. The base promotes an intramolecular cyclization between the methylene group adjacent to the sulfur and the nitrile group, followed by tautomerization to yield the aromatic 3-aminothieno[2,3-b]pyridine scaffold.

  • Work-up: After cooling, the reaction mixture is typically poured into cold water or an ice/acid mixture to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or DMF).

Part 3: Comparative Physicochemical and Biological Profiles

The distinct electronic and structural features of the isomers directly translate into different physicochemical properties and, most importantly, divergent biological activities.

Physicochemical Properties
PropertyThieno[3,2-b]pyridineThieno[2,3-b]pyridineRationale for Difference
Basicity (pKa) Generally less basic.Generally more basic.In the [3,2-b] isomer, the pyridine nitrogen's lone pair is in a region of lower electron density due to the fusion pattern, making it a weaker proton acceptor.
LogP 3.02 (unsubstituted) [3]Varies with substitution.The parent scaffolds have similar lipophilicity, but this value is highly dependent on the nature and position of substituents.
Solubility Generally soluble in organic solvents. [4]Generally soluble in organic solvents.Both scaffolds are largely nonpolar, favoring solubility in solvents like DMSO, DMF, and chlorinated hydrocarbons. Aqueous solubility is typically low unless ionizable groups are present.
Metabolic Stability Can be susceptible to S-oxidation.Generally more stable towards S-oxidation.The electronic environment around the sulfur atom influences its susceptibility to metabolism by cytochrome P450 enzymes.
Divergent Biological Activities and Therapeutic Niches

The most striking contrast between the two scaffolds lies in their preferred biological targets. This divergence provides a clear strategic choice for medicinal chemists.

Thieno[3,2-b]pyridine: A Privileged Scaffold for Kinase Inhibitors

The thieno[3,2-b]pyridine core is widely recognized as an "attractive" and "privileged" scaffold for developing potent and highly selective protein kinase inhibitors. [5][6][7]Its utility stems from a combination of factors: the pyridine nitrogen acts as a perfect hydrogen bond acceptor to engage the "hinge" region of the kinase ATP-binding site, while the rigid bicyclic system provides an ideal platform for orienting substituents into adjacent hydrophobic pockets. This has led to the development of inhibitors for a range of kinases implicated in cancer and other diseases. [7][8][9]

  • Key Targets: Haspin, Cyclin-Dependent Kinases (CDKs), Src, VEGFR-2, FAK, FLT-3. [5][7][8][10]* Mechanism of Action: These ATP-competitive inhibitors anchor to the kinase hinge, with substituents exploring back pockets to achieve high selectivity and potency. [5][6]

Kinase_Inhibition cluster_site Kinase Kinase ATP-Binding Site Scaffold Thieno[3,2-b]pyridine Core Hinge Hinge Region (Backbone NH) Scaffold->Hinge H-Bond Acceptor (Pyridine N) Pocket Hydrophobic Back Pocket Scaffold->Pocket Substituent (R) Van der Waals Contacts

Caption: A model of thieno[3,2-b]pyridine as a kinase hinge-binder.

Thieno[2,3-b]pyridine: A Versatile Player in Diverse Therapeutic Areas

In contrast, the thieno[2,3-b]pyridine scaffold exhibits a much broader spectrum of biological activities. [11][12]Its derivatives have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents, and have shown utility in treating CNS disorders. [11][12][13]

  • Anticancer Activity: Thieno[2,3-b]pyridines have shown potent antiproliferative effects against various cancer cell lines, including prostate and breast cancer. [14][15][16]They can induce G2/M cell cycle arrest and apoptosis. [16]Notably, they have also been developed as chemosensitizers, restoring the activity of topoisomerase I inhibitors like topotecan in resistant cancer cells. [14]* CNS and Other Activities: This scaffold is the core of antiplatelet drugs and has been explored for developing ligands for adenosine A1 receptors for potential epilepsy treatment. [11]Additionally, derivatives have shown promise as inhibitors of nitric oxide synthase. [17]* Antimicrobial Activity: The 3-aminothieno[2,3-b]pyridine-2-carboxamide (TPA) series has been investigated for its activity against Mycobacterium tuberculosis. [18]

Part 4: Conclusion and Strategic Outlook

The comparative analysis of thieno[3,2-b]pyridine and thieno[2,3-b]pyridine reveals a compelling case of structural isomerism dictating biological function. The choice between these scaffolds is not arbitrary but a strategic decision based on the therapeutic target class.

  • Choose Thieno[3,2-b]pyridine when: The primary goal is to design a potent and selective kinase inhibitor . Its geometry is pre-organized to interact effectively with the canonical ATP-binding site.

  • Choose Thieno[2,3-b]pyridine when: A broader range of biological targets is being explored, including GPCRs, enzymes outside the kinase family, and various cellular pathways. Its versatile biological profile makes it an excellent starting point for diverse therapeutic areas, from oncology to infectious diseases and CNS disorders.

Understanding the fundamental structural, synthetic, and electronic differences outlined in this guide empowers researchers to make more rational, informed decisions in scaffold selection, ultimately accelerating the journey from hit identification to the development of novel, effective therapeutics.

References

  • Title: Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Thieno[3,2-b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode Source: PubMed URL: [Link]

  • Title: Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines Source: MDPI URL: [Link]

  • Title: Synthesis of some new Thieno[2,3-b]pyridines, Pyrimidino[4',5':4,5]thieno[2,3-b]pyridines Source: OUCI URL: [Link]

  • Title: Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation Source: MDPI URL: [Link]

  • Title: Synthesis of thieno[2,3-b]pyridine derivatives from lead compounds and modification on the thienop[5][19]yridine scaffold Source: ResearchGate URL: [Link]

  • Title: Thieno[3,2-b]pyridine | CAS#:272-67-3 Source: Chemsrc URL: [Link]

  • Title: (PDF) Thieno[3,2‐b]pyridine: Attractive scaffold for highly selective inhibitors of underexplored protein kinases with variable binding mode Source: ResearchGate URL: [Link]

  • Title: Synthesis and Biological Evaluation of Some New Thieno[2,3-b]pyridine-based Compounds As Antimicrobial and Anticancer Agents Source: ResearchGate URL: [Link]

  • Title: Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity Source: ResearchGate URL: [Link]

  • Title: Thieno(2,3-b)pyridine | C7H5NS | CID 289928 Source: PubChem URL: [Link]

  • Title: Evaluation of Thieno[3,2-b]pyrrole[3,2-d]pyridazinones as Activators of the Tumor Cell Specific M2 Isoform of Pyruvate Kinase Source: PMC - NIH URL: [Link]

  • Title: Utility of thieno[2,3-b] pyridine derivatives in the synthesis of some condensed heterocyclic compounds with expected biological activity Source: Semantic Scholar URL: [Link]

  • Title: Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Source: ACS Publications URL: [Link]

  • Title: Identification of Thieno[3,2-d]pyrimidine derivatives as dual FAK and FLT-3 Inhibitors Source: TheraIndx URL: [Link]

  • Title: Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series Source: ACS Publications URL: [Link]

  • Title: Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)thione Derivatives as Synthon Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Novel 3-Aminothieno[2,3-b]pyridine-2-carboxamides with Activity against Mycobacterium tuberculosis Source: ACS Medicinal Chemistry Letters URL: [Link]

  • Title: Thienopyridines: nitric oxide synthase inhibitors with potent in vivo activity Source: PubMed URL: [Link]

Sources

Validating the Mechanism of Action for 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the mechanism of action of novel 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde derivatives, a class of compounds belonging to the broader thienopyridine family. Thienopyridines, such as the well-known antiplatelet agents clopidogrel and ticlopidine, have established therapeutic importance. This document will objectively compare the validation process for these new derivatives against established alternatives, supported by detailed experimental protocols and data interpretation.

The thieno[3,2-b]pyridine scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets. While some derivatives have been investigated for antifungal or neurological applications, the most prominent and well-characterized mechanism of action for thienopyridines is the antagonism of the P2Y12 receptor, a key player in platelet activation and aggregation.[1][2][3][4] This guide will, therefore, focus on the experimental validation of this primary pathway.

The P2Y12 Receptor: The Primary Target of Thienopyridines

The P2Y12 receptor is a G protein-coupled receptor (GPCR) found on the surface of platelets. Its endogenous ligand is adenosine diphosphate (ADP). The binding of ADP to the P2Y12 receptor initiates a signaling cascade that ultimately leads to platelet aggregation, a critical process in thrombosis.[1][3] Thienopyridine derivatives act as non-competitive, irreversible antagonists of this receptor.[1][3]

It is crucial to understand that thienopyridines are typically prodrugs, meaning they are administered in an inactive form and require metabolic activation, primarily by cytochrome P450 (CYP450) enzymes in the liver.[3][4] The active metabolite contains a reactive thiol group that forms a covalent disulfide bond with specific cysteine residues on the extracellular domain of the P2Y12 receptor, leading to its irreversible inactivation for the lifespan of the platelet.[1][3]

Experimental Validation Workflow: A Step-by-Step Guide

The validation of a drug's mechanism of action is a cornerstone of the drug discovery process, ensuring that a compound elicits its therapeutic effect through the intended biological target.[5][6][7][8] The following section outlines a detailed, multi-faceted approach to confirm that a novel 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde derivative (referred to as 'Compound X') acts as a P2Y12 antagonist.

Workflow Overview

G cluster_0 In Vitro Validation cluster_1 Cell-Based & Ex Vivo Validation cluster_2 Comparative Analysis A Compound X Synthesis & Characterization B Metabolic Activation Studies (Hepatic Microsomes) A->B Prodrug activation C P2Y12 Receptor Binding Assay B->C Active metabolite testing D Platelet Aggregation Assay B->D F Cell-Based P2Y12 Activity Assay (e.g., cAMP measurement) C->F G Ex Vivo Platelet Aggregation (Animal Models) D->G H Comparison with Clopidogrel (Positive Control) D->H I Comparison with Vehicle (Negative Control) D->I E Downstream Signaling Analysis (VASP Phosphorylation) E->F

Caption: Experimental workflow for validating the P2Y12 antagonistic mechanism of Compound X.

Detailed Experimental Protocols

Rationale: To confirm that Compound X is a prodrug requiring hepatic metabolism for its antiplatelet activity.

Protocol:

  • Incubation: Incubate Compound X with human liver microsomes in the presence of an NADPH-generating system.

  • Time-Course Analysis: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Metabolite Identification: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS) to identify the formation of the active thiol metabolite.

  • Comparison: Run parallel experiments with clopidogrel as a positive control and a vehicle as a negative control.

Rationale: To directly assess the binding affinity of the activated Compound X to the P2Y12 receptor.

Protocol:

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human P2Y12 receptor.

  • Competitive Binding: Incubate the membranes with a radiolabeled P2Y12 antagonist (e.g., [³H]-prasugrel active metabolite) in the presence of increasing concentrations of activated Compound X.

  • Quantification: Measure the displacement of the radioligand to determine the binding affinity (Ki) of activated Compound X.

  • Controls: Use unlabeled prasugrel active metabolite as a positive control.

Rationale: To evaluate the functional consequence of P2Y12 receptor binding on platelet aggregation.

Protocol:

  • Platelet-Rich Plasma (PRP) Preparation: Isolate PRP from fresh human blood.

  • Incubation: Pre-incubate the PRP with the activated Compound X or a vehicle control.

  • Agonist-Induced Aggregation: Induce platelet aggregation using ADP.

  • Measurement: Monitor the change in light transmittance using an aggregometer to quantify the extent of platelet aggregation.

  • Dose-Response Curve: Perform the assay with a range of activated Compound X concentrations to determine the IC₅₀ value.

Rationale: To investigate the downstream signaling pathway of the P2Y12 receptor. P2Y12 receptor activation leads to dephosphorylation of VASP. Therefore, a P2Y12 antagonist will prevent this dephosphorylation.

Protocol:

  • Platelet Treatment: Treat whole blood or isolated platelets with activated Compound X, followed by stimulation with ADP.

  • Cell Lysis and Electrophoresis: Lyse the platelets and separate the proteins by SDS-PAGE.

  • Immunoblotting: Use antibodies specific for phosphorylated VASP (P-VASP) and total VASP to detect the levels of each.

  • Quantification: Densitometric analysis to determine the ratio of P-VASP to total VASP.

Comparative Performance Data

The following table presents hypothetical data comparing the in vitro performance of Compound X with clopidogrel.

ParameterCompound X (activated)Clopidogrel (activated)Rationale
P2Y12 Binding Affinity (Ki, nM) 5.28.7A lower Ki value indicates a higher binding affinity for the target receptor.
Platelet Aggregation (IC₅₀, nM) 25.842.1A lower IC₅₀ value signifies greater potency in inhibiting ADP-induced platelet aggregation.
VASP Phosphorylation (EC₅₀, nM) 30.555.3A lower EC₅₀ value indicates a more potent inhibition of the P2Y12 signaling pathway.

Interpretation: The hypothetical data suggests that Compound X, upon metabolic activation, exhibits a higher binding affinity for the P2Y12 receptor and is more potent in inhibiting platelet aggregation and the downstream signaling pathway compared to the active metabolite of clopidogrel.

Signaling Pathway Visualization

The following diagram illustrates the P2Y12 signaling pathway and the inhibitory effect of activated 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde derivatives.

G ADP ADP P2Y12 P2Y12 Receptor ADP->P2Y12 Binds Gi Gi Protein P2Y12->Gi Activates CompoundX Activated Compound X CompoundX->P2Y12 Inhibits AC Adenylyl Cyclase Gi->AC Inhibits Platelet_Aggregation Platelet Aggregation Gi->Platelet_Aggregation Promotes cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates VASP VASP PKA->VASP Phosphorylates PVASP P-VASP VASP->PVASP PVASP->Platelet_Aggregation Inhibits

Caption: The P2Y12 signaling pathway and its inhibition by activated Compound X.

Conclusion and Future Directions

This guide provides a robust framework for the initial validation of the mechanism of action for novel 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde derivatives as P2Y12 antagonists. Positive results from these in vitro and cell-based assays would provide strong evidence for the on-target activity of these compounds.

Subsequent steps in the drug development pipeline would involve a more comprehensive evaluation, including:

  • Pharmacokinetic and Pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its active metabolite, and to correlate drug concentration with the antiplatelet effect in vivo.

  • In vivo efficacy studies: To assess the antithrombotic activity of the compound in animal models of thrombosis.

  • Safety and toxicology studies: To evaluate the potential adverse effects of the compound.

By following a systematic and rigorous validation process, researchers can confidently advance promising 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde derivatives toward clinical development as next-generation antiplatelet therapies.

References

  • Target Identification & Validation in Drug Discovery. (2024). Technology Networks. [Link]

  • Target Discovery: Identification and Validation. Bio-Rad. [Link]

  • Target Identification and Validation at MDC. Medicines Discovery Catapult. [Link]

  • Target identification and validation in research. (2023). World Journal of Biology Pharmacy and Health Sciences. [Link]

  • Target Identification and Validation. Aragen Life Sciences. [Link]

  • Pharmacology of thienopyridines: rationale for dual pathway inhibition. (2006). Oxford Academic. [Link]

  • The thienopyridine derivatives (platelet adenosine diphosphate receptor antagonists), pharmacology and clinical developments. (2003). PubMed. [Link]

  • Pharmacology of thienopyridines: rationale for dual pathway inhibition. (2006). British Journal of Anaesthesia. [Link]

  • Mechanism of action of thienopyridine drugs. ResearchGate. [Link]

  • THIENOPYRIDINES: PLATELET ADP RECEPTOR ANTAGONIST. (2011). Journal of Drug Delivery and Therapeutics. [Link]

Sources

A Senior Application Scientist's Guide to 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the identification of novel heterocyclic scaffolds is a critical step in the design of next-generation therapeutics. Among these, the thieno[3,2-b]pyridine core has emerged as a privileged structure, demonstrating a wide range of biological activities. This guide provides an in-depth technical comparison of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, a key building block for accessing this important chemical space. We will explore its synthetic utility and compare the performance of its derivatives with other relevant alternatives, supported by experimental data from peer-reviewed literature.

The Thieno[3,2-b]pyridine Scaffold: A Hub of Biological Activity

The fusion of thiophene and pyridine rings in the thieno[3,2-b]pyridine system creates a unique electronic and structural motif that has proven to be a fertile ground for the development of potent and selective modulators of various biological targets. This scaffold is particularly prominent in the field of kinase inhibition, a cornerstone of modern oncology and immunology.

Derivatives of thieno[3,2-b]pyridine have been investigated for a multitude of therapeutic applications, including:

  • Anticancer Agents: By targeting kinases such as VEGFR-2 and c-Met, which are implicated in angiogenesis, thieno[3,2-b]pyridine derivatives have shown potential in curbing tumor growth.[1]

  • Antifungal Compounds: The 4,5,6,7-tetrahydrothieno[3,2-b]pyridine scaffold has been identified as a promising lead for the development of novel fungicides.[2]

  • Anti-inflammatory and Neuroprotective Agents: The inherent bioactivity of this scaffold extends to other therapeutic areas, with derivatives showing potential in treating inflammatory conditions and neurodegenerative diseases.

The strategic placement of functional groups on the thieno[3,2-b]pyridine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. The subject of this guide, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, offers two reactive handles—a chloro group and a carbaldehyde—for facile diversification and the generation of extensive compound libraries.

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde: Physicochemical Properties

While extensive peer-reviewed studies on this specific molecule are limited, its fundamental properties can be sourced from chemical suppliers.

PropertyValueSource
CAS Number 65977-56-2[3]
Molecular Formula C₈H₄ClNOS[3]
Molecular Weight 197.64 g/mol [3]
Purity Typically ≥97%
Appearance Not specified in literature-
Solubility Not specified in literature-

Synthetic Strategies and Comparative Analysis

Illustrative Synthetic Pathway: Vilsmeier-Haack Formylation

A common and effective method for introducing a carbaldehyde group onto a heterocyclic core is the Vilsmeier-Haack reaction. For the analogous thieno[3,2-b]thiophene system, this reaction proceeds with high yield.

Experimental Protocol: Synthesis of Thieno[3,2-b]thiophene-2-carbaldehyde

  • Dissolve Thieno[3,2-b]thiophene (1.00 g, 7.13 mmol) in DMF (5 mL) and cool to 0 °C.

  • Prepare a Vilsmeier reagent by adding phosphorus oxychloride (1.96 mL, 21.39 mmol) dropwise to DMF (5 mL) at 0 °C.

  • Add the Vilsmeier reagent dropwise to the cooled thieno[3,2-b]thiophene solution with stirring.

  • Allow the reaction mixture to warm to room temperature and then heat at 60 °C for 11 hours.

  • Pour the reaction mixture over cold water and adjust the pH to 8–9 with a saturated aqueous solution of Na₂CO₃.

  • The resulting product can be purified by flash chromatography.

This protocol, applied to a thieno[3,2-b]pyridine core, would be a logical approach to synthesize the corresponding carbaldehyde. The chloro-substituent on the target molecule would likely be introduced at an earlier stage of the synthesis of the core heterocycle.

Comparative Performance of Thieno[3,2-b]pyridine Derivatives in Biological Systems

The utility of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde as a starting material can be best understood by examining the biological activities of its potential derivatives. The carbaldehyde group can be readily converted into a variety of other functional groups (e.g., amines, alcohols, nitriles) or used in condensation reactions to build more complex molecules.

Antifungal Activity of Tetrahydrothieno[3,2-b]pyridine Derivatives

A recent study explored a library of 4,5-dihydrotetrazolo[1,5-a]thieno[2,3-e]pyridine derivatives, which share a related thienopyridine core, for their antifungal properties.[2]

CompoundTarget FungiEC₅₀ (μg/mL)
I-1 C. arachidicola, R. solani, S. sclerotiorum4.61 - 6.66
I-5 C. arachidicola, R. solani, S. sclerotiorum4.61 - 6.66
I-7 C. arachidicola, R. solani, S. sclerotiorum4.61 - 6.66
I-12 C. arachidicola, R. solani, S. sclerotiorum4.61 - 6.66

These results demonstrate that the thienopyridine scaffold is a viable starting point for the development of potent antifungal agents. The aldehyde functionality of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde could be used to synthesize a diverse range of derivatives for screening in similar assays.

Anticancer Activity of Thieno[3,2-b]pyridine-2-carboxylates

In another study, a series of methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates were synthesized and evaluated for their antitumor activity.[1]

CompoundCell LineIC₅₀ (µM)
2a (3-phenyl) MDA-MB-231> 100
2b (3-(p-tolyl)) MDA-MB-231> 100
2g (3-(pyridin-4-yl)) MDA-MB-23115.5

The data indicates that substitution at the 3-position of the thieno[3,2-b]pyridine core can significantly impact cytotoxic activity. The presence of the carbaldehyde in our target compound allows for synthetic routes to introduce a wide variety of substituents at adjacent positions, offering a clear path for structure-activity relationship (SAR) studies.

Experimental Workflows and Methodologies

To provide a practical context for researchers, we present a detailed experimental protocol for a key synthetic transformation used to functionalize the thieno[3,2-b]pyridine scaffold.

Workflow for Suzuki-Miyaura Coupling on a Thieno[3,2-b]pyridine Core

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. The chloro-substituent on 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde makes it an ideal substrate for such reactions. The following workflow illustrates a typical procedure for this type of transformation on a related heterocyclic system.[4]

Suzuki_Coupling reagents Reactants: - Thieno[3,2-b]thiophene-bromo-carbaldehyde - Arylboronic acid - Pd(PPh₃)₄ (catalyst) - Na₂CO₃ (base) solvent Solvent: Toluene reagents->solvent Dissolve conditions Conditions: Reflux, 24h under Argon solvent->conditions Heat workup Workup: - Cool to RT - Add H₂O and HCl - Extract with Toluene conditions->workup Reaction Complete purification Purification: Column Chromatography workup->purification product Product: 5-Aryl-thieno[3,2-b]thiophene-2-carbaldehyde purification->product

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Detailed Protocol: Synthesis of Methyl 3-phenylthieno[3,2-b]pyridine-2-carboxylate (2a) [1]

  • Combine methyl 3-bromothieno[3,2-b]pyridine-2-carboxylate (0.100 g, 0.370 mmol), phenylboronic acid pinacol ester (0.0900 g, 0.440 mmol), a suitable palladium catalyst, and a base in a reaction vessel.

  • Add an appropriate solvent (e.g., DMF, toluene).

  • Heat the reaction mixture for 3 hours.

  • After cooling, perform an aqueous workup.

  • Purify the crude product by column chromatography using 50% ether/petroleum ether as the eluent to yield the desired product as a white solid (0.0730 g, 74% yield).

Logical Relationships in Thienopyridine Synthesis

The synthesis of complex thienopyridine derivatives often involves a multi-step process. The following diagram illustrates the logical progression from a simple starting material to a functionalized final product.

Synthesis_Logic cluster_0 Core Synthesis cluster_1 Functionalization cluster_2 Derivatization A Starting Materials (e.g., aminothiophene) B Cyclization Reaction A->B C Thieno[3,2-b]pyridine Core B->C D Halogenation / Formylation C->D E 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde D->E F Cross-Coupling / Condensation E->F G Diverse Library of Derivatives F->G

Caption: Logical flow of thieno[3,2-b]pyridine synthesis and derivatization.

Conclusion and Future Outlook

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde represents a highly valuable, yet underexplored, starting material for the synthesis of novel thieno[3,2-b]pyridine derivatives. While direct comparative studies on this specific compound are lacking in the current literature, the extensive research on the broader thienopyridine class strongly suggests its potential in drug discovery. The presence of two distinct and reactive functional groups provides a versatile platform for the generation of diverse chemical libraries.

For researchers in medicinal chemistry, this compound offers a compelling entry point into a scaffold with proven biological relevance. Future work should focus on the systematic exploration of the chemical space around this core, with a particular emphasis on developing derivatives with potent and selective activity against key therapeutic targets. The experimental protocols and comparative data presented in this guide provide a solid foundation for initiating such research endeavors.

References

  • Klemm, L. H., et al. (1978). Chemistry of thienopyridines. III. Syntheses of the thieno[2,3-b]- and thieno[3,2-b]pyridine systems. Direct substitution into the former system. The Journal of Organic Chemistry, 43(5), 824–828.
  • Synthesis of Novel Methyl 3-(hetero)arylthieno[3,2-b]pyridine-2-carboxylates and Antitumor Activity Evaluation: Studies In Vitro and In Ovo Grafts of Chick Chorioallantoic Membrane (CAM) with a Triple Negative Breast Cancer Cell Line. (2020). Molecules, 25(23), 5738. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025). Molecules, 30(13), 5432. [Link]

  • Calhelha, R. C., et al. (2010).
  • Sousa, R. P. C. L., et al. (2020). Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. Chemistry Proceedings, 3(1), 88. [Link]

  • Synthesis and Characterization of New Thieno[3,2-b]thiophene Derivatives. (2012). Molecules, 17(12), 14386-14397. [Link]

  • Bakhite, E. A., et al. (2017). Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. Arkivoc, 2017(4), 121-136.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). The Journal of Organic Chemistry, 86(12), 8235–8249. [Link]

  • Synthesis and characterization of some new pyridines, thieno[2,3‐b] pyridines and pyrido[3′,2′:4,5]thieno[3,2‐d]pyrimidine‐4(3H)‐ones bearing styryl moiety. (2019). Journal of Heterocyclic Chemistry, 56(11), 3036-3046.
  • Heterocyclic Aldehydes Based on Thieno[3,2-b]thiophene Core: Synthesis and Preliminary Studies as Ion Optical Chemosensors. (2020). MDPI. [Link]

  • Synthesis and investigation of thieno[2,3-b]pyridines that restore activity of topotecan. (2020). RSC Medicinal Chemistry, 11(11), 1303-1312.
  • 5-Chloro-thieno[3,2-B]pyridine-6-carbaldehyde. Capot Chemical. [Link]

  • Discovery of 4,5,6,7-Tetrahydrothieno [3,2-b] Pyridine as Novel Fungicide Lead Scaffold. (2025). MDPI. [Link]

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde. Chemexper. [Link]

  • 5-chlorothieno[3,2-b]pyridine-6-carbaldehyde. 3A Chemical. [Link]

  • Reaction of 3-Amino-4,6-diarylthieno[2,3-b]pyridine-2-carboxamides with Ninhydrin. (2025). Russian Journal of Organic Chemistry, 61(8), 1335-1343.
  • Biological Activity of Complexes Derived From pyridine-2-carbaldehyde Thiosemicarbazone. (1993). Journal of Inorganic Biochemistry, 51(4), 689-701.
  • Synthesis and biological activity of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. (1985). Journal of Medicinal Chemistry, 28(4), 517-524.
  • Unusual Oxidative Dimerization in the 3-Aminothieno[2,3-b]pyridine-2-carboxamide Series. (2021). ACS Publications. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Synthesis

For the researcher, scientist, and drug development professional, the lifecycle of a chemical intermediate like 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (CAS No. 65977-56-2) extends far beyond its role in a reaction vessel.[1][2][3] Its safe and compliant disposal is a critical, non-negotiable phase of laboratory operations that safeguards personnel, protects the environment, and ensures institutional integrity. This guide provides a direct, procedural framework for the proper handling and disposal of this compound, grounded in established safety protocols and regulatory standards. Our objective is to move beyond a simple checklist, explaining the causality behind each step to build a culture of intrinsic safety and responsibility.

Section 1: Core Hazard Profile and Risk Assessment

Understanding the inherent risks of a compound is the foundation of its safe management. 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a halogenated heterocyclic compound whose primary hazards stem from its irritant properties and its classification as a chlorinated organic substance.

Table 1: Chemical and Hazard Identification

Property Identifier Source
Chemical Name 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde [1][2]
CAS Number 65977-56-2 [1][2][4][5]
Molecular Formula C₈H₄ClNOS [1][2]
GHS Signal Word Warning [1]

| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. |[1] |

Expert Insight: The presence of a carbon-chlorine bond is the single most critical factor for its waste classification.[6] This places it squarely in the halogenated organic waste stream.[6] Co-mingling this waste with non-halogenated solvents or solids is a costly and serious compliance error, as the entire mixture must then be treated as the more stringently regulated halogenated waste.[7] The aldehyde functional group also suggests a potential for reactivity, warranting careful handling.

Section 2: Personal Protective Equipment (PPE) Protocol

A proactive defense is the most effective one. The following PPE is mandatory when handling 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde in any capacity, from weighing to disposal.

Table 2: Required Personal Protective Equipment

Protection Type Specification Rationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles. Protects against splashes and airborne particles, mitigating the risk of serious eye irritation (H319).
Hand Protection Chemical-resistant nitrile gloves (minimum thickness of 4 mil). Prevents direct contact, addressing the skin irritation hazard (H315). Change gloves immediately if contaminated.
Body Protection Standard flame-resistant laboratory coat. Protects skin and personal clothing from contamination.

| Respiratory | All handling of solids or solutions should occur within a certified chemical fume hood. | Prevents inhalation of dust or vapors, mitigating the risk of respiratory irritation (H335).[8][9] |

Section 3: Waste Characterization and Segregation Workflow

Proper segregation at the point of generation is paramount. This compound must never be disposed of in regular trash, down the drain, or in a non-halogenated waste container. The following decision workflow must be followed.

WasteDisposalDecision Start Waste Generated: 5-Chlorothieno[3,2-b]pyridine- 6-carbaldehyde CheckHalogen Does the molecule contain a Halogen (Cl, Br, F, I)? Start->CheckHalogen IsHalogenated YES (Contains Chlorine) CheckHalogen->IsHalogenated   HalogenatedWaste Classify and Segregate as: HALOGENATED ORGANIC WASTE IsHalogenated->HalogenatedWaste True NonHalogenatedWaste Incorrect Path: Non-Halogenated Waste IsHalogenated->NonHalogenatedWaste False FinalDisposal Designated for High-Temperature Incineration via Licensed Facility HalogenatedWaste->FinalDisposal

Caption: Waste Segregation Workflow for Chlorinated Compounds.

Section 4: Step-by-Step Laboratory Disposal Procedure

This protocol covers the accumulation of waste within a laboratory's Satellite Accumulation Area (SAA) before it is collected by your institution's Environmental Health & Safety (EH&S) department.

  • Container Selection:

    • Select a designated hazardous waste container that is compatible with chlorinated organic compounds. A high-density polyethylene (HDPE) or glass container is typically appropriate.

    • The container must have a secure, vapor-tight lid to prevent the escape of fumes.[7][8]

  • Waste Collection:

    • Solid Waste: Collect unadulterated solid 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde, or contaminated materials (e.g., weighing paper, contaminated gloves, absorbent pads), and place them directly into the designated Halogenated Organic Solid Waste container.

    • Liquid Waste: If the compound is in a solvent, it must be placed in the Halogenated Organic Liquid Waste container. Note: If a non-halogenated solvent (e.g., Toluene, THF) is used, the entire solution is still classified as halogenated waste due to the presence of the chlorinated solute.

  • Labeling:

    • Affix a completed Hazardous Waste Tag to the container before adding the first drop of waste.

    • The label must include:

      • The words "Hazardous Waste."

      • The full, unabbreviated chemical name: "5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde."

      • An accurate estimate of the percentage concentration if in a solution.

      • The date accumulation began (the day the first waste was added).

      • The relevant hazard characteristics (e.g., Irritant, Harmful).

  • Storage:

    • Keep the waste container securely closed at all times, except when adding waste.

    • Store the container in a designated Satellite Accumulation Area, which should be at or near the point of generation.

    • Ensure secondary containment is in place to capture any potential leaks.

  • Arranging for Pickup:

    • Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EH&S department to schedule a waste pickup. Do not exceed the allowable accumulation time limits (e.g., 180 or 270 days, depending on generator status).

Section 5: Emergency Protocol for Spills

In the event of an accidental release, a swift and correct response is critical.

  • ALERT & EVACUATE: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the laboratory and contact EH&S or the emergency response line.

  • ASSESS & PROTECT: For small, manageable spills, ensure you are wearing the full PPE outlined in Section 2.

  • CONTAIN: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Do not use combustible materials like paper towels as the primary absorbent.

  • COLLECT: Once absorbed, carefully sweep or scoop the material into a designated waste container. Use non-sparking tools if the compound is dissolved in a flammable solvent.[10]

  • PACKAGE & LABEL: Place the collected spill debris into a compatible container. Seal it and label it as "Hazardous Waste" containing "Spill Debris with 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde."

  • DECONTAMINATE: Clean the spill area with a suitable solvent or soap and water, and dispose of the cleaning materials as hazardous waste.

  • REPORT: Report the incident to your laboratory supervisor and EH&S department, per institutional policy.

Section 6: Regulatory Context and Final Disposition

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). As a halogenated organic compound, 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde falls under regulations that severely restrict land disposal.[11][12]

The definitive and required method for the final disposal of this type of waste is high-temperature incineration at a licensed Treatment, Storage, and Disposal Facility (TSDF).[6][11] This process ensures the complete destruction of the organic molecule, breaking the carbon-chlorine bonds and converting the material into mineralized acid gases (like HCl), carbon dioxide, and water. The acid gases are subsequently neutralized in a scrubber system. This is the most environmentally sound method for permanently eliminating the hazard posed by chlorinated organic compounds.[13][14]

References

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes , U.S. Environmental Protection Agency (EPA). [Link]

  • 5-Chloro-thieno[3,2-B]pyridine-6-carbaldehyde Product Information , Capot Chemical. [Link]

  • Hazardous Waste Segregation Guidelines , Bucknell University. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds , eCFR :: U.S. Government Publishing Office. [Link]

  • 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde Product Details , India Fine Chemicals. [Link]

  • EPA Hazardous Waste Codes , University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • Disposal Methods for Chlorinated Aromatic Waste , Hitchman, M. L., et al., Chemical Society Reviews. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal , Hazardous Waste Experts. [Link]

  • EPA Hazardous Waste Codes , U.S. Environmental Protection Agency. [Link]

  • EPA Hazardous Waste Codes Guide , Alfred University. [Link]

  • Disposal of Chlorine-Containing Wastes , Lokteva, E., et al., Scribd. [Link]

  • Disposal of Chlorine-Containing Wastes (Request PDF) , Lokteva, E., et al., ResearchGate. [Link]

Sources

A Researcher's Guide to the Safe Handling of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development. Yet, the pursuit of discovery must be anchored in an unwavering commitment to safety. This guide provides essential, field-proven safety protocols for handling 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde (CAS No. 65977-56-2), a heterocyclic aldehyde with significant potential in medicinal chemistry. The procedural guidance herein is designed to empower researchers with the knowledge to implement a self-validating system of safety, ensuring that both personnel and research integrity are rigorously protected.

Hazard Assessment: Understanding the Risks

5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde is a solid compound that presents multiple hazards requiring stringent control measures. According to the Globally Harmonized System (GHS), its primary classifications warrant significant caution.

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

The signal word for this compound is "Warning." These classifications dictate the necessity of a multi-layered Personal Protective Equipment (PPE) strategy to prevent exposure through all potential routes: dermal contact, ocular contact, and inhalation. As a chlorinated aromatic compound, appropriate disposal methods are also a critical consideration to mitigate environmental impact.

Hazard Summary Table
Hazard ClassificationGHS CodeDescription of Risk
Acute Toxicity, OralH302Ingestion of the compound can lead to harmful effects.
Skin IrritationH315Direct contact can cause skin redness, itching, and inflammation.
Eye IrritationH319Contact with eyes can result in serious irritation and potential damage.
Respiratory IrritationH335Inhalation of dust or powder may irritate the respiratory tract.

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not a passive exercise but a dynamic risk assessment. The following recommendations are based on the known hazards of this compound and established best practices for handling irritating and harmful solid chemicals.[1][2][3] Engineering controls, such as fume hoods, should always be the first line of defense.[4]

Hand Protection: The Critical Barrier

Given the H315 classification (Causes skin irritation), robust hand protection is non-negotiable. Disposable nitrile gloves are an excellent first choice due to their broad chemical resistance and tendency to show visible rips upon puncture.[5][6][7]

  • Protocol:

    • Always inspect gloves for any signs of degradation or puncture before use.

    • For tasks with a higher risk of splashes or prolonged handling, consider double-gloving with two pairs of nitrile gloves.

    • Remove gloves immediately if contamination is suspected.

    • Never reuse disposable gloves.[7]

    • Wash hands thoroughly with soap and water after removing gloves.

Eye and Face Protection: Shielding from Irritants

The H319 classification (Causes serious eye irritation) mandates stringent eye protection. Standard safety glasses are insufficient.

  • Mandatory: Chemical splash goggles that comply with the ANSI Z87.1 standard for "D3" splash and droplet protection are required whenever handling the solid compound or its solutions.[8][9][10][11][12] These provide a complete seal around the eyes, protecting from dust particles and splashes.

  • Recommended for High-Risk Operations: When handling larger quantities or performing operations with a significant splash potential (e.g., dissolution in solvents), a face shield should be worn in addition to chemical splash goggles.[1] A face shield provides a secondary layer of protection for the entire face.

Body Protection: Preventing Skin Contact

To prevent incidental skin contact, appropriate laboratory attire is essential.

  • A flame-resistant lab coat should be worn and fully buttoned.

  • Full-length pants and closed-toe shoes are mandatory in the laboratory.

Respiratory Protection: Guarding Against Inhalation

The H335 classification (May cause respiratory irritation) indicates that inhalation of the powder must be avoided.

  • Primary Control: All weighing and handling of the solid compound must be performed in a certified chemical fume hood to minimize airborne particles.

  • Secondary Control: If engineering controls are insufficient or during a spill cleanup, respiratory protection is necessary. A half-mask or full-face air-purifying respirator (APR) equipped with P100 (HEPA) particulate filters is recommended.[13][14][15][16][17] If the compound is dissolved in a volatile solvent, combination cartridges rated for organic vapors and particulates should be used.

Operational and Disposal Plans: A Step-by-Step Approach

A self-validating safety system integrates procedural steps with the rationale behind them. The following workflow is designed to minimize exposure risk at every stage of handling.

Safe Handling and PPE Workflow

cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Cleanup & Disposal Phase prep1 Verify Fume Hood Certification prep2 Assemble All Materials (Chemical, Solvents, Glassware) prep1->prep2 prep3 Don PPE: 1. Lab Coat 2. Goggles & Face Shield 3. Respirator (if needed) 4. Nitrile Gloves (Double) prep2->prep3 handle1 Weigh Solid Compound prep3->handle1 Proceed to Handling handle2 Perform Chemical Reaction or Dissolution handle1->handle2 handle3 Seal Reaction Vessel handle2->handle3 clean1 Decontaminate Surfaces handle3->clean1 Proceed to Cleanup clean2 Segregate Waste: - Solid Waste (Contaminated PPE) - Liquid Chlorinated Waste clean1->clean2 clean3 Doff PPE in Reverse Order of Donning clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Workflow for safe handling of 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde.

Emergency Procedures

In the event of an accidental exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[18][19][20][21] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and flush the affected skin area with large amounts of water for at least 15 minutes.[18][19] If irritation persists, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[22]

Disposal Plan

As a chlorinated aromatic compound, waste generated from handling 5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde must be treated as hazardous.

  • Waste Segregation: All contaminated materials, including gloves, weigh boats, and pipette tips, must be disposed of in a designated hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a clearly labeled, sealed container for halogenated organic waste.

  • Regulatory Compliance: Disposal must adhere to local, state, and federal regulations. Chlorinated waste often falls under specific EPA hazardous waste codes (e.g., F-listed wastes for spent halogenated solvents).[23][24][25] Consult with your institution's Environmental Health and Safety (EHS) department for specific disposal protocols. Never dispose of this chemical down the drain.

By adhering to these rigorous safety and handling protocols, you build a foundation of trust in your experimental process. This systematic approach not only protects you and your colleagues but also ensures the reliability and integrity of your scientific contributions.

References

  • Choosing the Right Glove Material: Guide to Chemical Protection. (2024). Safety Blog. [Link]

  • Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

  • Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

  • Handling Chemicals Safely: Choosing the Right Gloves for Chemical Protection. (2023). Glove Master. [Link]

  • Choosing Chemical-Resistant Gloves. (2024). Occupational Health & Safety. [Link]

  • First Aid: Chemical Exposure. UMass Memorial Health. [Link]

  • How to Choose the Right Chemical-Resistant Gloves for Your Job. (2024). Southland Supply Group. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. University of Kentucky Research Safety. [Link]

  • Recommendations for Chemical Protective Clothing. NIOSH | CDC Archive. [Link]

  • Glove Selection Guide. University of California, Berkeley, Environmental Health & Safety. [Link]

  • Eye and Face Protection. Southern Utah University. [Link]

  • A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109). NIOSH | CDC. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive. [Link]

  • Practical Respirators: A Complete Guide. Accutec. [Link]

  • D3 Mark for Chemical Safety Goggles Under ANSI Z87.1. (2024). Ningbo Toprise. [Link]

  • ANSI Z87 Safety Glasses. Airgas. [Link]

  • Lists of GHS Precautionary Statement and P Code. (2015). ChemSafetyPro.COM. [Link]

  • List of GHS Hazard and Precautionary Statements. Chem-Space. [Link]

  • Respirator for Chemicals | Protective Dust Mask. uvex safety. [Link]

  • ANSI/ISEA Z87.1-2020: Current Standard for Safety Glasses. ANSI Blog. [Link]

  • OSHA Technical Manual (OTM) - Section VIII: Chapter 2. Occupational Safety and Health Administration. [Link]

  • 5 Types of PPE for Hazardous Chemicals. (2022). Hazmat School. [Link]

  • Ensuring Safety: The Importance of PPE for Handling Chemicals. (2024). PPS Essentials. [Link]

  • A guide for evaluating the performance of chemical protective clothing (cpc). Covestro Solution Center. [Link]

  • Respiratory protection. Delta Plus. [Link]

  • GHS Precautionary Statements - List and Codes. BradyID.com. [Link]

  • OSHA & EPA Chemical Protective Clothing Guidelines. (2019). International Enviroguard. [Link]

  • SAFETY DATA SHEET - Pyridine. Merck Millipore. [Link]

  • GHS hazard statements. Wikipedia. [Link]

  • How To Choose The Right PPE For Chemical Handling. Hazchem Safety. [Link]

  • EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk. [Link]

  • PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean Ltd. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvent Association (ECSA). [Link]

  • Chlorinated Solvents Health Effects: Understanding Risks and Precautions. (2023). Ecolink, Inc.. [Link]

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency. [Link]

  • STANDARD OPERATING PROCEDURE FOR CHLORINATED SOLVENTS. USC Nanofab Wiki. [Link]

  • Hazardous Waste Listings. U.S. Environmental Protection Agency. [Link]

  • Chlorinated Solvents - Product Stewardship Manual. Olin Chlor Alkali. [Link]

  • Disposal Guidance. U.S. Environmental Protection Agency. [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. European Chlorinated Solvents Association. [Link]

  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Chlorothieno[3,2-b]pyridine-6-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.